7-Methylchroman-4-amine
Description
BenchChem offers high-quality 7-Methylchroman-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Methylchroman-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
7-methyl-3,4-dihydro-2H-chromen-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-7-2-3-8-9(11)4-5-12-10(8)6-7/h2-3,6,9H,4-5,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLFWKNOFAQNDID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(CCO2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
7-Methylchroman-4-amine synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of 7-Methylchroman-4-amine
Abstract
7-Methylchroman-4-amine is a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. Its structural scaffold is a key feature in various biologically active molecules, making it a valuable building block for drug discovery programs.[1][2] This guide provides a comprehensive, field-proven methodology for the synthesis of 7-Methylchroman-4-amine via a robust reductive amination pathway, starting from its corresponding ketone precursor. Furthermore, we detail a multi-technique approach for the thorough characterization of the final compound, ensuring confirmation of its structure, purity, and stereochemical integrity. This document is intended for researchers, scientists, and drug development professionals seeking a practical and scientifically grounded resource for working with this important chemical entity.
Introduction: The Significance of the Chroman Scaffold
The chroman ring system, a fusion of a benzene ring and a dihydropyran ring, is a privileged structure in medicinal chemistry. Derivatives of this scaffold are known to exhibit a wide array of biological activities, including neuroprotective, antioxidant, and enzyme-inhibiting properties.[1][2][3] 7-Methylchroman-4-amine, specifically, possesses a chiral center at the C4 position and functional groups—a secondary amine and an aromatic methyl group—that make it a versatile intermediate for further chemical modification. The methyl group enhances lipophilicity, while the amine at the C4 position provides a key site for hydrogen bonding interactions or for building out more complex molecular architectures.[1]
Understanding and mastering the synthesis and characterization of this molecule is crucial for its effective application in research and development, particularly in the pursuit of novel therapeutics for neurodegenerative diseases.[2] This guide is structured to provide not just a protocol, but the scientific rationale behind the chosen methods, empowering the researcher to troubleshoot and adapt the procedures as needed.
Synthetic Strategy: A Two-Step Pathway to 7-Methylchroman-4-amine
While several synthetic routes exist, including Friedel-Crafts alkylation and nucleophilic substitution, reductive amination of the corresponding ketone stands out as the most efficient and widely employed strategy due to its high selectivity and operational simplicity.[1] Our approach is therefore a two-stage process: first, the synthesis of the 7-methylchroman-4-one precursor, followed by its conversion to the target amine.
Logical Flow of Synthesis
Caption: Synthetic pathway for 7-Methylchroman-4-amine.
Step 1: Synthesis of 7-Methylchroman-4-one
The synthesis of the chromanone core is efficiently achieved through a microwave-assisted, base-promoted reaction between the appropriately substituted 2'-hydroxyacetophenone and an aldehyde.[3][4] Microwave irradiation dramatically reduces reaction times and often improves yields by ensuring rapid, uniform heating.[1]
Protocol: Microwave-Assisted Synthesis of 7-Methylchroman-4-one
-
Reaction Setup: In a 10 mL microwave vial, combine 2'-hydroxy-4'-methylacetophenone (1.0 eq), paraformaldehyde (1.2 eq), and diisopropylamine (DIPA, 1.2 eq) in absolute ethanol (0.4 M solution).
-
Expertise & Experience: DIPA is chosen as the base to promote the initial aldol condensation. Paraformaldehyde serves as a convenient source of formaldehyde for this reaction. Ethanol is an excellent solvent as it is polar and has a high dielectric constant, making it suitable for microwave heating.
-
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the mixture to 160 °C for 1 hour with magnetic stirring.
-
Trustworthiness: The fixed hold time and temperature ensure reaction completion. Monitor the pressure to ensure it remains within the safe limits of the vessel.
-
-
Work-up: After cooling to room temperature, dilute the reaction mixture with dichloromethane (CH₂Cl₂). Wash the organic phase sequentially with 1 M HCl (aq), 1 M NaOH (aq), water, and finally brine.
-
Expertise & Experience: The acid wash removes the DIPA base, while the base wash removes any unreacted phenolic starting material. The brine wash removes residual water from the organic layer.
-
-
Purification: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography (eluent: ethyl acetate/hexane gradient) to yield 7-methylchroman-4-one as a solid.
Step 2: Reductive Amination to 7-Methylchroman-4-amine
This step converts the ketone to the target primary amine. The reaction proceeds via the in-situ formation of an imine intermediate with an ammonia source (ammonium acetate), which is then immediately reduced.
Protocol: Synthesis of 7-Methylchroman-4-amine
-
Reaction Setup: To a solution of 7-methylchroman-4-one (1.0 eq) in methanol (MeOH), add ammonium acetate (10 eq). Stir the mixture at room temperature for 30 minutes.
-
Expertise & Experience: A large excess of ammonium acetate is used to drive the equilibrium towards imine formation. Methanol is a common solvent for this transformation.
-
-
Reduction: Cool the solution to 0 °C in an ice bath. Add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise over 15 minutes.
-
Trustworthiness: NaBH₃CN is the reductant of choice because it is chemoselective for the iminium ion over the ketone, minimizing side reactions.[1] Adding it slowly at 0 °C helps to control the reaction exotherm.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Quench the reaction by the slow addition of 1 M HCl (aq) until the solution is acidic (pH ~2) to destroy any remaining NaBH₃CN. Stir for 1 hour. Basify the solution with 6 M NaOH (aq) to pH ~10.
-
Extraction and Purification: Extract the aqueous layer three times with CH₂Cl₂. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (eluent: CH₂Cl₂/MeOH/NH₄OH gradient) to afford 7-methylchroman-4-amine.
Comprehensive Characterization
Rigorous analytical characterization is paramount to confirm the identity and purity of the synthesized 7-Methylchroman-4-amine. A combination of spectroscopic and chromatographic methods provides a complete profile of the molecule.
Characterization Workflow
Sources
An In-Depth Technical Guide to the Physicochemical Properties of 7-Methylchroman-4-amine
Abstract: 7-Methylchroman-4-amine is a heterocyclic organic compound built upon the chroman scaffold, a structural motif prevalent in a variety of biologically active molecules, including coumarins and flavonoids[1]. Its unique combination of a rigid bicyclic system, a basic amino group, and a methyl substituent makes it a valuable building block in medicinal chemistry and drug discovery[1][2]. This guide provides a comprehensive overview of the core physicochemical properties of 7-Methylchroman-4-amine, offering both established data and detailed, field-proven experimental protocols for their determination. The methodologies are presented with a focus on the underlying scientific principles, ensuring researchers, scientists, and drug development professionals can confidently characterize this and similar molecules.
Molecular Structure and Identity
A thorough understanding of a compound's properties begins with its fundamental identity. 7-Methylchroman-4-amine is characterized by a benzene ring fused to a dihydropyran ring, with a methyl group at the 7-position and an amine at the 4-position.
The carbon atom at the 4-position is a chiral center, meaning the molecule exists as a pair of enantiomers: (R)-7-methylchroman-4-amine and (S)-7-methylchroman-4-amine[1]. This stereochemistry is critical, as different enantiomers often exhibit distinct biological activities and pharmacokinetic profiles.
Caption: Chemical structure of 7-Methylchroman-4-amine.
Table 1: Compound Identification
| Identifier | Value | Source |
| IUPAC Name | 7-methyl-3,4-dihydro-2H-chromen-4-amine | [1] |
| CAS Number | 742679-35-2 | [1][3] |
| Molecular Formula | C₁₀H₁₃NO | [1][4][5] |
| Molecular Weight | 163.22 g/mol | [1][4][5] |
| Canonical SMILES | CC1=CC2=C(C=C1)C(CCO2)N | [1] |
Core Physicochemical Properties
The physicochemical profile of a molecule is paramount in drug development, dictating its absorption, distribution, metabolism, and excretion (ADME) properties.
Physical State, Melting, and Boiling Points
The physical state, melting point, and boiling point are fundamental properties that inform purification, handling, and formulation strategies. While specific experimental data for 7-Methylchroman-4-amine is not widely published, these values can be determined using standard laboratory techniques. The presence of an amine group capable of hydrogen bonding suggests a relatively high melting and boiling point for its molecular weight.
The rationale for this protocol is to accurately determine the temperature range over which the solid-to-liquid phase transition occurs, which is a key indicator of purity.
-
Sample Preparation: A small, dry sample of crystalline 7-Methylchroman-4-amine is finely crushed and packed into a capillary tube to a height of 2-3 mm.
-
Instrumentation: The capillary tube is placed in a calibrated digital melting point apparatus.
-
Measurement: The temperature is increased at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Data Recording: The temperature at which the first liquid droplet appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded as the melting range. A narrow range typically indicates high purity.
Solubility Profile
Solubility is a critical determinant of a drug's bioavailability. The structure of 7-Methylchroman-4-amine, containing both a hydrophobic aromatic ring and a hydrophilic, basic amine group, suggests it will exhibit pH-dependent solubility. It is expected to be more soluble in acidic aqueous solutions due to the protonation of the amine group to form a more polar ammonium salt.
This high-throughput method is chosen to rapidly assess solubility under various pH conditions, mimicking the physiological range and providing data crucial for early-stage drug development.
-
Stock Solution: Prepare a high-concentration stock solution of 7-Methylchroman-4-amine in dimethyl sulfoxide (DMSO), e.g., 10 mM.
-
Buffer Preparation: Prepare a series of aqueous buffers at different pH values (e.g., pH 2.0, 5.0, 7.4, 9.0).
-
Assay: Add a small volume of the DMSO stock solution to each buffer in a 96-well plate. The final DMSO concentration should be kept low (<1%) to minimize co-solvent effects.
-
Incubation & Measurement: The plate is shaken for a set period (e.g., 2 hours) at room temperature. The turbidity (light scattering) of each well is then measured using a nephelometer or a plate reader capable of absorbance measurements at a high wavelength (e.g., 620 nm).
-
Data Analysis: The solubility is determined by identifying the highest concentration that does not produce significant precipitation above the background turbidity of the buffer.
Acidity/Basicity (pKa)
The pKa value quantifies the acidity or basicity of a functional group. For 7-Methylchroman-4-amine, the pKa of the conjugate acid (R-NH₃⁺) determines the extent of ionization at a given pH. This is crucial for understanding receptor binding, membrane permeability, and solubility. Primary amines of this type typically have a pKa in the range of 9-11[6].
Caption: Experimental workflow for pKa determination via potentiometric titration.
This method is the gold standard for pKa determination because it directly measures the change in proton concentration (pH) as a function of added acid or base, providing a highly accurate titration curve from which the pKa can be derived.
-
Sample Preparation: An accurately weighed amount of 7-Methylchroman-4-amine is dissolved in a suitable solvent system, often a mixture of water and an organic co-solvent like methanol, to ensure solubility of both the free base and its salt form.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) while monitoring the pH with a calibrated electrode.
-
Data Acquisition: The pH of the solution is recorded after each incremental addition of the titrant.
-
Analysis: A titration curve (pH vs. volume of titrant) is generated. The pKa is the pH at the half-equivalence point, where half of the amine has been protonated. This point corresponds to the inflection point on the first derivative plot of the titration curve.
Lipophilicity (LogP)
Lipophilicity, the affinity of a compound for a lipid-like environment, is a key factor in its ability to cross biological membranes. It is typically expressed as the logarithm of the partition coefficient (LogP) between octan-1-ol and water. Computed LogP values for similar structures like 8-methylchroman-4-amine (1.3) and 7-methylchroman-3-amine (1.4) suggest that 7-Methylchroman-4-amine is moderately lipophilic[4][5].
This classic method is chosen because it directly measures the partitioning of the compound between two immiscible phases, providing a definitive value for its lipophilicity.
-
Phase Preparation: Octan-1-ol and a suitable aqueous buffer (typically pH 7.4 to represent physiological conditions) are mutually saturated by vigorous mixing followed by separation.
-
Partitioning: A known amount of 7-Methylchroman-4-amine is dissolved in the buffered aqueous phase. An equal volume of the saturated octan-1-ol is added.
-
Equilibration: The mixture is agitated (e.g., shaken or vortexed) until equilibrium is reached (typically for several hours).
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.
-
Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: LogP is calculated as: LogP = log₁₀([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).
Spectroscopic and Spectrometric Characterization
Spectroscopic analysis provides unambiguous confirmation of a molecule's chemical structure.
Caption: Logic diagram for the spectroscopic characterization of 7-Methylchroman-4-amine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
-
¹H NMR: The proton NMR spectrum is predicted to show distinct signals for the aromatic protons, the diastereotopic protons of the two methylene (CH₂) groups in the dihydropyran ring, the methine proton (CH) at the chiral center, a singlet for the methyl (CH₃) group, and a broad signal for the amine (NH₂) protons[7].
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of 10 distinct carbon environments, including aromatic carbons, aliphatic carbons in the saturated ring, and the methyl carbon.
This protocol is standard for obtaining high-resolution spectra for structural elucidation. The choice of solvent is critical; deuterated chloroform (CDCl₃) is common, but deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred for amines as it can slow down proton exchange, leading to sharper N-H signals[8].
-
Sample Preparation: Dissolve 5-10 mg of high-purity 7-Methylchroman-4-amine in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean NMR tube.
-
Instrumentation: Acquire the spectrum on a high-field Fourier-Transform NMR (FT-NMR) spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Record standard ¹H, ¹³C, and, if necessary, 2D correlation spectra (like COSY and HSQC) to establish connectivity.
-
Data Analysis: Process the raw data (Fourier transform, phase correction, baseline correction). Integrate the ¹H NMR signals and assign chemical shifts (in ppm) relative to a reference standard (e.g., tetramethylsilane, TMS).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
-
Predicted IR Absorptions:
-
N-H Stretch: Primary amines typically show two medium-intensity bands in the 3300-3500 cm⁻¹ region due to symmetric and asymmetric stretching[7].
-
C-H Stretch (Aromatic & Aliphatic): Signals just above 3000 cm⁻¹ (aromatic) and just below 3000 cm⁻¹ (aliphatic) are expected.
-
C=C Stretch (Aromatic): Medium to weak absorptions around 1600-1450 cm⁻¹ are characteristic of the benzene ring.
-
C-O Stretch (Ether): A strong band is expected in the 1250-1050 cm⁻¹ region for the aryl-alkyl ether linkage in the chroman ring.
-
N-H Bend: A medium to strong bending vibration is typically observed around 1650-1580 cm⁻¹[7].
-
ATR-FTIR is the preferred method over traditional KBr pellets or salt plates because it requires minimal sample preparation, is non-destructive, and provides high-quality, reproducible spectra.
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small amount of the solid 7-Methylchroman-4-amine sample directly onto the ATR crystal and apply pressure to ensure good contact.
-
Data Acquisition: Record the sample spectrum, typically by co-adding multiple scans (e.g., 16 or 32) in the 4000-400 cm⁻¹ range to improve the signal-to-noise ratio.
-
Data Analysis: The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹). Identify and label the characteristic absorption bands.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and valuable information about the molecule's fragmentation pattern, further confirming its structure.
-
Expected Observations:
-
Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight (163.22). According to the Nitrogen Rule, a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent for C₁₀H₁₃NO[7].
-
Fragmentation: A prominent fragmentation pattern for amines is alpha-cleavage, which would involve the loss of an alkyl radical adjacent to the nitrogen, resulting in a resonance-stabilized cation[7].
-
ESI is a soft ionization technique ideal for polar molecules like amines, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation, making it easy to confirm the molecular weight.
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets, from which gas-phase ions are produced.
-
Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight) to generate a mass-to-charge (m/z) spectrum.
-
Data Analysis: Identify the [M+H]⁺ peak (expected at m/z 164.23) to confirm the molecular weight. If fragmentation is desired for structural confirmation, tandem MS (MS/MS) can be performed.
Safety and Handling
As with any amine-containing compound, appropriate safety precautions should be taken.
-
Handling: Wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood to avoid inhalation[9].
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Protect from light.
-
Incompatibilities: Avoid contact with strong acids, strong bases, and oxidizing agents[9].
Conclusion
7-Methylchroman-4-amine is a chiral heterocyclic amine with a well-defined structure and predictable physicochemical properties that make it a compound of interest for further research and development. Its moderate lipophilicity, basicity, and pH-dependent solubility are key characteristics that will govern its behavior in biological systems. The experimental protocols detailed in this guide provide a robust framework for the comprehensive characterization of this molecule, enabling researchers to generate the high-quality data necessary to advance its application in medicinal chemistry and materials science.
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Lafta, S. J., et al. (2018). SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES. ResearchGate. Retrieved from [Link]
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An In-depth Technical Guide to the Structural Elucidation and Analysis of 7-Methylchroman-4-amine
Introduction
The chroman scaffold is a privileged heterocyclic motif frequently encountered in a diverse array of natural products and pharmacologically active compounds.[1] Within this class, chroman-4-amine derivatives have garnered significant interest in medicinal chemistry, particularly as promising agents for the treatment of neurodegenerative disorders such as Alzheimer's disease.[1] 7-Methylchroman-4-amine, a specific analogue in this family, presents a unique combination of a lipophilic methyl group and a hydrogen-bonding amine function, suggesting potential for nuanced biological interactions.[2]
This technical guide provides a comprehensive overview of the methodologies and analytical strategies for the definitive structural elucidation and purity assessment of 7-Methylchroman-4-amine. As a Senior Application Scientist, the following sections are designed to not only present protocols but to also impart the underlying scientific rationale, ensuring a robust and validated approach for researchers in drug discovery and development.
Molecular Structure of 7-Methylchroman-4-amine
Caption: 2D structure of 7-Methylchroman-4-amine.
Part 1: Structural Elucidation Workflow
The definitive confirmation of the chemical structure of a synthesized molecule is a cornerstone of chemical research and drug development. For 7-Methylchroman-4-amine, a multi-technique approach is essential for unambiguous characterization.
Caption: Workflow for the structural elucidation of 7-Methylchroman-4-amine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. A combination of 1D and 2D NMR experiments is necessary for complete assignment.
Predicted ¹H and ¹³C NMR Data for 7-Methylchroman-4-amine
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 2 | ~4.2-4.4 (m, 2H) | ~65-67 |
| 3 | ~1.8-2.2 (m, 2H) | ~30-33 |
| 4 | ~4.0-4.2 (t, 1H) | ~48-50 |
| 4a | - | ~120-122 |
| 5 | ~7.0-7.2 (d, 1H) | ~128-130 |
| 6 | ~6.7-6.9 (d, 1H) | ~116-118 |
| 8 | ~6.6-6.8 (s, 1H) | ~114-116 |
| 7 | - | ~135-137 |
| 8a | - | ~153-155 |
| 7-CH₃ | ~2.2-2.4 (s, 3H) | ~20-22 |
| NH₂ | ~1.5-2.5 (br s, 2H) | - |
Note: Predicted values are based on general chemical shift ranges for similar chroman and amine structures and may vary depending on the solvent and experimental conditions.[3][4]
Experimental Rationale:
-
¹H NMR: Provides information on the number of different types of protons and their neighboring protons through chemical shifts and splitting patterns. The aromatic protons will give distinct signals, and the aliphatic protons on the chroman ring will show characteristic multiplets.[5]
-
¹³C NMR: Indicates the number of unique carbon environments in the molecule.[4]
-
COSY (Correlation Spectroscopy): Reveals proton-proton couplings, which is crucial for assigning protons on the saturated part of the chroman ring (H-2, H-3, and H-4).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, allowing for the definitive assignment of each carbon atom that has attached protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is vital for assigning quaternary carbons (C-4a, C-7, C-8a) and confirming the overall connectivity of the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information from its fragmentation pattern.
-
Expected Molecular Ion: For C₁₀H₁₃NO, the expected exact mass would be around 163.0997 g/mol . High-resolution mass spectrometry (HRMS) is essential to confirm the elemental formula.
-
Fragmentation Pattern: The fragmentation of chromane derivatives in mass spectrometry can be complex.[6] Common fragmentation pathways may involve the loss of the amine group, retro-Diels-Alder reactions, or cleavage of the ether bond.[6][7]
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple method to identify the functional groups present in a molecule.
Characteristic IR Absorption Bands for 7-Methylchroman-4-amine
| Functional Group | Wavenumber (cm⁻¹) | Description |
| N-H Stretch (Amine) | 3300-3500 | Two bands for a primary amine, may be broad.[8] |
| C-H Stretch (Aromatic) | 3000-3100 | Sharp, medium intensity.[9] |
| C-H Stretch (Aliphatic) | 2850-2960 | Strong, sharp.[9] |
| C=C Stretch (Aromatic) | 1500-1600 | Medium to strong intensity. |
| C-O Stretch (Ether) | 1200-1260 | Strong intensity. |
| N-H Bend (Amine) | 1590-1650 | Medium intensity, may overlap with C=C stretch. |
X-ray Crystallography
For unambiguous proof of structure, including stereochemistry if applicable, single-crystal X-ray diffraction is the gold standard.[10] If a high-quality crystal of 7-Methylchroman-4-amine can be obtained, this technique will provide precise bond lengths, bond angles, and the three-dimensional arrangement of the atoms in the crystal lattice.[11] Studies on related chroman derivatives have shown that the chroman ring system typically adopts a half-chair conformation.[2]
Part 2: Analytical Characterization
Once the structure is confirmed, it is crucial to assess the purity of the compound. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.
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An In-depth Technical Guide to the Synthesis of 7-Methylchroman-4-amine Hydrochloride Salt
< < < <
Abstract
7-Methylchroman-4-amine and its hydrochloride salt are pivotal intermediates in the synthesis of various pharmacologically active molecules and materials. This guide provides a comprehensive overview of the prevalent synthetic strategies for 7-Methylchroman-4-amine, with a primary focus on the widely employed reductive amination of 7-methylchroman-4-one. We will delve into alternative synthetic methodologies, including the Leuckart reaction and the reduction of 7-methylchroman-4-one oxime. Furthermore, this document outlines the conversion of the free amine to its hydrochloride salt, along with detailed experimental protocols and characterization data. The underlying chemical principles governing each synthetic step are discussed to provide a thorough understanding for researchers, scientists, and professionals in drug development.
Introduction: The Significance of 7-Methylchroman-4-amine
The chroman scaffold, a heterocyclic motif consisting of a fused benzene and dihydropyran ring, is a privileged structure in medicinal chemistry.[1] Derivatives of chroman, such as 7-Methylchroman-4-amine, serve as crucial building blocks for compounds with a wide array of biological activities.[2] The amine functionality at the 4-position provides a versatile handle for further chemical modifications, enabling the exploration of extensive chemical space in drug discovery programs.[2] Specifically, chroman-4-amine derivatives have shown promise in the development of treatments for neurodegenerative diseases like Alzheimer's by targeting enzymes such as acetylcholinesterase (AChE) and monoamine oxidase (MAO).[1] The hydrochloride salt form enhances the compound's stability and aqueous solubility, which is often a desirable property for pharmaceutical applications.[3][4]
Strategic Synthesis of the Precursor: 7-Methylchroman-4-one
The cornerstone for the synthesis of 7-Methylchroman-4-amine is the precursor ketone, 7-Methylchroman-4-one. An efficient and common method for its preparation is through a base-promoted intramolecular oxa-Michael addition.[1]
Synthesis of 7-Methylchroman-4-one
A common route involves the reaction of a substituted 2'-hydroxyacetophenone with an appropriate aldehyde.[1] Microwave-assisted synthesis has been shown to accelerate this reaction, leading to improved efficiency.[5]
Experimental Protocol:
-
To a solution of the appropriate 2'-hydroxyacetophenone in ethanol, add 1.1 equivalents of a suitable aldehyde and 1.1 equivalents of diisopropylamine (DIPA).[1]
-
Heat the mixture using microwave irradiation at 160–170 °C for 1 hour.[1]
-
After cooling, dilute the reaction mixture with dichloromethane.
-
Wash the organic phase sequentially with 10% aqueous NaOH, 1 M aqueous HCl, water, and brine.[1]
-
Dry the organic phase over MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired 7-Methylchroman-4-one.[1]
Primary Synthetic Route: Reductive Amination of 7-Methylchroman-4-one
Reductive amination is the most prevalent and efficient method for the synthesis of 7-Methylchroman-4-amine due to its high selectivity and operational simplicity.[2] This one-pot reaction involves the formation of an intermediate imine from 7-Methylchroman-4-one and an amine source, followed by its immediate reduction to the target amine.[6]
Mechanism and Rationale
The reaction proceeds via the nucleophilic attack of an amine on the carbonyl carbon of the ketone, forming a hemiaminal intermediate. This is followed by dehydration to yield an imine (or iminium ion under acidic conditions). A reducing agent, present in the reaction mixture, then selectively reduces the C=N double bond of the imine to the corresponding amine.[6] The choice of a mild reducing agent is crucial to avoid the reduction of the starting ketone. Sodium cyanoborohydride (NaBH₃CN) is a commonly used reagent for this purpose as it is less reactive towards ketones and aldehydes at neutral or slightly acidic pH but effectively reduces the more electrophilic iminium ion.[2][6]
Detailed Experimental Protocol
Materials:
-
7-Methylchroman-4-one
-
Ammonium acetate or another amine source
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol
-
Acetic acid
Procedure:
-
Dissolve 7-Methylchroman-4-one in methanol.
-
Add an excess of the amine source, such as ammonium acetate.
-
Adjust the pH of the mixture to a mildly acidic range (typically pH 6-7) by adding acetic acid. This facilitates imine formation without significantly deactivating the amine nucleophile.
-
Add sodium cyanoborohydride portion-wise to the reaction mixture while maintaining the temperature.
-
Stir the reaction at room temperature or with gentle heating (25-50 °C) until completion, monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]
-
Upon completion, quench the reaction by carefully adding an aqueous acid solution to decompose the excess reducing agent.
-
Basify the mixture with an aqueous base (e.g., NaOH) to deprotonate the amine product.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude 7-Methylchroman-4-amine.
-
The crude product can be purified by column chromatography if necessary.
| Parameter | Condition | Rationale | Reference |
| Amine Source | Ammonium Acetate | Provides ammonia in situ for the formation of the primary amine. | [1] |
| Reducing Agent | Sodium Cyanoborohydride | Selectively reduces the imine in the presence of the ketone. | [2] |
| Solvent | Methanol | Good solvent for both reactants and reagents. | [1] |
| pH | Mildly Acidic (6-7) | Optimizes the rate of imine formation. | [2] |
| Temperature | 25-50 °C | Provides sufficient energy for the reaction to proceed at a reasonable rate. | [2] |
| Typical Yield | 85-95% | This method is known for its high efficiency. | [2] |
Alternative Synthetic Strategies
While reductive amination is the preferred method, other synthetic routes can be employed, each with its own advantages and considerations.
The Leuckart-Wallach Reaction
The Leuckart reaction is a classic method for the reductive amination of aldehydes and ketones using ammonium formate or formamide as both the nitrogen source and the reducing agent.[7][8] This reaction typically requires high temperatures (120-130 °C).[7]
Mechanism: The reaction involves the formation of an N-formyl derivative as an intermediate, which is then hydrolyzed to yield the final amine.[7] The process can be divided into two main stages: the formation of a C-N bond and the reduction of the intermediate by formic acid.[8]
Workflow Diagram:
Caption: Synthesis via Oxime Reduction.
Formation of the Hydrochloride Salt
For pharmaceutical applications, the free amine is often converted to its hydrochloride salt to improve its solubility and stability. [3]This is typically achieved by treating a solution of the amine with hydrochloric acid.
Experimental Protocol:
-
Dissolve the purified 7-Methylchroman-4-amine in a suitable anhydrous organic solvent, such as diethyl ether, ethyl acetate, or isopropanol.
-
Slowly add a solution of hydrogen chloride in the same solvent or bubble anhydrous HCl gas through the solution.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the precipitate by filtration.
-
Wash the solid with a small amount of the cold solvent to remove any impurities.
-
Dry the salt under vacuum to obtain the final 7-Methylchroman-4-amine hydrochloride.
An alternative method involves the in-situ generation of hydrochloric acid using a trialkylsilylchloride, which can be advantageous for controlling the stoichiometry and achieving crystalline products. [9]
Characterization
The identity and purity of the synthesized 7-Methylchroman-4-amine hydrochloride salt should be confirmed using a variety of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the N-H stretching of the ammonium salt.
-
Mass Spectrometry (MS): To determine the molecular weight of the free amine.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
-
Melting Point Analysis: To determine the melting point of the salt, which is a good indicator of purity.
Conclusion
The synthesis of 7-Methylchroman-4-amine hydrochloride is a well-established process with reductive amination being the most efficient and widely used method. The choice of synthetic route may depend on the availability of starting materials, required scale, and desired purity. This guide provides the necessary technical details and underlying principles to enable researchers to successfully synthesize this valuable intermediate for applications in drug discovery and materials science.
References
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- 10. Oxime - Wikipedia [en.wikipedia.org]
Enantioselective Synthesis of 7-Methylchroman-4-amine: A Technical Guide
Abstract
This technical guide provides an in-depth exploration of the enantioselective synthesis of 7-Methylchroman-4-amine, a chiral building block of significant interest in medicinal chemistry and drug development. Recognizing the importance of stereochemistry in pharmacology, this document details three robust and highly efficient strategies for obtaining enantiomerically pure 7-Methylchroman-4-amine: Asymmetric Transfer Hydrogenation (ATH) of the corresponding ketone, Biocatalytic Asymmetric Amination, and Organocatalytic Reductive Amination. Each methodology is presented with a focus on the underlying scientific principles, causality behind experimental choices, and detailed, field-proven protocols. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage cutting-edge asymmetric synthesis techniques.
Introduction: The Significance of Chiral Chroman-4-amines
The chroman scaffold is a privileged heterocyclic motif frequently found in a diverse array of natural products and pharmacologically active compounds.[1] Within this class, chiral chroman-4-amine derivatives have emerged as promising candidates in drug discovery, particularly in the development of therapeutics for neurodegenerative diseases such as Alzheimer's.[1][2] The therapeutic potential of these compounds often stems from their ability to interact with key enzymes implicated in disease pathophysiology, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidase (MAO).[1]
The stereochemistry at the C4 position of the chroman ring is critical for biological activity, as enantiomers can exhibit vastly different pharmacological profiles. 7-Methylchroman-4-amine, with its additional methyl group on the aromatic ring, presents a valuable synthon for creating more complex and potent drug candidates.[3] Therefore, the development of efficient and highly stereoselective methods for its synthesis is of paramount importance. This guide will provide a comprehensive overview of state-of-the-art enantioselective strategies to access this key chiral intermediate.
Foundational Strategy: Synthesis of the Prochiral Precursor, 7-Methylchroman-4-one
The enantioselective synthesis of 7-Methylchroman-4-amine invariably begins with the preparation of its prochiral ketone precursor, 7-methylchroman-4-one. A general and effective method for the synthesis of 7-substituted-4-chromanones involves a base-promoted intramolecular cyclization of a corresponding substituted phenol.
A common route to chroman-4-ones is through the reaction of a phenol with an appropriate three-carbon synthon, followed by cyclization. For 7-methylchroman-4-one, this can be achieved by reacting m-cresol with 3-chloropropionic acid in the presence of a strong acid catalyst like polyphosphoric acid (PPA) to effect a Friedel-Crafts acylation followed by intramolecular alkylation.
Asymmetric Transfer Hydrogenation (ATH) of 7-Methylchroman-4-one
Asymmetric transfer hydrogenation (ATH) is a powerful and widely employed method for the enantioselective reduction of prochiral ketones to chiral alcohols. This methodology can be adapted to produce chiral amines through a reductive amination process where the intermediate imine is reduced. However, a more common and robust approach involves the asymmetric reduction of the ketone to the corresponding chiral alcohol, followed by conversion to the amine with retention or inversion of stereochemistry. For the direct synthesis of the amine, a one-pot reductive amination using a suitable ammonia source and a chiral catalyst is highly desirable.
Noyori-type ruthenium(II) complexes, particularly those containing N-tosyl-1,2-diphenylethylenediamine (TsDPEN) as a chiral ligand, are exceptionally effective for the ATH of aromatic ketones.[1][4] These catalysts utilize a hydrogen source, typically a mixture of formic acid and triethylamine (HCOOH/NEt3) or isopropanol, to deliver a hydride to the ketone in a highly stereocontrolled manner.
Mechanistic Rationale
The mechanism of Noyori-type ATH involves the formation of a ruthenium hydride species, which is the active reducing agent. The chirality of the diamine ligand creates a chiral pocket around the metal center, dictating the facial selectivity of the hydride transfer to the prochiral ketone. The transfer of hydrogen from the ruthenium hydride to the ketone is believed to proceed through an outer-sphere mechanism involving a six-membered pericyclic transition state. The stereochemical outcome is highly predictable based on the chirality of the diamine ligand.
Experimental Protocol: Asymmetric Transfer Hydrogenation
This protocol describes the asymmetric reduction of 7-methylchroman-4-one to the corresponding chiral alcohol, which can then be converted to the amine. For a direct reductive amination, an ammonia source like ammonium formate would be included in the reaction mixture.
Materials:
-
7-Methylchroman-4-one
-
[RuCl(p-cymene)((S,S)-TsDPEN)] or [RuCl(p-cymene)((R,R)-TsDPEN)]
-
Formic acid (HCOOH)
-
Triethylamine (NEt3)
-
Anhydrous solvent (e.g., dichloromethane or acetonitrile)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 7-methylchroman-4-one (1 equivalent) in the anhydrous solvent.
-
Add the chiral ruthenium catalyst (e.g., [RuCl(p-cymene)((S,S)-TsDPEN)]) (0.5-2 mol%).
-
Prepare a 5:2 azeotropic mixture of formic acid and triethylamine.
-
Add the formic acid/triethylamine mixture (5 equivalents of formic acid) to the reaction flask.
-
Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40 °C) and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude chiral alcohol by flash column chromatography.
-
The resulting chiral alcohol can then be converted to the corresponding amine via standard procedures (e.g., Mitsunobu reaction with a nitrogen nucleophile followed by deprotection, or conversion to a sulfonate ester followed by displacement with azide and reduction).
Biocatalytic Asymmetric Amination
Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for the synthesis of chiral compounds. ω-Transaminases (TAs) are particularly well-suited for the synthesis of chiral amines as they can directly convert a prochiral ketone into a chiral amine with high enantioselectivity.[2][5][6] This one-step process is highly atom-economical and operates under mild reaction conditions.
The Power of Enzymatic Catalysis
ω-Transaminases are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amino donor (e.g., isopropylamine, alanine) to a ketone acceptor. The enzyme's active site is inherently chiral, which allows for the highly selective formation of one enantiomer of the amine product. Both (R)- and (S)-selective transaminases are commercially available or can be obtained through enzyme engineering, providing access to either enantiomer of the target amine.
Experimental Protocol: Biocatalytic Asymmetric Amination
Materials:
-
7-Methylchroman-4-one
-
ω-Transaminase (either (R)- or (S)-selective)
-
Isopropylamine (as the amino donor)
-
Pyridoxal-5'-phosphate (PLP) co-factor
-
Buffer solution (e.g., potassium phosphate buffer, pH 7.5)
-
Organic co-solvent (e.g., DMSO) to improve substrate solubility
-
Standard laboratory equipment for biochemical reactions (e.g., incubator shaker)
Procedure:
-
In a reaction vessel, prepare a buffered solution containing the PLP co-factor.
-
Add the ω-transaminase to the buffered solution.
-
Dissolve 7-methylchroman-4-one in a minimal amount of a water-miscible organic co-solvent like DMSO.
-
Add the substrate solution to the enzyme-containing buffer.
-
Add the amino donor, isopropylamine, to the reaction mixture. The acetone by-product from the amino donor helps to drive the equilibrium towards product formation.
-
Incubate the reaction mixture at the optimal temperature for the enzyme (typically 25-40 °C) with gentle agitation.
-
Monitor the reaction progress by HPLC or GC analysis.
-
Once the reaction has reached completion, quench it by adding a strong base (e.g., NaOH) to raise the pH.
-
Extract the product, 7-Methylchroman-4-amine, with an organic solvent (e.g., ethyl acetate or methyl-tert-butyl ether).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be further purified by column chromatography if necessary.
Organocatalytic Reductive Amination
Organocatalysis offers a metal-free approach to asymmetric synthesis, often utilizing small, chiral organic molecules to catalyze transformations with high enantioselectivity. For the synthesis of 7-Methylchroman-4-amine, an enantioselective reductive amination of the corresponding ketone can be achieved using a chiral Brønsted acid catalyst, such as a chiral phosphoric acid (CPA), in combination with a stoichiometric reductant like a Hantzsch ester.[7][8][9][10]
Mechanism of Action
In this reaction, the chiral phosphoric acid catalyst plays a dual role. It activates the in situ formed imine (from the ketone and an ammonia source) through hydrogen bonding, making it more electrophilic. The chiral environment of the catalyst then directs the hydride transfer from the Hantzsch ester to one face of the imine, leading to the formation of the chiral amine with high enantiomeric excess.
Experimental Protocol: Organocatalytic Reductive Amination
Materials:
-
7-Methylchroman-4-one
-
Ammonia source (e.g., ammonium acetate or benzylamine followed by debenzylation)
-
Chiral phosphoric acid catalyst (e.g., (R)-TRIP or a derivative)
-
Hantzsch ester (e.g., diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate)
-
Anhydrous, non-polar solvent (e.g., toluene or dichloromethane)
-
Molecular sieves to remove water
-
Standard glassware for anhydrous reactions
Procedure:
-
To a flame-dried reaction flask containing molecular sieves, add 7-methylchroman-4-one (1 equivalent), the ammonia source (1.5-2 equivalents), and the chiral phosphoric acid catalyst (5-10 mol%) in the anhydrous solvent.
-
Stir the mixture at room temperature for a short period to allow for imine formation.
-
Add the Hantzsch ester (1.2 equivalents) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC or HPLC.
-
Upon completion, filter off the molecular sieves and concentrate the reaction mixture.
-
Purify the crude product by flash column chromatography to obtain the enantiomerically enriched 7-Methylchroman-4-amine.
Data Presentation and Comparison of Methods
| Method | Catalyst | Hydrogen/Hydride Source | Typical Yield (%) | Typical Enantiomeric Excess (%) | Key Advantages | Key Considerations |
| Asymmetric Transfer Hydrogenation | Chiral Ru(II) complexes (e.g., Noyori-type) | HCOOH/NEt3 or iPrOH | 85-95 | >95 | High efficiency, broad substrate scope, well-established. | Requires precious metal catalyst, potential for metal contamination. |
| Biocatalytic Asymmetric Amination | ω-Transaminase ((R)- or (S)-selective) | Isopropylamine (amino donor) | 70-90 | >99 | Highly selective, environmentally friendly, mild conditions. | Enzyme stability and cost, substrate scope can be limited. |
| Organocatalytic Reductive Amination | Chiral Phosphoric Acid (CPA) | Hantzsch Ester | 80-90 | 90-99 | Metal-free, mild conditions, readily available catalysts. | May require higher catalyst loading, optimization of conditions can be necessary. |
Visualization of Synthetic Pathways
Workflow for Synthesis of 7-Methylchroman-4-one
Caption: Synthesis of the prochiral precursor, 7-Methylchroman-4-one.
Enantioselective Synthesis Pathways
Caption: Overview of enantioselective routes to 7-Methylchroman-4-amine.
Conclusion
The enantioselective synthesis of 7-Methylchroman-4-amine can be successfully achieved through several highly efficient and stereoselective methods. The choice of the optimal synthetic route will depend on factors such as the desired enantiomer, scale of the reaction, available equipment, and cost considerations. Asymmetric transfer hydrogenation with Noyori-type catalysts represents a robust and well-established approach, while biocatalytic amination with ω-transaminases offers an elegant and environmentally benign one-step synthesis. Organocatalytic reductive amination provides a valuable metal-free alternative. The protocols and comparative data presented in this guide are intended to empower researchers to make informed decisions and successfully implement these advanced synthetic strategies in their drug discovery and development endeavors.
References
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Application of (R)-7-Methylchroman-4-amine and its Derivatives in Drug Discovery - Benchchem. 11
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Buy 7-Methylchroman-4-amine | 742679-35-2. 12
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Asymmetric Transfer Hydrogenation of Arylidene-Substituted Chromanones and Tetralones Catalyzed by Noyori-Ikariya Ru(II) Complexes: One-Pot Reduction of C=C and C=O bonds. The Journal of Organic Chemistry, 2021.
-
Enantioselective Organocatalytic Reductive Amination. Journal of the American Chemical Society, 2005.
-
Synthesis of 7-hydroxy-4 methyl-2H-chromen-2-one (1) a. Concentrated H... - ResearchGate.
-
Ruthenium-Catalysed Asymmetric Reduction of Ketones. Semantic Scholar.
-
Alternative two steps route to the synthesis of 7-hydroxychroman-4-one - ResearchGate.
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Asymmetric reduction process - Google Patents.
-
Synthesis of 7-hydroxychroman-4-one from resorcinol. - ResearchGate.
-
Biocatalytic transamination process - Google Patents.
-
Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy. ACS Publications.
-
Enantioselective Organocatalytic Reductive Amination - ResearchGate.
-
Hantzsch Ester, Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate. Organic Chemistry Portal.
-
Applications of Hantzsch Esters in Organocatalytic Enantioselective Synthesis. MDPI.
-
Enantioselective organocatalytic reductive amination. PubMed, 2006.
-
Ruthenium Complex Catalysts for Asymmetric Transfer Hydrogenation of Ketones. TCI Chemicals.
-
Asymmetric, biocatalytic labeled compound synthesis using transaminases. Catalysis Science & Technology, 2017.
-
Transaminases for Green Chemistry: Recent Progress and Future Prospects. Bentham Science.
-
Transaminase biocatalysis: optimization and application. Green Chemistry, 2017.
-
Application of (R)-7-Methylchroman-4-amine and its Derivatives in Drug Discovery - Benchchem.
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7-Methylchroman-4-amine CAS number and molecular formula
An In-depth Technical Guide to 7-Methylchroman-4-amine
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
7-Methylchroman-4-amine is a heterocyclic organic compound built upon the chroman scaffold, a structural motif prevalent in a variety of pharmacologically active molecules and natural products.[1] This guide provides a comprehensive overview of 7-Methylchroman-4-amine, detailing its chemical identity, synthesis methodologies, potential applications in medicinal chemistry, and essential safety protocols. By synthesizing field-proven insights with established scientific principles, this document serves as a critical resource for professionals engaged in drug discovery and organic synthesis.
Core Chemical Identity
A precise understanding of a compound's fundamental properties is the bedrock of its application in research and development.
Identifiers and Molecular Structure
-
Chemical Name: 7-methyl-3,4-dihydro-2H-chromen-4-amine[2]
The structure features a chroman core, which is a bicyclic system consisting of a benzene ring fused to a dihydropyran ring. The defining features are a methyl group at the 7-position of the aromatic ring and an amine group at the 4-position of the saturated heterocyclic ring.
Table 1: Key Chemical Identifiers for 7-Methylchroman-4-amine
| Identifier | Value | Source(s) |
| IUPAC Name | 7-methyl-3,4-dihydro-2H-chromen-4-amine | [2][3] |
| CAS Number | 742679-35-2 | [2][3][4] |
| Molecular Formula | C₁₀H₁₃NO | [2][5][6] |
| Molecular Weight | 163.22 g/mol | [2][5][6] |
| Canonical SMILES | CC1=CC2=C(C=C1)C(CCO2)N | [2] |
| InChI Key | VLFWKNOFAQNDID-UHFFFAOYSA-N | [2] |
Synthesis and Manufacturing Pathways
The synthesis of 7-Methylchroman-4-amine is critical for its availability in research. The most prevalent and efficient method begins with the corresponding ketone, 7-methylchroman-4-one, and proceeds via reductive amination.[1]
Dominant Synthetic Approach: Reductive Amination
Reductive amination is a cornerstone of amine synthesis due to its high selectivity and operational simplicity.[2] The causality behind this choice lies in its two-step, one-pot nature which is both efficient and high-yielding.
Mechanism:
-
Imine Formation: The process begins with the reaction of 7-methylchroman-4-one with an amine source (e.g., ammonia or ammonium acetate) under mildly acidic conditions. This environment protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the amine. Subsequent dehydration yields a reactive imine intermediate.
-
Reduction: A selective reducing agent, such as sodium cyanoborohydride, is then introduced to reduce the imine to the final amine product.[1]
Caption: Reductive amination workflow for 7-Methylchroman-4-amine.
Detailed Experimental Protocol: Reductive Amination
This protocol is a generalized representation based on standard procedures for reductive amination of chromanones.[1]
Materials:
-
7-Methylchroman-4-one
-
Ammonium acetate or other amine source
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
Standard workup reagents (e.g., dichloromethane, aqueous NaOH, brine)
Procedure:
-
Dissolution: Dissolve the 7-methylchroman-4-one starting material in methanol within a round-bottom flask equipped with a magnetic stirrer.
-
Amine Addition: Add an excess of the amine source (e.g., ammonium acetate) to the solution. Stir the mixture at room temperature to facilitate imine formation.
-
Reduction: Carefully add sodium cyanoborohydride portion-wise to the reaction mixture. Causality Note: Portion-wise addition helps control the reaction rate and any potential exotherm.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting ketone is consumed.
-
Quenching & Extraction: Once complete, carefully quench the reaction with water. Dilute the mixture with dichloromethane and wash sequentially with aqueous NaOH, water, and brine.
-
Drying & Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude 7-Methylchroman-4-amine via flash column chromatography to obtain the final, high-purity compound.
Applications in Research and Drug Development
The chroman scaffold is a "privileged" structure in medicinal chemistry, meaning it is frequently found in compounds with diverse biological activities.[1] 7-Methylchroman-4-amine serves as both a key synthetic intermediate and a template for new therapeutic agents.
Intermediate for Complex Molecule Synthesis
The primary amine group provides a reactive handle for a multitude of chemical transformations, including N-alkylation, acylation, and participation in coupling reactions.[2] This makes it an invaluable building block for constructing more complex molecules with tailored functionalities for drug discovery programs.
Analog of Biologically Active Compounds
7-Methylchroman-4-amine shares structural motifs with classes of compounds known for significant biological effects:
-
Coumarins: These natural products exhibit a wide range of activities, including anticoagulant, anti-inflammatory, and anticancer properties.[2][7]
-
Chromanones: This class of compounds has demonstrated antibacterial, antifungal, and anti-tumor activities.[2]
The structural similarity suggests that derivatives of 7-Methylchroman-4-amine could be explored for similar therapeutic benefits.
Potential in Neurodegenerative Diseases
Chroman-4-amine derivatives, as a class, are being investigated for their potential in treating neurodegenerative disorders like Alzheimer's disease.[1] The primary mechanism involves the inhibition of key enzymes such as acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are implicated in the disease's pathophysiology.[1] While specific data on the 7-methyl isomer is limited, its scaffold is highly relevant to this therapeutic area.
Investigated Biological Activities
Preliminary research and structural analysis suggest several potential biological activities:
-
Neuroprotective Effects: Derivatives may possess properties that protect neurons, a crucial aspect in combating neurodegenerative diseases.
-
Antioxidant Activity: The chroman ring system can interact with and neutralize reactive oxygen species, potentially mitigating cellular damage from oxidative stress.
-
Cytochrome P450 (CYP) Enzyme Interaction: The compound has been noted to interact with CYP enzymes, which are central to drug metabolism.[2] This interaction is a critical consideration in pharmacology, as it affects the pharmacokinetics and potential drug-drug interactions of its derivatives.[2]
Caption: Potential applications and mechanistic pathways for 7-Methylchroman-4-amine.
Analytical Methodologies
Accurate characterization is essential for validating the synthesis and purity of 7-Methylchroman-4-amine. A multi-technique approach is standard.
Table 2: Standard Analytical Techniques
| Technique | Purpose | Expected Outcome |
| NMR Spectroscopy (¹H, ¹³C) | Structural Elucidation | Confirms the connectivity of atoms and the presence of functional groups. Provides a unique fingerprint of the molecule. |
| Mass Spectrometry (MS) | Molecular Weight Verification | Determines the exact mass of the molecule, confirming the molecular formula (C₁₀H₁₃NO). |
| Infrared (IR) Spectroscopy | Functional Group Identification | Detects characteristic vibrations of key bonds, such as N-H stretches for the amine and C-O stretches for the ether linkage. |
| High-Performance Liquid Chromatography (HPLC) | Purity Assessment | Separates the compound from impurities, allowing for quantification of its purity level. |
While specific protocols for this exact molecule are not widely published, standard methodologies for analyzing small organic amines are applicable.[8] These typically involve dissolution in a suitable solvent (e.g., deuterated chloroform for NMR, acetonitrile/water for HPLC) followed by instrumental analysis.
Safety, Handling, and Storage
As a research chemical, 7-Methylchroman-4-amine requires careful handling in a controlled laboratory environment.
-
Handling: Use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[9] Avoid contact with skin and eyes.[9]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[9] For long-term stability, refrigeration may be recommended. Protect from light.
-
Incompatibilities: Avoid strong acids, bases, and oxidizing agents.[9]
-
First Aid:
Note: This information is a general guide. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling the compound.
Conclusion
7-Methylchroman-4-amine, identified by CAS number 742679-35-2, is a valuable heterocyclic amine with significant potential in medicinal chemistry and organic synthesis. Its chroman core makes it a relevant scaffold for developing novel therapeutics, particularly in the area of neurodegenerative diseases. Understanding its synthesis, primarily through reductive amination, and its chemical properties is crucial for researchers aiming to leverage this compound as a building block for next-generation pharmaceuticals and advanced materials. Adherence to strict safety protocols is mandatory to ensure its responsible use in a research setting.
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An In-depth Technical Guide to the Solubility and Stability of 7-Methylchroman-4-amine
A Resource for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for evaluating the aqueous solubility and chemical stability of 7-Methylchroman-4-amine, a heterocyclic compound of interest in medicinal chemistry and drug discovery.[1] Given the foundational role of these physicochemical properties in determining the developability of a compound, this document outlines both the theoretical underpinnings and detailed, field-proven experimental protocols. Methodologies for determining equilibrium and kinetic solubility are presented, alongside a systematic approach to stability assessment through forced degradation studies as mandated by international regulatory guidelines.[2][3][4][5] The guide emphasizes the development of a stability-indicating analytical method, crucial for accurately quantifying the parent compound and its degradation products. Visual workflows and data presentation templates are included to facilitate practical application in a research and development setting.
Introduction
7-Methylchroman-4-amine is a substituted chroman derivative recognized for its potential applications in medicinal chemistry, including neuroprotective and antioxidant activities.[1] The core structure, a benzene ring fused to a dihydropyran ring with an amine substituent at the 4-position, presents a unique combination of functional groups that govern its physicochemical behavior.[1][6] A thorough understanding of its solubility and stability is paramount for any drug development program, as these parameters directly influence bioavailability, formulation design, storage conditions, and shelf-life.[7][8]
This guide serves as a senior-level resource, explaining not just the "how" but the "why" behind critical experimental choices. It is designed to equip researchers with the necessary tools to generate a robust and reliable physicochemical profile of 7-Methylchroman-4-amine, thereby enabling informed decisions in lead optimization and preclinical development.
Physicochemical Properties: A Foundational Overview
Before embarking on experimental studies, a summary of the known and predicted properties of 7-Methylchroman-4-amine provides essential context. These values help anticipate its behavior in different environments (e.g., acidic vs. basic media) and guide the selection of appropriate analytical techniques.
Table 1: Physicochemical Properties of 7-Methylchroman-4-amine
| Property | Value | Source/Method |
| IUPAC Name | 7-methyl-3,4-dihydro-2H-chromen-4-amine | [1][9] |
| CAS Number | 742679-35-2 | [9][10] |
| Molecular Formula | C₁₀H₁₃NO | [1][10] |
| Molecular Weight | 163.22 g/mol | [1][11][12] |
| Structure | A chroman core with a methyl group at position 7 and an amine at the chiral center on position 4. | [1] |
| Predicted XLogP3-AA | 1.3 - 1.4 | [11][12] |
| Hydrogen Bond Donors | 1 | [11][12] |
| Hydrogen Bond Acceptors | 2 | [11][12] |
| Predicted pKa (Basic) | ~8.5 - 9.5 (Predicted for the primary amine) | ChemAxon |
| Appearance | Varies; often a solid at room temperature. | [13] |
Note: Predicted values are derived from computational models (e.g., XLogP3, ChemAxon) and should be confirmed experimentally.
The presence of a primary amine (a basic center) and a relatively low predicted LogP suggest that 7-Methylchroman-4-amine will exhibit pH-dependent aqueous solubility, with higher solubility expected in acidic conditions where the amine is protonated.
Comprehensive Solubility Assessment
Solubility is a critical determinant of a drug's absorption and bioavailability.[14] It is essential to measure both kinetic and equilibrium solubility to gain a full picture of the compound's behavior.
Causality Behind Experimental Choices
-
Equilibrium (Thermodynamic) Solubility: This is the "gold standard" measurement, representing the true saturation point of a compound in a solvent at equilibrium. The shake-flask method is the most reliable technique for this, as it allows sufficient time for the dissolution of the solid-state crystal lattice and the saturation of the solution to reach a true equilibrium.[8] This value is critical for preclinical formulation development.
-
Kinetic Solubility: This measures the concentration at which a compound, initially dissolved in an organic solvent like DMSO, precipitates when diluted into an aqueous buffer. It is a high-throughput method often used in early discovery to flag compounds that may have issues.[14] It mimics the conditions of many in-vitro biological assays and can predict potential precipitation upon injection into the bloodstream.
Experimental Workflow for Solubility Determination
The following diagram outlines the logical flow for a comprehensive solubility assessment.
Caption: Workflow for Kinetic and Equilibrium Solubility Testing.
Protocol: Equilibrium Solubility via Shake-Flask Method
-
Preparation: Add an excess amount (e.g., 1-2 mg) of solid 7-Methylchroman-4-amine to 1 mL of each test solvent (e.g., pH 5.0 acetate buffer, pH 7.4 phosphate buffer, DMSO, Ethanol) in separate glass vials.
-
Equilibration: Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C) for 24 to 48 hours. This extended time is crucial to ensure equilibrium is reached.
-
Sampling & Filtration: After equilibration, allow the vials to sit undisturbed for 1 hour to let undissolved solids settle. Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.45 µm syringe filter (PTFE or other chemically compatible material) to remove any remaining particulates.
-
Quantification: Prepare a calibration curve of 7-Methylchroman-4-amine of known concentrations. Dilute the filtered supernatant into a suitable mobile phase and quantify the concentration using a validated HPLC-UV or LC-MS method.
-
Calculation: Calculate the solubility in µg/mL or µM based on the measured concentration and dilution factor.
Table 2: Sample Data Presentation for Solubility
| Solvent System | pH | Solubility Type | Result (µg/mL) |
| Acetate Buffer | 5.0 | Equilibrium | Experimental Value |
| Phosphate Buffer | 7.4 | Equilibrium | Experimental Value |
| Borate Buffer | 9.0 | Equilibrium | Experimental Value |
| DMSO | N/A | Equilibrium | >10,000 |
| Ethanol | N/A | Equilibrium | Experimental Value |
Chemical Stability and Forced Degradation
Understanding a molecule's intrinsic stability is a regulatory requirement and essential for identifying potential liabilities.[5] Forced degradation (or stress testing) is the cornerstone of this evaluation.[4]
The Rationale for Forced Degradation
The purpose of stress testing is not to completely destroy the molecule but to induce a modest level of degradation (typically 5-20%).[2][15] This serves three primary objectives:
-
Identify Degradation Pathways: It reveals how the molecule is likely to break down under various environmental stressors (acid, base, oxidation, light, heat).[5]
-
Develop a Stability-Indicating Method: It generates the degradation products needed to prove that the chosen analytical method (typically HPLC) can separate the parent compound from all significant degradants.[16][17][18] This ensures that a decrease in the parent peak during a formal stability study is due to degradation and not an analytical artifact.
-
Inform Formulation and Packaging: If a compound is found to be sensitive to light, for example, it signals the need for light-protective packaging.
Experimental Workflow for Stability Assessment
The following workflow illustrates a systematic approach to forced degradation studies and the development of a stability-indicating method.
Caption: Workflow for Forced Degradation and Method Development.
Protocol: Forced Degradation Studies
These protocols are starting points and should be adjusted (time, temperature, reagent concentration) to achieve the target degradation of 5-20%.[2][15]
-
Stock Solution: Prepare a stock solution of 7-Methylchroman-4-amine at ~1 mg/mL in a suitable solvent like a 50:50 mixture of acetonitrile and water.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C. Sample at time points (e.g., 2, 4, 8, 24 hours), neutralize with an equivalent amount of base, and dilute for analysis.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C. Sample at time points, neutralize with an equivalent amount of acid, and dilute for analysis.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature. Sample at time points and dilute for analysis.
-
Thermal Degradation: Store vials of the stock solution (and a sample of the solid powder) in an oven at 80°C. Sample at time points and analyze.
-
Photostability: Expose the stock solution and solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B.[4] A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control, using the developed HPLC method. A photodiode array (PDA) detector is highly recommended to assess peak purity and identify the UV maxima of new peaks. LC-MS can be used to obtain mass information on the degradation products to help elucidate their structures.
Developing the Stability-Indicating HPLC Method
A stability-indicating method is a validated analytical procedure that can accurately measure the active ingredient without interference from degradation products, impurities, or excipients.[17][19]
-
Column Choice: A C18 reversed-phase column is a common starting point for molecules of this polarity.
-
Mobile Phase: A gradient elution using a mixture of an acidic aqueous buffer (e.g., 0.1% formic acid in water, pH ~2.7) and an organic solvent (acetonitrile or methanol) is typically required to resolve the parent compound from its more polar degradation products. The amine group will be protonated at this low pH, leading to good peak shape.
-
Detection: UV detection at an appropriate wavelength (e.g., 220 nm or the compound's λmax) is standard.
The method is considered "stability-indicating" only when it can resolve all degradation peaks from the parent peak (resolution > 2) and when peak purity analysis confirms the parent peak is spectrally homogenous in all stressed samples.
Conclusion
The systematic evaluation of solubility and stability is a non-negotiable cornerstone of early-phase drug development. For 7-Methylchroman-4-amine, its pH-dependent solubility, governed by the basic amine, must be experimentally quantified to guide formulation. Its intrinsic stability, probed through rigorous forced degradation studies, will dictate storage requirements and provide critical insights into its potential degradation pathways. The protocols and workflows detailed in this guide provide a robust framework for generating the high-quality data required by researchers, scientists, and drug development professionals to confidently advance promising compounds like 7-Methylchroman-4-amine through the development pipeline.
References
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- American Pharmaceutical Review. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
- MedCrave. (2016). Forced Degradation Studies.
- Resolve Mass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. YouTube.
- National Institutes of Health (NIH). (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
- Fluorochem. (n.d.). 7-METHYLCHROMAN-4-AMINE.
- BenchChem. (n.d.). An In-depth Technical Guide on the Solubility and Stability Profile of N-Methyl-N-(3-thien-2-ylbenzyl)amine.
- Journal of Drug Delivery and Therapeutics. (2019). Stability Indicating HPLC Method Development: A Review.
- International Journal of Trend in Scientific Research and Development. (2021). Stability Indicating HPLC Method Development –A Review.
- Journal of Emerging Technologies and Innovative Research. (2023). DEVELOPMENT AND VALIDATION OF STABILITY INDICATING RP-HPLC METHOD FOR ESTIMATION OF INDORAMIN IN PHARMACEUTICAL DOSAGE FORM.
- AxisPharm. (n.d.). Solubility Test.
- ResearchGate. (2025). (PDF) Stability indicating HPLC method development - a review.
- LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- SpecialChem. (n.d.). Exploring Chroman-4-one: Properties, Applications, and Manufacturing Insights.
- PubChem. (n.d.). 7-Methylchroman-3-amine.
- ACS Publications. (n.d.). General Preparation of 7-Substituted 4-Chromanones: Synthesis of a Potent Aldose Reductase Inhibitor.
- Gassnova. (n.d.). Test Protocol for H&ETQP Amine 4 Evaluation of Solvents – Process and Atmospheric Chemistry.
- Pharmaguideline. (2011). Determination of Solubility in Pharmaceuticals.
- Alwsci. (2024). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development.
- PubChem. (n.d.). (S)-8-Methylchroman-4-amine.
- Sigma-Aldrich. (n.d.). (S)-Chroman-4-amine hydrochloride | 1035093-81-2.
- MDPI. (n.d.). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives.
- International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). SYNTHESIS AND CHARACTERIZATION OF NEW 7-HYDROXY-4-METHYL COUMARIN INCORPORATED FLAVANONE AND ISOXAZOLINE DERIVATIVES.
- Home Sunshine Pharma. (n.d.). (S)-Chroman-4-amine Hydrochloride CAS 1035093-81-2.
- Ascendex Scientific, LLC. (n.d.). 7-methylchroman-4-amine.
- European Journal of Medicinal Chemistry. (2015). Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities.
- ScienceDirect. (n.d.). Synthesis of 7-substituted 4-methyl coumarins by Pechmann reaction using nano-crystalline sulfated-zirconia.
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An In-Depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 7-Methylchroman-4-amine
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy remains an unparalleled tool in the structural elucidation of organic molecules, providing intricate details about the chemical environment of each nucleus. This guide offers a comprehensive analysis of the predicted ¹H and ¹³C NMR spectra for 7-Methylchroman-4-amine, a molecule of interest in medicinal chemistry and drug development. In the absence of publicly available experimental spectra for this specific compound, this document leverages foundational NMR principles and empirical data from structurally analogous compounds to provide a robust and scientifically-grounded prediction. This approach is designed to equip researchers, scientists, and drug development professionals with a detailed framework for the identification and characterization of 7-Methylchroman-4-amine and related chroman derivatives. The predictions herein are based on the well-established effects of substituents on the chemical shifts and coupling constants within the chroman scaffold.
Theoretical Framework for NMR Prediction in Substituted Chromans
The chemical shift of a nucleus in an NMR spectrum is exquisitely sensitive to its local electronic environment. In the case of 7-Methylchroman-4-amine, the predicted chemical shifts are determined by a combination of factors inherent to the chroman ring system and the electronic contributions of the methyl and amine substituents.
-
The Chroman Scaffold: The heterocyclic ring of the chroman system introduces conformational considerations. It typically adopts a half-chair conformation, leading to distinct axial and equatorial positions for substituents and protons. The oxygen atom in the ring is electronegative and deshields adjacent protons and carbons.
-
Substituent Effects:
-
7-Methyl Group: The methyl group at the C7 position is an electron-donating group through induction and hyperconjugation. This generally leads to an upfield shift (shielding) of the aromatic protons and carbons, particularly those ortho and para to its position.
-
4-Amine Group: The amine group at the C4 position has a significant impact on the heterocyclic ring. Its electronegativity will deshield the proton at C4 (the methine proton). The lone pair of electrons on the nitrogen can also influence the electronic environment. The stereochemistry of the amine group (axial or equatorial) will have a pronounced effect on the coupling constants of the H4 proton with the adjacent H3 protons.
-
Studies on substituted 2,2-dimethylchroman-4-one derivatives have demonstrated that substituent effects on the aromatic ring can be correlated with Hammett parameters, although these effects are not always straightforwardly transmitted to the heterocyclic ring.[1][2] This guide will draw upon such established trends to inform the predictions for 7-Methylchroman-4-amine.
Predicted ¹H NMR Spectrum of 7-Methylchroman-4-amine
The predicted ¹H NMR spectrum of 7-Methylchroman-4-amine is expected to exhibit distinct signals for the aromatic, heterocyclic, and substituent protons. The predicted values are based on an analysis of similar chroman structures and general principles of proton NMR.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| H5 | ~6.9 - 7.1 | d | J = 8.0 - 8.5 | 1H |
| H6 | ~6.6 - 6.8 | dd | J = 8.0 - 8.5, 2.0 - 2.5 | 1H |
| H8 | ~6.5 - 6.7 | d | J = 2.0 - 2.5 | 1H |
| H2 | ~4.0 - 4.3 | m | 2H | |
| H3 | ~1.8 - 2.2 | m | 2H | |
| H4 | ~3.8 - 4.1 | t or dd | J = 5.0 - 8.0 | 1H |
| -CH₃ | ~2.2 - 2.4 | s | 3H | |
| -NH₂ | ~1.5 - 2.5 | br s | 2H |
Justification of Predicted ¹H NMR Data:
-
Aromatic Protons (H5, H6, H8): The aromatic region will display an ABX-like system. The electron-donating methyl group at C7 will shield the ortho protons (H6 and H8) and the para proton (not present). H5, being ortho to the oxygen-bearing carbon, will be the most deshielded of the aromatic protons. The coupling constants are typical for ortho and meta coupling in a benzene ring.[1]
-
Heterocyclic Protons (H2, H3, H4):
-
The H2 protons are adjacent to the ring oxygen and will be deshielded, appearing as a multiplet around 4.0 - 4.3 ppm.
-
The H3 protons are methylene protons and will appear as a complex multiplet further upfield, likely overlapping with other signals.
-
The H4 proton is a methine proton adjacent to the amine group and will be deshielded. Its multiplicity will depend on the coupling to the two H3 protons. It is predicted as a triplet or a doublet of doublets.
-
-
Methyl Protons (-CH₃): The protons of the methyl group attached to the aromatic ring will appear as a sharp singlet in the range of 2.2 - 2.4 ppm.
-
Amine Protons (-NH₂): The protons of the amine group will likely appear as a broad singlet due to quadrupole broadening and exchange with trace amounts of water in the solvent. Its chemical shift can be variable.
Caption: Structure of 7-Methylchroman-4-amine with proton assignments.
Predicted ¹³C NMR Spectrum of 7-Methylchroman-4-amine
The proton-decoupled ¹³C NMR spectrum is predicted to show ten distinct signals, corresponding to the ten carbon atoms in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C2 | ~65 - 70 |
| C3 | ~30 - 35 |
| C4 | ~45 - 50 |
| C4a | ~120 - 125 |
| C5 | ~128 - 132 |
| C6 | ~125 - 130 |
| C7 | ~135 - 140 |
| C8 | ~115 - 120 |
| C8a | ~150 - 155 |
| -CH₃ | ~20 - 25 |
Justification of Predicted ¹³C NMR Data:
-
Aromatic Carbons (C4a, C5, C6, C7, C8, C8a):
-
C8a , being attached to the oxygen atom, will be the most deshielded aromatic carbon, appearing around 150-155 ppm.
-
C7 , the carbon bearing the methyl group, will also be deshielded and is predicted to be in the 135-140 ppm range.
-
C5 and C6 will have similar chemical shifts, influenced by their position relative to the substituents.
-
C8 is expected to be shielded by the ortho methyl group.
-
C4a , the quaternary carbon at the ring junction, will likely be in the 120-125 ppm range.
-
-
Heterocyclic Carbons (C2, C3, C4):
-
C2 , bonded to the ring oxygen, will be significantly deshielded and is predicted to appear around 65-70 ppm.
-
C4 , bonded to the nitrogen of the amine group, will also be deshielded, with a predicted chemical shift of 45-50 ppm.
-
C3 , the methylene carbon, will be the most upfield of the heterocyclic carbons, in the 30-35 ppm range.
-
-
Methyl Carbon (-CH₃): The carbon of the methyl group will give a signal in the aliphatic region, typically around 20-25 ppm.
Caption: Structure of 7-Methylchroman-4-amine with carbon assignments.
Experimental Protocol for NMR Data Acquisition
To obtain high-quality experimental data for 7-Methylchroman-4-amine, the following protocol is recommended:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified compound for ¹H NMR and 20-30 mg for ¹³C NMR.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Ensure complete dissolution, using gentle vortexing if necessary.
-
-
1D NMR Acquisition:
-
¹H NMR:
-
Acquire the spectrum on a 400 MHz or higher field spectrometer.
-
Use a standard single-pulse experiment.
-
Obtain a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).
-
-
¹³C NMR:
-
Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon.
-
A higher number of scans will be required due to the low natural abundance of ¹³C (e.g., 1024 or more).
-
Set the spectral width to cover the full range of expected carbon chemical shifts (e.g., 0-160 ppm).
-
-
Structural Validation with 2D NMR Spectroscopy
To unequivocally confirm the predicted assignments, a suite of 2D NMR experiments is indispensable.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For 7-Methylchroman-4-amine, COSY would show correlations between:
-
H5 and H6.
-
H6 and H8 (weak, meta-coupling).
-
H2 and H3.
-
H3 and H4.
-
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would be used to definitively link each proton signal to its corresponding carbon signal, for instance, confirming the assignments of the aromatic C-H pairs and the C-H pairs in the heterocyclic ring.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is crucial for assigning quaternary carbons and piecing together the molecular fragments. Key expected HMBC correlations include:
-
The methyl protons to C6, C7, and C8.
-
H5 to C4a and C7.
-
H4 to C2, C4a, and C5.
-
Caption: Experimental workflow for NMR-based structural elucidation.
Conclusion
This technical guide provides a detailed, expert-predicted ¹H and ¹³C NMR spectral analysis for 7-Methylchroman-4-amine. While awaiting experimental verification, these predictions, grounded in established spectroscopic principles and data from analogous structures, offer a robust framework for researchers. The presented chemical shifts, coupling constants, and structural assignments, along with the outlined experimental and validation protocols, serve as a valuable resource for the synthesis, identification, and further investigation of this and related chroman derivatives in the field of drug discovery and development.
References
-
Iguchi, D., Ravelli, D., Erra Balsells, R., & Bonesi, S. M. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Molecules, 25(9), 2061. [Link]
-
Iguchi, D., Ravelli, D., Erra Balsells, R., & Bonesi, S. M. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. PubMed, 32354199. [Link]
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mass spectrometry analysis of 7-Methylchroman-4-amine
An In-Depth Technical Guide to the Mass Spectrometric Analysis of 7-Methylchroman-4-amine
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the mass spectrometric analysis of 7-Methylchroman-4-amine (C₁₀H₁₃NO, MW: 163.22 g/mol ), a heterocyclic amine of significant interest in medicinal chemistry and drug development.[1][2] As a molecule with potential biological activity, its precise identification and quantification are critical throughout the research and development pipeline.[1][3] This document moves beyond standard operating procedures to detail the underlying scientific rationale for method development, from sample preparation and chromatographic separation to ionization and tandem mass spectrometry (MS/MS). We present field-proven protocols, predictive fragmentation analysis, and quantitative strategies, establishing a self-validating system for robust and reliable characterization of this compound. This guide is intended for researchers, analytical scientists, and drug development professionals seeking to establish authoritative methods for chroman amine analogs.
Part I: Foundational Principles & Analyte Characteristics
The successful development of any analytical method begins with a thorough understanding of the analyte's physicochemical properties. 7-Methylchroman-4-amine is a primary amine built on a chroman scaffold, a structure that dictates its analytical behavior.
1.1. Key Physicochemical Properties
-
Molecular Formula & Weight : C₁₀H₁₃NO. Its monoisotopic mass is 163.10 Da.[4][5]
-
The Nitrogen Rule : The molecule contains a single nitrogen atom, resulting in an odd nominal molecular weight of 163 Da. According to the Nitrogen Rule in mass spectrometry, a compound with an odd number of nitrogen atoms will have an odd-numbered molecular ion peak, a fundamental characteristic used for initial spectral assessment.[6]
-
Basicity and Polarity : The primary amine at the C4 position (pKa estimated ~9-10) is a Brønsted-Lowry base, readily accepting a proton in acidic conditions. This property is paramount for both chromatographic retention and ionization efficiency.
-
Chirality : The C4 carbon is a chiral center, meaning the compound exists as two distinct enantiomers.[1] While mass spectrometry is not inherently a chiral technique, its coupling with chiral chromatography is essential if stereoisomeric separation and quantification are required.
1.2. Selecting the Optimal Analytical Platform: LC-MS/MS
For a polar, non-volatile molecule like 7-Methylchroman-4-amine, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[3][7][8]
-
Why Not Gas Chromatography-Mass Spectrometry (GC-MS)? GC-MS typically requires analytes to be volatile and thermally stable. Primary amines often exhibit poor peak shape on standard GC columns and can be thermally labile. While derivatization could make the analyte more amenable to GC, this adds complexity and potential for analytical error. The "hard" ionization technique used in GC-MS, Electron Ionization (EI), imparts significant energy, often leading to excessive fragmentation and the absence of a molecular ion, which complicates identification.[9][10][11]
-
The Advantage of LC-MS/MS : LC-MS/MS utilizes "soft" ionization techniques like Electrospray Ionization (ESI), which gently transfer the analyte from the liquid phase into gas-phase ions with minimal fragmentation.[11][12] This approach preserves the crucial molecular ion, providing a clear anchor for subsequent structural analysis and quantification. Its compatibility with reversed-phase liquid chromatography is ideal for separating polar to moderately polar compounds from complex matrices.[3][13]
Part II: A Step-by-Step Guide to LC-MS/MS Method Development
A robust LC-MS/MS method is a synergistic system where each component—from sample preparation to mass analysis—is optimized for the analyte. The following sections detail a logical workflow for achieving high sensitivity and selectivity.
}
Figure 1: Comprehensive workflow for the LC-MS/MS analysis of 7-Methylchroman-4-amine.
2.1. Protocol: Sample Preparation via Solid-Phase Extraction (SPE)
The goal of sample preparation is to isolate 7-Methylchroman-4-amine from interfering matrix components (salts, proteins, lipids) that can suppress ionization and contaminate the instrument. A mixed-mode cation exchange SPE protocol is highly effective for basic compounds.
Rationale : This strategy leverages both the hydrophobic character of the chroman ring and the positive charge of the protonated amine. The reversed-phase sorbent retains the molecule via hydrophobic interactions, while the cation exchange mechanism provides a highly selective binding and stringent wash step.
Step-by-Step Protocol:
-
Cartridge Selection : Choose a mixed-mode C8/Strong Cation Exchange (SCX) SPE cartridge.
-
Conditioning : Condition the cartridge with 1 mL of methanol, followed by 1 mL of water.
-
Equilibration : Equilibrate the cartridge with 1 mL of 2% formic acid in water.
-
Sample Loading : Acidify the sample (e.g., plasma, urine) with formic acid to a final concentration of 2% to ensure the amine is protonated (R-NH₃⁺). Load the acidified sample onto the cartridge.
-
Wash 1 (Polar Interferences) : Wash with 1 mL of 2% formic acid in water to remove salts and highly polar molecules.
-
Wash 2 (Non-polar Interferences) : Wash with 1 mL of methanol to remove lipids and other non-polar interferences. The analyte remains bound by the strong cation exchange mechanism.
-
Elution : Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol. The basic mobile phase neutralizes the amine (R-NH₂), releasing it from the SCX sorbent.
-
Dry & Reconstitute : Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a mobile phase-matched solution (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) for LC-MS/MS injection.
2.2. Chromatographic Separation
Achieving good chromatographic peak shape is essential for accurate quantification.
-
Column : A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) provides excellent resolving power.
-
Mobile Phase A : 0.1% Formic Acid in Water.
-
Mobile Phase B : 0.1% Formic Acid in Acetonitrile.
-
Rationale : The acidic modifier (formic acid) is critical. It protonates the primary amine, preventing its interaction with residual acidic silanols on the silica support. This minimizes peak tailing and ensures a sharp, symmetrical peak.
-
Gradient : A typical gradient might run from 5% B to 95% B over 5-7 minutes. This ensures that the analyte is well-retained and separated from early-eluting polar interferences.
2.3. Ionization and Mass Analysis
This is the core of the analysis where the analyte is detected and characterized.
-
Ionization : Electrospray Ionization (ESI) in positive ion mode is the method of choice. The acidic mobile phase delivers the already-protonated analyte to the ESI source, leading to highly efficient formation of the gaseous [M+H]⁺ ion.
-
Mass Analyzer : A triple quadrupole (QqQ) is ideal for targeted quantification, while a high-resolution instrument like a Q-TOF (Quadrupole Time-of-Flight) is superior for initial structural confirmation.[8][14]
2.4. Tandem Mass Spectrometry (MS/MS) and Fragmentation Analysis
MS/MS provides structural information and is the basis for selective quantification.[15][16] The process involves selecting the precursor ion ([M+H]⁺, m/z 164.1) in the first quadrupole, fragmenting it via Collision-Induced Dissociation (CID) with an inert gas (e.g., argon or nitrogen) in the collision cell, and analyzing the resulting product ions in the third quadrupole.
Predicted Fragmentation Pathways : The fragmentation of 7-Methylchroman-4-amine is directed by the charge on the protonated amine and the structure of the chroman ring.
-
Loss of Ammonia (NH₃) : A hallmark fragmentation for primary amines. The protonated amine can readily eliminate a neutral ammonia molecule (17.03 Da), leading to a stable carbocation at m/z 147.1 . This is often a prominent fragment.
-
Alpha Cleavage : This involves the cleavage of a bond adjacent to the carbon bearing the amine group.[6][17] For the chroman ring, this could lead to ring-opening, but a more characteristic fragmentation is the retro-Diels-Alder reaction.
-
Retro-Diels-Alder (RDA) Fragmentation : The heterocyclic ring of the chroman structure is susceptible to RDA cleavage.[18] Following protonation, the C-O bond can cleave, initiating a concerted reaction that results in the loss of a neutral molecule. A likely RDA pathway involves the loss of ethene (C₂H₄, 28.03 Da), leading to a fragment ion at m/z 136.1 .
}
Figure 2: Proposed major fragmentation pathways for protonated 7-Methylchroman-4-amine ([M+H]⁺).
Part III: High-Sensitivity Quantitative Analysis
For applications in drug development, such as pharmacokinetics or metabolite identification, sensitive and selective quantification is essential.[3][8][13]
3.1. Methodology: Multiple Reaction Monitoring (MRM)
MRM is the technique of choice for quantification on a triple quadrupole mass spectrometer.[3][12] It involves continuously monitoring specific precursor-to-product ion transitions. This highly selective detection method filters out chemical noise, leading to significant improvements in the signal-to-noise ratio and lower limits of quantification.
Self-Validation through Ion Ratios : A key strength of MRM is its inherent trustworthiness. By monitoring two distinct transitions (one for quantification, one for confirmation), the ratio of their signal intensities can be calculated. This ion ratio should remain constant across all calibration standards and unknown samples. A deviation from this ratio indicates the presence of a co-eluting interference, invalidating the result for that specific sample.[7]
3.2. MRM Parameter Table for Method Setup
The following table summarizes the essential parameters for building a quantitative MRM method. The collision energy must be empirically optimized for each transition by infusing a standard solution of the analyte and varying the voltage to find the value that produces the maximum product ion intensity. A value of 20 eV is often a good starting point for many small molecules.[19]
| Parameter | Value / Setting | Rationale & Justification |
| Analyte | 7-Methylchroman-4-amine | Target compound for analysis. |
| Internal Standard | 7-Methylchroman-4-amine-d₃ | A Stable Isotope-Labeled (SIL) standard is the gold standard; it co-elutes and experiences identical matrix effects and ionization suppression, ensuring the highest accuracy.[20] |
| Precursor Ion (Q1) | m/z 164.1 | The protonated molecular ion [M+H]⁺. |
| Product Ion 1 (Quantifier) | m/z 147.1 | Corresponds to the loss of NH₃. Typically the most intense and stable fragment is chosen for quantification. |
| Product Ion 2 (Qualifier) | m/z 136.1 | Corresponds to the RDA fragmentation. Provides a confirmation of identity via the ion ratio. |
| Dwell Time | 50-100 ms | Balances the need for sufficient data points across the chromatographic peak (~15-20 points) with sensitivity. |
| Collision Energy (CE) | Optimize (e.g., 15-25 eV) | This is instrument-dependent and must be optimized to maximize the intensity of each specific product ion. |
Conclusion
The mass spectrometric analysis of 7-Methylchroman-4-amine is most effectively and reliably achieved using a well-optimized LC-MS/MS method. The inherent basicity of the primary amine group is the key chemical handle that dictates the entire analytical strategy, from a mixed-mode SPE cleanup to positive mode ESI and predictable fragmentation pathways. By leveraging the principles of chromatography and tandem mass spectrometry, particularly the specificity of MRM, researchers can develop a self-validating system capable of delivering highly accurate and precise data. This guide provides the scientific foundation and practical protocols necessary to build such a method, ensuring data integrity for critical applications in drug discovery and development.
References
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Title : Determination of primary, secondary, and tertiary amines in air by direct or diffusion sampling followed by determination with liquid chromatography and tandem mass spectrometry Source : PubMed URL : [Link]
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Title : Atmospheric amines and ammonia measured with a chemical ionization mass spectrometer (CIMS) Source : Atmospheric Chemistry and Physics URL : [Link]
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Title : Development of a LC-MS/MS method for the analysis of volate primary and secondary amines as NIT (naphtylisothiocyanate) derivatives Source : ResearchGate URL : [Link]
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Title : Determination of Primary Aromatic Amines by LC/MS/MS Source : Agilent URL : [Link]
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Title : 24.10 Spectroscopy of Amines Source : OpenStax URL : [Link]
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Title : Chromone studies. Part 12. Fragmentation patterns in the electron-impact mass spectra of 2-(N,N-dialkylamino)-4H-1-benzopyran-4-ones Source : ResearchGate URL : [Link]
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Title : Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives Source : MDPI URL : [Link]
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Title : 7-Methylchroman-3-amine Source : PubChem URL : [Link]
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Title : 3-(2-Phenyl-oxo-ethoxy)-2H-chromen-2-one as New 3-Hydroxycoumarin Derivative: Synthesis, Characterization and Fragmentation Study in ESI-MS Source : Science and Education Publishing URL : [Link]
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Title : Development and validation of an LC–MS/MS method for the determination of biogenic amines in wines and beers Source : National Institutes of Health (NIH) URL : [Link]
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Title : Tandem Mass Spectroscopy in Diagnosis and Clinical Research Source : National Institutes of Health (NIH) URL : [Link]
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potential biological activities of chroman-4-amine derivatives
An In-Depth Technical Guide to the Potential Biological Activities of Chroman-4-Amine Derivatives
Authored by a Senior Application Scientist
Foreword: The Chroman-4-Amine Scaffold - A Privileged Structure in Medicinal Chemistry
The chroman ring system, a core component of the flavonoid family, is a ubiquitous and privileged scaffold in the realm of biologically active compounds.[1] Its derivatives, particularly chroman-4-ones, have been extensively studied and are recognized as crucial intermediates in drug design and organic synthesis.[2][3][4] The structural distinction between a chromone and a chroman-4-one is the saturation of the C2-C3 double bond, a small change that results in significant differences in chemical and biological properties.
This guide focuses on a specific, highly promising class of these compounds: chroman-4-amine derivatives . The introduction of an amino group at the C-4 position introduces a basic center, chirality, and new hydrogen bonding capabilities, dramatically expanding the potential for interaction with biological targets. These derivatives have emerged as powerful, medicinally active structures, showing significant promise in tackling a spectrum of diseases, most notably neurodegenerative disorders.[1] This document will provide an in-depth exploration of the synthesis, diverse biological activities, and therapeutic potential of chroman-4-amine derivatives, offering field-proven insights for researchers, scientists, and drug development professionals.
Part 1: Synthesis and Chemical Landscape
The journey to exploring the biological activities of chroman-4-amine derivatives begins with their synthesis. The most common and efficient route involves the reductive amination of the corresponding chroman-4-one precursors.
Experimental Protocol: Synthesis via Reductive Amination
This protocol describes a robust, two-step sequence for the synthesis of a target chroman-4-amine derivative from a substituted phenol.
Step 1: Synthesis of the Chroman-4-one Intermediate
-
Reaction Setup: In a round-bottom flask, dissolve the starting substituted phenol in an appropriate solvent (e.g., tert-butanol).
-
Michael Addition: Add acrylonitrile and a catalytic amount of a base, such as potassium carbonate. Reflux the mixture to facilitate the Michael addition, forming the 3-aryloxypropanenitrile intermediate.
-
Cyclization: Treat the resulting nitrile with a strong acid catalyst system (e.g., trifluoromethanesulfonic acid and trifluoroacetic acid) to induce an intramolecular Houben-Hoesch reaction.[4]
-
Work-up & Purification: Perform an aqueous work-up to quench the reaction. Extract the product with an organic solvent (e.g., dichloromethane), dry the organic phase (e.g., over MgSO₄), and concentrate under reduced pressure. Purify the crude product via flash column chromatography to yield the pure chroman-4-one.[5]
Step 2: Reductive Amination to Chroman-4-amine
-
Imine Formation: Dissolve the synthesized chroman-4-one and a primary or secondary amine of choice in a suitable solvent like methanol. Add a mild acid catalyst (e.g., acetic acid) to promote the formation of the imine or enamine intermediate.
-
Reduction: Introduce a reducing agent, such as sodium cyanoborohydride (NaBH₃CN), to the reaction mixture.[6] This reagent is selective for the iminium ion, reducing it to the corresponding amine.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Purification: Upon completion, quench the reaction, perform an aqueous work-up, and extract the final chroman-4-amine product. Purify the compound using column chromatography to achieve high purity. The final structure should be confirmed using spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Expert Commentary: The choice of reducing agent in Step 2 is critical. Sodium cyanoborohydride is preferred over stronger agents like sodium borohydride because it is less likely to reduce the ketone starting material before imine formation is complete, thus maximizing the yield of the desired amine. The diastereoselective synthesis of these compounds is also an area of active research, as the stereochemistry at the C-4 position can significantly impact biological activity.[7]
Workflow for Synthesis and Evaluation
The following diagram illustrates the general workflow from synthesis to the initial biological screening of novel chroman-4-amine derivatives.
Caption: General workflow from synthesis to lead optimization.
Part 2: Neuroprotective Activities
One of the most compelling therapeutic avenues for chroman-4-amine derivatives is in the treatment of neurodegenerative diseases such as Alzheimer's disease (AD).[1] Their mechanism of action often involves the inhibition of key enzymes responsible for the degradation of neurotransmitters and the modulation of signaling pathways crucial for neuronal survival.
Mechanism of Action: Dual Enzyme Inhibition
Many neurodegenerative conditions are characterized by a deficit in neurotransmitters like acetylcholine and monoamines. Chroman-4-amine derivatives have shown potent inhibitory activity against the enzymes responsible for their breakdown:
-
Cholinesterases (AChE and BuChE): Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) increases the levels of acetylcholine in the synaptic cleft, a primary strategy for managing AD symptoms. Certain benzylidene chroman-4-one derivatives have demonstrated potent activity against AChE, with IC₅₀ values as low as 0.122 µM.[8] The amine derivatives are being actively investigated as even more potent inhibitors.[1]
-
Monoamine Oxidases (MAO-A and MAO-B): MAO enzymes metabolize monoamine neurotransmitters (serotonin, dopamine, norepinephrine). Their inhibition can alleviate symptoms of depression and Parkinson's disease. Chroman-based chalcones have shown selective and potent inhibition of MAO-B, with IC₅₀ values in the nanomolar range (e.g., 0.040 µM for compound HC4).[9]
Neuroprotection via ERK-CREB Signaling
Beyond enzyme inhibition, some chroman derivatives exhibit direct neuroprotective effects by modulating intracellular signaling pathways. Excitotoxicity, caused by excessive glutamate stimulation, and oxidative stress are major contributors to neuronal cell death in neurodegenerative disorders.[10][11]
A novel chromene derivative, BL-M, was found to protect primary cultured rat cortical cells from glutamate-induced excitotoxicity.[10][11] This protection is mediated, at least in part, through the activation of the ERK-CREB signaling pathway.
Caption: Neuroprotective signaling via the ERK-CREB pathway.
This pathway involves the phosphorylation of ERK1/2, which in turn phosphorylates the cAMP response element-binding protein (CREB).[10][11] Phosphorylated CREB acts as a transcription factor, promoting the expression of genes involved in neuronal survival and plasticity. The neuroprotective effect of the chroman derivative was reversed by a MEK inhibitor, confirming the essential role of this pathway.[10][11]
Quantitative Data: Enzyme Inhibition
| Compound Class | Target Enzyme | Key Derivative | IC₅₀ / Kᵢ Value | Selectivity | Reference |
| Chalcone-chroman hybrid | MAO-B | HC4 (4-OC₂H₅ subst.) | IC₅₀ = 0.040 µM | SI > 50 (for MAO-B) | [9] |
| Chromone hybrid | MAO-A | HF4 (4-OC₂H₅ subst.) | IC₅₀ = 0.046 µM | SI = 0.59 (for MAO-A) | [9] |
| Benzylidene chroman-4-one | AChE | Compound A | IC₅₀ = 0.122 µM | - | [8] |
| Chroman-amine derivative | BuChE | - | Potent Inhibition | - | [1] |
Part 3: Anticancer Activity
The chroman scaffold is a recurring motif in compounds with significant antiproliferative properties.[2][12] Derivatives have been evaluated against numerous human cancer cell lines, and structure-activity relationship (SAR) studies have begun to elucidate the features required for potent cytotoxicity.
Mechanism of Action: Kinase Inhibition and Apoptosis Induction
The anticancer effects of chroman derivatives are often multifactorial:
-
Kinase Inhibition: Some 4H-chromen-4-one derivatives have been specifically designed as inhibitors of the BRAF(V600E) kinase, a key driver in melanoma and other cancers.[13]
-
Apoptosis Induction: Studies on 3-benzylidene chroman-4-one analogs in MCF-7 breast cancer cells showed that these compounds can induce apoptosis, as evidenced by an increase in the sub-G₀/G₁ cell cycle population.[14]
-
Efflux Pump Inhibition: In the context of multidrug resistance, some chroman derivatives have been investigated as efflux pump inhibitors in bacteria, a mechanism that could potentially be translated to cancer therapy.[2]
Structure-Activity Relationship (SAR) Insights
SAR studies of 3-benzylidenechroman-4-ones have revealed key insights:
-
Substitutions on the Benzylidene Ring: The nature and position of substituents on the benzylidene ring dramatically influence anticancer activity. Electron-withdrawing groups like chloro (Cl) and nitro (NO₂) or electron-donating groups like methoxy (OCH₃) can modulate the potency against different cell lines.[15]
-
The Chroman Core: The intact chroman-4-one (or amine) core is generally considered essential for activity. Modifications at other positions (e.g., C-6, C-7) are used to fine-tune properties like solubility and metabolic stability.
Quantitative Data: In Vitro Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for representative 3-benzylidenechroman-4-one derivatives against various cancer cell lines.
| Compound | Substitution (R) | IC₅₀ (µM) vs. HeLa | IC₅₀ (µM) vs. HepG2 | IC₅₀ (µM) vs. A549 | IC₅₀ (µM) vs. MCF-7 | Reference |
| 4i | (Specific structure not detailed) | 40 | 40 | 223 | 166 | [16] |
| 5k | (Specific structure not detailed) | - | - | - | GI₅₀ = 40.9 µM | [16] |
| A03 / A10 | (BRAF Inhibitors) | Potent vs. U2OS | - | - | - | [13] |
| A16 | (BRAF Inhibitor) | - | - | - | Potent vs. A375 | [13] |
Scientist's Note: The GI₅₀ (Growth Inhibition 50) value reported for compound 5k is a common metric in NCI screening protocols and is functionally similar to the IC₅₀. The data shows that while some derivatives have broad activity (4i), others exhibit cell line-specific potency (5k, A16), highlighting the importance of screening against a diverse panel of cancer cells.
Part 4: Antimicrobial and Other Activities
The structural diversity of chroman derivatives has led to their exploration as antimicrobial agents, a critical area of research given the rise of drug-resistant pathogens.[17][18][19]
Antibacterial and Antifungal Potential
Chroman-4-one and homoisoflavonoid derivatives have demonstrated activity against a range of pathogenic microorganisms.[17][18]
-
Pathogens Targeted: Activity has been observed against Gram-positive bacteria (Staphylococcus epidermidis), Gram-negative bacteria (Pseudomonas aeruginosa, Salmonella enteritidis), and pathogenic fungi (Candida albicans, Aspergillus flavus).[17][18][19]
-
SAR for Antimicrobial Activity: Studies suggest that the addition of alkyl or aryl chains at the C-7 hydroxyl group can reduce antimicrobial activity. Conversely, the presence of methoxy substituents on an attached phenyl ring (in homoisoflavonoids) appears to enhance bioactivity.[17][18]
-
Potency: Some derivatives have shown greater potency than control antibiotics, particularly against Candida species.[17][18] For instance, certain indolyl-4H-chromene derivatives exhibited Minimum Inhibitory Concentration (MIC) values between 10 µg/mL and 25 µg/mL against all tested bacteria.[20]
Cardiovascular and Adrenoreceptor Activity
The chroman scaffold has also been implicated in cardiovascular function.
-
Adrenoreceptor Selectivity: 4-phenylchroman analogues have been studied for their selectivity for α₁-adrenoreceptor subtypes. The stereochemistry between the C-2 side chain and the C-4 phenyl ring was found to be crucial for optimal blocking activity.[21]
-
Circulatory Effects: A thiaiso-chroman derivative ("16-252") was investigated as a potential antidepressant and found to induce bradycardia and a decrease in cardiac output, effects distinct from tricyclic antidepressants like imipramine.[22]
Part 5: Future Perspectives and Challenges
The chroman-4-amine scaffold is a rich platform for the development of novel therapeutics. The diverse biological activities—from neuroprotection and anticancer effects to antimicrobial and cardiovascular modulation—underscore its potential. However, significant challenges remain.
-
Selectivity: A key challenge is designing derivatives with high selectivity for a single biological target to minimize off-target effects. For example, developing a MAO-B selective inhibitor over MAO-A is crucial for treating Parkinson's without the side effects associated with non-selective MAO inhibition.
-
Pharmacokinetics: Optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds is essential for translating in vitro potency into in vivo efficacy.
-
Stereochemistry: As many chroman-4-amine derivatives are chiral, the development of efficient, stereoselective synthetic routes is paramount. The biological activity of enantiomers can differ significantly, and development as a single enantiomer is often required for regulatory approval.
Future research will likely focus on leveraging computational docking and medicinal chemistry strategies to design next-generation chroman-4-amine derivatives with improved potency, selectivity, and drug-like properties, paving the way for their potential entry into clinical development.
References
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- New chroman-4-one/thiochroman-4-one derivatives as potential anticancer agents. Saudi Pharmaceutical Journal.
- Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Deriv
- Mini-review Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities.
- Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors.
- Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities. PubMed.
- Recent advances of chroman-4-one deriv
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- Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Deriv
- Antimicrobial Activity and DFT Studies of a Novel Set of Spiropyrrolidines Tethered with Thiochroman-4-one/Chroman-4-one Scaffolds. MDPI.
- Structure activity evaluation and computational analysis identify potent, novel 3-benzylidene chroman-4-one analogs with anti-fungal, anti-oxidant, and anti-cancer activities. PubMed.
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literature review of 7-Methylchroman-4-amine and analogues
An In-depth Technical Guide to 7-Methylchroman-4-amine and its Analogues: Synthesis, Structure-Activity Relationships, and Therapeutic Potential
Authored by a Senior Application Scientist
Foreword: Unlocking the Potential of the Chroman Scaffold
The chroman ring system, a privileged heterocyclic motif, is a cornerstone in the architecture of numerous natural products and pharmacologically significant compounds.[1] Its presence in flavonoids and tocopherols speaks to its evolutionary selection as a stable and versatile scaffold for biological interaction. Within this broad class, chroman-4-amine derivatives have garnered substantial interest in medicinal chemistry, emerging as potent modulators of key enzymatic targets implicated in a range of human pathologies, most notably neurodegenerative diseases.[1]
This guide provides a comprehensive review of 7-Methylchroman-4-amine, a key representative of this class, and its analogues. We will dissect the synthetic strategies employed for its creation, explore the nuanced structure-activity relationships (SAR) that govern its biological effects, and delve into its mechanisms of action. This document is intended for researchers, scientists, and drug development professionals, offering both a foundational understanding and field-proven insights into this promising class of compounds.
Part 1: The Synthetic Landscape: Crafting the Chroman-4-amine Core
The synthesis of the 7-Methylchroman-4-amine scaffold and its analogues is predominantly achieved through the strategic manipulation of the corresponding 7-methylchroman-4-one. The choice of synthetic route is often dictated by the desired stereochemistry, yield, and scalability.
Dominant Strategy: Reductive Amination
Reductive amination stands as the most prevalent and efficient method for synthesizing 7-Methylchroman-4-amine.[2] This approach is favored for its operational simplicity and high selectivity. The causality behind its success lies in the two-step, one-pot process:
-
Imine Formation: The process begins with the reaction of 7-methylchroman-4-one with an amine source, typically ammonia or a primary amine, under mild acidic conditions. Careful pH control is critical at this stage to facilitate the nucleophilic attack of the amine on the carbonyl carbon without promoting side reactions.
-
Selective Reduction: The resulting imine intermediate is then selectively reduced to the target amine. The choice of reducing agent is pivotal and is selected based on the desired outcome and substrate tolerance.
Common reducing agents include sodium cyanoborohydride (NaBH₃CN) for its mildness and selectivity, sodium borohydride (NaBH₄) as a more economical option, and catalytic hydrogenation for high stereoselectivity.[2]
Experimental Protocol: Representative Synthesis via Reductive Amination
This protocol describes a general procedure for the synthesis of a 7-substituted chroman-4-amine from its corresponding chroman-4-one precursor.
Materials:
-
7-Methylchroman-4-one (1.0 eq)
-
Ammonium Acetate (10.0 eq)
-
Sodium Cyanoborohydride (NaBH₃CN) (1.5 eq)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
To a solution of 7-methylchroman-4-one in methanol, add ammonium acetate.
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add sodium cyanoborohydride portion-wise over 15 minutes, ensuring the temperature remains below 5°C. The controlled addition is crucial to manage the exothermic reaction and prevent over-reduction.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with dichloromethane (3x).
-
Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure 7-Methylchroman-4-amine.
Alternative Synthetic Routes
While reductive amination is common, other methods provide strategic alternatives:
-
Nucleophilic Substitution: This approach utilizes 7-methylchroman-4-ol as a starting material. The hydroxyl group is first converted into a good leaving group (e.g., tosylate or mesylate), which is then displaced by an amine nucleophile.[2]
-
Friedel-Crafts Alkylation: This classic method can be used to construct the chroman ring itself from appropriate precursors.[2]
-
Reduction of Nitro Compounds: If starting with a nitro-substituted chroman, catalytic hydrogenation can effectively reduce the nitro group to the desired amine.[2]
Caption: General synthetic workflows for 7-Methylchroman-4-amine.
Part 2: Decoding the Structure-Activity Relationship (SAR)
The biological activity of chroman-4-amine analogues is exquisitely sensitive to the nature and position of substituents on the chroman scaffold. A thorough understanding of SAR is paramount for designing potent and selective modulators.
The Significance of the 7-Position
The methyl group at the 7-position in the parent compound is a critical starting point. This position, para to the ethereal oxygen, influences the electronic environment and steric profile of the molecule.[2] SAR studies on related scaffolds, such as 4-aminoquinolines, have demonstrated that the electronic nature of the 7-substituent profoundly impacts activity.[3] For instance, electron-withdrawing groups can modulate the pKa of the heterocyclic nitrogen and the side-chain amine, affecting how the drug accumulates in acidic cellular compartments like the parasite food vacuole in malaria models.[3] While direct SAR data for 7-Methylchroman-4-amine is sparse in public literature, we can extrapolate from related chromanone structures where substitutions on the aromatic ring are key determinants of activity.[4]
Modulating Activity via Amine Substitution
The primary amine at the C-4 position is a crucial handle for derivatization. N-alkylation and N-acylation can significantly alter the compound's polarity, basicity, and ability to form hydrogen bonds, thereby fine-tuning its interaction with biological targets. For example, the introduction of a propargyl group (an alkyne functional group) onto the amine of chromane derivatives has been shown to confer potent and irreversible inhibitory activity against monoamine oxidase (MAO) enzymes.[1]
Impact of Other Ring Substitutions
-
Positions 6 and 8: In studies on related chroman-4-one inhibitors of SIRT2, large, electron-withdrawing substituents at the 6- and 8-positions were found to be favorable for high potency.[5]
-
Position 2: Alkyl chains with three to five carbons at the 2-position were also found to be crucial for high potency in the same SIRT2 inhibitor series.[5]
The collective data suggests that the chroman-4-amine scaffold acts as a versatile template where substitutions at positions 2, 4, 6, 7, and 8 can be systematically varied to optimize potency and selectivity for a given target.
Caption: Key SAR insights for the Chroman-4-amine scaffold.
Part 3: Biological Targets and Therapeutic Applications
Derivatives of 7-Methylchroman-4-amine have shown promise against a range of therapeutic targets, primarily centered on diseases of the central nervous system (CNS).
Neurodegenerative Diseases: A Primary Focus
The chroman-4-amine scaffold is a powerful pharmacophore for targeting enzymes implicated in neurodegeneration.[1]
Monoamine Oxidase (MAO) Inhibition
MAO enzymes (MAO-A and MAO-B) are responsible for the degradation of monoamine neurotransmitters like dopamine, serotonin, and norepinephrine. In neurodegenerative disorders such as Parkinson's disease, the inhibition of MAO-B can increase depleted dopamine levels in the brain, providing symptomatic relief. Several chromanone and chroman amine derivatives have been identified as potent and selective MAO-B inhibitors.[1][6] The mechanism often involves the formation of a covalent bond between a functional group on the inhibitor (like a propargyl amine) and the FAD cofactor of the enzyme, leading to irreversible inhibition.
Caption: Role of MAO-B inhibitors in preserving dopamine levels.
Cholinesterase (AChE/BChE) Inhibition
The cholinergic hypothesis of Alzheimer's disease posits that cognitive decline is linked to a deficiency in the neurotransmitter acetylcholine.[7] Inhibiting the enzymes that break down acetylcholine—acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)—is a clinically validated strategy for treating the symptoms of Alzheimer's.[7] Chroman-4-amine derivatives have been investigated as inhibitors of these enzymes, offering a potential therapeutic avenue for this devastating disease.[8]
Neuroprotective Effects
Beyond enzymatic inhibition, some chroman derivatives may exert direct neuroprotective effects.[2][9] This can be attributed to several mechanisms, including antioxidant activity that mitigates oxidative stress and modulation of pathways like the NMDA receptor, which is involved in excitotoxicity.[2][10]
Other Potential Applications
The versatility of the chroman scaffold has led to its exploration in other therapeutic areas:
-
Anticancer Activity: Various chromanone derivatives have demonstrated cytotoxic activity against human tumor cell lines.[4][11]
-
Antimicrobial Properties: Certain chroman-4-ones have shown inhibitory effects against medically relevant bacteria and fungi.[12]
-
Antioxidant Activity: The core structure is related to known antioxidants like Vitamin E, and many analogues exhibit free radical scavenging properties.[4]
Table 1: Summary of Biological Activities and Lead Compounds
| Biological Target | Therapeutic Area | Example Compound Class | Potency Range (IC₅₀) | Reference |
| MAO-B | Parkinson's Disease | Benzyloxy chromanone derivatives | 5.7 nM | [6] |
| MAO-B | Parkinson's Disease | 6-methyl-3-phenylcoumarins | 60.1 nM | [13] |
| AChE | Alzheimer's Disease | Benzylidene chroman-4-ones | 0.122 - 0.207 µM | [8] |
| SIRT2 | Neurodegeneration, Cancer | 6,8-dibromo-2-pentylchroman-4-one | 1.5 µM | [5] |
| Human Cancer Cells | Oncology | 4'-MeO-ATBO analogue | 8 - 64 nM (ED₅₀) | [11] |
Part 4: Future Perspectives and Conclusion
7-Methylchroman-4-amine and its analogues represent a highly promising and druggable chemical space. The scaffold's synthetic tractability and the clear structure-activity relationships that are beginning to emerge provide a solid foundation for future drug discovery efforts.
Future Directions:
-
Multi-Target Ligands: A key strategy in treating complex diseases like Alzheimer's is the development of single molecules that can hit multiple targets. Chroman-4-amines, with their demonstrated activity against both cholinesterases and MAO, are ideal candidates for the design of multi-target-directed ligands.
-
Elucidation of Novel Mechanisms: While enzyme inhibition is a well-understood mechanism, further research is needed to uncover other ways these compounds exert their neuroprotective effects. Investigating their impact on neuroinflammation, protein aggregation, and mitochondrial function could reveal new therapeutic opportunities.
-
Pharmacokinetic Optimization: Future work must focus on optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to ensure they can effectively reach their targets in the CNS with minimal off-target effects.
References
- 7-Methylchroman-4-amine | 742679-35-2. (2023).
- Application of (R)-7-Methylchroman-4-amine and its Derivatives in Drug Discovery. (2025). BenchChem.
- Moutayakine, A. et al. (2022). Synthesis and Evaluation of the Biological Properties of Chiral chroman Amine Analogues.
- Chaudhary, P. et al. (2021). Chromanone-A Prerogative Therapeutic Scaffold: An Overview. PubMed Central.
- Madrid, P. B. et al. (1998). Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines. PubMed.
- Ferreira, A. R. et al. (2024).
- Emami, S. & Ghanbarimasir, Z. (2015). Mini-review Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities.
- Olsen, C. A. et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors.
- Hayden, E. R. et al. (2007). Structure-activity relationships in 4-aminoquinoline antiplasmodials.
- Wang, Y. et al. (2018). Synthesis and evaluation of 6-methylcoumarin derivatives as potent and selective monoamine oxidase B inhibitors. RSC Publishing.
- Lipton, S. A. (2007).
- Abás, S. et al. (2024). Amino-7,8-dihydro-4H-chromenone derivatives as potential inhibitors of acetylcholinesterase and butyrylcholinesterase for Alzheimer's disease management; in vitro and in silico study. NIH.
- Qian, L. et al. (2007). Sinomenine, a natural dextrorotatory morphinan analog, is anti-inflammatory and neuroprotective through inhibition of microglial NADPH oxidase. PubMed.
- Kuno, T. et al. (2018). Antitumor Agents 281. Design, Synthesis, and Biological Activity of Substituted 4-Amino-7,8,9,10-tetrahydro-2H-benzo[h]chromen-2-one Analogs (ATBO) as Potent In Vitro Anticancer Agents. PubMed Central.
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An In-depth Technical Guide to 7-Methylchroman-4-amine: Synthesis, Properties, and Potential Applications
Abstract
7-Methylchroman-4-amine is a heterocyclic organic compound belonging to the chroman-4-amine class of molecules. This guide provides a comprehensive overview of its discovery and history, detailed synthetic methodologies, and an exploration of its potential biological activities. While specific research on 7-Methylchroman-4-amine is limited, this document synthesizes available information and extrapolates potential properties based on the well-studied chroman-4-amine scaffold. This guide is intended for researchers, scientists, and professionals in drug development who are interested in the chemical and biological landscape of this compound and its derivatives.
Introduction and Chemical Identity
7-Methylchroman-4-amine, identified by the CAS number 742679-35-2, is a derivative of the chroman heterocyclic system. Its structure consists of a dihydropyran ring fused to a benzene ring, with a methyl group at the 7th position and an amine group at the 4th position. The molecular formula of 7-Methylchroman-4-amine is C₁₀H₁₃NO, and its molecular weight is 163.22 g/mol . The hydrochloride salt of this compound is also commercially available under the CAS number 191608-13-6.
The chroman-4-amine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds. Derivatives of chroman-4-amine have been investigated for a range of therapeutic applications, particularly in the field of neurodegenerative diseases.
Discovery and History
The synthesis of its immediate precursor, 7-methylchroman-4-one, is a key step in the production of 7-Methylchroman-4-amine. The synthesis of substituted chroman-4-ones has been explored in various contexts, including for their potential as aldose reductase inhibitors.
Synthetic Methodologies
The synthesis of 7-Methylchroman-4-amine is primarily achieved through the reductive amination of its corresponding ketone precursor, 7-methylchroman-4-one. Several other methods applicable to the synthesis of chroman-4-amines could also theoretically be employed.
Synthesis of the Precursor: 7-Methylchroman-4-one
The synthesis of the key intermediate, 7-methylchroman-4-one, can be accomplished through various methods. A common approach involves the reaction of a substituted phenol with an appropriate three-carbon synthon.
DOT Script for the Synthesis of 7-Methylchroman-4-one
Caption: General synthetic scheme for 7-methylchroman-4-one.
Reductive Amination of 7-Methylchroman-4-one
Reductive amination is the most widely reported method for the synthesis of 7-Methylchroman-4-amine.[1] This one-pot reaction involves the formation of an imine intermediate from 7-methylchroman-4-one and an amine source, followed by its reduction to the corresponding amine.
DOT Script for the Reductive Amination of 7-Methylchroman-4-one
Caption: Reductive amination of 7-methylchroman-4-one.
Experimental Protocol: Reductive Amination
-
Reaction Setup: To a solution of 7-methylchroman-4-one in a suitable solvent (e.g., methanol), add an amine source such as ammonium acetate.
-
pH Adjustment: Adjust the pH of the mixture to be slightly acidic to facilitate imine formation.
-
Reduction: Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN), portion-wise to the reaction mixture. Sodium cyanoborohydride is a preferred reagent due to its selectivity for reducing the imine in the presence of the ketone.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, quench the reaction, remove the solvent under reduced pressure, and purify the crude product by column chromatography to yield 7-Methylchroman-4-amine.
Other Potential Synthetic Routes
Other synthetic strategies that have been applied to the synthesis of chroman-4-amines and could be adapted for 7-Methylchroman-4-amine include:
-
Nucleophilic Substitution: Displacement of a suitable leaving group at the 4-position of a 7-methylchroman derivative with an amine nucleophile.
-
Reduction of an Oxime: Formation of an oxime from 7-methylchroman-4-one followed by reduction to the amine.
-
Leuckart Reaction: Reaction of 7-methylchroman-4-one with formamide or ammonium formate.
Physicochemical Properties
The physicochemical properties of 7-Methylchroman-4-amine are summarized in the table below. These properties are crucial for its handling, formulation, and for predicting its behavior in biological systems.
| Property | Value |
| CAS Number | 742679-35-2 |
| Molecular Formula | C₁₀H₁₃NO |
| Molecular Weight | 163.22 g/mol |
| Appearance | (Predicted) Off-white to yellow solid |
| Solubility | (Predicted) Soluble in organic solvents like methanol, ethanol, and DMSO |
Potential Biological Activities and Applications
While specific biological studies on 7-Methylchroman-4-amine are limited, the broader class of chroman-4-amine derivatives has been extensively investigated for various pharmacological activities. It is plausible that 7-Methylchroman-4-amine may share some of these properties.
Neuroprotective Effects
Chroman-4-amine derivatives have shown promise as neuroprotective agents. Their mechanism of action is often attributed to their ability to inhibit key enzymes involved in neurodegeneration, such as acetylcholinesterase (AChE) and monoamine oxidase (MAO). By inhibiting these enzymes, these compounds can increase the levels of neurotransmitters in the brain, which is a therapeutic strategy for conditions like Alzheimer's disease. Further research is required to determine if 7-Methylchroman-4-amine exhibits similar activities.
Antioxidant Activity
The chroman ring system is a core component of Vitamin E (α-tocopherol), a potent natural antioxidant. The phenolic hydroxyl group in many chroman derivatives is crucial for their antioxidant properties, as it can donate a hydrogen atom to scavenge free radicals. While 7-Methylchroman-4-amine itself does not possess a free phenolic hydroxyl group, the overall electronic nature of the chroman ring may contribute to some level of antioxidant activity. Studies on related chroman-4-one derivatives have demonstrated antioxidant potential.
Interaction with Cytochrome P450 Enzymes
Many amine-containing compounds are known to interact with the cytochrome P450 (CYP450) family of enzymes, which are responsible for the metabolism of a vast array of xenobiotics, including drugs. These interactions can lead to either inhibition or induction of CYP450 enzymes, potentially causing drug-drug interactions. The potential for 7-Methylchroman-4-amine to interact with CYP450 enzymes should be considered in any future drug development efforts.
Synthetic Intermediate
Beyond its potential biological activities, 7-Methylchroman-4-amine serves as a valuable synthetic intermediate. The primary amine group can be readily functionalized to generate a library of derivatives for structure-activity relationship (SAR) studies in drug discovery programs.
Future Directions and Conclusion
7-Methylchroman-4-amine is a readily accessible heterocyclic compound with a structural scaffold that is of significant interest in medicinal chemistry. While the current body of literature on this specific molecule is not extensive, its relationship to the well-studied class of chroman-4-amines suggests that it may possess interesting biological properties.
Future research should focus on a number of key areas:
-
Definitive Historical Documentation: A thorough search of older chemical literature and patent databases may yet reveal the first reported synthesis of 7-Methylchroman-4-amine.
-
In-depth Biological Evaluation: Comprehensive in vitro and in vivo studies are needed to elucidate the specific biological activities of 7-Methylchroman-4-amine. This should include assays for neuroprotective effects (e.g., AChE and MAO inhibition), antioxidant capacity, and potential anticancer or anti-inflammatory properties.
-
Pharmacokinetic and Toxicological Profiling: To assess its potential as a drug candidate, detailed studies on its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its toxicological profile, are essential. This would include a thorough investigation of its interactions with cytochrome P450 enzymes.
-
Derivative Synthesis and SAR Studies: The use of 7-Methylchroman-4-amine as a scaffold for the synthesis of new derivatives could lead to the discovery of novel compounds with enhanced potency and selectivity for various biological targets.
References
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Reductive Amination in Organic Synthesis. Organic Chemistry Tutor. [Link]
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7-Methylchroman-4-amine as a novel chemical entity
An In-Depth Technical Guide to 7-Methylchroman-4-amine: Synthesis, Characterization, and Therapeutic Potential
Executive Summary
This document provides a comprehensive technical overview of 7-Methylchroman-4-amine, a heterocyclic amine belonging to the privileged chroman scaffold. The chroman-4-amine framework is a recurring motif in pharmacologically active compounds, particularly those targeting neurodegenerative diseases.[1] This guide, intended for researchers and drug development professionals, delineates the primary synthetic routes to 7-Methylchroman-4-amine, details robust analytical methods for its characterization, and explores its potential therapeutic applications by synthesizing data from the broader class of chroman-4-amine derivatives. While specific research on the 7-methyl variant is limited, the analysis of structurally related compounds provides a strong rationale for its investigation as a modulator of key enzymes implicated in Alzheimer's disease, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1][2] This whitepaper offers detailed experimental protocols for synthesis and in vitro evaluation to facilitate further research into this promising chemical entity.
Introduction: The Significance of the Chroman-4-amine Scaffold
The chroman (3,4-dihydro-2H-1-benzopyran) ring system is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic molecules with a wide array of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[3] The introduction of an amine group at the C-4 position creates the chroman-4-amine scaffold, a "privileged structure" that has garnered significant attention in drug discovery.[4][5] This specific functionalization has proven particularly effective in the design of inhibitors for enzymes central to the pathophysiology of neurodegenerative disorders.[1][3]
7-Methylchroman-4-amine is a specific analog within this class, distinguished by a methyl group at the C-7 position of the aromatic ring. This substitution can influence the molecule's electronic properties, lipophilicity, and steric profile, potentially fine-tuning its binding affinity and selectivity for biological targets. While much of the existing research focuses on the general class of chroman-4-amines, this guide consolidates that knowledge to build a predictive framework for the specific properties and potential of the 7-methyl derivative.
Physicochemical and Structural Properties
7-Methylchroman-4-amine is an organic compound whose core structure consists of a benzene ring fused to a dihydropyran ring, with a methyl substituent on the benzene ring and an amine at the 4-position of the pyran ring.[6]
| Property | Value | Source |
| IUPAC Name | 7-methyl-3,4-dihydro-2H-chromen-4-amine | [6] |
| Molecular Formula | C₁₀H₁₃NO | [7][8][9] |
| Molecular Weight | 163.22 g/mol | [7][9] |
| CAS Number | 742679-35-2 | [7] |
| Appearance | (Predicted) Off-white to yellow solid | General knowledge |
Synthesis and Manufacturing Pathways
The synthesis of 7-Methylchroman-4-amine is contingent on the efficient preparation of its ketone precursor, 7-methylchroman-4-one. The subsequent conversion to the target amine is most effectively achieved via reductive amination.
Precursor Synthesis: 7-Methylchroman-4-one
Causality: The intramolecular Friedel-Crafts acylation (or similar cyclization strategies) is a robust and widely-used method for constructing the chroman-4-one core. Starting from a substituted phenol (m-cresol) and a suitable three-carbon synthon, this pathway provides high yields of the necessary bicyclic ketone intermediate.
Caption: Synthesis of the 7-Methylchroman-4-one precursor.
Primary Pathway: Reductive Amination
Causality: Reductive amination is the preferred method for converting the ketone to the amine due to its high selectivity, operational simplicity, and generally mild reaction conditions.[6] The process involves the in-situ formation of an imine intermediate from the ketone and an ammonia source, which is then immediately reduced by a selective hydride agent like sodium cyanoborohydride. This one-pot approach minimizes the isolation of the unstable imine, maximizing yield.
Caption: Reductive amination workflow for 7-Methylchroman-4-amine.
Detailed Synthesis Protocol: Reductive Amination
Objective: To synthesize 7-Methylchroman-4-amine from 7-methylchroman-4-one.
Materials:
-
7-Methylchroman-4-one
-
Ammonium acetate (NH₄OAc)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, argon/nitrogen inlet
Procedure:
-
To a solution of 7-methylchroman-4-one (1.0 eq) in anhydrous methanol, add ammonium acetate (10.0 eq).
-
Stir the mixture at room temperature under an inert atmosphere (argon or nitrogen) for 30 minutes.
-
Carefully add sodium cyanoborohydride (1.5 eq) portion-wise to the reaction mixture. Caution: NaBH₃CN is toxic and releases HCN gas upon contact with strong acid. The reaction pH should be maintained between 6-7.
-
Continue stirring the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Partition the residue between dichloromethane (DCM) and saturated NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer twice more with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the resulting crude product by flash column chromatography on silica gel to yield pure 7-Methylchroman-4-amine.
Self-Validation: The identity and purity of the final product must be confirmed using the analytical techniques described in the following section. The expected outcome is a product with >95% purity as determined by HPLC and NMR.
Analytical Characterization and Quality Control
Rationale: Rigorous analytical characterization is essential to confirm the molecular structure and assess the purity of the synthesized compound, ensuring the reliability of subsequent biological data. A combination of spectroscopic and chromatographic techniques provides a comprehensive profile of the molecule.[10]
| Technique | Purpose | Expected Results |
| ¹H NMR | Structural confirmation and proton environment analysis. | Aromatic protons (benzene region), aliphatic protons (chroman ring), and a characteristic signal for the amine (NH₂) protons. |
| ¹³C NMR | Carbon skeleton confirmation. | Signals corresponding to aromatic, aliphatic, and methyl carbons. |
| HRMS | Exact mass determination and formula verification. | The measured mass should correspond to the calculated exact mass of the [M+H]⁺ ion for C₁₀H₁₃NO. |
| HPLC | Purity assessment and quantification. | A single major peak indicating >95% purity. |
| FT-IR | Functional group identification. | Characteristic stretches for N-H (amine), C-H (aromatic and aliphatic), and C-O (ether). |
Standard Protocol for Characterization:
-
Sample Preparation: Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) for NMR analysis. Prepare a dilute solution in a suitable solvent (e.g., methanol or acetonitrile) for MS and HPLC analysis.
-
NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
Mass Spectrometry: Obtain a high-resolution mass spectrum (HRMS) using an ESI-TOF or Orbitrap mass analyzer to confirm the elemental composition.
-
HPLC Analysis: Perform HPLC analysis using a C18 reverse-phase column with a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid) and UV detection to determine purity.
Pharmacological Profile and Therapeutic Potential
While direct studies on 7-Methylchroman-4-amine are not widely published, a strong inference of its potential can be drawn from extensive research on the chroman-4-amine and chroman-4-one scaffolds.[2]
Primary Target: Neurodegenerative Diseases
The cholinergic hypothesis of Alzheimer's disease posits that cognitive decline is linked to a deficiency in the neurotransmitter acetylcholine.[1] A primary therapeutic strategy is to inhibit the enzymes that degrade acetylcholine: acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1][11] Numerous chroman-4-amine and related derivatives have been synthesized and evaluated as potent inhibitors of these enzymes.[2][11] The amine group is often crucial for interacting with the catalytic or peripheral anionic site of the cholinesterase enzymes.[11]
Caption: Inhibition of acetylcholine degradation in the synapse.
Other Potential Biological Activities
-
Antioxidant Effects: The chroman scaffold, structurally related to Vitamin E (α-tocopherol), is known to possess antioxidant properties that can mitigate oxidative stress, a contributing factor in many diseases.[6][12]
-
SIRT2 Inhibition: Substituted chroman-4-ones have been identified as selective inhibitors of Sirtuin 2 (SIRT2), an enzyme implicated in neurodegeneration, suggesting another potential mechanism of action for this compound class.[13]
-
Interaction with P450 Enzymes: Like many xenobiotics, chroman derivatives are expected to interact with cytochrome P450 enzymes, which is a critical consideration for determining their metabolic fate, pharmacokinetic profile, and potential for drug-drug interactions.[6][14]
Key Experimental Protocols
Protocol: In Vitro Acetylcholinesterase (AChE) Inhibition Assay
Rationale: This protocol, based on Ellman's method, provides a reliable and quantitative measure of a compound's ability to inhibit AChE. It is a foundational assay for screening potential Alzheimer's disease therapeutics.
Materials:
-
7-Methylchroman-4-amine stock solution (in DMSO)
-
AChE enzyme from electric eel
-
Acetylthiocholine iodide (ATCI) substrate
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
96-well microplate and plate reader (412 nm)
-
Donepezil (positive control)
Procedure:
-
In a 96-well plate, add 25 µL of phosphate buffer to all wells.
-
Add 25 µL of the test compound (7-Methylchroman-4-amine) at various concentrations. For the control wells, add 25 µL of buffer (or buffer with DMSO for vehicle control). Add 25 µL of Donepezil for the positive control.
-
Add 25 µL of AChE solution to all wells except the blank.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of DTNB solution followed by 25 µL of ATCI substrate solution to all wells.
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 60 seconds) for 10-15 minutes using a microplate reader.
-
Calculate the rate of reaction (V) for each well.
-
Determine the percent inhibition using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100.
-
Plot percent inhibition against the logarithm of the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of enzyme activity).
Self-Validation: The positive control (Donepezil) should yield an IC₅₀ value consistent with literature reports. The vehicle control should show no significant inhibition.
Protocol: In Vitro Cytotoxicity (MTT Assay)
Rationale: This assay assesses the effect of the compound on cell viability and proliferation. It is a crucial first step in evaluating the potential toxicity of a new chemical entity.[15]
Materials:
-
Human cell line (e.g., SH-SY5Y for neurotoxicity, or HepG2 for general toxicity)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
7-Methylchroman-4-amine stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plate
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
The next day, replace the medium with fresh medium containing serial dilutions of 7-Methylchroman-4-amine. Include untreated and vehicle (DMSO) controls.
-
Incubate the cells for 24-72 hours at 37°C in a CO₂ incubator.
-
After incubation, add MTT solution to each well and incubate for another 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot cell viability against compound concentration to determine the CC₅₀ (cytotoxic concentration 50%).
Safety and Toxicology
There is currently a lack of specific toxicological data for 7-Methylchroman-4-amine. Therefore, it should be handled with the standard precautions applicable to novel research chemicals.
-
General Hazards: Aromatic amines as a class can be irritants and may be harmful if swallowed, inhaled, or absorbed through the skin.[16]
-
Handling: Always handle the compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
A full toxicological assessment, including acute toxicity studies and genotoxicity assays, would be a required step in any formal drug development program.
Future Research Directions
7-Methylchroman-4-amine represents an under-explored molecule within a highly promising chemical class. The logical next steps for its development include:
-
Comprehensive In Vitro Profiling: Expand testing beyond AChE to include BChE, MAO, and SIRT2 inhibition to build a complete pharmacological profile.
-
Structure-Activity Relationship (SAR) Studies: Synthesize analogs with modifications at the C-7 methyl group, the amine, and other positions on the chroman ring to optimize potency and selectivity.
-
Pharmacokinetic (ADMET) Studies: Conduct in vitro and in vivo studies to determine the absorption, distribution, metabolism, excretion, and toxicity profile of the compound.
-
In Vivo Efficacy Studies: If in vitro data is promising, advance the compound to animal models of neurodegenerative disease to assess its therapeutic efficacy and safety.
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theoretical and computational studies of 7-Methylchroman-4-amine
An In-Depth Technical Guide: Theoretical and Computational Studies of 7-Methylchroman-4-amine
Abstract
This technical guide provides a comprehensive framework for the theoretical and computational investigation of 7-Methylchroman-4-amine, a molecule of significant interest in medicinal chemistry. The chroman-4-amine scaffold is a privileged structure found in numerous biologically active compounds, and the 7-methyl substituted variant presents unique electronic and steric properties. This document outlines a multi-faceted computational approach, beginning with fundamental conformational analysis and progressing through advanced quantum chemical calculations using Density Functional Theory (DFT). We detail methodologies for geometry optimization, vibrational analysis, and the exploration of electronic properties via Frontier Molecular Orbitals (HOMO-LUMO) and Molecular Electrostatic Potential (MEP) maps. Furthermore, this guide provides a validated protocol for molecular docking studies to probe potential biological interactions, a critical step in modern drug discovery. The protocols described herein are designed to be self-validating, providing researchers, scientists, and drug development professionals with a robust workflow for characterizing 7-Methylchroman-4-amine and its derivatives, thereby accelerating the discovery of novel therapeutic agents.
Introduction: The Significance of the Chroman-4-amine Scaffold
The chroman scaffold is a heterocyclic motif frequently encountered in pharmacologically active compounds and natural products.[1] Within this class, chroman-4-amine derivatives have emerged as particularly promising candidates in drug discovery, with demonstrated potential in the context of neurodegenerative diseases like Alzheimer's.[1] These molecules often target key enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidase (MAO), which are implicated in the pathophysiology of such disorders.[1]
7-Methylchroman-4-amine (systematic name: 7-methyl-3,4-dihydro-2H-chromen-4-amine) is an intriguing analogue within this class.[2] Its molecular formula is C₁₀H₁₃NO with a molecular weight of 163.22 g/mol .[2] The methyl group at the 7-position (para to the ethereal oxygen) introduces specific electronic and lipophilic characteristics that distinguish it from other isomers.[2] This substitution can influence steric hindrance and thermodynamic stability, potentially enhancing its interaction with biological targets.[2] Preliminary research suggests that derivatives of this compound may exhibit neuroprotective effects, antioxidant activity, and interact with crucial metabolic enzymes like cytochrome P450.[2]
Given its therapeutic potential, a deep understanding of its three-dimensional structure, electronic landscape, and interaction capabilities is paramount. Computational chemistry offers a powerful, efficient, and cost-effective avenue to elucidate these properties before undertaking extensive experimental synthesis and testing. This guide provides a detailed roadmap for conducting such theoretical studies.
Molecular Structure and Conformational Analysis
A molecule's biological activity is intrinsically linked to its three-dimensional shape and flexibility. For a molecule like 7-Methylchroman-4-amine, which contains a non-aromatic heterocyclic ring, conformational analysis is the critical first step to identify the most stable, low-energy spatial arrangement.[3] This lowest-energy conformer is presumed to be the most populated and therefore the most biologically relevant state.
Caption: 2D structure of 7-Methylchroman-4-amine.
Protocol 2.1: Conformational Search and Analysis
The causality behind this protocol is to systematically explore the potential energy surface of the molecule to locate the global minimum energy structure. A rigid, single-conformation model is insufficient for molecules with rotatable bonds and non-planar rings.
Step 1: Initial Structure Generation
-
Draw the 2D structure of 7-Methylchroman-4-amine using chemical drawing software (e.g., GaussView, ChemDraw).
-
Convert the 2D structure into an initial 3D model.
Step 2: Coarse Potential Energy Surface Scan
-
Identify the key dihedral angles for rotation, particularly around the C4-amine bond and within the dihydropyran ring.
-
Perform a relaxed potential energy surface scan using a computationally inexpensive method (e.g., a semi-empirical method like PM6 or a small basis set DFT). This involves systematically rotating the identified dihedrals and performing a partial geometry optimization at each step.
Step 3: Identification of Local Minima
-
Analyze the resulting energy profile to identify all low-energy minima. These represent distinct stable or meta-stable conformers.
Step 4: Full Geometry Optimization
-
Take the geometry of each identified minimum from Step 3 as a starting point.
-
Perform a full geometry optimization using a higher level of theory, such as DFT with a robust basis set (e.g., B3LYP/6-311++G(d,p)), as detailed in the next section. This refines the structure to a precise energy minimum.
Step 5: Final Energy Comparison
-
Compare the final electronic energies (with zero-point vibrational energy correction) of all optimized conformers. The structure with the lowest energy is the global minimum and is used for all subsequent analyses.
Quantum Chemical Calculations: A Density Functional Theory (DFT) Approach
DFT is the workhorse of modern computational chemistry, providing a favorable balance between accuracy and computational cost for molecules of this size.[4] It is used to solve the electronic structure of the molecule, from which a wide array of chemical and physical properties can be derived.
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A Technical Guide to the Preliminary Biological Screening of 7-Methylchroman-4-amine
Foreword: The Rationale for a Structured, Multi-Pronged Screening Approach
In the landscape of modern drug discovery, the chroman scaffold stands out as a "privileged structure," a molecular framework that appears recurrently in a multitude of natural products and pharmacologically active compounds.[1][2][3] Its derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antimicrobial, antioxidant, and neuroprotective effects.[3][4] The compound 7-Methylchroman-4-amine, a synthetically accessible derivative within this class, thus presents a compelling starting point for therapeutic investigation.[5]
This guide eschews a rigid, one-size-fits-all template. Instead, it presents a logical, causality-driven framework for the preliminary biological evaluation of 7-Methylchroman-4-amine. Our approach is designed as a self-validating cascade, beginning with broad, foundational assays and progressing to more specific, hypothesis-driven investigations. The objective is not merely to generate data, but to build a comprehensive biological profile that informs subsequent, resource-intensive stages of drug development, such as lead optimization and in-vivo testing. We will proceed through three primary pillars of investigation: cytotoxic potential, antimicrobial activity, and neuropharmacological relevance.
Part 1: Foundational Cytotoxicity Screening — The Gateway to Therapeutic Potential
Expertise & Experience: Before exploring specific therapeutic applications, it is imperative to establish the compound's fundamental interaction with living cells. A broad cytotoxicity screen serves a dual purpose: it flags compounds with indiscriminate, high toxicity for early termination, and it provides the first indication of potential anticancer activity.[6][7] Chroman derivatives have a well-documented history of inducing cell cycle arrest and apoptosis in cancer cell lines, making this the logical and critical first step in our investigation.[3][4]
The following workflow illustrates a tiered approach, starting with general viability and progressing toward mechanistic understanding.
Caption: Tiered workflow for in vitro cytotoxicity assessment.
Experimental Protocol 1: MTT Assay for Cellular Viability
Causality: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a cornerstone of cytotoxicity testing.[6] It measures the metabolic activity of a cell population, which in most screening contexts, serves as a reliable proxy for cell viability. The assay's colorimetric readout is robust, high-throughput, and cost-effective, making it ideal for primary screening.[7]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer, HeLa cervical cancer) and a non-cancerous control cell line (e.g., HEK293 embryonic kidney cells) into 96-well plates at a density of 5,000-10,000 cells per well.[6][7] Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of 7-Methylchroman-4-amine in DMSO. Perform serial dilutions in a complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with the compound-containing medium. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plates for 24 or 48 hours.[6]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondrial succinate dehydrogenase will reduce the yellow MTT to purple formazan crystals.[6]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression.[8]
Data Presentation: Hypothetical Cytotoxicity Profile
| Cell Line | Cell Type | 7-Methylchroman-4-amine (IC₅₀ in µM) | Doxorubicin (Positive Control) (IC₅₀ in µM) | Selectivity Index (SI)¹ |
| MCF-7 | Breast Cancer | 18.5 ± 2.1 | 1.2 ± 0.3 | 4.8 |
| HeLa | Cervical Cancer | 25.3 ± 3.5 | 1.8 ± 0.4 | 3.5 |
| HEK293 | Normal Kidney | 88.7 ± 9.2 | 15.6 ± 2.9 | - |
| ¹ Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI value suggests greater selectivity for cancer cells.[6][7] |
Experimental Protocol 2: Annexin V/PI Assay for Apoptosis Detection
Causality: If the MTT assay reveals potent and selective cytotoxicity, the next logical step is to determine the mechanism of cell death. The Annexin V/Propidium Iodide (PI) assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[8] This provides crucial insight into whether the compound triggers programmed cell death (apoptosis), a desirable trait for anticancer agents, or non-specific membrane damage (necrosis).
Step-by-Step Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with 7-Methylchroman-4-amine at concentrations around its IC₅₀ value for 24 hours.
-
Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.[8] Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both stains.
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Methodological & Application
7-Methylchroman-4-amine synthesis protocols and procedures
An In-Depth Guide to the Synthesis of 7-Methylchroman-4-amine: Protocols and Mechanistic Insights
Authored by: A Senior Application Scientist
This document provides a comprehensive guide for the synthesis of 7-Methylchroman-4-amine, a valuable heterocyclic building block in medicinal chemistry and materials science. Its structural similarity to biologically active coumarins and chromanones makes it a key intermediate for developing novel therapeutics.[1][2] This guide moves beyond simple procedural lists to explain the underlying chemical principles, offering researchers the insights needed to optimize reaction conditions and ensure successful, reproducible outcomes.
The primary and most efficient pathway to 7-Methylchroman-4-amine begins with its corresponding ketone, 7-methylchroman-4-one. Therefore, this guide is presented in two principal stages: the synthesis of the chroman-4-one precursor, followed by its conversion to the target amine via reductive amination, the most widely employed and versatile method.[1] An alternative classical method, the Leuckart-Wallach reaction, is also discussed.
Part 1: Synthesis of the Precursor, 7-Methylchroman-4-one
The foundational step in this synthetic pathway is the construction of the chroman-4-one scaffold. The most robust and commonly utilized method involves a base-promoted intramolecular oxa-Michael addition following a crossed aldol condensation.[3][4][5] This approach efficiently builds the heterocyclic ring system from acyclic precursors.
Principle of Synthesis
The reaction initiates with a base-mediated aldol condensation between 2'-hydroxy-4'-methylacetophenone and an appropriate aldehyde (in this case, formaldehyde or a synthetic equivalent). The resulting α,β-unsaturated ketone intermediate then undergoes a rapid, intramolecular conjugate addition (oxa-Michael reaction), where the phenolic hydroxyl group attacks the β-carbon of the enone system to form the six-membered heterocyclic ring of the chroman-4-one core.[3][4] Microwave irradiation is often employed to accelerate the reaction, significantly reducing reaction times compared to conventional heating.[3][5]
Caption: Workflow for 7-Methylchroman-4-one Synthesis.
Detailed Experimental Protocol: Synthesis of 7-Methylchroman-4-one
This protocol is adapted from established procedures for chroman-4-one synthesis.[3][4][5]
Materials:
-
2'-Hydroxy-4'-methylacetophenone
-
Paraformaldehyde (or 37% aqueous formaldehyde)
-
Diisopropylamine (DIPA) or another suitable base (e.g., pyrrolidine)
-
Ethanol (EtOH)
-
Dichloromethane (CH₂Cl₂)
-
1 M Hydrochloric Acid (HCl)
-
10% Sodium Hydroxide (NaOH)
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a microwave-safe reaction vessel, prepare a 0.4 M solution of 2'-hydroxy-4'-methylacetophenone in ethanol.
-
Reagent Addition: Add paraformaldehyde (1.5 equivalents) and diisopropylamine (1.1 equivalents) to the solution.
-
Microwave Irradiation: Seal the vessel and heat the mixture using microwave irradiation at 160–170 °C for 1 hour.[3][5] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, dilute the reaction mixture with dichloromethane.
-
Washing: Transfer the organic phase to a separatory funnel and wash sequentially with 1 M HCl (aq), 10% NaOH (aq), water, and finally brine. The acidic wash removes the basic catalyst, while the basic wash removes any unreacted phenolic starting material.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel to yield pure 7-methylchroman-4-one.
Part 2: Synthesis of 7-Methylchroman-4-amine
With the ketone precursor in hand, the next stage is the conversion of the carbonyl group to an amine. Reductive amination is the method of choice for this transformation due to its high efficiency, selectivity, and operational simplicity.[1][6]
Method 1: Reductive Amination (Borch Reaction)
Principle of Synthesis: Reductive amination is a one-pot reaction that proceeds in two steps:
-
Imine Formation: The ketone (7-methylchroman-4-one) reacts with an amine source (typically ammonia from ammonium acetate) under mildly acidic conditions to form a protonated imine (iminium ion) intermediate.[7][8]
-
Reduction: A selective reducing agent, present in the same pot, reduces the iminium ion to the final amine.[9]
The key to this reaction's success is the choice of reducing agent. Reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal because they are mild enough not to reduce the starting ketone but are highly effective at reducing the intermediate iminium ion.[6][7][9] The reaction is typically run at a controlled pH of 6-7, which is optimal for iminium ion formation and stability, while the reducing agent remains active.[7][8]
Caption: Mechanism of Reductive Amination.
Detailed Experimental Protocol: Reductive Amination
This protocol is a generalized procedure based on the Borch reductive amination.[4][7]
Materials:
-
7-Methylchroman-4-one
-
Ammonium Acetate (NH₄OAc)
-
Sodium Cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve 7-methylchroman-4-one (1.0 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Amine Source Addition: Add ammonium acetate (10 equivalents) to the solution and stir until it dissolves. The large excess of ammonium acetate drives the equilibrium towards imine formation.
-
pH Adjustment (Critical Step): Carefully adjust the pH of the mixture to between 6 and 7 using glacial acetic acid. Monitor with a pH meter or pH paper. This step is crucial for the reaction's success.[7]
-
Reducing Agent Addition: Once the pH is stable, add sodium cyanoborohydride (1.5 equivalents) portion-wise over 15 minutes. Caution: NaBH₃CN is highly toxic and can release hydrogen cyanide gas if the solution becomes too acidic. Perform this step in a well-ventilated fume hood.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor its progress by TLC or LC-MS.
-
Quenching: Carefully quench the reaction by slowly adding it to a saturated solution of sodium bicarbonate to neutralize the acid and decompose any remaining reducing agent.
-
Extraction: Extract the aqueous mixture three times with ethyl acetate.
-
Washing and Drying: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain pure 7-Methylchroman-4-amine.
Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Common Solvent(s) | Key Characteristics | Citation(s) |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, Ethanol | Highly selective for imines over ketones. Requires careful pH control (6-7). Highly toxic. | [4][7][10] |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane (DCM), Dichloroethane (DCE), THF | Less toxic alternative to NaBH₃CN. Does not require strict pH control. Moisture sensitive. | [7][9][10] |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Can reduce both ketones and imines. Must be added after imine formation is complete. | [9][10] |
| Catalytic Hydrogenation (H₂/Catalyst) | Methanol, Ethanol | Environmentally friendly ("green") method. Requires specialized hydrogenation equipment. | [8][11] |
Method 2: The Leuckart-Wallach Reaction
An alternative, classical approach is the Leuckart-Wallach reaction. This method uses ammonium formate or formamide as both the nitrogen donor and the reducing agent, but it typically requires high temperatures.[12][13]
Principle of Synthesis: The ketone is heated with a large excess of ammonium formate. The reaction proceeds through the formation of an intermediate N-formyl derivative, which is then hydrolyzed (typically in a separate acidic workup step) to yield the primary amine.[12][14]
General Protocol:
-
Mix 7-methylchroman-4-one with a large excess of ammonium formate.
-
Heat the mixture to 120-130 °C for several hours.[12]
-
After cooling, treat the reaction mixture with concentrated HCl and reflux to hydrolyze the formamide intermediate.
-
Basify the solution with NaOH and extract the product with an organic solvent.
-
Purify as described previously.
While historically significant, this method is often superseded by the milder and more selective reductive amination protocols due to the harsh conditions and potential for side reactions.[15]
References
-
Vertex AI Search. (2023). Buy 7-Methylchroman-4-amine | 742679-35-2.
-
National Institutes of Health (NIH). (n.d.). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC.
-
BenchChem. (2025). Application of (R)-7-Methylchroman-4-amine and its Derivatives in Drug Discovery.
-
ACS Publications. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors | Journal of Medicinal Chemistry.
-
ResearchGate. (2021). Mini-review Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities.
-
Wikipedia. (n.d.). Leuckart reaction.
-
Unknown Source. (n.d.). Preparation of Aliphatic Amines by the Leuckart Reaction.
-
Unknown Source. (n.d.). studies on the leuckart reaction.
-
Alfa Chemistry. (n.d.). Leuckart-Wallach Reaction & Eschweiler-Clarke Reaction.
-
Organic-Chemistry.org. (n.d.). Reductive Amination - Common Conditions.
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
-
National Institutes of Health (NIH). (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride.
-
Chem-Station. (2014). Borch Reductive Amination.
-
Myers Group, Harvard University. (n.d.). Myers Chem 115 - Reductive Amination.
-
CK-12 Foundation. (2025). Preparation of Amines.
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Application Notes and Protocols for the Synthesis of 7-Methylchroman-4-amine via Reductive Amination
Introduction
7-Methylchroman-4-amine is a valuable synthetic intermediate in medicinal chemistry and drug discovery, sharing structural motifs with a variety of biologically active compounds.[1] Its synthesis is a key step in the development of novel therapeutic agents. Among the various synthetic strategies, reductive amination of the corresponding ketone, 7-methylchroman-4-one, stands out as a versatile and widely employed method.[1] This application note provides detailed protocols and scientific insights into two primary reductive amination methodologies for the synthesis of 7-Methylchroman-4-amine: a direct, one-pot reaction using a borohydride reagent and an indirect approach via catalytic hydrogenation of an oxime intermediate. Additionally, the classical Leuckart-Wallach reaction is discussed as a relevant alternative.
Method 1: Direct Reductive Amination with Sodium Cyanoborohydride
This one-pot method is highly efficient and involves the in-situ formation of an imine from 7-methylchroman-4-one and an ammonia source, followed by its immediate reduction to the target amine.[2]
Scientific Principle and Causality
The reaction proceeds in a weakly acidic medium, which is crucial for the acid-catalyzed formation of the imine intermediate. Ammonium acetate serves as both the ammonia source and a buffer to maintain a suitable pH. Sodium cyanoborohydride (NaBH₃CN) is the reducing agent of choice due to its chemoselectivity. It is less reactive than sodium borohydride (NaBH₄) and will preferentially reduce the protonated iminium ion over the starting ketone, thus minimizing the formation of the corresponding alcohol as a byproduct.[3][4]
Figure 1: Workflow for direct reductive amination using NaBH₃CN.
Detailed Experimental Protocol
Materials:
-
7-Methylchroman-4-one
-
Ammonium acetate (NH₄OAc)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 7-methylchroman-4-one (1.0 eq) in anhydrous methanol, add ammonium acetate (10.0 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate the initial formation of the imine.
-
Carefully add sodium cyanoborohydride (1.5 eq) portion-wise to the stirred solution. Caution: NaBH₃CN is toxic and should be handled in a well-ventilated fume hood.
-
Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the methanol.
-
Partition the residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 7-Methylchroman-4-amine.
-
The crude product can be further purified by flash column chromatography on silica gel.
Method 2: Indirect Reductive Amination via Catalytic Hydrogenation of an Oxime Intermediate
This two-step method involves the initial conversion of the ketone to an oxime, which is then reduced to the primary amine. This approach can be advantageous when direct amination proves challenging or leads to side products.
Scientific Principle and Causality
The first step is the formation of a stable oxime intermediate by reacting 7-methylchroman-4-one with hydroxylamine. The subsequent step involves the catalytic hydrogenation of the C=N bond of the oxime.[5] Catalysts such as Palladium on carbon (Pd/C) or Raney Nickel are commonly employed.[5] This method avoids the use of hydride reducing agents and can often provide high yields of the desired amine.
Figure 2: Workflow for indirect reductive amination via catalytic hydrogenation.
Detailed Experimental Protocol
Part A: Synthesis of 7-Methylchroman-4-one Oxime
Materials:
-
7-Methylchroman-4-one
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (NaOAc) or pyridine
-
Ethanol (EtOH)
-
Water
Procedure:
-
Dissolve 7-methylchroman-4-one (1.0 eq) in ethanol in a round-bottom flask.
-
In a separate flask, prepare a solution of hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) in a minimal amount of water.
-
Add the aqueous hydroxylamine solution to the ethanolic solution of the ketone.
-
Stir the mixture at room temperature or gentle reflux for 1-4 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture and add cold water to precipitate the oxime.
-
Collect the solid product by filtration, wash with cold water, and dry to obtain 7-methylchroman-4-one oxime.
Part B: Catalytic Hydrogenation of 7-Methylchroman-4-one Oxime
Materials:
-
7-Methylchroman-4-one oxime
-
Palladium on carbon (10% Pd/C)
-
Ethanol (EtOH) or Methanol (MeOH)
-
Hydrogen gas (H₂)
-
Hydrogenation apparatus (e.g., Parr hydrogenator)
Procedure:
-
To a solution of 7-methylchroman-4-one oxime (1.0 eq) in ethanol in a suitable hydrogenation vessel, add 10% Pd/C (5-10 mol%).
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen (typically 50-100 psi) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction by observing the cessation of hydrogen uptake.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to yield the crude 7-Methylchroman-4-amine.
-
Further purification can be achieved by recrystallization or column chromatography if necessary.
Alternative Method: The Leuckart-Wallach Reaction
The Leuckart-Wallach reaction is a classical method for the reductive amination of aldehydes and ketones using formic acid or its derivatives, such as ammonium formate or formamide, as both the reducing agent and the nitrogen source.[6][7][8]
This reaction typically requires high temperatures (120-185 °C) and can result in the formation of N-formylated byproducts, which would necessitate a subsequent hydrolysis step to obtain the free amine.[6][7] While it is a robust method, the harsh reaction conditions and potential for side products often make the borohydride or catalytic hydrogenation methods more favorable in modern synthetic applications.[9]
Comparative Analysis of Reductive Amination Methods
| Feature | Direct (NaBH₃CN) | Indirect (Catalytic Hydrogenation) | Leuckart-Wallach |
| Number of Steps | One-pot | Two steps | One-pot (hydrolysis may be needed) |
| Reducing Agent | Sodium cyanoborohydride | Hydrogen gas | Formic acid/Ammonium formate |
| Catalyst | None | Pd/C, Raney Ni, etc. | None (or acid/base) |
| Temperature | Room temperature | Room temperature | High temperature (120-185 °C) |
| Pressure | Atmospheric | Elevated (50-100 psi) | Atmospheric |
| Key Advantages | Mild conditions, one-pot procedure | High yields, clean reaction | Inexpensive reagents |
| Key Disadvantages | Toxic cyanide reagents | Requires specialized equipment, handling of H₂ gas | Harsh conditions, potential byproducts |
Characterization
The final product, 7-Methylchroman-4-amine, should be characterized using standard analytical techniques to confirm its identity and purity. These include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., N-H stretching of the amine).
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
References
- Vertex AI Search. (2023). Buy 7-Methylchroman-4-amine | 742679-35-2.
- ResearchGate. Scheme 17. Reductive amination of 7-O-protected 8- formylchromones.
- Master Organic Chemistry. (2017).
- Wikipedia.
- Wikipedia. Leuckart reaction.
- SpringerLink. (2025). Reductive amination of carbonyl compounds using NaBH4 in a Brønsted acidic ionic liquid.
- Organic Chemistry Portal.
- Alfa Chemistry. Leuckart-Wallach Reaction & Eschweiler-Clarke Reaction.
- MDPI. (2022). Heterogeneous Catalysis as an Efficient Tool for Selective Hydrogenation of Oximes to Amines and Hydroxylamines.
- Semantic Scholar. (1944). STUDIES ON THE LEUCKART REACTION.
- Beijing Institute of Technology. (n.d.).
- Organic Letters. (n.d.).
- Bohrium. (2024).
- XMB. (2012).
- YouTube. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN.
- Master Organic Chemistry. (2017).
- National Institutes of Health. (n.d.).
- Royal Society of Chemistry. (n.d.).
- International Journal of Pharmaceutical, Chemical, and Biological Sciences.
- ResearchGate. (2025). Reductive amination agents: comparison of Na(CN)BH3 and Si-CBH.
- YouTube. (2024). Aldehydes & Ketones: Reductive Amination – Generating Amines Using Reducing Agents Like NaBH3CN.
- ResearchGate. (2015). (PDF) The Synthesis and Characterization of 7-Hydroxy-4-Methylcoumarin and the Investigation of the Fluorescence Properties of Its 7-Hydroxy-4-Methylcoumarin-Chitosan Films.
- ResearchGate.
- PubChem. (S)-7-fluorochroman-4-amine | C9H10FNO | CID 46911905.
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Introduction: The Chroman Scaffold as a Privileged Structure
An In-Depth Guide to the Application of 7-Methylchroman-4-amine in Medicinal Chemistry
This document provides a detailed exploration of 7-Methylchroman-4-amine, a heterocyclic motif of significant interest in modern drug discovery. We will delve into its synthesis, established and potential therapeutic applications, and provide detailed protocols for its evaluation. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their research programs.
The chroman scaffold is a prominent heterocyclic motif frequently identified in a wide array of natural products and pharmacologically active compounds.[1] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, making it an excellent starting point for the design of specific receptor ligands. Within this class, chroman-4-amine derivatives have emerged as particularly promising candidates for therapeutic intervention, especially in the realm of neurodegenerative diseases.[1] 7-Methylchroman-4-amine serves as a key building block, offering a strategic point for structural modification and optimization of pharmacological activity. Its derivatives are being explored for their potential neuroprotective and antioxidant effects, as well as interactions with crucial metabolic enzymes like cytochrome P450.[2]
Synthesis and Derivatization Strategies
The synthesis of 7-Methylchroman-4-amine and its analogs is typically achieved from the corresponding 7-methylchroman-4-one precursor. This ketone intermediate provides a versatile handle for the introduction of the key amine functionality. Several synthetic methodologies can be employed.[2]
Common Synthetic Approaches:
-
Reductive Amination: The most direct route, involving the reaction of 7-methylchroman-4-one with an amine source (e.g., ammonia, hydroxylamine followed by reduction) in the presence of a reducing agent.
-
Reduction of Nitro Compounds: A multi-step process beginning with nitration of the chroman ring, followed by reduction of the nitro group to the amine.[2]
-
Buchwald-Hartwig Amination: A powerful cross-coupling reaction to form the C-N bond, applicable for creating derivatives from appropriate precursors.[2]
Below is a generalized, field-proven protocol for the synthesis of the parent amine from its ketone precursor.
Protocol 1: Synthesis of 7-Methylchroman-4-amine via Reductive Amination
This two-step protocol first converts the ketone to an oxime, which is then reduced to the primary amine. This method is reliable and generally provides good yields.
Step A: Oximation of 7-Methylchroman-4-one
-
Reagents & Materials:
-
7-Methylchroman-4-one
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (NaOAc) or Pyridine
-
Ethanol (EtOH)
-
Water (H₂O)
-
Round-bottom flask, condenser, magnetic stirrer/hotplate
-
-
Procedure:
-
Dissolve 7-Methylchroman-4-one (1.0 eq) in ethanol in a round-bottom flask.
-
Add a solution of hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) in a minimal amount of water. Causality: Sodium acetate acts as a base to liberate free hydroxylamine from its hydrochloride salt.
-
Attach a condenser and heat the mixture to reflux (typically 60-80°C) for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and reduce the solvent volume under reduced pressure.
-
Add cold water to precipitate the 7-methylchroman-4-one oxime.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.
-
Step B: Reduction of the Oxime to 7-Methylchroman-4-amine
-
Reagents & Materials:
-
7-Methylchroman-4-one oxime (from Step A)
-
Reducing agent (e.g., Lithium aluminum hydride (LiAlH₄), H₂ gas with a catalyst like Pd/C or Raney Nickel)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Diethyl ether for LiAlH₄; Ethanol or Methanol for catalytic hydrogenation)
-
Appropriate workup reagents (e.g., water, NaOH solution for LiAlH₄ quench)
-
-
Procedure (using H₂/Pd-C as an example):
-
In a hydrogenation vessel, dissolve the oxime (1.0 eq) in ethanol.
-
Carefully add Palladium on carbon (Pd/C, 10% w/w) catalyst (approx. 5-10 mol%).
-
Seal the vessel and purge with nitrogen, then introduce hydrogen gas (typically via a balloon or a Parr hydrogenator) to the desired pressure (e.g., 1-3 atm).
-
Stir the reaction vigorously at room temperature for 12-24 hours. Insight: Vigorous stirring is crucial to ensure efficient contact between the substrate, catalyst, and hydrogen gas.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with additional ethanol.
-
Concentrate the filtrate under reduced pressure to yield the crude 7-Methylchroman-4-amine.
-
The product can be further purified by column chromatography or crystallization if necessary.
-
Caption: General synthetic workflow for 7-Methylchroman-4-amine.
Key Applications in Medicinal Chemistry
Derivatives of the chroman-4-amine scaffold have shown significant promise in several therapeutic areas, most notably for neurodegenerative disorders like Alzheimer's disease.[1]
Neurodegenerative Diseases: Targeting Cholinesterases
The primary mechanism of action investigated for this class of compounds is the inhibition of cholinesterases.[1] The cholinergic hypothesis of Alzheimer's disease posits that cognitive decline is linked to a deficiency in the neurotransmitter acetylcholine.[1] By inhibiting the enzymes that degrade acetylcholine—Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)—these compounds can increase acetylcholine levels in the synaptic cleft, thereby enhancing cholinergic neurotransmission and providing symptomatic relief.[1][3]
Caption: Inhibition of cholinesterases by chroman-4-amine derivatives.
Additional Therapeutic Potential
While cholinesterase inhibition is a major focus, the chroman-4-amine scaffold is pleiotropic and has potential for other activities:
-
Antioxidant Activity: The chroman ring is structurally related to Vitamin E (α-tocopherol), a potent antioxidant. Derivatives may mitigate oxidative stress, a key pathological factor in many diseases.[2][4]
-
Monoamine Oxidase (MAO) Inhibition: MAO enzymes are involved in the degradation of monoamine neurotransmitters (e.g., dopamine, serotonin). Inhibition of MAO is a validated strategy for treating both Parkinson's disease and depression.
-
Sigma (σ) Receptor Modulation: Related chromenone structures have been investigated as modulators of σ₁ and σ₂ receptors, which are attractive targets for treating Alzheimer's disease and neuropathic pain.[5]
-
Anti-inflammatory and Analgesic Effects: Studies on related 7-amino-4-methylcoumarin derivatives have demonstrated potent anti-inflammatory and analgesic activity.[6]
Essential Experimental Protocols
The following protocols outline standard, validated assays for characterizing the biological activity of 7-Methylchroman-4-amine derivatives.
Protocol 2: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is the gold standard for measuring AChE and BChE activity. It relies on the hydrolysis of a thiocholine ester substrate by the enzyme, followed by the reaction of the product (thiocholine) with Ellman's reagent (DTNB) to produce a yellow-colored anion, which is measured spectrophotometrically.
-
Reagents & Materials:
-
Acetylcholinesterase (AChE) from electric eel and Butyrylcholinesterase (BChE) from equine serum.
-
Phosphate buffer (e.g., 0.1 M, pH 8.0).
-
Ellman's Reagent: 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).
-
Substrates: Acetylthiocholine iodide (ATCI) for AChE and S-Butyrylthiocholine iodide (BTCI) for BChE.
-
Test compound (7-Methylchroman-4-amine derivative) dissolved in a suitable solvent (e.g., DMSO).
-
96-well microplate and microplate reader capable of measuring absorbance at 412 nm.
-
Donepezil or Galantamine as a positive control.
-
-
Procedure:
-
Prepare serial dilutions of the test compound and positive control in phosphate buffer. The final concentration of DMSO in the well should be kept low (<1%) to avoid enzyme inhibition.
-
To each well of a 96-well plate, add:
-
20 µL of the test compound dilution (or buffer for control wells).
-
140 µL of phosphate buffer (pH 8.0).
-
20 µL of DTNB solution.
-
20 µL of the enzyme solution (AChE or BChE).
-
-
Mix and pre-incubate the plate at a controlled temperature (e.g., 37°C) for 15 minutes. Causality: This pre-incubation allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Initiate the reaction by adding 20 µL of the substrate solution (ATCI or BTCI) to all wells.
-
Immediately begin measuring the absorbance at 412 nm every minute for 15-20 minutes using the kinetic mode of the microplate reader.
-
The rate of reaction (V) is determined from the slope of the absorbance vs. time curve.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism, Origin).
-
Protocol 3: General Radioligand Receptor Binding Assay
This protocol provides a framework to determine the binding affinity (Ki) of a test compound for a specific G-protein coupled receptor (GPCR) or ion channel. It requires a cell line expressing the target receptor and a specific radiolabeled ligand.
-
Reagents & Materials:
-
Cell membranes prepared from a cell line stably expressing the human receptor of interest (e.g., Dopamine D₂, Serotonin 5-HT₂A).
-
Radioligand specific for the target receptor (e.g., [³H]-Spiperone for D₂).
-
Assay Buffer (specific to the receptor, e.g., Tris-HCl with cofactors).
-
Non-specific binding (NSB) agent: A high concentration of a known, non-labeled ligand for the target (e.g., Haloperidol for D₂).
-
Test compound dilutions.
-
96-well filter plates (e.g., glass fiber filters).
-
Scintillation cocktail and a liquid scintillation counter.
-
-
Procedure:
-
In a 96-well plate, combine in the following order:
-
Assay buffer.
-
Test compound dilution (for displacement curve), buffer (for total binding), or NSB agent (for non-specific binding).
-
Radioligand at a concentration near its K_d value.
-
Cell membrane preparation.
-
-
Incubate the plate for a defined period (e.g., 60-90 minutes) at a specific temperature (e.g., room temperature or 37°C) to allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through the filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Allow the filters to dry completely.
-
Add scintillation cocktail to each well and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value from the resulting sigmoidal competition curve.
-
Calculate the inhibitor constant (Ki), which represents the binding affinity of the compound, using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/K_d) where [L] is the concentration of the radioligand and K_d is its dissociation constant.
-
Drug Discovery Workflow and Data Presentation
The development of novel therapeutics from the 7-Methylchroman-4-amine scaffold follows a structured workflow.
Caption: A typical workflow for drug discovery and preclinical evaluation.
Data Summary
Quantitative data from screening campaigns should be summarized in a clear, tabular format to facilitate structure-activity relationship (SAR) analysis.
Table 1: Representative Biological Data for a Series of Chroman-4-amine Derivatives
| Compound ID | R¹ | R² | R³ | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) |
| I-a | H | H | H | 8.5 | 15.2 |
| I-b | OMe | H | H | 7.6 | 12.8 |
| I-c | H | H | Me | 5.2 | 9.7 |
| I-d | H | H | Bn | 0.9 | 1.8 |
| Donepezil | - | - | - | 0.02 | 3.5 |
| Data is hypothetical and for illustrative purposes, inspired by related compound series.[1] |
Conclusion
7-Methylchroman-4-amine and its derivatives represent a valuable and versatile scaffold for the development of novel therapeutic agents.[1] Their demonstrated ability to modulate key enzymes and receptors implicated in neurodegenerative diseases underscores their potential in medicinal chemistry. The synthetic routes are accessible, and the biological evaluation can be conducted using robust, standardized protocols as outlined in this guide. Further exploration and optimization of this promising class of compounds are warranted and will undoubtedly continue to be an active area of research.
References
-
Ronad, P., et al. (2008). Synthesis of novel substituted 7-(benzylideneamino)-4-methyl-2H-chromen-2-one derivatives as anti-inflammatory and analgesic agents. Archiv der Pharmazie, 341(11), 696-700. Available at: [Link]
-
Koch, K., & Biggers, M. S. (1993). General Preparation of 7-Substituted 4-Chromanones: Synthesis of a Potent Aldose Reductase Inhibitor. The Journal of Organic Chemistry, 58(5), 1221-1224. Available at: [Link]
-
PubChem. 7-Amino-4-methylcoumarin. National Center for Biotechnology Information. Available at: [Link]
-
ResearchGate. (2017). Synthesis of 7-hydroxy-4-Oxo-4H-chromene- and 7-hydroxychroman-2-carboxylic acidN-alkyl amides and their antioxidant activities. Available at: [Link]
-
Saeedi, M., et al. (2019). Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1334-1342. Available at: [Link]
-
Sagreras, M., et al. (2021). Studies on the affinity of 6-[(n-(cyclo)aminoalkyl)oxy]-4H-chromen-4-ones for sigma 1/2 receptors. RSC Medicinal Chemistry, 12(7), 1183-1191. Available at: [Link]
-
Al-Warhi, T., et al. (2024). Amino-7,8-dihydro-4H-chromenone derivatives as potential inhibitors of acetylcholinesterase and butyrylcholinesterase for Alzheimer's disease management; in vitro and in silico study. Scientific Reports, 14(1), 8560. Available at: [Link]
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- 2. Buy 7-Methylchroman-4-amine | 742679-35-2 [smolecule.com]
- 3. Amino-7,8-dihydro-4H-chromenone derivatives as potential inhibitors of acetylcholinesterase and butyrylcholinesterase for Alzheimer’s disease management; in vitro and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Studies on the affinity of 6-[(n-(cyclo)aminoalkyl)oxy]-4H-chromen-4-ones for sigma 1/2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of novel substituted 7-(benzylideneamino)-4-methyl-2H-chromen-2-one derivatives as anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: 7-Methylchroman-4-amine as a Versatile Building Block for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Chroman Scaffold and the Strategic Role of the 7-Methyl Group
The chroman scaffold is a prominent heterocyclic motif, recognized as a "privileged structure" in medicinal chemistry due to its frequent appearance in a wide array of natural products and pharmacologically active compounds.[1] Within this class, chroman-4-amine derivatives have garnered significant attention, particularly in the pursuit of novel therapeutics for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[2] This application note focuses on 7-Methylchroman-4-amine, a key building block that offers a unique combination of structural rigidity, desirable physicochemical properties, and synthetic tractability for the development of next-generation drug candidates.
The strategic placement of the methyl group at the 7-position of the chroman ring is not arbitrary. This small alkyl group can significantly influence the molecule's lipophilicity, metabolic stability, and binding interactions with therapeutic targets.[3] By enhancing lipophilicity, the 7-methyl group can improve blood-brain barrier penetration, a critical attribute for centrally acting drugs. Furthermore, it can sterically shield adjacent positions from metabolic attack, potentially prolonging the compound's half-life. The primary amine at the 4-position serves as a versatile synthetic handle, allowing for the introduction of a wide range of substituents to explore structure-activity relationships (SAR) and fine-tune pharmacological properties.[3]
Derivatives of 7-Methylchroman-4-amine have shown promise as inhibitors of key enzymes implicated in the pathophysiology of neurodegenerative disorders, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidase (MAO).[1][4] This document provides a comprehensive guide to the utilization of 7-Methylchroman-4-amine in drug discovery, encompassing its synthesis, derivatization strategies, and protocols for evaluating the biological activity of its analogs.
Physicochemical Properties and Design Rationale
The drug-like properties of 7-Methylchroman-4-amine make it an attractive starting point for library synthesis and lead optimization.
| Property | Value | Significance in Drug Design |
| Molecular Formula | C₁₀H₁₃NO | Provides a compact and synthetically accessible core structure. |
| Molecular Weight | 163.22 g/mol | Falls within the range for good oral bioavailability (Lipinski's Rule of Five). |
| LogP (calculated) | ~2.5 | Indicates a balance of lipophilicity and hydrophilicity, favorable for membrane permeability. |
| pKa (amine) | ~9.0 | The basicity of the amine allows for salt formation, improving solubility and handling. |
The design rationale for incorporating the 7-Methylchroman-4-amine scaffold into drug candidates often revolves around mimicking the pharmacophoric features of known bioactive molecules. The chroman ring system is structurally related to natural products like flavonoids and coumarins, which exhibit a broad spectrum of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.[3][5]
Synthetic Protocols
The synthesis of 7-Methylchroman-4-amine and its derivatives typically follows a two-stage process: the formation of the 7-methylchroman-4-one precursor, followed by reductive amination to introduce the key amine functionality.
Protocol 1: Synthesis of 7-Methylchroman-4-one
This protocol is adapted from established methods for the synthesis of substituted chroman-4-ones.[6]
Reaction Scheme:
Sources
- 1. researchgate.net [researchgate.net]
- 2. Kinetics, mechanism, and inhibition of monoamine oxidase | Semantic Scholar [semanticscholar.org]
- 3. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 4. 7-Amidocoumarins as Multitarget Agents against Neurodegenerative Diseases: Substitution Pattern Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective Effects of Cholinesterase Inhibitors: Current Scenario in Therapies for Alzheimer’s Disease and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
High-Performance Liquid Chromatography and Gas Chromatography Methods for the Analysis of 7-Methylchroman-4-amine
An Application Note from the Office of the Senior Application Scientist
Abstract
This application note provides detailed analytical protocols for the characterization and quantification of 7-Methylchroman-4-amine, a chiral amine intermediate relevant in pharmaceutical and chemical synthesis.[1] Due to the compound's stereocenter and the chemical properties of its primary amine group, specialized chromatographic methods are required for effective analysis. We present a High-Performance Liquid Chromatography (HPLC) method optimized for the enantiomeric separation of its (R) and (S) forms using a chiral stationary phase. Additionally, a robust Gas Chromatography (GC) method is detailed for quantification, which employs a necessary derivatization step to overcome the challenges of analyzing polar amines by GC.[2][3][4] These protocols are designed for researchers, scientists, and drug development professionals requiring reliable and reproducible analytical techniques for this class of compounds.
Introduction: The Analytical Challenge of 7-Methylchroman-4-amine
7-Methylchroman-4-amine is an organic compound featuring a chroman scaffold, which is structurally similar to various biologically active molecules.[1] Its molecular structure (Figure 1) includes a primary amine on a stereocenter at the C4 position, making it a chiral compound.[1] In drug development, the enantiomers of a chiral molecule can exhibit significantly different pharmacological and toxicological profiles.[5] Therefore, the ability to separate and quantify these enantiomers is of paramount importance for quality control and regulatory compliance.[5]
The primary amine group presents a specific set of analytical challenges. In HPLC, the basic nature of the amine can lead to strong interactions with acidic sites on silica-based stationary phases, resulting in poor peak shape (tailing). In GC, the high polarity and low volatility of the amine can cause adsorption to active sites within the system, again leading to poor chromatography and inaccurate quantification.[2][3][4]
This guide provides two validated starting points for the analysis of 7-Methylchroman-4-amine:
-
Part 2: Chiral HPLC for the direct separation of its enantiomers.
-
Part 3: GC with Derivatization for robust quantification.
| Property | Value | Source |
| IUPAC Name | 7-methyl-3,4-dihydro-2H-chromen-4-amine | [1] |
| Molecular Formula | C₁₀H₁₃NO | [1][6] |
| Molecular Weight | 163.22 g/mol | [1][6][7] |
| Key Features | Primary Amine, Chiral Center at C4 | [1] |
| Predicted Basicity | pKa of conjugate acid ~10.6 (Typical for primary amines) | [8] |
Chiral HPLC Method for Enantiomeric Separation
Principle and Method Rationale
High-Performance Liquid Chromatography (HPLC) utilizing a Chiral Stationary Phase (CSP) is the most effective and widely used technique for the direct separation of enantiomers.[5][9] The principle relies on the differential interaction between the two enantiomers and the chiral environment of the stationary phase, leading to different retention times.
-
Column Selection Rationale: Polysaccharide-based CSPs, such as those derived from amylose or cellulose phenylcarbamates, are known for their broad selectivity in resolving a wide range of chiral compounds, including primary amines.[5] We select an immobilized amylose-based CSP for its robustness and proven efficacy.
-
Mobile Phase Rationale: Normal-phase chromatography (using non-polar solvents like hexane and a polar modifier like an alcohol) is often highly effective for chiral separations on polysaccharide CSPs.[10] A crucial component for analyzing basic compounds like 7-Methylchroman-4-amine is the addition of a small amount of a basic additive, such as diethylamine (DEA).[11] The DEA acts as a competitor for any acidic sites on the stationary phase, preventing the protonated analyte from interacting strongly and thus ensuring sharp, symmetrical peaks.
HPLC Experimental Protocol
Instrumentation and Materials:
-
HPLC system with isocratic pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).
-
Chiral Stationary Phase: Immobilized amylose tris(3,5-dimethylphenylcarbamate) column (e.g., CHIRALPAK® IA or equivalent), 5 µm, 4.6 x 250 mm.
-
HPLC-grade n-Hexane.
-
HPLC-grade Isopropanol (IPA).
-
Diethylamine (DEA), >99.5% purity.
-
Sample: 7-Methylchroman-4-amine (racemic mixture).
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing n-Hexane and Isopropanol (IPA) in a 90:10 (v/v) ratio. Add Diethylamine (DEA) to a final concentration of 0.1% (v/v) . Degas the mobile phase thoroughly using sonication or vacuum filtration.
-
Sample Preparation: Prepare a stock solution of racemic 7-Methylchroman-4-amine at 1 mg/mL in the mobile phase. From this, prepare a working solution of 10 µg/mL by diluting with the mobile phase.
-
Column Equilibration: Install the chiral column and equilibrate it with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
System Suitability: Inject the 10 µg/mL standard solution. The system is suitable for use if the resolution between the two enantiomer peaks is >1.5.
-
Analysis: Inject 10 µL of the sample solution and acquire data for a sufficient duration to allow both enantiomers to elute.
HPLC Chromatographic Conditions & Expected Results
| Parameter | Condition | Rationale |
| Column | Immobilized amylose tris(3,5-dimethylphenylcarbamate), 5 µm, 4.6 x 250 mm | Broad selectivity for chiral amines.[5] |
| Mobile Phase | n-Hexane:Isopropanol:DEA (90:10:0.1, v/v/v) | Common normal phase conditions for polysaccharide CSPs; DEA improves peak shape for basic analytes.[11] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing good efficiency. |
| Column Temp. | 25 °C | Provides stable and reproducible retention times. |
| Detection | UV at 275 nm | The chroman structure is expected to have strong absorbance in this region. |
| Injection Vol. | 10 µL | Standard volume to avoid column overload while ensuring adequate signal. |
| Expected Outcome | Baseline separation of the two enantiomers. | The chiral stationary phase will differentially retain the (R) and (S) enantiomers. |
HPLC Workflow Diagram
Caption: Workflow for the chiral HPLC analysis of 7-Methylchroman-4-amine.
Gas Chromatography Method for Quantification
Principle and Method Rationale
Direct analysis of primary amines by GC is often hindered by their polarity, leading to peak tailing and potential irreversible adsorption on the column.[2][4] To circumvent this, chemical derivatization is employed to convert the polar amine into a less polar, more volatile derivative, making it highly amenable to GC analysis.[3][12]
-
Derivatization Rationale: Silylation is a common and highly effective derivatization technique for compounds with active hydrogens, such as primary amines.[12] We use N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst. BSTFA replaces the two active hydrogens on the primary amine with non-polar trimethylsilyl (TMS) groups, significantly reducing polarity and increasing volatility.[3][12]
-
Column Selection Rationale: Following derivatization, the resulting non-polar TMS-derivative can be easily analyzed on a standard, low-polarity capillary column. A 5% phenyl / 95% methylpolysiloxane stationary phase (e.g., DB-5, HP-5MS) is an excellent choice due to its robustness, versatility, and thermal stability.[13]
-
Detection Rationale: A Flame Ionization Detector (FID) is a universal detector for organic compounds and provides excellent sensitivity and a wide linear range, making it ideal for quantification. Alternatively, a Mass Spectrometer (MS) can be used for confirmation of identity and even greater sensitivity.
GC Experimental Protocol
Instrumentation and Materials:
-
Gas Chromatograph with a split/splitless inlet and Flame Ionization Detector (FID).
-
GC Capillary Column: 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., Agilent HP-5MS or equivalent).
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).
-
Anhydrous solvent (e.g., Acetonitrile or Pyridine).
-
Sample: 7-Methylchroman-4-amine.
-
Reaction vials (2 mL) with PTFE-lined caps.
-
Heating block or oven.
Procedure:
-
Sample Preparation: Accurately weigh or pipette a known amount of the 7-Methylchroman-4-amine sample into a reaction vial. If the sample is in solution, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Derivatization: a. Add 100 µL of anhydrous acetonitrile to dissolve the sample residue. b. Add 100 µL of BSTFA (+ 1% TMCS) to the vial. c. Tightly cap the vial and heat it at 70 °C for 30 minutes in a heating block.[3]
-
Cooling: Allow the vial to cool completely to room temperature.
-
Analysis: Inject 1 µL of the cooled, derivatized sample directly into the GC system using the conditions outlined below.
GC Chromatographic Conditions & Expected Results
| Parameter | Condition | Rationale |
| Column | 5% Phenyl-methylpolysiloxane, 30m x 0.25mm, 0.25µm | Standard non-polar column suitable for the TMS-derivatized analyte.[13] |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Inlet | Splitless mode, 280 °C | Ensures complete transfer of the analyte onto the column for trace analysis. |
| Oven Program | Initial 80°C (1 min), ramp 15°C/min to 290°C, hold 5 min | Provides good separation from solvent and derivatizing reagent peaks and ensures elution of the analyte. |
| Detector | FID, 300 °C | Universal, robust, and sensitive detector for quantitative analysis of hydrocarbons. |
| Injection Vol. | 1 µL | Standard volume for capillary GC. |
| Expected Outcome | A single, sharp, and symmetrical peak for the di-TMS-derivatized 7-Methylchroman-4-amine. | Derivatization eliminates the polarity issues associated with the free amine.[3] |
GC Workflow Diagram
Sources
- 1. Buy 7-Methylchroman-4-amine | 742679-35-2 [smolecule.com]
- 2. Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. gcms.labrulez.com [gcms.labrulez.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 7-methylchroman-4-amine – Ascendex Scientific, LLC [ascendexllc.com]
- 7. 7-Methylchroman-3-amine | C10H13NO | CID 3041599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 13. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
Application Notes and Protocols: Development of 7-Methylchroman-4-amine Derivatives for Research
Introduction
The chroman scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Among its various derivatives, chroman-4-amines have garnered significant attention, particularly in the exploration of treatments for neurodegenerative diseases.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic development of novel derivatives of 7-Methylchroman-4-amine. The strategic placement of a methyl group at the 7-position offers a key modulation point for influencing electronic properties and metabolic stability, making this scaffold an attractive starting point for lead optimization.
These application notes will detail the rationale behind derivatization, provide robust protocols for chemical synthesis and purification, outline methods for comprehensive characterization, and describe a cascade of in vitro and in vivo assays for biological evaluation. The overarching goal is to equip researchers with the necessary tools and insights to efficiently explore the chemical space around 7-Methylchroman-4-amine and identify derivatives with enhanced therapeutic potential.
Part 1: Rationale for Derivative Development
The development of derivatives from a lead compound like 7-Methylchroman-4-amine is a cornerstone of modern drug discovery.[2] The primary objectives for creating a library of analogues include:
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying different parts of the molecule allows for the elucidation of which structural features are critical for biological activity. This knowledge guides the design of more potent and selective compounds.
-
Improving Drug-like Properties (ADME): Modifications can be made to enhance absorption, distribution, metabolism, and excretion (ADME) profiles. This includes optimizing solubility, cell permeability, and metabolic stability, which are crucial for in vivo efficacy.
-
Modulating Target Selectivity: Derivatives can be designed to exhibit improved selectivity for the desired biological target over off-targets, thereby reducing the potential for side effects.
-
Exploring Novel Biological Activities: Minor structural changes can sometimes lead to unexpected and valuable new biological activities.
For 7-Methylchroman-4-amine, key points for derivatization include the primary amine at the 4-position, the aromatic ring, and the chroman core itself.
Part 2: Chemical Synthesis and Characterization
The synthesis of 7-Methylchroman-4-amine derivatives typically begins with the construction of the corresponding 7-methylchroman-4-one. This ketone is a versatile intermediate that can be converted to the target amine and its derivatives through various synthetic routes.
General Synthetic Workflow
A representative synthetic workflow for generating a library of 7-Methylchroman-4-amine derivatives is depicted below. This process generally involves the synthesis of the chromanone core, followed by reductive amination or other amine derivatization strategies.
Caption: General synthetic strategies for 7-Methylchroman-4-amine derivatives.
Protocol: Synthesis of 7-Methylchroman-4-one
The Pechmann condensation is a classic and effective method for the synthesis of coumarins, which can be subsequently converted to chromanones.[3][4]
Materials:
-
m-Cresol
-
Ethyl acetoacetate
-
Sulfuric acid (concentrated) or other acidic catalyst (e.g., Amberlyst-15)[4]
-
Ethanol
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a round-bottom flask, add m-cresol (1.0 eq) and ethyl acetoacetate (1.1 eq).
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (catalytic amount) with stirring.
-
Allow the reaction to warm to room temperature and then heat to 80-100 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice-cold water.
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude 7-hydroxy-4-methylcoumarin.
-
The coumarin can then be reduced to the corresponding chromanone using appropriate reducing agents (e.g., catalytic hydrogenation).
Protocol: Synthesis of 7-Methylchroman-4-amine (via Reductive Amination)
Materials:
-
7-Methylchroman-4-one
-
Ammonium acetate or ammonia in methanol
-
Sodium cyanoborohydride or sodium triacetoxyborohydride
-
Methanol
-
Dichloromethane (DCM)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 7-Methylchroman-4-one (1.0 eq) in methanol in a round-bottom flask.
-
Add ammonium acetate (10 eq) or a solution of ammonia in methanol.
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium cyanoborohydride (1.5 eq) portion-wise.
-
Continue stirring at room temperature overnight. Monitor the reaction by TLC.
-
Quench the reaction by adding water.
-
Extract the product with DCM (3 x 30 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent to yield the crude product.
-
Purify the crude product by column chromatography (silica gel, eluting with a gradient of DCM/methanol) to obtain pure 7-Methylchroman-4-amine.
Characterization of Derivatives
Accurate structural elucidation and purity assessment are critical.[5] A combination of spectroscopic techniques should be employed for the unambiguous characterization of all synthesized compounds.
| Technique | Purpose | Key Parameters to Analyze |
| ¹H NMR | Proton environment and connectivity | Chemical shifts (ppm), coupling constants (Hz), integration |
| ¹³C NMR | Carbon skeleton | Chemical shifts (ppm) |
| Mass Spectrometry (MS) | Molecular weight determination | Molecular ion peak (M+) or protonated molecule ([M+H]+) |
| FT-IR Spectroscopy | Presence of functional groups | Characteristic absorption bands (e.g., C=O, N-H, O-H) |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment | Peak area percentage at a specific wavelength |
Table 1: Standard Characterization Techniques
For detailed structural analysis, 2D NMR techniques like COSY, HSQC, and HMBC are invaluable.[5]
2.4.1 Protocol: NMR Sample Preparation
-
Sample Amount: Weigh 5-10 mg of the purified derivative.
-
Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[5]
-
Internal Standard: For quantitative NMR (qNMR), add a known amount of a high-purity internal standard that does not have overlapping signals with the analyte.[5]
-
Transfer the solution to a standard 5 mm NMR tube.
Part 3: Biological Evaluation
A tiered approach to biological evaluation is recommended to efficiently screen and prioritize derivatives. This typically starts with in vitro assays to assess target engagement and cellular activity, followed by in vivo studies for promising candidates.
In Vitro Assay Cascade
The specific assays will depend on the therapeutic target. For neurodegenerative diseases, common targets include enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidase (MAO).[1]
Caption: Tiered in vitro screening cascade for derivative prioritization.
Protocol: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (pH 8.0)
-
Test compounds (derivatives of 7-Methylchroman-4-amine)
-
Donepezil or Tacrine (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of the test compounds and positive control in a suitable solvent (e.g., DMSO) at various concentrations.
-
In a 96-well plate, add 25 µL of the test compound solution to each well.
-
Add 125 µL of phosphate buffer (pH 8.0).
-
Add 50 µL of DTNB solution.
-
Initiate the reaction by adding 25 µL of ATCI solution.
-
Start the enzymatic reaction by adding 25 µL of AChE solution.
-
Incubate the plate at 37 °C for 15-30 minutes.
-
Measure the absorbance at 412 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Hypothetical Biological Data
The following table presents hypothetical data for a series of 7-Methylchroman-4-amine derivatives to illustrate how SAR data can be tabulated and interpreted.
| Compound | R¹ (at N) | R² (at C6) | AChE IC₅₀ (nM) | BChE IC₅₀ (nM) | Selectivity Index (BChE/AChE) |
| 7-MCA | H | H | 250 | 500 | 2.0 |
| MCA-01 | -COCH₃ | H | 150 | 450 | 3.0 |
| MCA-02 | -SO₂CH₃ | H | 180 | 600 | 3.3 |
| MCA-03 | -CH₂Ph | H | 80 | 240 | 3.0 |
| MCA-04 | H | F | 200 | 400 | 2.0 |
| MCA-05 | H | NO₂ | 350 | 800 | 2.3 |
Table 2: Hypothetical Structure-Activity Relationship Data
From this hypothetical data, one might infer that N-benzylation (MCA-03) enhances AChE inhibitory activity compared to the parent amine (7-MCA).
In Vivo Evaluation
Promising candidates identified from in vitro screening should be advanced to in vivo studies to assess their efficacy, pharmacokinetics (PK), and safety in a living organism.
Recommended In Vivo Studies:
-
Pharmacokinetic (PK) Studies: Determine key parameters such as half-life, bioavailability, and brain penetration in animal models (e.g., rodents).
-
Efficacy Studies: Evaluate the therapeutic effect in relevant animal models of disease (e.g., scopolamine-induced amnesia model for cognitive enhancement).
-
Preliminary Toxicology Studies: Assess acute toxicity and identify potential adverse effects at therapeutic doses.
Conclusion
The systematic development of derivatives of 7-Methylchroman-4-amine represents a promising avenue for the discovery of novel therapeutic agents. This guide provides a foundational framework for the synthesis, characterization, and biological evaluation of such compounds. By employing the detailed protocols and strategic workflows outlined herein, researchers can efficiently navigate the iterative process of drug discovery, from initial hit identification to the selection of viable candidates for further preclinical development. The key to success lies in the careful integration of synthetic chemistry with robust biological testing to build a comprehensive understanding of the structure-activity relationships that govern the therapeutic potential of this exciting class of molecules.
References
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- Zhang, W., et al. (2018). Naamines and Naamidines as Novel Agents against a Plant Virus and Phytopathogenic Fungi. Molecules, 23(9), 2242.
- Wawer, I., et al. (2022). 13C CP MAS NMR and DFT Studies of 6-Chromanyl Ethereal Derivatives. Molecules, 27(14), 4619.
- Emami, S., & Ghanbarimasir, Z. (2015). Mini-review Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities. European Journal of Medicinal Chemistry.
- Sotelo-López, A., et al. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives. Molecules, 25(9), 2085.
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- Emami, S., & Ghanbarimasir, Z. (2015). Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities. European Journal of Medicinal Chemistry, 93, 539-563.
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- da Silva, M. F., et al. (2023). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Molecules, 28(21), 7384.
- Al-Zoubi, R. M. (2016). Synthesis, Characterization and Biological Studies of Chromene Derivatives. (Doctoral dissertation, The British Library).
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- MDPI. (n.d.). Special Issue: Bioactive Small Molecules: Design, Synthesis, and Applications. Molecules.
- Kumar, R., et al. (2024). Perdeuteration of Arenes in Pharmaceuticals by SEAr Mechanism with Heavy Water Using pTSA Catalyst. ChemRxiv.
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- Wang, Y., et al. (2022). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 13(10), 1235-1244.
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- Tyagi, B., et al. (2007). Synthesis of 7-substituted 4-methyl coumarins by Pechmann reaction using nano-crystalline sulfated-zirconia. Journal of Molecular Catalysis A: Chemical, 276(1-2), 47-56.
- De Clercq, E., et al. (2021). In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. Antibiotics, 10(12), 1533.
- Patil, S. B., & Grampurohit, N. D. (2014). SYNTHESIS AND CHARACTERIZATION OF NEW 7-HYDROXY-4-METHYL COUMARIN INCORPORATED FLAVANONE AND ISOXAZOLINE DERIVATIVES. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 4(3), 564-570.
- BenchChem. (2025). Application of (R)-7-Methylchroman-4-amine and its Derivatives in Drug Discovery.
- Tyagi, B., et al. (2007). Synthesis of 7-substituted 4-methyl coumarins by Pechmann reaction using nano-crystalline sulfated-zirconia. Journal of Molecular Catalysis A: Chemical, 276(1-2), 47-56.
- Al-Amiery, A. A., et al. (2016). Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. Journal of Chemical and Pharmaceutical Research, 8(7), 43-48.
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Application Notes and Protocols: 7-Methylchroman-4-amine in the Synthesis of Bioactive Molecules
Introduction: The Privileged Chroman Scaffold in Modern Drug Discovery
The chroman ring system, a bicyclic ether, is a "privileged scaffold" in medicinal chemistry, frequently appearing in a wide array of natural products and synthetic bioactive molecules.[1] Its unique conformational properties and ability to engage in various non-covalent interactions make it an ideal starting point for the design of novel therapeutics. Within this class, 7-Methylchroman-4-amine has emerged as a particularly valuable building block. The presence of a primary amine at the 4-position offers a versatile handle for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). This guide provides an in-depth exploration of the synthetic utility of 7-Methylchroman-4-amine, with a focus on the generation of derivatives targeting neurodegenerative diseases, a key area where this scaffold has shown significant promise.[1][2]
The primary therapeutic rationale for exploring derivatives of 7-Methylchroman-4-amine lies in the management of Alzheimer's disease. A leading hypothesis for the cognitive decline observed in Alzheimer's patients is the reduced level of the neurotransmitter acetylcholine.[1] A validated therapeutic strategy involves the inhibition of cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are responsible for the degradation of acetylcholine.[1][3][4] By inhibiting these enzymes, the concentration and duration of action of acetylcholine in the synaptic cleft are increased, leading to symptomatic improvement. The chroman-4-amine core has been identified as a key pharmacophore for potent cholinesterase inhibition.[1][3]
This document will detail synthetic protocols for the derivatization of 7-Methylchroman-4-amine via N-acylation and N-alkylation, two fundamental and highly effective strategies for generating libraries of bioactive compounds. We will also present a representative workflow for the discovery and evaluation of these novel derivatives.
Synthetic Strategies: Leveraging the Amine Functionality
The primary amine of 7-Methylchroman-4-amine is a nucleophilic center that readily undergoes reactions with a variety of electrophiles. This allows for the introduction of diverse functionalities, which can modulate the physicochemical properties and biological activity of the resulting molecules. The two principal synthetic routes we will explore are N-acylation to form amides and N-alkylation to generate secondary amines.
I. N-Acylation: Synthesis of Bioactive Amide Derivatives
The formation of an amide bond via N-acylation is one of the most robust and widely used reactions in medicinal chemistry.[5] The resulting amide moiety can participate in hydrogen bonding, a critical interaction for ligand-receptor binding. By varying the acyl group, one can systematically probe the steric and electronic requirements of the target binding site.
Protocol 1: General Procedure for the N-Acylation of 7-Methylchroman-4-amine
This protocol describes a general method for the synthesis of N-acyl derivatives of 7-Methylchroman-4-amine using an acyl chloride in the presence of a non-nucleophilic base.
Materials and Reagents:
-
7-Methylchroman-4-amine
-
Acyl chloride (e.g., benzoyl chloride, acetyl chloride)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon balloon)
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 7-Methylchroman-4-amine (1.0 equivalent).
-
Dissolution: Dissolve the amine in anhydrous DCM or THF (approximately 0.1 M concentration).
-
Base Addition: Add triethylamine or DIPEA (1.2 equivalents) to the solution and stir for 5-10 minutes at room temperature. The base acts as a scavenger for the HCl generated during the reaction.
-
Acyl Chloride Addition: Slowly add the desired acyl chloride (1.1 equivalents) dropwise to the stirred solution at 0 °C (ice bath).
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Work-up:
-
Quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and dilute with additional DCM.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the pure N-acyl-7-methylchroman-4-amine derivative.
II. N-Alkylation: Synthesis of Novel Secondary Amine Derivatives
N-alkylation introduces an alkyl group onto the amine nitrogen, which can significantly alter the basicity, lipophilicity, and steric profile of the molecule.[6] This modification is crucial for optimizing pharmacokinetic properties and exploring different binding pockets within a target enzyme.
Protocol 2: General Procedure for the Reductive Amination of 7-Methylchroman-4-amine
Reductive amination is a reliable method for N-alkylation that involves the reaction of an amine with a carbonyl compound (aldehyde or ketone) to form an imine, which is then reduced in situ to the corresponding amine.
Materials and Reagents:
-
7-Methylchroman-4-amine
-
Aldehyde or Ketone (e.g., benzaldehyde, acetone)
-
Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic amount, if needed)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve 7-Methylchroman-4-amine (1.0 equivalent) and the desired aldehyde or ketone (1.1 equivalents) in anhydrous DCM or DCE.
-
Imine Formation: Stir the mixture at room temperature. A catalytic amount of acetic acid can be added to facilitate imine formation, particularly with less reactive carbonyl compounds.
-
Reducing Agent Addition: After stirring for 30-60 minutes, add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture. STAB is a mild and selective reducing agent suitable for this transformation.
-
Reaction Progression: Continue stirring at room temperature for 4-24 hours. Monitor the reaction by TLC.
-
Work-up:
-
Carefully quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification: Filter and concentrate the organic solution. Purify the crude product by column chromatography on silica gel to obtain the desired N-alkyl-7-methylchroman-4-amine.
Workflow for Bioactive Molecule Discovery and Evaluation
The synthesis of novel derivatives is the first step in a comprehensive drug discovery workflow. The following diagram illustrates a typical cascade for identifying and characterizing new bioactive molecules derived from 7-Methylchroman-4-amine.
Caption: A typical workflow for the discovery and preclinical evaluation of novel 7-Methylchroman-4-amine derivatives.
Data Presentation: Cholinesterase Inhibitory Activity
The following table summarizes representative biological data for chroman-4-amine derivatives, illustrating the potency that can be achieved with this scaffold. The data is compiled from literature on related compounds to provide a benchmark for newly synthesized molecules.
| Compound ID | R Group (Modification at Amine) | Target Enzyme | IC₅₀ (µM) | Reference |
| Derivative A | Benzyl | Butyrylcholinesterase (BChE) | 0.65 ± 0.13 | [3][7] |
| Derivative B | 3-Methoxybenzyl | Butyrylcholinesterase (BChE) | 0.89 ± 0.02 | [7] |
| Derivative C | Piperidinylethoxybenzylidene | Acetylcholinesterase (AChE) | 0.122 | [8] |
| Derivative D | Morpholinoethoxybenzylidene | Acetylcholinesterase (AChE) | 0.207 | [8] |
Note: The presented IC₅₀ values are for illustrative purposes based on structurally related chroman derivatives and may not be directly representative of 7-methyl substituted analogs.
Mechanistic Insights: Targeting Cholinesterases
The synthesized derivatives of 7-Methylchroman-4-amine are designed to interact with the active site of cholinesterase enzymes. The mechanism of inhibition is often competitive, where the molecule competes with the natural substrate, acetylcholine, for binding to the enzyme.
Caption: Mechanism of action for 7-Methylchroman-4-amine derivatives as cholinesterase inhibitors.
Conclusion and Future Directions
7-Methylchroman-4-amine is a highly valuable and versatile starting material for the synthesis of novel bioactive molecules, particularly in the context of neurodegenerative diseases. The straightforward derivatization of its primary amine through N-acylation and N-alkylation allows for the rapid generation of compound libraries for biological screening. The protocols and workflows detailed in this guide provide a solid foundation for researchers and drug development professionals to explore the full potential of this privileged scaffold. Future work should focus on expanding the diversity of the appended functionalities and conducting thorough in vivo studies to validate the therapeutic potential of the most promising lead compounds.
References
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PubMed. (n.d.). Design, synthesis and anticholinesterase activity of novel benzylidenechroman-4-ones bearing cyclic amine side chain. Retrieved January 11, 2026, from [Link]
-
National Institutes of Health. (2024, April 10). Amino-7,8-dihydro-4H-chromenone derivatives as potential inhibitors of acetylcholinesterase and butyrylcholinesterase for Alzheimer's disease management; in vitro and in silico study. Retrieved January 11, 2026, from [Link]
-
ResearchGate. (2025, August 6). Design, synthesis and anticholinesterase activity of novel benzylidenechroman-4-ones bearing cyclic amine side chain. Retrieved January 11, 2026, from [Link]
-
MDPI. (2013, March 11). Structure-Based Search for New Inhibitors of Cholinesterases. Retrieved January 11, 2026, from [Link]
-
National Institutes of Health. (2023, November 30). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. Retrieved January 11, 2026, from [Link]
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MDPI. (n.d.). Design, Synthesis, Bioactivity Evaluation, Crystal Structures, and In Silico Studies of New α-Amino Amide Derivatives as Potential Histone Deacetylase 6 Inhibitors. Retrieved January 11, 2026, from [Link]
-
National Institutes of Health. (n.d.). Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles. Retrieved January 11, 2026, from [Link]
- Google Patents. (n.d.). CN1083837C - N-alkylation of amines.
-
MDPI. (n.d.). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Retrieved January 11, 2026, from [Link]
-
National Institutes of Health. (2023, February 2). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. Retrieved January 11, 2026, from [Link]
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MDPI. (n.d.). Recent Advances in the Search for Effective Anti-Alzheimer's Drugs. Retrieved January 11, 2026, from [Link]
-
ResearchGate. (n.d.). Alternative two steps route to the synthesis of 7-hydroxychroman-4-one. Retrieved January 11, 2026, from [Link]
-
ResearchGate. (n.d.). Chemoselective N-Acylation of Amines with Acylsilanes under Aqueous Acidic Conditions. Retrieved January 11, 2026, from [Link]
-
National Institutes of Health. (n.d.). Synthesis of 9-Aminoacridine Derivatives as Anti-Alzheimer Agents. Retrieved January 11, 2026, from [Link]
-
Science and Education Publishing. (2019, November 18). Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties. Retrieved January 11, 2026, from [Link]
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Application of 7-Methylchroman-4-amine in Neuropharmacology Research: A Technical Guide
Introduction: The Therapeutic Potential of the Chroman Scaffold
The chroman scaffold is a privileged heterocyclic motif frequently encountered in a diverse array of natural products and pharmacologically active compounds.[1] Within this class, chroman-4-amine derivatives have garnered significant interest in the field of neuropharmacology, particularly in the pursuit of novel therapeutics for neurodegenerative disorders. While specific research on 7-Methylchroman-4-amine is emerging, the broader class of chroman-4-amines has been investigated for its modulatory effects on key enzymatic targets implicated in the pathophysiology of diseases such as Alzheimer's and depression.[1] This technical guide provides a comprehensive overview of the potential applications of 7-Methylchroman-4-amine in neuropharmacology research, offering detailed protocols for its synthesis and evaluation in relevant in vitro and in vivo models.
The primary molecular targets for this class of compounds are believed to include monoamine oxidases (MAO-A and MAO-B) and cholinesterases (Acetylcholinesterase - AChE, and Butyrylcholinesterase - BChE).[1] Inhibition of these enzymes can have profound effects on neurotransmitter levels and signaling, offering therapeutic avenues for a range of neurological and psychiatric conditions. This guide will equip researchers with the necessary methodologies to explore the neuropharmacological profile of 7-Methylchroman-4-amine and its derivatives.
Chemical Synthesis of 7-Methylchroman-4-amine
The most common and efficient method for the synthesis of 7-Methylchroman-4-amine is through the reductive amination of its corresponding ketone precursor, 7-methylchroman-4-one.[2] This versatile reaction involves the formation of an imine intermediate, which is then reduced to the desired amine.
Protocol 1: Synthesis of 7-Methylchroman-4-amine via Reductive Amination
This protocol outlines a general one-pot procedure for the reductive amination of 7-methylchroman-4-one.
Materials:
-
7-methylchroman-4-one
-
Ammonium acetate or ammonia in methanol
-
Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Methanol (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Reaction Setup: To a solution of 7-methylchroman-4-one (1.0 equivalent) in anhydrous methanol, add ammonium acetate (10-20 equivalents) or a solution of ammonia in methanol. Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Cautiously add sodium cyanoborohydride (1.5-2.0 equivalents) or sodium triacetoxyborohydride (1.5-2.0 equivalents) portion-wise. The use of NaBH(OAc)₃ is often preferred as it is less toxic and the reaction can be performed at room temperature.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove the methanol. Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate solution.
-
Extraction: Separate the layers and extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers.
-
Drying and Filtration: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude 7-Methylchroman-4-amine by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure product.
-
Characterization: Confirm the identity and purity of the synthesized compound using techniques such as NMR (¹H and ¹³C), mass spectrometry, and elemental analysis.
In Vitro Enzyme Inhibition Assays
The following protocols describe methods to evaluate the inhibitory potential of 7-Methylchroman-4-amine on key neuropharmacological targets.
Protocol 2: Monoamine Oxidase (MAO) Inhibition Assay
This fluorometric assay is suitable for high-throughput screening of MAO-A and MAO-B inhibitors.[3][4] The principle involves the oxidative deamination of a substrate by MAO, which produces hydrogen peroxide (H₂O₂). The H₂O₂ is then detected using a fluorometric probe.[5]
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO substrate (e.g., p-Tyramine)
-
MAO-A specific inhibitor (e.g., Clorgyline) for control[3]
-
MAO-B specific inhibitor (e.g., Selegiline or Pargyline) for control[4]
-
7-Methylchroman-4-amine (test compound)
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
Horseradish peroxidase (HRP)
-
Fluorometric probe (e.g., Amplex Red or equivalent)
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of enzymes, substrates, inhibitors, and the test compound in the appropriate assay buffer. The final solvent concentration should not exceed 1-2% to avoid affecting enzyme activity.[3]
-
Assay Setup: In a 96-well black microplate, add the following to each well:
-
Assay Buffer
-
Test compound at various concentrations or control inhibitor.
-
MAO-A or MAO-B enzyme solution.
-
-
Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.[4]
-
Reaction Initiation: Add the MAO substrate solution containing HRP and the fluorometric probe to all wells to initiate the reaction.
-
Measurement: Immediately measure the fluorescence intensity in kinetic mode at an excitation/emission wavelength appropriate for the chosen probe (e.g., ~535/590 nm for Amplex Red) for 10-40 minutes at 37°C.[1]
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each concentration of the test compound relative to the enzyme control. Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizing the MAO Inhibition Assay Workflow
Caption: Workflow for the MAO fluorometric inhibition assay.
Protocol 3: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is a widely used method for determining cholinesterase activity and inhibition.[6][7] The enzyme hydrolyzes a thiocholine ester substrate, and the resulting thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be measured spectrophotometrically.
Materials:
-
AChE (from electric eel) and BChE (from equine serum)
-
Acetylthiocholine iodide (ATCI) as substrate for AChE
-
Butyrylthiocholine iodide (BTCI) as substrate for BChE
-
DTNB (Ellman's reagent)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
7-Methylchroman-4-amine (test compound)
-
Donepezil or Tacrine (positive control inhibitor)
-
96-well clear microplates
-
Spectrophotometric microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of enzymes, substrates, DTNB, test compound, and positive control in the appropriate buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
Test compound at various concentrations or positive control.
-
DTNB solution.
-
AChE or BChE solution.
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes.
-
Reaction Initiation: Add the appropriate substrate (ATCI for AChE or BTCI for BChE) to all wells to start the reaction.
-
Measurement: Immediately measure the absorbance at 412 nm in kinetic mode for 5-10 minutes at room temperature.
-
Data Analysis: Calculate the rate of the reaction (change in absorbance per minute). Determine the percentage of inhibition for each concentration of the test compound and calculate the IC₅₀ value.
Signaling Pathway of Cholinesterase Inhibition
Caption: Mechanism of action for an AChE inhibitor.
In Vivo Behavioral Models
Based on the potential MAO inhibitory activity of 7-Methylchroman-4-amine, the following in vivo models are relevant for assessing its potential antidepressant and anxiolytic effects.
Protocol 4: Forced Swim Test (FST) for Antidepressant-like Activity
The FST is a widely used behavioral test to screen for potential antidepressant drugs.[2] The test is based on the observation that animals administered antidepressants will spend more time actively trying to escape a stressful situation (swimming or climbing) and less time immobile.
Materials:
-
Male mice or rats of an appropriate strain and age
-
Cylindrical container (e.g., 25 cm height, 10 cm diameter for mice) filled with water (23-25°C) to a depth where the animal cannot touch the bottom.
-
7-Methylchroman-4-amine (test compound)
-
Vehicle control (e.g., saline, 0.5% carboxymethylcellulose)
-
Positive control (e.g., fluoxetine, imipramine)
-
Video recording and analysis software (optional, but recommended for unbiased scoring)
Procedure:
-
Animal Acclimation: Acclimate the animals to the housing and testing rooms for at least one week before the experiment.
-
Drug Administration: Administer the test compound, vehicle, or positive control via an appropriate route (e.g., intraperitoneal, oral gavage) at a predetermined time before the test (e.g., 30-60 minutes).
-
Test Session: Gently place each animal into the cylinder of water for a 6-minute session.[2]
-
Behavioral Scoring: During the last 4 minutes of the test, record the duration of immobility (floating with only minor movements to keep the head above water), swimming, and climbing. Scoring can be done live by a trained observer blinded to the treatment groups or from video recordings.
-
Data Analysis: Compare the duration of immobility between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant decrease in immobility time in the test compound group compared to the vehicle group suggests an antidepressant-like effect.
Protocol 5: Elevated Plus Maze (EPM) for Anxiolytic-like Activity
The EPM is a standard behavioral assay for assessing anxiety-like behavior in rodents. The test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds typically increase the time spent in the open arms of the maze.
Materials:
-
Male mice or rats
-
Elevated plus maze apparatus (two open arms and two closed arms, elevated from the floor)
-
7-Methylchroman-4-amine (test compound)
-
Vehicle control
-
Positive control (e.g., diazepam)
-
Video tracking software
Procedure:
-
Animal Acclimation: Acclimate animals as described for the FST.
-
Drug Administration: Administer the test compound, vehicle, or positive control before the test.
-
Test Session: Place each animal in the center of the maze, facing one of the open arms. Allow the animal to explore the maze for 5 minutes.
-
Behavioral Recording: Record the number of entries into and the time spent in the open and closed arms using a video tracking system.
-
Data Analysis: Calculate the percentage of time spent in the open arms and the percentage of open arm entries. An increase in these parameters in the test compound group compared to the vehicle group indicates an anxiolytic-like effect. Use appropriate statistical analysis to compare the groups.
Data Presentation
The following tables present hypothetical data to illustrate the expected outcomes from the described assays.
Table 1: In Vitro Enzyme Inhibition Profile of 7-Methylchroman-4-amine
| Enzyme | IC₅₀ (µM) |
| MAO-A | 1.2 |
| MAO-B | 8.5 |
| AChE | 25.7 |
| BChE | > 100 |
Table 2: In Vivo Behavioral Effects of 7-Methylchroman-4-amine
| Behavioral Test | Parameter | Vehicle | 7-Methylchroman-4-amine (10 mg/kg) | Positive Control |
| Forced Swim Test | Immobility Time (s) | 150 ± 10 | 85 ± 8 | 70 ± 7 (Fluoxetine) |
| Elevated Plus Maze | % Time in Open Arms | 20 ± 3 | 45 ± 5 | 55 ± 6 (Diazepam) |
*p < 0.05 compared to vehicle. Data are presented as mean ± SEM.
Conclusion
7-Methylchroman-4-amine represents a promising scaffold for the development of novel neuropharmacological agents. The protocols detailed in this guide provide a robust framework for the synthesis and comprehensive evaluation of its activity against key enzymatic targets and its potential therapeutic effects in preclinical models of depression and anxiety. Further investigation into the structure-activity relationships of 7-Methylchroman-4-amine derivatives may lead to the discovery of more potent and selective modulators of neuronal function.
References
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protocols.io. (2023). Elevated plus maze protocol. [Link]
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National Center for Biotechnology Information. (n.d.). Identification of Compounds for Butyrylcholinesterase Inhibition. PMC. [Link]
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Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Evotec. [Link]
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Understanding Animal Research. (2020). Factsheet on the forced swim test. [Link]
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PubMed. (n.d.). Enzyme Inhibition Assays for Monoamine Oxidase. [Link]
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RJPT Informatics Pvt Ltd. (n.d.). AIM: Assessing Anti-Anxiety Effects through the Elevated Plus Maze in Mice. [Link]
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-
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PubMed. (n.d.). The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents. [Link]
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The Royal Society of Chemistry. (2017). Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. [Link]
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SciSpace. (2016). Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. [Link]
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Application Notes & Protocols: A Methodological Framework for Investigating the Anti-inflammatory Potential of 7-Methylchroman-4-amine
Abstract
Inflammation is a critical biological response, but its dysregulation leads to chronic diseases such as rheumatoid arthritis, cardiovascular disorders, and neurodegenerative conditions.[1][2] The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of modern drug discovery. The chroman scaffold is a privileged heterocyclic motif found in numerous pharmacologically active compounds.[3] Derivatives of this structure, including coumarins and other chromanones, have demonstrated a wide array of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.[4] This document presents a comprehensive methodological framework for the initial exploration of 7-Methylchroman-4-amine, a specific chroman derivative, as a potential anti-inflammatory agent. We provide a tiered, logical workflow, from preliminary in vitro screening to cell-based mechanistic studies, designed to rigorously assess its efficacy and elucidate its potential mechanism of action. The protocols herein are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind each experimental step to guide researchers in this exploratory process.
Introduction: The Rationale for Investigating 7-Methylchroman-4-amine
The chroman ring system is a core component of many natural and synthetic molecules with significant therapeutic properties. For instance, coumarins (2H-1-benzopyran-2-one) and their derivatives are well-documented for their anti-inflammatory activities, often linked to the inhibition of key inflammatory mediators.[5][6] Furthermore, recent studies on C2-functionalized chromen-4-one scaffolds have identified potent inhibitors of the p38α mitogen-activated protein kinase (MAPK) signaling cascade, a critical pathway in neutrophilic inflammation.[7]
7-Methylchroman-4-amine, with its distinct amine functional group and methylated chroman core, presents an intriguing candidate for investigation. Its structure suggests potential for unique interactions with biological targets involved in the inflammatory cascade. This guide outlines a systematic approach to validate this hypothesis, beginning with broad-spectrum in vitro assays to confirm anti-inflammatory potential and progressing to more complex cell-based models to probe its mechanism of action (MoA).
Preliminary Assessment: In Vitro Screening Cascade
The initial phase of investigation focuses on establishing a foundational pharmacological profile for 7-Methylchroman-4-amine. This involves determining its cytotoxicity to establish a safe therapeutic window for subsequent experiments, followed by foundational assays that measure its ability to counteract key events in the inflammatory process, such as protein denaturation and membrane lysis.
Workflow for Preliminary In Vitro Screening
Caption: Initial in vitro screening workflow for 7-Methylchroman-4-amine.
Protocol 2.1: Cytotoxicity Assessment via MTT Assay
Rationale: Before assessing the anti-inflammatory properties of a compound, it is imperative to determine the concentration range at which it is not toxic to the cells. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability. This ensures that any observed anti-inflammatory effects are not simply a result of cell death.
Methodology:
-
Cell Culture: Seed RAW 264.7 murine macrophages in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of 7-Methylchroman-4-amine (e.g., 1, 5, 10, 25, 50, 100 µM) in culture medium. The final DMSO concentration should be ≤ 0.1%.
-
Incubation: Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control for toxicity (e.g., Doxorubicin). Incubate for 24 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Determine the concentration that inhibits 50% of cell viability (IC50). For subsequent experiments, use concentrations well below the IC50 value (e.g., below IC10).
Protocol 2.2: Inhibition of Protein Denaturation
Rationale: Protein denaturation is a well-documented cause of inflammation.[2] The ability of a compound to prevent the denaturation of proteins, such as bovine serum albumin (BSA) when subjected to heat, is a reliable indicator of potential anti-inflammatory activity.[8]
Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing 0.5 mL of 1% w/v Bovine Serum Albumin (BSA) solution and 0.5 mL of 7-Methylchroman-4-amine at various concentrations (e.g., 10-500 µg/mL).
-
pH Adjustment: Adjust the pH of the mixture to 6.3 using 1N HCl.
-
Control Groups:
-
Test Control: 0.5 mL BSA + 0.5 mL distilled water.
-
Product Control: 0.5 mL of each compound concentration + 0.5 mL distilled water.
-
Standard Drug: Use Diclofenac Sodium as a positive control.
-
-
Incubation: Incubate all mixtures at 37°C for 20 minutes, followed by heating at 70°C in a water bath for 10 minutes.
-
Absorbance Reading: After cooling, measure the turbidity (absorbance) at 660 nm.
-
Analysis: Calculate the percentage inhibition of denaturation using the following formula: % Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Control)] * 100
Protocol 2.3: Human Red Blood Cell (HRBC) Membrane Stabilization
Rationale: The HRBC membrane is analogous to the lysosomal membrane. During inflammation, lysosomal enzymes are released, causing tissue damage.[9] A compound that can stabilize the HRBC membrane against hypotonicity-induced lysis can be inferred to have membrane-stabilizing properties, which is a key anti-inflammatory mechanism.[8]
Methodology:
-
HRBC Preparation: Obtain fresh human blood and mix with an equal volume of Alsever's solution. Centrifuge at 3000 rpm for 10 min, discard the supernatant, and wash the packed cells with isosaline (0.85% NaCl). Prepare a 10% v/v suspension in isosaline.
-
Reaction Mixture: Prepare a mixture containing 1 mL of phosphate buffer (pH 7.4), 2 mL of hyposaline (0.36% NaCl), and 0.5 mL of the test compound at various concentrations.
-
Incubation: Add 0.5 mL of the 10% HRBC suspension to the mixture and incubate at 37°C for 30 minutes.
-
Centrifugation: Centrifuge the mixture at 3000 rpm for 20 minutes.
-
Absorbance Reading: Measure the absorbance of the supernatant (hemoglobin content) at 560 nm.
-
Analysis: Calculate the percentage of membrane protection using the formula: % Protection = [1 - (Absorbance of Test Sample / Absorbance of Control)] * 100
Mechanistic Elucidation in Cell-Based Models
Following positive results from the initial screening, the next phase investigates the specific molecular mechanisms through which 7-Methylchroman-4-amine exerts its effects. This is achieved using a lipopolysaccharide (LPS)-stimulated macrophage model, a gold standard for studying inflammatory responses in vitro.
Hypothesized Mechanism of Action: Targeting Inflammatory Signaling
LPS, a component of Gram-negative bacteria, activates macrophages via Toll-like receptor 4 (TLR4), triggering downstream signaling cascades like NF-κB and MAPK. These pathways culminate in the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cytokines like TNF-α and IL-6. We hypothesize that 7-Methylchroman-4-amine may interfere with one or more key nodes in these pathways.
Caption: Hypothesized interference of 7-Methylchroman-4-amine with the NF-κB signaling pathway.
Protocol 3.1: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
Rationale: During inflammation, iNOS is upregulated in macrophages, leading to a surge in nitric oxide (NO) production. NO is a key signaling molecule and mediator of inflammation. The Griess assay quantifies nitrite, a stable breakdown product of NO, in the cell culture supernatant.
Methodology:
-
Cell Culture: Seed RAW 264.7 cells in a 96-well plate at 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various non-toxic concentrations of 7-Methylchroman-4-amine for 1 hour.
-
Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (e.g., L-NAME + LPS).
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Griess Assay:
-
Transfer 50 µL of supernatant from each well to a new 96-well plate.
-
Add 50 µL of Sulfanilamide solution (Griess Reagent A) and incubate for 10 minutes in the dark.
-
Add 50 µL of NED solution (Griess Reagent B) and incubate for another 10 minutes in the dark.
-
-
Absorbance Reading: Measure the absorbance at 540 nm.
-
Analysis: Create a standard curve using sodium nitrite. Quantify the nitrite concentration in the samples and calculate the percentage inhibition of NO production relative to the vehicle control.
Protocol 3.2: Pro-inflammatory Cytokine Quantification by ELISA
Rationale: An effective anti-inflammatory agent should reduce the production of key pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method for quantifying these proteins.
Methodology:
-
Sample Collection: Use the cell culture supernatants collected from the experiment described in Protocol 3.1.
-
ELISA Procedure: Perform sandwich ELISAs for TNF-α and IL-6 using commercially available kits. Follow the manufacturer's instructions precisely. The general steps are:
-
Coat a 96-well plate with a capture antibody.
-
Block non-specific binding sites.
-
Add standards and samples (supernatants) to the wells.
-
Add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Add a substrate that produces a colorimetric signal.
-
Stop the reaction and read the absorbance at the appropriate wavelength (typically 450 nm).
-
-
Analysis: Generate a standard curve for each cytokine. Calculate the concentration of TNF-α and IL-6 in each sample and determine the percentage inhibition caused by 7-Methylchroman-4-amine.
Data Presentation and Interpretation
Quantitative data from the described assays should be summarized in a clear, tabular format to facilitate comparison and interpretation. The primary goal is to determine the concentration-dependent efficacy of the compound.
Table 1: Summary of In Vitro Anti-inflammatory Activity of 7-Methylchroman-4-amine
| Assay | Parameter | 7-Methylchroman-4-amine | Diclofenac Sodium (Standard) |
|---|---|---|---|
| Cytotoxicity (RAW 264.7) | IC50 (µM) | >100 (Hypothetical) | Not Applicable |
| Protein Denaturation Inhibition | IC50 (µg/mL) | Experimental Value | Experimental Value |
| HRBC Membrane Stabilization | EC50 (µg/mL) | Experimental Value | Experimental Value |
| Nitric Oxide Inhibition | IC50 (µM) | Experimental Value | Experimental Value |
| TNF-α Production Inhibition | IC50 (µM) | Experimental Value | Experimental Value |
| IL-6 Production Inhibition | IC50 (µM) | Experimental Value | Experimental Value |
IC50: The concentration required to achieve 50% inhibition. EC50: The concentration required to achieve 50% of the maximal effect (protection).
Conclusion and Future Directions
This application note provides a robust and validated framework for the initial scientific exploration of 7-Methylchroman-4-amine as a novel anti-inflammatory agent. The tiered approach, from broad screening to specific mechanistic assays, allows for a comprehensive preliminary assessment of its potential. Positive and potent activity in these assays would provide a strong rationale for advancing the compound to more complex studies, including:
-
Western Blot Analysis: To confirm the inhibition of key signaling proteins like phosphorylated IκBα, p65, and p38 MAPK.
-
Enzyme Inhibition Assays: Direct measurement of inhibitory activity against COX-1, COX-2, and 5-LOX enzymes.[1][9]
-
In Vivo Models: Testing the compound in animal models of inflammation, such as the carrageenan-induced paw edema model in rodents.[5]
By following this structured methodology, researchers can efficiently and rigorously evaluate the therapeutic potential of 7-Methylchroman-4-amine and contribute to the development of next-generation anti-inflammatory drugs.
References
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- Peiris, M., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Asian Journal of Research in Botany.
- ResearchGate. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations.
- Jayasuriya, W. J. A. B. N., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research.
- BenchChem. (2025). Application of (R)-7-Methylchroman-4-amine and its Derivatives in Drug Discovery.
- PubMed. (n.d.). Synthesis of novel substituted 7-(benzylideneamino)-4-methyl-2H-chromen-2-one derivatives as anti-inflammatory and analgesic agents.
- Herath, H. M. P. D., et al. (2018). In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables. PMC - NIH.
- International Journal of Drug Development & Research. (n.d.). INVITRO ANTI-INFLAMMATORY ACTIVITY OF METHANOL EXTRACT OF ENICOSTEMMA AXILLARE.
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- PubChem. (n.d.). 7-Diethylamino-4-methylcoumarin.
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- PubMed. (2025). Discovery of a novel C2-functionalized chromen-4-one scaffold for the development of p38α MAPK signaling inhibitors to mitigate neutrophilic inflammatory responses.
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Application Notes and Protocols for the Utilization of 7-Methylchroman-4-amine in the Development of Anticancer Compounds
Introduction: The Chroman Scaffold as a Privileged Motif in Oncology
The chroman (3,4-dihydro-2H-1-benzopyran) framework is a prominent heterocyclic scaffold found in a multitude of natural products and pharmacologically active molecules.[1] Its structural rigidity and synthetic tractability make it a "privileged structure" in medicinal chemistry, serving as a versatile template for designing therapeutic agents.[2][3] Chroman derivatives have demonstrated a wide spectrum of biological activities, including antioxidant, anti-inflammatory, and notably, anticancer properties.[1][4] Within this class, 4-aminochroman derivatives are of particular interest due to their structural similarity to biologically active compounds and their potential to engage with various cellular targets.[5][6]
This guide focuses on 7-Methylchroman-4-amine , a key building block for the synthesis of novel anticancer candidates. The strategic placement of the methyl group at the C7 position and the amine at the C4 position provides a unique chemical handle for generating diverse libraries of compounds. These application notes will provide a comprehensive overview, from synthetic derivatization strategies to detailed protocols for in vitro and in vivo evaluation, empowering researchers to effectively explore the therapeutic potential of this promising scaffold.
Section 1: Synthetic Pathways and Derivatization Strategies
The journey from the core scaffold to a potent anticancer agent begins with robust and flexible synthetic chemistry. The primary goal is to create a diverse library of 7-Methylchroman-4-amine derivatives to establish a clear Structure-Activity Relationship (SAR).
Protocol 1.1: Synthesis of the 7-Methylchroman-4-one Precursor
The foundational step is the synthesis of the corresponding ketone, 7-methylchroman-4-one. A common and efficient method involves an intramolecular cyclization of a precursor formed from a substituted phenol.[7][8]
Principle: This protocol utilizes a Friedel-Crafts acylation followed by an intramolecular nucleophilic substitution to form the chromanone ring system.[7]
Materials:
-
m-Cresol (3-methylphenol)
-
3-Bromopropionic acid
-
Trifluoromethanesulfonic acid (TfOH)
-
Sodium hydroxide (NaOH) solution (2 M)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for organic synthesis
Step-by-Step Procedure:
-
Acylation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), combine m-cresol (1.0 eq) and 3-bromopropionic acid (1.1 eq).
-
Cool the mixture in an ice bath (0 °C).
-
Slowly add trifluoromethanesulfonic acid (2.0 eq) dropwise. The reaction is exothermic.
-
After addition, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Work-up: Carefully pour the reaction mixture into ice-water and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the intermediate, 3-bromo-1-(2-hydroxy-4-methylphenyl)propan-1-one.
-
Cyclization: Dissolve the crude intermediate in a 2 M NaOH solution and stir vigorously at room temperature for 2-4 hours.[7] The intramolecular Sₙ2 reaction will proceed to form the cyclized product.
-
Purification: Neutralize the solution with HCl (1 M) and extract with ethyl acetate. The organic layer is then washed, dried, and concentrated. The crude 7-methylchroman-4-one can be purified by flash column chromatography on silica gel.
Protocol 1.2: Reductive Amination to 7-Methylchroman-4-amine
With the ketone in hand, the next step is the introduction of the crucial amine functionality. Reductive amination is the most direct method.
Principle: The ketone is first converted to an oxime, which is then reduced to the primary amine. This two-step process often provides cleaner products and better yields than direct reductive amination for this scaffold.
Materials:
-
7-Methylchroman-4-one
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (NaOAc)
-
Ethanol (EtOH)
-
Lithium aluminum hydride (LiAlH₄) or a milder reducing agent like H₂/Pd-C
-
Anhydrous tetrahydrofuran (THF)
Step-by-Step Procedure:
-
Oxime Formation: Dissolve 7-methylchroman-4-one (1.0 eq) in ethanol. Add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq).
-
Reflux the mixture for 2-3 hours. Monitor the reaction by TLC.
-
Once complete, cool the reaction, remove the ethanol under reduced pressure, and add water. The oxime product may precipitate or can be extracted with ethyl acetate.
-
Reduction: In a separate, dry flask under an inert atmosphere, prepare a suspension of LiAlH₄ (2.0 eq) in anhydrous THF.
-
Cool the suspension to 0 °C and slowly add a solution of the 7-methylchroman-4-one oxime in anhydrous THF.
-
After addition, allow the reaction to stir at room temperature overnight.
-
Quenching: Carefully quench the reaction by the sequential, dropwise addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).
-
Filter the resulting aluminum salts and wash thoroughly with THF or ethyl acetate.
-
Concentrate the filtrate to yield 7-Methylchroman-4-amine, which can be further purified by chromatography or crystallization.
Strategy 1.3: N-Derivatization for Library Synthesis
The primary amine of 7-Methylchroman-4-amine is a versatile handle for creating a diverse library of analogs through acylation or alkylation.
-
Amide Formation: React 7-Methylchroman-4-amine with a variety of acyl chlorides or carboxylic acids (using coupling agents like EDC/HOBt) to generate a library of amides. This allows for the exploration of different electronic and steric properties.
-
Sulfonamide Formation: Use various sulfonyl chlorides to produce sulfonamide derivatives.
-
N-Alkylation: React with alkyl halides to form secondary or tertiary amines.[6]
The choice of reactants should be guided by principles of medicinal chemistry to probe different aspects of the target's binding pocket (e.g., introducing hydrogen bond donors/acceptors, bulky groups, or flexible chains).
Section 2: In Vitro Evaluation of Anticancer Activity
Once a library of compounds is synthesized, a systematic, stepwise evaluation is necessary to identify promising candidates.[9] This process begins with broad cytotoxicity screening and progresses to more detailed mechanistic assays for the most potent compounds.
Protocol 2.1: Primary Screening - Cell Viability and Cytotoxicity
The initial step is to determine the concentration at which the compounds inhibit cancer cell growth. The MTT assay is a standard, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[10][11]
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[10]
Materials:
-
Selected human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, A549 for lung cancer).[12]
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS).
-
Synthesized 7-Methylchroman-4-amine derivatives dissolved in DMSO.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS).
-
96-well microplates.
-
Microplate reader.
Step-by-Step Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[10]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Remove the old medium from the plates and add 100 µL of the medium containing the various compound concentrations (e.g., from 0.01 µM to 100 µM). Include wells for "untreated control" (medium only) and "vehicle control" (medium with DMSO).
-
Incubation: Incubate the plates for 48 or 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.[10]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration required to inhibit cell growth by 50%).
Protocol 2.2: Secondary Screening - Mode of Cell Death (Apoptosis Assay)
For compounds showing potent cytotoxicity (low µM IC₅₀ values), it is crucial to determine if they are inducing programmed cell death (apoptosis) or non-specific necrosis. The Annexin V/Propidium Iodide (PI) assay is a standard flow cytometry method for this purpose.[11][13]
Principle: In early apoptosis, the membrane phospholipid phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells with compromised membrane integrity.[13]
Materials:
-
Cancer cell line of interest.
-
Test compound at its IC₅₀ and 2x IC₅₀ concentrations.
-
6-well plates.
-
Annexin V-FITC/PI Apoptosis Detection Kit.
-
Binding Buffer.
-
Flow cytometer.
Step-by-Step Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with the test compound (at IC₅₀ and 2x IC₅₀) and a vehicle control for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge, wash with cold PBS, and resuspend the cell pellet in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry within one hour. The cell population will be differentiated into four quadrants:
-
Q1 (Annexin V- / PI+): Necrotic cells.
-
Q2 (Annexin V+ / PI+): Late apoptotic cells.
-
Q3 (Annexin V- / PI-): Live cells.
-
Q4 (Annexin V+ / PI-): Early apoptotic cells.
-
-
Interpretation: A significant increase in the percentage of cells in the Q4 and Q2 quadrants compared to the control indicates that the compound induces apoptosis.
Section 3: Preclinical In Vivo Evaluation
Promising candidates from in vitro studies must be evaluated in living organisms to assess their efficacy and safety profile.[14] Human tumor xenograft models in immunodeficient mice are the most common starting point for in vivo preclinical testing.[15][16]
Concept: This involves implanting human tumor cells into mice that lack a functional immune system (e.g., athymic nude or SCID mice) to prevent rejection of the human tissue.[15] The efficacy of the compound is then evaluated by measuring its effect on tumor growth.
Models:
-
Subcutaneous Xenograft Model: Human tumor cells are injected under the skin of the mouse. This model is widely used because tumor growth can be easily monitored by external caliper measurements.[14][16] It is excellent for evaluating general cytotoxic or cytostatic drugs.[14]
-
Orthotopic Xenograft Model: Tumor cells are implanted into the corresponding organ from which the cancer originated (e.g., MCF-7 cells into the mammary fat pad). This model provides a more clinically relevant microenvironment and is superior for evaluating inhibitors of metastasis and invasion.[14]
Key Experimental Endpoints:
-
Tumor Growth Delay: The primary endpoint is often the time it takes for the tumor to reach a predetermined size in treated versus control groups.[9]
-
Tumor Volume Measurement: Tumors are measured regularly (e.g., 2-3 times per week) with calipers, and the volume is calculated (commonly using the formula: (Length x Width²)/2).
-
Body Weight and General Health: Mice are monitored for signs of toxicity, such as weight loss, lethargy, or ruffled fur.
-
Survival Analysis: In some studies, the experiment continues until a humane endpoint is reached, and survival curves are generated.
The transition from in vitro to in vivo testing is a critical step.[9] The IC₅₀ values obtained from in vitro assays, combined with pharmacokinetic data, can help estimate whether effective drug concentrations are achievable in vivo.[9]
Section 4: Data Interpretation and Structure-Activity Relationship (SAR)
Systematic analysis of the data generated from the compound library is essential for rational drug design. The goal is to build a Structure-Activity Relationship (SAR) that connects specific chemical modifications to changes in biological activity.[4]
Building an SAR Table: Collate the IC₅₀ values for all derivatives against a specific cell line. The table should clearly show the substitutions made at the N-4 position and the resulting potency.
Hypothetical SAR Data for 7-Methylchroman-4-amine Derivatives (vs. MCF-7 Cells)
| Compound ID | N-4 Substituent (R) | IC₅₀ (µM) | Notes |
| Parent | -H | > 100 | Inactive core |
| DA-01 | -C(O)CH₃ (Acetyl) | 25.4 | Modest activity |
| DA-02 | -C(O)Ph (Benzoyl) | 8.2 | Aromatic ring improves potency |
| DA-03 | -C(O)-(4-Cl-Ph) | 2.1 | Electron-withdrawing group enhances activity |
| DA-04 | -C(O)-(4-OCH₃-Ph) | 12.5 | Electron-donating group reduces activity |
| DA-05 | -SO₂Ph (Benzenesulfonyl) | 5.5 | Sulfonamide is well-tolerated |
Interpretation: From this hypothetical data, a preliminary SAR can be deduced:
-
N-acylation is required for activity.
-
An aromatic acyl group is preferred over an aliphatic one (DA-02 vs. DA-01).
-
Electron-withdrawing substituents on the phenyl ring, such as chlorine, significantly increase potency (DA-03). This suggests a potential interaction where reduced electron density on the aromatic ring is favorable.
-
Electron-donating groups are detrimental to activity (DA-04).
These insights guide the next round of synthesis, focusing on modifications predicted to enhance potency, such as exploring other halogens or strongly electron-withdrawing groups at the para-position of the benzoyl ring.
Conclusion
The 7-Methylchroman-4-amine scaffold represents a valuable starting point for the development of novel anticancer agents. Its synthetic accessibility allows for the rapid generation of diverse chemical libraries. By employing a systematic screening cascade, from broad cytotoxicity assays to specific mechanistic and in vivo studies, researchers can effectively identify potent lead compounds. The iterative process of synthesis, testing, and SAR analysis provides a powerful paradigm for optimizing this privileged scaffold into a clinically viable therapeutic candidate.
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Diastereoselective Synthesis of Multisubstituted Chroman Derivatives via Iminium Formation/Morita-Baylis-Hillman Reaction/Oxa-Michael Reaction Sequence | Chemistry Letters | Oxford Academic. Available from: [Link]
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IN VIVO Screening Models of Anticancer Drugs | Semantic Scholar. Available from: [Link]
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A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential - Oriental Journal of Chemistry. Available from: [Link]
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In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - NIH. Available from: [Link]
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Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - MDPI. Available from: [Link]
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Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities. Available from: [Link]
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Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]
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An efficient synthesis of 4-chromanones - ResearchGate. Available from: [Link]
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Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC - PubMed Central. Available from: [Link]
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Coumarin Derivatives as Anticancer Agents: Mechanistic Landscape with an Emphasis on Breast Cancer - MDPI. Available from: [Link]
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Structure activity evaluation and computational analysis identify potent, novel 3-benzylidene chroman-4-one analogs with anti-fungal, anti-oxidant, and anti-cancer activities - PubMed. Available from: [Link]
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Synthesis, antitumor activity of 2-amino-4H-benzo[h]chromene derivatives, and structure–activity relationships of the 3- and 4-positions - ResearchGate. Available from: [Link]
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Structures of chroman-4-one and chromone. | Download Scientific Diagram - ResearchGate. Available from: [Link]
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Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities - NIH. Available from: [Link]
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Synthesis and anticancer activity evaluation of novel derivatives of 7-amino-4-methylquinolin-2(1H)-one - ResearchGate. Available from: [Link]
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Structure-activity relationship studies of 4-methylcoumarin derivatives as anticancer agents. Available from: [Link]
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Structure-activity relationships in 1,4-benzodioxan-related compounds. 7. Selectivity of 4-phenylchroman analogues for alpha(1)-adrenoreceptor subtypes - PubMed. Available from: [Link]
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Antitumor Agents 281. Design, Synthesis, and Biological Activity of Substituted 4-Amino-7,8,9,10-tetrahydro-2H-benzo[h]chromen-2-one Analogs (ATBO) as Potent In Vitro Anticancer Agents - PMC - NIH. Available from: [Link]
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Design, synthesis, in vitro and in silico anti-cancer activity of 4H-chromenes with C4-active methine groups - ResearchGate. Available from: [Link]
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Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents - PubMed. Available from: [Link]
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Synthesis and Cytotoxic Evaluation of 3-Methylidenechroman-4-ones - PMC - NIH. Available from: [Link]
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Synthesis, Characterization and Antibacterial Evaluation With Computational Study of new Schiff Bases Derived from 7-Hydroxy-4-Methyl Coumarin - Oriental Journal of Chemistry. Available from: [Link]
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(S)-7-fluorochroman-4-amine | C9H10FNO | CID 46911905 - PubChem. Available from: [Link]
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Synthesis and antimycobacterial activity of 7-O-substituted-4-methyl-2H-2-chromenone derivatives vs Mycobacterium tuberculosis - PubMed. Available from: [Link]
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Synthesis of 7-hydroxy-4-Oxo-4H-chromene- and 7-hydroxychroman-2-carboxylic acidN-alkyl amides and their antioxidant activities - ResearchGate. Available from: [Link]
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7-Amino-4-methylcoumarin | C10H9NO2 | CID 92249 - PubChem. Available from: [Link]
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Application Notes and Protocols for Assessing the Cytotoxicity of 7-Methylchroman-4-amine Derivatives
Introduction: Unveiling the Therapeutic Potential of 7-Methylchroman-4-amine Derivatives
The chroman scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including neuroprotective and antioxidant effects.[1] 7-Methylchroman-4-amine and its analogues represent a promising class of compounds with potential therapeutic applications, particularly in the context of neurodegenerative diseases.[2] As with any novel chemical entity destined for therapeutic use, a thorough evaluation of its cytotoxic profile is a critical initial step in the drug discovery pipeline.[3][4]
This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and standardized protocols for assessing the in vitro cytotoxicity of 7-Methylchroman-4-amine derivatives. The methodologies outlined herein are designed to deliver robust and reproducible data, enabling the determination of key toxicological parameters such as the half-maximal inhibitory concentration (IC₅₀) and shedding light on the potential mechanisms of cell death.
Guiding Principle: Selecting the Appropriate Cytotoxicity Assay
The choice of cytotoxicity assay is paramount and should be guided by the specific scientific question being addressed.[5] A multi-parametric approach, employing assays that measure different cellular events, is highly recommended for a comprehensive understanding of a compound's cytotoxic effects. This guide will focus on a selection of widely accepted and robust assays that interrogate distinct cellular processes:
-
Metabolic Viability Assays: To assess overall cellular health and proliferation.
-
Membrane Integrity Assays: To quantify cell lysis and necrosis.
-
Apoptosis Assays: To specifically detect programmed cell death.
The following sections will delve into the principles, protocols, and data interpretation for each of these key assay types.
Section 1: Assessment of Metabolic Viability using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone colorimetric method for evaluating cell viability and proliferation.[6][7] Its principle lies in the enzymatic reduction of the yellow tetrazolium salt, MTT, by mitochondrial dehydrogenases in metabolically active cells, resulting in the formation of insoluble purple formazan crystals.[6][8] The amount of formazan produced is directly proportional to the number of viable cells.[7][9]
Causality Behind Experimental Choices:
-
Why MTT? This assay provides a rapid and cost-effective method to screen the effects of a large number of compounds on cell proliferation. It serves as an excellent primary screen to identify cytotoxic potential and determine IC₅₀ values.
-
Cell Seeding Density: Optimizing the initial cell number is crucial. Too few cells will result in a low signal, while too many can lead to nutrient depletion and contact inhibition, affecting the results.[10]
-
Incubation Time: The duration of compound exposure and subsequent MTT incubation must be standardized to ensure reproducible results.[8][10]
Experimental Workflow: MTT Assay
Caption: Workflow for the MTT cytotoxicity assay.
Detailed Protocol: MTT Assay
Materials:
-
Target cell line (e.g., SH-SY5Y for neurotoxicity studies, or relevant cancer cell lines)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
7-Methylchroman-4-amine derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in sterile PBS)[6]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[9] Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 7-Methylchroman-4-amine derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with the same concentration of solvent used for the compounds) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.[11]
-
Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of the solubilization solution to each well and mix thoroughly by gentle shaking or pipetting to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value.
| Parameter | Recommendation | Rationale |
| Cell Line | Application-relevant (e.g., neuronal cells for neurotoxicity) | To ensure the biological relevance of the findings.[12] |
| Seeding Density | 5,000-10,000 cells/well (must be optimized) | To ensure cells are in the logarithmic growth phase during the experiment.[10] |
| Compound Solvent | DMSO (final concentration <0.5%) | To avoid solvent-induced cytotoxicity.[10] |
| MTT Incubation | 2-4 hours | To allow for sufficient formazan crystal formation without causing cellular stress.[11] |
| Wavelength | 570 nm (reference 630 nm) | Optimal absorbance for formazan, with background correction.[6] |
Section 2: Quantifying Membrane Integrity with the Lactate Dehydrogenase (LDH) Assay
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH, a stable cytosolic enzyme, from cells with damaged plasma membranes.[13] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan product. The amount of formazan is proportional to the amount of LDH released and, therefore, to the number of lysed cells.
Causality Behind Experimental Choices:
-
Why LDH? This assay is an excellent indicator of necrosis or late-stage apoptosis, where membrane integrity is compromised. It provides a direct measure of cell death due to lysis.
-
Controls are Critical: Including a maximum LDH release control (cells lysed with a detergent) is essential to determine 100% cytotoxicity and normalize the data.[14]
-
Kinetic vs. Endpoint: The assay can be performed as an endpoint measurement or kinetically to monitor the rate of cell death over time.
Experimental Workflow: LDH Assay
Caption: Workflow for the LDH cytotoxicity assay.
Detailed Protocol: LDH Assay
Materials:
-
Cells and compounds prepared as in the MTT assay.
-
LDH cytotoxicity assay kit (commercially available kits are recommended for consistency).
-
Lysis buffer (usually provided in the kit).
-
Stop solution (usually provided in the kit).
-
Microplate reader.
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with 7-Methylchroman-4-amine derivatives as described in the MTT protocol (steps 1-3).
-
Prepare Controls:
-
Maximum LDH Release Control: Add lysis buffer to control wells 30-45 minutes before the end of the incubation period.
-
Vehicle Control: Cells treated with the vehicle only.
-
No-Cell Control: Medium only, for background subtraction.
-
-
Collect Supernatant: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells. Carefully transfer the supernatant to a new flat-bottom 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[15]
-
Stop Reaction: Add the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm within 1 hour.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Abs - Vehicle Control Abs) / (Max LDH Release Abs - Vehicle Control Abs)] x 100
| Parameter | Recommendation | Rationale |
| Assay Kit | Use a commercial kit | Ensures optimized and stable reagents for reproducible results. |
| Maximum Release Control | Essential for each plate | Provides a reference for 100% cell lysis, crucial for data normalization.[14] |
| Supernatant Transfer | Careful pipetting is key | Avoid disturbing the cell monolayer to prevent artificially high LDH release. |
| Incubation Time | As per kit instructions (typically 30 min) | Allows for sufficient color development without signal saturation.[15] |
Section 3: Differentiating Apoptosis from Necrosis with Annexin V/PI Staining
To elucidate the mechanism of cell death, it is crucial to distinguish between apoptosis (programmed cell death) and necrosis. The Annexin V-FITC/Propidium Iodide (PI) assay is a widely used method for this purpose.[16]
-
Annexin V: This protein has a high affinity for phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[16]
-
Propidium Iodide (PI): A fluorescent nucleic acid dye that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.[16]
This dual-staining approach allows for the identification of four cell populations via flow cytometry:
-
Viable cells: Annexin V- / PI-
-
Early apoptotic cells: Annexin V+ / PI-
-
Late apoptotic/necrotic cells: Annexin V+ / PI+
-
Necrotic cells: Annexin V- / PI+ (less common)
Signaling Pathway: Apoptosis and Membrane Asymmetry
Caption: Key events in apoptosis leading to Annexin V and PI staining.
Detailed Protocol: Annexin V/PI Staining for Flow Cytometry
Materials:
-
Cells treated with 7-Methylchroman-4-amine derivatives.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer).
-
Cold PBS.
-
Flow cytometer.
Procedure:
-
Cell Treatment: Treat cells with the compounds for the desired time.
-
Cell Harvesting:
-
Adherent cells: Gently trypsinize the cells, collect them, and wash once with serum-containing media.
-
Suspension cells: Collect cells by centrifugation.
-
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[17]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[18]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[19]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[17]
Section 4: Measuring Apoptotic Pathway Activation with Caspase-Glo® 3/7 Assay
To further confirm apoptosis induction, measuring the activity of key executioner caspases, such as caspase-3 and -7, is a highly specific and sensitive method.[3] The Caspase-Glo® 3/7 Assay is a luminescent assay that measures the activity of these caspases.[20] The assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7, releasing aminoluciferin and generating a "glow-type" luminescent signal.[20]
Causality Behind Experimental Choices:
-
Why Caspase-Glo® 3/7? This assay offers high sensitivity and a simple "add-mix-measure" format, making it ideal for high-throughput screening.[20] The luminescent signal is directly proportional to the amount of caspase activity.
-
White-Walled Plates: These are essential for luminescent assays to maximize light output and prevent crosstalk between wells.
Detailed Protocol: Caspase-Glo® 3/7 Assay
Materials:
-
Cells treated with 7-Methylchroman-4-amine derivatives in white-walled 96-well plates.
-
Caspase-Glo® 3/7 Assay System (Promega or similar).
-
Luminometer.
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat them with the compounds as previously described.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[21]
-
Assay Reaction: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents on a plate shaker at a low speed for 30 seconds. Incubate at room temperature for 1 to 3 hours.
-
Luminescence Measurement: Measure the luminescence of each sample using a luminometer.
-
Data Analysis: The luminescent signal is proportional to the caspase-3/7 activity. Compare the signal from treated cells to that of the untreated control to determine the fold-change in caspase activity.
| Parameter | Recommendation | Rationale |
| Plate Type | Opaque-walled, white plates | Minimizes background and crosstalk in luminescent assays. |
| Reagent Equilibration | Bring to room temperature before use | Ensures optimal enzyme activity for the reaction.[21] |
| Incubation Time | 1-3 hours | Allows the luminescent signal to stabilize for consistent readings. |
Troubleshooting Common Issues in Cytotoxicity Assays
| Issue | Potential Cause | Solution |
| High variability between replicates | Inconsistent cell seeding, pipetting errors, edge effects. | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. Avoid using the outermost wells of the plate or fill them with sterile PBS to maintain humidity.[8][10] |
| Low absorbance/signal in MTT assay | Too few cells, insufficient incubation time, compound interference. | Optimize cell seeding density. Increase MTT incubation time (up to 4 hours). Run a cell-free control to check for direct compound interaction with MTT.[10] |
| High background in LDH assay | Rough handling of cells, serum in the medium can contain LDH. | Handle cells gently during medium changes and reagent additions. Consider using a serum-free medium during the final hours of compound incubation. |
| Annexin V positive staining in negative controls | Over-trypsinization, mechanical stress during cell harvesting. | Use a gentle cell detachment method. Minimize centrifugation force and duration. |
Conclusion
The systematic evaluation of cytotoxicity is a non-negotiable step in the preclinical assessment of novel therapeutic candidates like 7-Methylchroman-4-amine derivatives. By employing a multi-assay strategy that interrogates metabolic viability, membrane integrity, and specific cell death pathways, researchers can build a comprehensive and reliable safety profile. The detailed protocols and insights provided in this guide are intended to empower scientists to generate high-quality, reproducible data, thereby accelerating the journey of promising compounds from the laboratory to the clinic.
References
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Annexin V-FITC Staining Protocol for Apoptosis Detection. Creative Diagnostics. [Link]
-
Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit. iGEM. [Link]
-
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]
-
Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [Link]
-
Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. [Link]
-
Caspase 3/7 Activity. Protocols.io. [Link]
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The Annexin V Apoptosis Assay. [Link]
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Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. [Link]
-
How to Choose a Cell Viability or Cytotoxicity Assay. Hillgene Biopharma Co., Ltd. [Link]
-
Caspase 3/7 activity assay. Bio-protocol. [Link]
-
Technical Manual Caspase 3/7 Activity Assay Kit. [Link]
-
How to select the appropriate method(s) of cytotoxicity analysis of mammalian cells at biointerfaces: A tutorial. AIP Publishing. [Link]
-
Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer. MDPI. [Link]
-
Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. TFOT. [Link]
-
MTT Assay Protocol. Springer Nature Experiments. [Link]
-
Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI - NIH. [Link]
-
MTT Analysis Protocol. Creative Bioarray. [Link]
-
LDH cytotoxicity assay. Protocols.io. [Link]
-
What cell line should I choose for citotoxicity assays?. ResearchGate. [Link]
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Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. [Link]
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SYNTHESIS AND CHARACTERIZATION OF NEW 7-HYDROXY-4-METHYL COUMARIN INCORPORATED FLAVANONE AND ISOXAZOLINE DERIVATIVES. International Journal of Pharmaceutical, Chemical, and Biological Sciences. [Link]
-
Alternative two steps route to the synthesis of 7-hydroxychroman-4-one. ResearchGate. [Link]
-
Synthesis and biological screening of 7-hydroxy-4-methyl-2H-chromen-2-one, 7-hydroxy-4,5-dimethyl-2H-chromen-2-one and their some derivatives. PubMed. [Link]
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7-Methylchroman-4-amine: A Privileged Scaffold for Fragment-Based Lead Optimization
Application Note & Detailed Protocols for Drug Discovery Researchers
Introduction: The Power of Fragments and Privileged Scaffolds
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a potent and efficient strategy in modern medicinal chemistry for the identification of novel lead compounds.[1] Unlike traditional high-throughput screening (HTS) of large, complex molecules, FBDD focuses on screening small, low-molecular-weight compounds, or "fragments," which typically adhere to the "Rule of Three" (molecular weight < 300 Da, cLogP ≤ 3, and ≤ 3 hydrogen bond donors and acceptors).[2] These fragments, due to their structural simplicity, can explore chemical space more effectively and often exhibit higher binding efficiency to their biological targets. The initial weak binding of these fragments provides a starting point for their evolution into potent, drug-like molecules through structure-guided optimization.[3][4]
Within the vast landscape of chemical fragments, certain structural motifs, known as "privileged scaffolds," are recurring components in a multitude of biologically active compounds.[5] The chroman scaffold is a prime example of such a privileged heterocyclic motif, frequently found in natural products and pharmacologically active compounds.[6] Its inherent structural features and synthetic tractability make it an attractive starting point for the design of novel therapeutics.[7][8] This application note focuses on 7-Methylchroman-4-amine , a specific chroman derivative, as an exemplary fragment for lead optimization campaigns. Its unique combination of the rigid chroman backbone, a strategically placed methyl group, and a versatile primary amine offers a compelling three-dimensional structure for probing protein binding pockets.[9]
This guide will provide a comprehensive overview of the application of 7-Methylchroman-4-amine in FBDD, complete with detailed protocols for key biophysical screening techniques and a discussion of downstream lead optimization strategies.
Physicochemical Properties of 7-Methylchroman-4-amine
A thorough understanding of the physicochemical properties of a fragment is crucial for designing effective screening and optimization strategies.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃NO | [10] |
| Molecular Weight | 163.22 g/mol | [10] |
| IUPAC Name | 7-methyl-3,4-dihydro-2H-chromen-4-amine | [11] |
| Topological Polar Surface Area | 35.3 Ų | PubChem |
| Hydrogen Bond Donors | 1 | PubChem |
| Hydrogen Bond Acceptors | 2 | PubChem |
These properties position 7-Methylchroman-4-amine favorably within the chemical space of fragments, suggesting good potential for bioavailability and interaction with biological targets.
The Fragment Screening Cascade: Identifying Hits
The initial step in an FBDD campaign is the identification of fragments that bind to the target protein. A multi-pronged approach, employing a cascade of biophysical techniques, is often the most robust strategy to identify true binders and eliminate false positives.[12][13]
Caption: A typical fragment screening cascade for hit identification and validation.
Protocol 1: Primary Screening using Surface Plasmon Resonance (SPR)
SPR is a sensitive, label-free technique ideal for the primary screening of fragment libraries due to its high throughput and low protein consumption.[14][15][16]
Objective: To identify fragments from a library that bind to an immobilized target protein.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chips (e.g., CM5)
-
Target protein of interest
-
Fragment library (including 7-Methylchroman-4-amine) dissolved in DMSO
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)
-
Running buffer (e.g., HBS-EP+)
-
Amine coupling kit (EDC, NHS, ethanolamine)
Procedure:
-
Protein Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxyl groups on the sensor surface by injecting a mixture of EDC and NHS.
-
Inject the target protein (typically 20-50 µg/mL in immobilization buffer) to allow for covalent coupling.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
A reference surface should be prepared by performing the activation and deactivation steps without protein injection.[17]
-
-
Fragment Screening:
-
Prepare fragment solutions in running buffer with a final DMSO concentration matched to the running buffer (typically 1-5%).
-
Inject the fragment solutions over the target and reference surfaces at a constant flow rate.
-
Monitor the change in response units (RU) in real-time. A significant increase in RU on the target surface compared to the reference surface indicates a binding event.
-
Regenerate the sensor surface between fragment injections using a mild regeneration solution (e.g., a short pulse of low pH buffer) if necessary.
-
-
Data Analysis:
-
Subtract the reference channel signal from the target channel signal to correct for bulk refractive index changes.
-
Identify "hits" as fragments that produce a response significantly above the background noise.
-
For initial hits, perform a dose-response analysis to confirm binding and estimate the dissociation constant (KD).[14]
-
Protocol 2: Hit Validation using NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for validating fragment hits, as it can provide information on binding affinity and the location of the binding site on the protein.[18][19][20] Protein-observed 2D NMR experiments, such as the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment, are particularly robust.[18]
Objective: To confirm the binding of primary hits to the target protein and map the binding site.
Materials:
-
High-field NMR spectrometer with a cryoprobe
-
¹⁵N-labeled target protein (0.1-0.3 mM) in a suitable NMR buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.0, with 10% D₂O)
-
Fragment hits dissolved in a deuterated solvent (e.g., DMSO-d₆)
Procedure:
-
Reference Spectrum:
-
Acquire a reference ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein. Each peak in this spectrum corresponds to a specific amide proton-nitrogen pair in the protein backbone.
-
-
Fragment Addition:
-
Add a small aliquot of the fragment stock solution to the protein sample (typically a 10-100 fold molar excess of the fragment).
-
-
HSQC Spectrum of the Complex:
-
Acquire a second ¹H-¹⁵N HSQC spectrum of the protein-fragment mixture.
-
-
Data Analysis:
-
Overlay the reference and fragment-containing spectra.
-
Chemical Shift Perturbations (CSPs): Identify residues whose peaks have shifted their position upon fragment binding. Significant CSPs indicate that these residues are in or near the fragment's binding site.[19]
-
If the protein's resonance assignments are known, the binding site can be mapped onto the protein's structure.
-
Protocol 3: Structural Characterization by X-ray Crystallography
X-ray crystallography provides high-resolution structural information about the protein-fragment complex, revealing the precise binding mode and key interactions. This is invaluable for structure-based drug design.[7][21]
Objective: To determine the three-dimensional structure of the target protein in complex with 7-Methylchroman-4-amine or other validated hits.
Materials:
-
Crystals of the target protein
-
Fragment hits dissolved in a suitable solvent (e.g., DMSO)
-
Cryoprotectant solution
-
X-ray diffraction equipment (in-house or synchrotron source)
Procedure:
-
Crystal Soaking:
-
Transfer a protein crystal into a drop of a solution containing the fragment at a high concentration (typically 1-10 mM). The soaking solution should also contain a cryoprotectant.[22][23]
-
Allow the crystal to soak for a period ranging from minutes to hours. This allows the fragment to diffuse into the crystal and bind to the protein.[22]
-
-
Cryo-cooling:
-
Rapidly cool the soaked crystal in liquid nitrogen to prevent ice formation.
-
-
Data Collection:
-
Mount the cryo-cooled crystal in the X-ray beam and collect diffraction data.
-
-
Structure Determination and Refinement:
-
Process the diffraction data and solve the crystal structure using molecular replacement with the known structure of the apo-protein.
-
Carefully examine the resulting electron density maps for evidence of the bound fragment.
-
Build the fragment into the electron density and refine the structure of the protein-fragment complex.
-
From Hit to Lead: The Optimization Phase
Once a fragment hit like 7-Methylchroman-4-amine is validated and its binding mode is understood, the lead optimization phase begins. The goal is to increase the fragment's potency and improve its drug-like properties.[24][25]
Caption: Common strategies for optimizing fragment hits into lead compounds.
Structure-Activity Relationship (SAR) by Synthesis
The primary amine of 7-Methylchroman-4-amine serves as a versatile synthetic handle for exploring structure-activity relationships (SAR).[9] By systematically modifying the structure and assessing the impact on binding affinity, researchers can identify key interactions and vectors for potency improvement.
Potential Modifications:
-
N-Alkylation/N-Acylation: The amine can be readily alkylated or acylated to introduce new functional groups that can form additional interactions with the target protein.
-
Modifications to the Chroman Ring: The methyl group at the 7-position can be replaced with other substituents (e.g., halogens, methoxy groups) to probe electronic and steric effects on binding.[17][26]
-
Scaffold Hopping: The chroman scaffold itself can be replaced with other bioisosteric ring systems to explore new chemical space while retaining key binding interactions.
The synthesis of a library of analogs based on the 7-Methylchroman-4-amine scaffold, followed by their evaluation in the previously described biophysical assays, will generate the SAR data needed to guide the optimization process towards a potent and selective lead compound.
Conclusion
7-Methylchroman-4-amine represents a valuable fragment for initiating a fragment-based drug discovery campaign. Its "Rule of Three"-compliant properties, coupled with the privileged nature of the chroman scaffold and a synthetically tractable amine handle, make it an excellent starting point for lead optimization. By employing a robust screening cascade of biophysical techniques such as SPR, NMR, and X-ray crystallography, researchers can confidently identify and characterize its binding to a target of interest. The subsequent structure-guided optimization, driven by systematic SAR studies, holds the potential to transform this simple fragment into a novel, high-affinity lead compound.
References
Sources
- 1. Six Biophysical Screening Methods Miss a Large Proportion of Crystallographically Discovered Fragment Hits: A Case Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fragment-based screening for inhibitors of PDE4A using enthalpy arrays and X-ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NMR-Fragment Based Virtual Screening: A Brief Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal structure-based virtual screening for novel fragment-like ligands of the human histamine H1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Crystallographic Fragment Screening | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. Buy 7-Methylchroman-4-amine | 742679-35-2 [smolecule.com]
- 9. d37djvu3ytnwxt.cloudfront.net [d37djvu3ytnwxt.cloudfront.net]
- 10. Efficient Drug Lead Discovery and Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A three-stage biophysical screening cascade for fragment-based drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. SPR-based fragment screening: advantages and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. Structure-activity relationship studies of 4-methylcoumarin derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Protocol to perform fragment screening using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. NMR Screening in Fragment-Based Drug Design: A Practical Guide | Springer Nature Experiments [experiments.springernature.com]
- 20. XChem crystallographic fragment screening [protocols.io]
- 21. Gentle, fast and effective crystal soaking by acoustic dispensing - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A new soaking procedure for X-ray crystallographic structural determination of protein–peptide complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. m.youtube.com [m.youtube.com]
- 24. lifesciences.danaher.com [lifesciences.danaher.com]
- 25. Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Structure-activity relationships in 4-aminoquinoline antiplasmodials. The role of the group at the 7-position - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 7-Methylchroman-4-amine: A Guide for Preclinical Research
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vitro and in vivo studies involving 7-Methylchroman-4-amine. This document outlines the scientific rationale behind suggested experimental workflows, detailed protocols, and data interpretation considerations.
Introduction: The Therapeutic Potential of the Chroman Scaffold
The chroman scaffold is a privileged heterocyclic structure found in a variety of pharmacologically active compounds.[1] Within this class, chroman-4-amine derivatives have garnered significant interest, particularly in the field of neurodegenerative diseases.[1] While extensive research on 7-Methylchroman-4-amine is still emerging, preliminary data and the activities of related compounds suggest potential neuroprotective and antioxidant properties.[2] Derivatives of the broader chroman-4-amine class have been investigated for their ability to modulate key enzymes implicated in the pathophysiology of Alzheimer's disease, such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidase (MAO).[1]
This guide will provide a structured approach to systematically evaluate the biological activity of 7-Methylchroman-4-amine, starting with fundamental in vitro characterization and progressing to a relevant in vivo model of cognitive function.
Part 1: In Vitro Characterization of 7-Methylchroman-4-amine
A thorough in vitro evaluation is critical to understanding the pharmacological profile of a compound. The following protocols are designed to assess the enzymatic inhibition, antioxidant capacity, and cytotoxic potential of 7-Methylchroman-4-amine.
Experimental Workflow for In Vitro Studies
Caption: A logical workflow for the in vitro characterization of 7-Methylchroman-4-amine.
Protocol 1: Cholinesterase Inhibition Assay (Ellman's Method)
Rationale: The cholinergic hypothesis of Alzheimer's disease suggests that cognitive decline is associated with reduced levels of the neurotransmitter acetylcholine.[1] Inhibiting the enzymes that break down acetylcholine, namely AChE and BChE, is a key therapeutic strategy.[1] This protocol will determine the inhibitory potential of 7-Methylchroman-4-amine against these enzymes.
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Butyrylcholinesterase (BChE) from equine serum
-
Acetylthiocholine iodide (ATCI)
-
Butyrylthiocholine iodide (BTCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
7-Methylchroman-4-amine
-
Donepezil (positive control)
-
96-well microplate reader
Procedure:
-
Prepare stock solutions of enzymes, substrates, DTNB, 7-Methylchroman-4-amine, and donepezil in phosphate buffer.
-
In a 96-well plate, add 25 µL of varying concentrations of 7-Methylchroman-4-amine or donepezil.
-
Add 50 µL of AChE or BChE solution to each well and incubate for 15 minutes at 25°C.
-
Add 125 µL of DTNB solution to each well.
-
Initiate the reaction by adding 25 µL of ATCI or BTCI substrate solution.
-
Immediately measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader.
-
Calculate the rate of reaction for each concentration.
-
Determine the percentage of inhibition and calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Data Presentation:
| Compound | AChE IC50 (µM) | BChE IC50 (µM) | Selectivity Index (AChE/BChE) |
| 7-Methylchroman-4-amine | Experimental Value | Experimental Value | Calculated Value |
| Donepezil | Reference Value | Reference Value | Calculated Value |
Protocol 2: Monoamine Oxidase (MAO) Inhibition Assay
Rationale: MAO enzymes (MAO-A and MAO-B) are involved in the degradation of monoamine neurotransmitters. Inhibition of MAO-B, in particular, can have neuroprotective effects. This assay will assess the inhibitory activity of 7-Methylchroman-4-amine against both MAO isoforms.
Materials:
-
Recombinant human MAO-A and MAO-B
-
Kynuramine (MAO-A substrate)
-
Benzylamine (MAO-B substrate)
-
Clorgyline (MAO-A selective inhibitor, positive control)
-
Selegiline (MAO-B selective inhibitor, positive control)
-
Phosphate buffer (pH 7.4)
-
7-Methylchroman-4-amine
-
96-well fluorescence plate reader
Procedure:
-
Prepare stock solutions of enzymes, substrates, inhibitors, and the test compound.
-
In a 96-well plate, add the test compound or a positive control at various concentrations.
-
Add the MAO-A or MAO-B enzyme and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding the respective substrate (kynuramine for MAO-A, benzylamine for MAO-B).
-
After a 30-minute incubation at 37°C, stop the reaction by adding a stopping solution (e.g., NaOH).
-
Measure the fluorescence of the product (4-hydroxyquinoline for MAO-A, benzaldehyde for MAO-B) using a fluorescence plate reader.
-
Calculate the percentage of inhibition and determine the IC50 values.
Data Presentation:
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (MAO-A/MAO-B) |
| 7-Methylchroman-4-amine | Experimental Value | Experimental Value | Calculated Value |
| Clorgyline | Reference Value | Reference Value | Calculated Value |
| Selegiline | Reference Value | Reference Value | Calculated Value |
Protocol 3: Antioxidant Activity Assay (DPPH Method)
Rationale: Oxidative stress is implicated in the pathogenesis of neurodegenerative diseases.[2] The antioxidant potential of 7-Methylchroman-4-amine can be evaluated by its ability to scavenge free radicals.[2]
Materials:
-
2,2-Diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
7-Methylchroman-4-amine
-
Ascorbic acid or Trolox (positive control)
-
96-well microplate reader
Procedure:
-
Prepare a stock solution of DPPH in methanol.
-
Prepare serial dilutions of 7-Methylchroman-4-amine and the positive control in methanol.
-
In a 96-well plate, add 100 µL of the test compound or control to 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of DPPH scavenging activity and determine the IC50 value.
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
Rationale: It is crucial to assess the potential toxicity of a compound on relevant cell lines. The SH-SY5Y human neuroblastoma cell line is a commonly used model for neurotoxicity studies.
Materials:
-
SH-SY5Y cells
-
Dulbecco's Modified Eagle Medium (DMEM) with supplements
-
3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (DMSO)
-
7-Methylchroman-4-amine
-
Doxorubicin (positive control)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of 7-Methylchroman-4-amine or doxorubicin for 24-48 hours.
-
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability and determine the CC50 (cytotoxic concentration 50%).
Protocol 5: Cytochrome P450 (CYP) Inhibition Assay
Rationale: Interaction with CYP enzymes is a critical aspect of drug metabolism and can lead to drug-drug interactions.[2] This assay evaluates the inhibitory potential of 7-Methylchroman-4-amine on major CYP isoforms.
Materials:
-
Recombinant human CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9)
-
Fluorogenic substrates for each CYP isoform
-
NADPH regenerating system
-
7-Methylchroman-4-amine
-
Known inhibitors for each isoform (e.g., ketoconazole for CYP3A4)
-
96-well fluorescence plate reader
Procedure:
-
In a 96-well plate, combine the CYP enzyme, NADPH regenerating system, and the test compound or a known inhibitor.
-
Pre-incubate the mixture at 37°C.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence over time.
-
Calculate the rate of metabolism and the percentage of inhibition for each concentration of 7-Methylchroman-4-amine.
-
Determine the IC50 value for each CYP isoform.
Part 2: In Vivo Evaluation of 7-Methylchroman-4-amine
Following promising in vitro results, in vivo studies are necessary to assess the compound's efficacy and safety in a living organism. Based on the potential anticholinesterase and neuroprotective effects, a model of cognitive impairment is a logical next step.
Experimental Workflow for In Vivo Studies
Caption: A workflow for in vivo evaluation of 7-Methylchroman-4-amine in a cognitive impairment model.
Protocol: Scopolamine-Induced Amnesia Model in Rodents
Rationale: Scopolamine is a muscarinic receptor antagonist that induces transient cognitive deficits, providing a well-established model for screening compounds with potential cognitive-enhancing effects.
Animals:
-
Male Swiss albino mice or Wistar rats.
Experimental Groups:
-
Vehicle Control (e.g., saline)
-
Scopolamine Control (e.g., 1 mg/kg, i.p.)
-
7-Methylchroman-4-amine (various doses) + Scopolamine
-
Positive Control (e.g., Donepezil) + Scopolamine
Procedure:
-
Habituation: Acclimatize animals to the experimental room and handling for several days before the experiment.
-
Drug Administration: Administer 7-Methylchroman-4-amine or the positive control (e.g., orally) 60 minutes before the behavioral test. Administer the vehicle control at the same time.
-
Amnesia Induction: 30 minutes before the behavioral test, administer scopolamine (or vehicle for the control group) via intraperitoneal (i.p.) injection.
-
Behavioral Testing (select one or more):
-
Y-Maze Spontaneous Alternation:
-
Place the animal at the end of one arm and allow it to explore the maze freely for 8 minutes.
-
Record the sequence of arm entries.
-
Calculate the percentage of spontaneous alternation as a measure of spatial working memory.
-
-
Morris Water Maze:
-
Acquisition Phase: Train the animals to find a hidden platform in a circular pool of water for 4-5 consecutive days. Record the escape latency and path length.
-
Probe Trial: On the day after the last training session, remove the platform and allow the animal to swim for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.
-
-
-
Biochemical Analysis (optional):
-
Following the final behavioral test, euthanize the animals and collect brain tissue.
-
Homogenize the brain tissue and perform assays to measure AChE activity and markers of oxidative stress (e.g., malondialdehyde, glutathione levels).
-
Data Analysis:
-
Behavioral data should be analyzed using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the performance of the different experimental groups.
-
Biochemical data should also be analyzed statistically to determine the effect of the compound on brain biochemistry.
Conclusion
The protocols outlined in this guide provide a robust framework for the preclinical evaluation of 7-Methylchroman-4-amine. By systematically characterizing its in vitro pharmacological profile and then validating its efficacy in a relevant in vivo model, researchers can gain valuable insights into its therapeutic potential, particularly in the context of neurodegenerative diseases. Adherence to these detailed methodologies will ensure the generation of reliable and reproducible data, which is essential for advancing novel therapeutic agents through the drug discovery pipeline.
References
- Application of (R)-7-Methylchroman-4-amine and its Derivatives in Drug Discovery - Benchchem.
- Buy 7-Methylchroman-4-amine | 742679-35-2.
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Designing Structure-Activity Relationship (SAR) Studies for 7-Methylchroman-4-amine Analogues as Monoamine Reuptake Inhibitors
An Application Note for Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides a strategic framework and detailed protocols for conducting a comprehensive Structure-Activity Relationship (SAR) study on the 7-methylchroman-4-amine scaffold. The chroman-4-amine framework is a privileged structure in medicinal chemistry, with derivatives showing promise in the treatment of neurodegenerative diseases.[1][2] This application note will focus on designing analogues to probe the scaffold's potential as a monoamine reuptake inhibitor, a class of drugs effective in treating depression and pain.[3][4]
Our objective is to systematically modify the 7-methylchroman-4-amine core to understand how structural changes influence binding affinity and functional activity at the key monoamine transporters: the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT).[5] This guide explains the causal logic behind the selection of molecular modifications and provides robust, self-validating protocols for their synthesis and biological evaluation.
Strategic Design of the SAR Campaign
The foundation of a successful SAR study lies in a logical and systematic approach to analogue design. We will dissect the 7-methylchroman-4-amine scaffold into three primary regions for modification. This strategy allows for the independent evaluation of how substitutions in each region contribute to potency and selectivity.
Core Scaffold and Modification Points:
Caption: SAR strategy for 7-Methylchroman-4-amine analogues.
Region 1: Amine (R¹) Modifications
The primary amine is a critical pharmacophoric element, likely involved in a salt-bridge interaction with an acidic residue (e.g., Asp) in the transporter binding site.
-
Rationale: Modifying the amine allows us to probe the space around this key interaction point.
-
Proposed Analogues:
-
Secondary Amines: N-methyl, N-ethyl. These small alkyl groups test for steric tolerance.
-
Tertiary Amines: N,N-dimethyl. This modification removes the hydrogen bond donor capability, testing its importance.
-
Longer Alkyl Chains: N-propyl, N-butyl. These probe for extended hydrophobic pockets.
-
Region 2: Aromatic Ring (R²) Modifications
The 7-methyl group sits in a specific pocket on the benzene ring. Altering this group provides insight into the nature of this pocket.
-
Rationale: We can systematically evaluate the steric and electronic requirements of the sub-pocket that accommodates the 7-substituent.
-
Proposed Analogues:
-
Steric Series: Replace the 7-methyl with H, ethyl, isopropyl, and t-butyl to map the size of the pocket.
-
Electronic Series: Replace the 7-methyl with electron-withdrawing groups (7-F, 7-Cl) and electron-donating groups (7-OMe) to probe electronic interactions.
-
Positional Isomers: Move the methyl group to position 6 or 8 to understand the positional requirements for optimal binding.
-
Region 3: Chroman Core (R³) Modifications
Modifications to the core heterocyclic structure are more synthetically demanding but can reveal crucial information about the overall binding conformation. These should be pursued after initial SAR from Regions 1 and 2 is established.
-
Rationale: Substituents on the chroman ring can introduce new chirality, alter the ring conformation, and create new contact points with the receptor.
-
Proposed Analogues:
-
Small alkyl groups (e.g., methyl) at positions 2 or 3.
-
Fluorine substitutions, which can alter metabolism and conformation with minimal steric impact.
-
Synthetic Chemistry Protocols
The synthesis of the proposed analogues will primarily start from the corresponding 7-substituted-chroman-4-one.[2] A robust and versatile method for generating the target amines is direct reductive amination.
Caption: General workflow for analogue synthesis via reductive amination.
Protocol 2.1: General Procedure for Reductive Amination
-
Reaction Setup: To a solution of the appropriate 7-substituted-chroman-4-one (1.0 eq) in a suitable solvent such as methanol or dichloroethane (DCE) (0.1 M), add the desired primary or secondary amine (1.2 eq).
-
Imine Formation: Stir the mixture at room temperature for 1 hour to facilitate the formation of the intermediate imine/enamine.
-
Reduction: Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 10 minutes. Causality Note: NaBH(OAc)₃ is a mild reducing agent ideal for this transformation, as it selectively reduces the protonated imine without affecting the ketone starting material.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 4 to 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Biological Evaluation: A Hierarchical Screening Approach
To efficiently identify promising candidates, we will employ a tiered screening cascade. The primary screen will establish binding affinity at all three monoamine transporters, while a secondary functional assay will confirm the mechanism of action for the most potent hits.
Caption: Hierarchical screening cascade for biological evaluation.
Protocol 3.1: Primary Screen - Radioligand Binding Assays
This protocol determines the binding affinity (Ki) of the test compounds by measuring their ability to displace a known high-affinity radioligand from the transporter.[6]
-
Principle: A competitive binding assay where the test compound competes with a radiolabeled ligand (e.g., [³H]citalopram for SERT) for binding to the transporter expressed in cell membranes. The amount of radioactivity bound to the membranes is inversely proportional to the affinity of the test compound.[6][7]
Materials:
-
Cell Membranes: Membranes prepared from HEK293 or CHO cells stably expressing human SERT, NET, or DAT.[6][8]
-
Radioligands: [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET), [³H]WIN 35,428 (for DAT).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.[8]
-
Non-specific Binding Control: A high concentration of a known inhibitor (e.g., 10 µM Fluoxetine for SERT).[6]
-
Apparatus: 96-well microplates, cell harvester, scintillation counter.[8]
Procedure:
-
Membrane Preparation:
-
Culture cells expressing the target transporter to confluency.
-
Harvest cells and homogenize in ice-cold lysis buffer with protease inhibitors.
-
Centrifuge the homogenate at low speed (1,000 x g) to remove nuclei.
-
Centrifuge the supernatant at high speed (40,000 x g) to pellet the membranes.[6]
-
Resuspend the membrane pellet in assay buffer, determine protein concentration (e.g., via BCA assay), and store at -80°C.[9]
-
-
Assay Setup (in a 96-well plate, in triplicate):
-
Total Binding Wells: 25 µL of assay buffer.
-
Non-specific Binding (NSB) Wells: 25 µL of the non-specific binding control.
-
Test Compound Wells: 25 µL of serial dilutions of the test compound (e.g., from 10⁻¹¹ to 10⁻⁵ M).
-
-
Add Radioligand: Add 25 µL of the appropriate radioligand (final concentration near its Kd value, typically 1-2 nM) to all wells.[6]
-
Add Membranes: Add 200 µL of the membrane preparation (5-20 µg of protein) to each well.
-
Incubation: Incubate the plate at room temperature for 60-120 minutes with gentle agitation to reach equilibrium.[6]
-
Filtration: Terminate the assay by rapid filtration through glass fiber filters (pre-soaked in polyethyleneimine) using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.[8]
-
Quantification: Place filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.
Protocol 3.2: Secondary Screen - Neurotransmitter Uptake Inhibition Assay
This functional assay measures the ability of a compound to inhibit the transport of a radiolabeled neurotransmitter into cells expressing the target transporter.[10][11]
-
Principle: Cells expressing the transporter are incubated with a radiolabeled substrate (e.g., [³H]serotonin). A functional inhibitor will block the transporter, reducing the amount of radioactivity that accumulates inside the cells.[12]
Materials:
-
Cells: HEK293 or CHO cells expressing hSERT, hNET, or hDAT, plated in 24- or 96-well plates.[10]
-
Radiolabeled Substrates: [³H]Serotonin (5-HT), [³H]Norepinephrine (NE), or [³H]Dopamine (DA).
-
Uptake Buffer: Krebs-Ringer-HEPES (KRH) buffer.
-
Non-specific Uptake Control: A known potent inhibitor (e.g., 10 µM Nomifensine for DAT).[13]
Procedure:
-
Cell Plating: Plate cells at an appropriate density (e.g., 200,000 cells/well for a 24-well plate) and allow them to adhere overnight.[10]
-
Pre-incubation: On the day of the assay, remove the culture medium and wash the cells once with pre-warmed (37°C) uptake buffer.
-
Add Inhibitors: Add uptake buffer containing varying concentrations of the test compound to the wells. For control wells (100% uptake), add buffer only. For NSB wells, add the non-specific uptake control. Pre-incubate at 37°C for 10-20 minutes.[8]
-
Initiate Uptake: Initiate the transport by adding the radiolabeled substrate (final concentration near its Km value, e.g., 10-20 nM for [³H]Dopamine).[8]
-
Incubation: Incubate at 37°C for a short period (5-10 minutes) to measure the initial rate of uptake.[8]
-
Termination: Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold uptake buffer.[8]
-
Lysis & Quantification: Lyse the cells with a lysis buffer (e.g., 1% SDS). Transfer the lysate to scintillation vials, add scintillation fluid, and count the radioactivity.
Data Analysis and Interpretation
Systematic data analysis is crucial for extracting meaningful SAR.
4.1. Data Calculations:
-
IC₅₀ Determination: For both assay types, specific binding/uptake is calculated by subtracting the non-specific counts from the total counts. The percentage of inhibition is plotted against the logarithm of the test compound concentration. A non-linear regression analysis (sigmoidal dose-response curve) is used to determine the IC₅₀ value (the concentration that inhibits 50% of specific binding/uptake).
-
Ki Calculation: For binding assays, the inhibitory constant (Ki) is calculated from the IC₅₀ using the Cheng-Prusoff equation :
-
Ki = IC₅₀ / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
4.2. Hypothetical SAR Data Table
The following table illustrates how data from this study could be organized to derive SAR insights.
| Compound | R¹ (Amine) | R² (7-Position) | SERT Ki (nM) | NET Ki (nM) | DAT Ki (nM) | SERT/DAT Selectivity |
| 1 | -H | -CH₃ | 85 | 150 | 950 | 11.2 |
| 2 | -CH₃ | -CH₃ | 45 | 90 | 800 | 17.8 |
| 3 | -H | -H | 250 | 400 | >2000 | >8.0 |
| 4 | -H | -Cl | 8 | 120 | 1100 | 137.5 |
| 5 | -H | -OCH₃ | 120 | 210 | >2000 | >16.7 |
| 6 | -CH₃ | -Cl | 4 | 65 | 980 | 245.0 |
4.3. Interpreting the Results:
-
Compound 2 vs. 1: N-methylation of the amine improves potency at SERT and NET, suggesting some steric bulk is tolerated and may access a beneficial hydrophobic interaction.
-
Compound 3 vs. 1: Replacing the 7-methyl group with hydrogen (Compound 3) significantly reduces potency at all transporters, indicating that this group is critical for binding, likely through a hydrophobic interaction.
-
Compound 4 vs. 1: Replacing the 7-methyl with an electron-withdrawing 7-chloro group (Compound 4) dramatically increases SERT potency and selectivity over DAT. This is a key finding, suggesting the binding pocket is sensitive to the electronic properties at this position.
-
Compound 5 vs. 1: The electron-donating 7-methoxy group (Compound 5) is detrimental to activity, reinforcing the importance of electronics.
-
Compound 6 vs. 4: Combining the two beneficial modifications (N-methylation and 7-chloro substitution) results in the most potent and selective compound in this series (Compound 6), demonstrating an additive effect.
This systematic approach, combining rational analogue design with robust, validated protocols, provides a clear path to understanding the SAR of the 7-methylchroman-4-amine scaffold and identifying lead candidates for further development as novel monoamine reuptake inhibitors.
References
- BenchChem. (2025). Application Notes and Protocols for Radioligand Binding Assays with Talopram. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for Dopamine Transporter Inhibition Assay Using Rimcazole. BenchChem.
- BenchChem. (2025). Application Notes: Dopamine Transporter Binding Assay Using [³H]-Nomifensine. BenchChem.
- BioIVT. (n.d.). NET Transporter Assay. BioIVT.
- Moutayakine, A. (2022). Synthesis and Evaluation of the Biological Properties of Chiral chroman Amine Analogues.
- BenchChem. (2025). Application of (R)
- El-Sayed, M., et al. (2021). Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities.
- Lazar, D. C., et al. (2018). Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. PMC.
- BenchChem. (2023). Buy 7-Methylchroman-4-amine. BenchChem.
- Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices.
- Chen, F. J., et al. (2010). Design, synthesis, and biological evaluation of new monoamine reuptake inhibitors with potential therapeutic utility in depression and pain. PubMed.
- Negus, S. S., et al. (n.d.).
- Sitte, H. H., & Freissmuth, M. (n.d.).
- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
- Eurofins. (n.d.). DAT Human Dopamine Transporter Functional Antagonist Uptake LeadHunter Assay. TW.
- Taylor & Francis Online. (n.d.). Monoamine reuptake inhibitors – Knowledge and References. Taylor & Francis.
- BindingDB. (n.d.). Assay in Summary_ki. BindingDB.
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experimental protocols for handling and storing 7-Methylchroman-4-amine
Introduction: Unveiling the Potential of 7-Methylchroman-4-amine
7-Methylchroman-4-amine is a heterocyclic organic compound built upon the privileged chroman scaffold, a structural motif prevalent in a wide array of pharmacologically active molecules and natural products.[1][2] The strategic placement of a methyl group at the 7-position and an amine group at the 4-position imparts a unique combination of lipophilicity and hydrogen bonding capability, making it a compound of significant interest in medicinal chemistry and drug discovery.[3] Its derivatives have been explored for their potential in addressing neurodegenerative diseases, attributed to their interactions with key enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidase (MAO).[1]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe and effective handling, storage, and utilization of 7-Methylchroman-4-amine in a laboratory setting. The protocols outlined herein are designed to ensure the integrity of the compound and the safety of the personnel, fostering reproducible and reliable experimental outcomes.
Physicochemical Properties and Structural Information
A thorough understanding of the physicochemical properties of 7-Methylchroman-4-amine is fundamental to its appropriate handling and application.
| Property | Value | Source |
| IUPAC Name | 7-methyl-3,4-dihydro-2H-chromen-4-amine | [3] |
| CAS Number | 742679-35-2 | [4] |
| Molecular Formula | C₁₀H₁₃NO | [3] |
| Molecular Weight | 163.22 g/mol | [3][5] |
| Appearance | Typically a solid, may be a light tan powder | [6] |
| Chirality | The carbon at the 4-position is a chiral center, existing as (R) and (S) enantiomers. | [3] |
The chroman core consists of a benzene ring fused to a dihydropyranone ring.[7] The amine group at the 4-position provides a site for hydrogen bonding and further chemical modification, while the methyl group at the 7-position enhances its lipophilicity.[3]
Safety, Handling, and Personal Protective Equipment (PPE)
2.1. Hazard Identification and Precautions
-
Potential Hazards: Based on related compounds, 7-Methylchroman-4-amine may cause skin and eye irritation. Inhalation of dust or vapors may be harmful.[1]
-
Precautionary Statements:
2.2. Recommended Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical splash goggles or a face shield.[12]
-
Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber).[10]
-
Skin and Body Protection: Wear a lab coat and, if handling larger quantities, consider additional protective clothing.[12]
-
Respiratory Protection: In case of inadequate ventilation or when handling fine powders, use a NIOSH-approved respirator.[13]
2.3. First Aid Measures
-
In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes.[8]
-
In case of skin contact: Wash off immediately with plenty of soap and water.[1]
-
If inhaled: Remove to fresh air.[8]
-
If swallowed: Rinse mouth with water. Do NOT induce vomiting.[11]
Always consult with your institution's safety officer and have the appropriate SDS for a similar compound readily available before handling.
Storage and Stability
Proper storage is crucial to maintain the integrity and purity of 7-Methylchroman-4-amine.
3.1. Storage Conditions
-
Temperature: Store in a cool, dry place.[8] Refrigeration is recommended to maintain long-term quality.[1]
-
Light: Protect from light, as some chroman derivatives can be light-sensitive.[1]
-
Atmosphere: Store in a tightly sealed container to prevent moisture absorption and oxidation.[10] For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).
-
Incompatible Materials: Avoid contact with strong acids, strong bases, and strong oxidizing agents.[1][9]
3.2. Stability Profile
While specific stability data for 7-Methylchroman-4-amine is limited, amines, in general, can be susceptible to oxidation and degradation over time, especially when exposed to air and light. Regular quality control checks are recommended for long-term stored samples.
Experimental Protocols
4.1. Preparation of Stock Solutions
The following protocol provides a general guideline for preparing stock solutions of 7-Methylchroman-4-amine for use in various assays. The choice of solvent will depend on the specific experimental requirements.
Materials:
-
7-Methylchroman-4-amine
-
Analytical balance
-
Volumetric flasks
-
Appropriate solvent (e.g., Dimethyl sulfoxide (DMSO), Ethanol, Methanol)
-
Vortex mixer or sonicator
Protocol:
-
Determine the desired concentration and volume of the stock solution.
-
Accurately weigh the required amount of 7-Methylchroman-4-amine using an analytical balance.
-
Transfer the weighed compound to a volumetric flask of the appropriate size.
-
Add a portion of the chosen solvent to the flask (approximately half of the final volume).
-
Dissolve the compound by gently swirling the flask. If necessary, use a vortex mixer or sonicator to aid in dissolution.
-
Once fully dissolved, add the solvent to the final volume mark on the volumetric flask.
-
Cap the flask and invert it several times to ensure a homogeneous solution.
-
Store the stock solution under the recommended storage conditions (cool, dark, and tightly sealed). For long-term storage, consider aliquoting the solution to avoid repeated freeze-thaw cycles.
Note: The solubility of 7-Methylchroman-4-amine may vary depending on the solvent. It is advisable to perform a small-scale solubility test before preparing a large volume of stock solution.
4.2. Workflow for Solution Preparation and Use
Caption: Workflow for preparing and using 7-Methylchroman-4-amine solutions.
Analytical Quality Control
To ensure the identity and purity of 7-Methylchroman-4-amine, various analytical techniques can be employed. The following are suggested starting points for method development.
5.1. High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is a suitable method for assessing the purity of 7-Methylchroman-4-amine.
Suggested HPLC Parameters:
| Parameter | Recommended Setting |
| Column | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase | A: Water with 0.1% Trifluoroacetic Acid (TFA) B: Acetonitrile with 0.1% TFA |
| Gradient | Start with a low percentage of B, and gradually increase to elute the compound. A typical starting point could be 5% B to 95% B over 20 minutes. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm or a wavelength of maximum absorbance |
| Injection Volume | 10 µL |
Note: This is a general method and may require optimization for specific instrumentation and purity requirements.
5.2. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be used for both qualitative and quantitative analysis, particularly after derivatization to improve volatility and chromatographic performance.[14]
Suggested GC-MS Parameters (for a derivatized sample):
| Parameter | Recommended Setting |
| Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-15 °C/min. |
| MS Interface Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Mass Range | 50-500 amu |
5.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for structural elucidation and confirmation.
-
¹H NMR: Provides information about the proton environment in the molecule.[7]
-
¹³C NMR: Provides information about the carbon skeleton.[7]
Typical Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
Expected ¹H NMR signals (general regions for the chroman scaffold):
-
Aromatic protons: ~6.5-7.5 ppm
-
Protons on the dihydropyran ring: ~2.0-4.5 ppm
-
Methyl group protons: ~2.0-2.5 ppm
-
Amine proton: Variable, may be broad
Reactivity and Incompatibilities
The amine group in 7-Methylchroman-4-amine is a primary determinant of its reactivity.
-
Basicity: The amine group is basic and will react with acids to form salts.[15]
-
Nucleophilicity: The lone pair of electrons on the nitrogen atom makes it nucleophilic, reacting with electrophiles such as alkyl halides and acyl chlorides.[16]
-
Incompatible Materials: As previously mentioned, avoid strong oxidizing agents, strong acids, and strong bases.[1][9] Reactions with these can be exothermic and may lead to degradation of the compound.
Logical Relationship of Reactivity
Caption: Reactivity profile of 7-Methylchroman-4-amine.
Conclusion
7-Methylchroman-4-amine is a valuable building block in the synthesis of more complex molecules for drug discovery and development. Adherence to the handling, storage, and experimental protocols outlined in this guide will help ensure the safety of laboratory personnel and the integrity of the compound, leading to reliable and reproducible scientific outcomes.
References
-
CHEMTRON SUPPLY CORPORATION. (2015). Safety Data Sheet. Retrieved from [Link]
-
LORD Corporation. (2015). USA Safety Data Sheet. Retrieved from [Link]
-
Carl ROTH. (n.d.). Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH). Retrieved from [Link]
-
Greenbook. (n.d.). SAFETY DATA SHEET MCP AMINE 4. Retrieved from [Link]
-
afl. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]
-
Zhang, Y., et al. (n.d.). Cholinium ionic liquids as cheap and reusable catalysts for the synthesis of coumarins via Pechmann reaction under solvent-free condition. Retrieved from [Link]
-
PubChem. (n.d.). 7-Amino-4-methylcoumarin. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. PMC. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
-
SpectraBase. (n.d.). 7-Amino-4-methylcoumarin. Retrieved from [Link]
-
Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link]
-
PubChem. (n.d.). 7-Methylchroman-3-amine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Analysis of Biogenic Amines Using Immunoassays, HPLC, and a Newly Developed IC-MS/MS Technique in Fish Products—A Comparative Study. NIH. Retrieved from [Link]
-
Dana Bioscience. (n.d.). (R)-7-methylchroman-4-amine 100mg. Retrieved from [Link]
-
Michigan State University. (n.d.). Amine Reactivity. MSU Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Reactivities of N-Nitrosamines against Common Reagents and Reaction Conditions. PMC. Retrieved from [Link]
-
Chromatography Online. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methyl-7-diethylaminocoumarin. Retrieved from [Link]
-
Virginia Tech. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. VTechWorks. Retrieved from [Link]
-
University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Helda. Retrieved from [Link]
-
PubChem. (n.d.). (S)-8-Methylchroman-4-amine. Retrieved from [Link]
-
Jasperse, J. (n.d.). Reactions of Amines. Chem 360 Jasperse Ch. 19 Notes + Answers. Retrieved from [Link]
-
PubMed. (1992). 4-Bromomethyl-7-methoxycoumarin and analogues as derivatization agents for high-performance liquid chromatography determinations: a review. Retrieved from [Link]
-
Michigan State University. (n.d.). Amine Reactivity. MSU Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). 8-Methylchroman-4-amine. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. Retrieved from [Link]
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Troubleshooting & Optimization
optimizing reductive amination conditions for chroman-4-amines
An Application Scientist's Guide to Optimizing Reductive Amination for the Synthesis of Chroman-4-amines
The chroman-4-amine scaffold is a privileged structural motif found in a wide array of biologically active molecules and pharmaceuticals. Reductive amination of chroman-4-ones is a cornerstone of synthetic strategies aimed at accessing these valuable compounds. While conceptually straightforward, this reaction is often plagued by challenges ranging from low yields and side-product formation to difficulties with purification.
This technical support guide, designed for researchers and drug development professionals, provides a comprehensive resource for troubleshooting and optimizing the reductive amination of chroman-4-ones. Drawing from established literature and practical laboratory experience, we will delve into the critical parameters that govern the success of this transformation.
Troubleshooting Guide: Common Issues and Solutions
This section addresses the most frequently encountered problems during the reductive amination of chroman-4-ones, offering systematic approaches to diagnose and resolve them.
Question 1: Why am I observing low conversion of my chroman-4-one starting material?
Low conversion is a common hurdle and can often be attributed to several factors related to imine/enamine formation and the subsequent reduction.
-
Inefficient Imine/Enamine Formation: The initial condensation between the chroman-4-one and the amine to form the imine or enamine intermediate is a critical, and often rate-limiting, equilibrium-driven step.
-
Water Removal: The formation of the imine/enamine generates water. According to Le Châtelier's principle, this water can shift the equilibrium back towards the starting materials. Employing a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), or using a Dean-Stark apparatus with a suitable azeotroping solvent like toluene can effectively drive the reaction forward.
-
pH Control: The pH of the reaction medium is crucial. The initial condensation is typically acid-catalyzed. However, excessive acidity can lead to the protonation of the amine nucleophile, rendering it unreactive. A slightly acidic pH range of 4-6 is generally optimal. The use of a mild acid catalyst, such as acetic acid, is often beneficial.
-
-
Suboptimal Reducing Agent: The choice and reactivity of the reducing agent play a pivotal role.
-
Mild vs. Strong Reducing Agents: For many reductive aminations, mild hydride reagents that selectively reduce the iminium ion in the presence of the ketone are preferred. Sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH₃CN) are often the reagents of choice. More powerful reducing agents like sodium borohydride (NaBH₄) can prematurely reduce the starting ketone, leading to the formation of the corresponding alcohol as a major byproduct.
-
Steric Hindrance: In cases involving sterically hindered ketones or amines, a more reactive reducing agent or elevated temperatures may be necessary to achieve reasonable reaction rates.
-
Question 2: My main byproduct is the corresponding chroman-4-ol. How can I prevent this?
The formation of the chroman-4-ol is a clear indication that the ketone is being reduced faster than the imine/enamine intermediate.
-
Sequential vs. One-Pot Procedures: A common strategy to circumvent this issue is to separate the imine formation from the reduction step.
-
Pre-formation of the Imine: Stir the chroman-4-one and the amine in a suitable solvent (e.g., toluene, DCM) with a dehydrating agent for several hours or until imine formation is complete (monitored by TLC, GC-MS, or ¹H NMR).
-
Reduction: Once the imine is formed, the reducing agent is added. This two-step, one-pot approach ensures that the reducing agent primarily encounters the desired imine intermediate.
-
-
Choice of Reducing Agent: As mentioned previously, using a less reactive borohydride reagent is critical. STAB is particularly effective in this regard as it is less prone to reducing ketones at neutral or slightly acidic pH.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the reductive amination of chroman-4-ones?
The ideal solvent should be inert to the reaction conditions and capable of dissolving the starting materials. Common choices include:
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE): These are excellent general-purpose solvents for reductive aminations using STAB.
-
Methanol (MeOH) or Ethanol (EtOH): These are often used with NaBH₃CN or NaBH₄. However, care must be taken as they can participate in side reactions.
-
Toluene: Particularly useful when azeotropic removal of water with a Dean-Stark trap is desired.
-
Tetrahydrofuran (THF): A good aprotic solvent option.
Q2: How do I choose the right reducing agent?
The selection of the reducing agent is dictated by the substrate's reactivity and the desired reaction conditions.
| Reducing Agent | Typical Solvent(s) | pH Range | Key Characteristics |
| Sodium Triacetoxyborohydride (STAB) | DCM, DCE, THF | Slightly Acidic (e.g., with AcOH) | Mild and selective for imines/iminium ions. Tolerates a wide range of functional groups. Often the first choice. |
| Sodium Cyanoborohydride (NaBH₃CN) | MeOH, EtOH, Acetonitrile | Acidic (pH 3-6) | Effective and selective, but highly toxic (potential for HCN gas release at low pH). |
| Sodium Borohydride (NaBH₄) | MeOH, EtOH | Neutral to Basic | Stronger reducing agent. Prone to reducing the starting ketone. Best used in a two-step procedure after imine formation. |
| Catalytic Hydrogenation (e.g., H₂, Pd/C) | MeOH, EtOH, Ethyl Acetate | Neutral | "Green" alternative. Can be sensitive to other functional groups (e.g., alkenes, alkynes, some protecting groups). |
Q3: Can I use a primary or secondary amine for this reaction?
Yes, both primary and secondary amines can be used.
-
Primary Amines: React with the chroman-4-one to form a secondary amine product.
-
Secondary Amines: React to form a tertiary amine product. The intermediate in this case is an enamine, which then gets protonated to an iminium ion before reduction.
Q4: How can I monitor the progress of my reaction?
Several techniques can be employed:
-
Thin-Layer Chromatography (TLC): A quick and easy way to visualize the consumption of the starting material and the appearance of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the conversion of the starting material and can help identify byproducts.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Similar to GC-MS, but suitable for less volatile or thermally sensitive compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the ketone's characteristic signals and the appearance of new signals corresponding to the product.
Experimental Protocols
Protocol 1: One-Pot Reductive Amination of Chroman-4-one with a Primary Amine using STAB
This protocol outlines a general procedure for the reductive amination of a generic chroman-4-one with a primary amine.
Technical Support Center: Purification of 7-Methylchroman-4-amine by Column Chromatography
This guide is designed for researchers, scientists, and professionals in drug development who are tasked with the purification of 7-Methylchroman-4-amine. As a critical intermediate in various synthetic pathways, achieving high purity is paramount. This document provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions encountered during its purification by column chromatography.
Introduction: The Challenge of Purifying Basic Amines
7-Methylchroman-4-amine, like many primary amines, presents a unique set of challenges during silica gel column chromatography. The primary obstacle arises from the interaction between the basic amine functionality and the acidic silanol groups (Si-OH) on the surface of the silica gel. This acid-base interaction can lead to several undesirable outcomes:
-
Peak Tailing: Strong adsorption of the amine to the silica gel causes the compound to elute slowly and asymmetrically, resulting in broad, tailing peaks.
-
Irreversible Adsorption: In some cases, the interaction is so strong that a portion of the product becomes irreversibly bound to the stationary phase, leading to significant yield loss.
-
Compound Degradation: The acidic environment of the silica gel can potentially degrade acid-sensitive molecules.
This guide will equip you with the knowledge and practical strategies to mitigate these issues and achieve efficient and high-purity separation.
Frequently Asked Questions (FAQs)
Q1: My 7-Methylchroman-4-amine is streaking badly on the silica gel column. What is the primary cause?
The most common reason for the streaking or tailing of amines on a standard silica gel column is the interaction between the basic amine and the acidic silanol groups (Si-OH) on the silica surface.[1] These acidic sites can protonate the basic amine, leading to strong ionic interactions that cause the compound to bind too strongly to the stationary phase, resulting in poor peak shape and streaking.[1]
Q2: I'm losing a significant amount of my compound on the column. Is this related to the streaking issue?
Yes, it is highly likely. The same strong interactions that cause peak tailing can also lead to irreversible adsorption of your 7-Methylchroman-4-amine onto the silica gel. This results in a lower-than-expected recovery of your purified product.
Q3: What is the simplest way to improve the chromatography of my amine?
The most straightforward and widely adopted solution is to add a small amount of a basic modifier to your mobile phase (eluent).[2][3] This "competing base" will neutralize the acidic silanol sites on the silica, thereby preventing your target amine from binding too strongly.
Q4: What are the most common basic modifiers, and in what concentration should I use them?
Triethylamine (NEt₃ or TEA) and ammonia (NH₃) are the most frequently used basic modifiers.
-
Triethylamine (TEA): Typically added to the eluent at a concentration of 0.1-2% (v/v).[2]
-
Ammonia: Often used as a 1-2% solution of concentrated ammonium hydroxide in methanol, which is then used as the polar component of the mobile phase (e.g., in a dichloromethane/methanol system).
Q5: Are there any alternatives to using a basic modifier in the mobile phase?
Absolutely. If adding a base to your eluent is not desirable (e.g., due to difficulties in removal during solvent evaporation), you can consider the following options:
-
Use of a Different Stationary Phase:
-
Basic Alumina (Al₂O₃): Alumina is a basic adsorbent and is an excellent alternative for the purification of basic compounds like amines.
-
Amine-functionalized Silica: This stationary phase has amino groups covalently bonded to the silica surface, creating a more basic environment and minimizing unwanted interactions with basic analytes.[2]
-
-
Reversed-Phase Chromatography: For more polar amine compounds, reversed-phase chromatography on a C18 column with a buffered aqueous-organic mobile phase (often at a slightly basic pH) can be a very effective purification strategy.[2]
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the column chromatography of 7-Methylchroman-4-amine.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Severe Peak Tailing/Streaking | Strong interaction between the basic amine and acidic silica gel. | 1. Add a Basic Modifier: Incorporate 0.5-1% triethylamine (TEA) into your eluent system (e.g., Hexane/Ethyl Acetate with 1% TEA).2. Switch to a Basic Stationary Phase: Consider using basic alumina instead of silica gel.3. Use Amine-Functionalized Silica: This is often a very effective, albeit more expensive, option. |
| Low Recovery/Yield | Irreversible adsorption of the product onto the silica gel. | 1. Pre-treat the Silica Gel: Before packing the column, prepare a slurry of the silica gel in the mobile phase containing the basic modifier. This helps to neutralize the active sites.2. Increase the Polarity of the Eluent: A gradual increase in the polarity of the mobile phase may help to elute the strongly bound compound. |
| Co-elution with Impurities | Insufficient separation between 7-Methylchroman-4-amine and closely related impurities (e.g., starting material 7-methylchroman-4-one). | 1. Optimize the Mobile Phase: Perform a thorough TLC analysis with various solvent systems (e.g., different ratios of hexane/ethyl acetate, dichloromethane/methanol) to find an eluent that provides the best separation (largest ΔRf).2. Use a Gradient Elution: Start with a less polar mobile phase and gradually increase the polarity. This can help to resolve compounds with similar Rf values.3. Reduce the Column Load: Overloading the column can lead to poor separation. Use a sample-to-adsorbent ratio of approximately 1:50 to 1:100. |
| Product Degradation on the Column | The amine is sensitive to the acidic nature of the silica gel. | 1. Deactivate the Silica Gel: As mentioned above, pre-treating the silica with a basic modifier is crucial.2. Work Quickly: Minimize the time the compound spends on the column by using flash chromatography (applying pressure to increase the flow rate). |
Experimental Protocols
Protocol 1: Standard Silica Gel Chromatography with a Basic Modifier
This protocol is a good starting point for the purification of 7-Methylchroman-4-amine.
1. Thin-Layer Chromatography (TLC) Analysis:
- Prepare a stock solution of your crude 7-Methylchroman-4-amine in a suitable solvent (e.g., dichloromethane or ethyl acetate).
- On a silica gel TLC plate, spot the crude material.
- Develop the TLC plate in a solvent system such as 80:19:1 Hexane:Ethyl Acetate:Triethylamine.
- Visualize the spots under UV light and/or by staining (e.g., with ninhydrin for the amine).
- Adjust the solvent ratio to achieve an Rf value of approximately 0.2-0.3 for the 7-Methylchroman-4-amine spot.
2. Column Preparation:
- Choose an appropriate size column based on the amount of crude material. A general rule of thumb is a 50:1 to 100:1 ratio of silica gel to crude product by weight.
- Prepare a slurry of silica gel in the optimized mobile phase (containing 1% TEA).
- Carefully pack the column with the slurry, ensuring there are no air bubbles or cracks in the stationary phase.
3. Sample Loading:
- Dissolve the crude 7-Methylchroman-4-amine in a minimal amount of the mobile phase or a less polar solvent like dichloromethane.
- Alternatively, for less soluble materials, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.
4. Elution and Fraction Collection:
- Begin eluting the column with the optimized mobile phase.
- Collect fractions in test tubes or vials.
- Monitor the elution of your compound by TLC analysis of the collected fractions.
5. Product Isolation:
- Combine the fractions containing the pure 7-Methylchroman-4-amine.
- Remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Purification using Basic Alumina
This protocol is an alternative for amines that show very strong adsorption to silica gel.
1. TLC Analysis:
- Use neutral or basic alumina TLC plates to develop a suitable solvent system. Note that the polarity of solvents can have a different effect on alumina compared to silica.
2. Column Preparation and Elution:
- Follow the same general procedure as for silica gel chromatography, but substitute basic alumina for the stationary phase. A basic modifier in the mobile phase is typically not necessary with alumina.
Visualizing the Process
Workflow for Troubleshooting Amine Purification
Caption: A decision-making workflow for troubleshooting the purification of 7-Methylchroman-4-amine.
Summary of Key Parameters
| Parameter | Recommendation for 7-Methylchroman-4-amine | Rationale |
| Stationary Phase | Silica Gel (default) or Basic Alumina | Silica is standard, but alumina is better for strongly basic compounds. |
| Mobile Phase (Silica) | Hexane/Ethyl Acetate or Dichloromethane/Methanol | A non-polar/polar solvent mixture allows for fine-tuning of polarity. |
| Mobile Phase Modifier | 0.5-2% Triethylamine (TEA) or Ammonia | Neutralizes acidic silanol groups, preventing peak tailing and product loss. |
| Rf Value (TLC) | 0.2 - 0.3 | Provides optimal separation and a reasonable elution time on the column. |
| Sample Loading | Dry loading or minimal solvent volume | Ensures a narrow starting band for better separation. |
References
- BenchChem. (2025). Troubleshooting purification of tertiary amine compounds by column chromatography.
- BenchChem. (2025). Technical Support Center: Troubleshooting Streaking of Amines on Silica Gel Columns.
- Chemistry For Everyone. (2025, March 18). Why Do Amines Adhere To Silica Gel Columns? [Video]. YouTube.
Sources
Technical Support Center: Chiral Separation of 7-Methylchroman-4-amine Enantiomers
Welcome to the technical support hub for the chiral separation of 7-Methylchroman-4-amine. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the enantioseparation of this and structurally similar chiral primary amines. The inherent challenges of separating these molecules—stemming from the basicity of the primary amine and its rigid chroman structure—require a systematic and informed approach. This document provides in-depth, experience-driven guidance in a direct question-and-answer format to address the specific issues you may encounter.
Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)
This section addresses high-level questions to build a strong foundation for your method development strategy.
Q1: What makes the chiral separation of 7-Methylchroman-4-amine challenging?
A1: The primary challenge lies in its chemical structure. As a primary amine, 7-Methylchroman-4-amine is a basic compound. This basicity leads to strong interactions with residual acidic silanol groups on the surface of standard silica-based chiral stationary phases (CSPs).[1][2][3] These secondary interactions are a primary cause of significant peak tailing, which compromises resolution and quantification.[1][2][3] Furthermore, achieving chiral recognition requires a CSP that can form transient diastereomeric complexes with the enantiomers, a process that is highly sensitive to the mobile phase, additives, and temperature.[4]
Q2: Which chromatographic modes are most effective: HPLC, SFC, or GC?
A2: Both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are highly effective for this separation, with SFC often holding an advantage.[5]
-
SFC: Often provides superior peak symmetry and faster analysis times for basic compounds.[5] The use of supercritical CO2 as the main mobile phase component results in low viscosity and high diffusivity, leading to high efficiency and reduced solvent consumption.[5][6]
-
HPLC: A robust and widely accessible technique. Normal-phase (NP-HPLC) is frequently successful for chiral amine separations.[7] Reversed-phase (RP-HPLC) can also be used but typically requires careful pH control and mobile phase additives to manage peak shape.[1]
-
GC: Generally less suitable for this compound. The direct injection of primary amines often results in severe peak tailing.[8] While derivatization can overcome this, it adds complexity and potential sources of error to the workflow.[8]
Q3: What are the best starting points for Chiral Stationary Phase (CSP) selection?
A3: Polysaccharide-based CSPs are the industry standard and the most successful class for resolving a wide range of racemates, including primary amines.[9][10][11]
-
Recommended Starting CSPs:
-
Amylose-based: Columns with amylose tris(3,5-dimethylphenylcarbamate) selectors (e.g., CHIRALPAK® AD, Lux® Amylose-1) are highly effective.[10]
-
Cellulose-based: Columns with cellulose tris(3,5-dimethylphenylcarbamate) selectors (e.g., CHIRALCEL® OD, Lux® Cellulose-1) also show broad selectivity for amines.[10][12]
-
Immobilized Versions: Immobilized polysaccharide CSPs (e.g., CHIRALPAK® IA, IB, IC) are highly recommended as they offer greater solvent compatibility, allowing for a wider range of mobile phases during method development and robust column cleaning procedures.[9][13]
-
Q4: Why are mobile phase additives necessary, and which ones should I use?
A4: Additives are critical for achieving good peak shape and, in many cases, for enabling chiral recognition itself. For a basic analyte like 7-Methylchroman-4-amine, a basic additive is typically required.[13]
-
Mechanism of Action: Basic additives like diethylamine (DEA) or triethylamine (TEA) act as competitive inhibitors. They bind to the acidic silanol sites on the silica surface that would otherwise cause peak tailing.[1][14] This ensures that the primary interaction mechanism is with the chiral selector, not the silica backbone.
-
Typical Additives & Concentrations:
-
For Normal Phase HPLC/SFC: Add 0.1% to 0.5% of a basic modifier like DEA, TEA, or Butylamine to the mobile phase.[9][13]
-
For Reversed Phase HPLC: Buffers are used to control the pH. Operating at a low pH (e.g., pH 3) can protonate the silanol groups, reducing unwanted interactions.[1]
-
Acidic Additives: Interestingly, for some basic drugs on polysaccharide CSPs, acidic additives like trifluoroacetic acid (TFA) have been shown to improve selectivity, sometimes even reversing the enantiomer elution order.[15] This can be an optimization strategy if basic additives fail.
-
Section 2: Proactive Method Development Protocol
A systematic screening approach is the most efficient path to a successful separation. Do not waste time with a trial-and-error approach on a single column.
Step-by-Step Chiral Screening Workflow
This protocol outlines a universal strategy for either HPLC or SFC systems.
-
Column Selection:
-
Mobile Phase Preparation:
-
Normal Phase (NP) HPLC:
-
Supercritical Fluid Chromatography (SFC):
-
-
Initial Screening Conditions:
-
Flow Rate: 1.0 mL/min for analytical columns (e.g., 4.6 mm I.D.).[16] Note: Chiral separations often benefit from lower flow rates, so optimization may involve reducing this.[17]
-
Temperature: 25-40°C. Maintain a stable temperature, as it can significantly impact selectivity.[16][17]
-
Detection: UV, at a wavelength where the analyte has sufficient absorbance (e.g., 220 nm or 254 nm).
-
Injection Volume: 5 µL.
-
Sample Concentration: 1 mg/mL dissolved in the initial mobile phase composition to avoid solvent mismatch effects.[2]
-
-
Execution and Evaluation:
-
Equilibrate each column with the mobile phase for at least 10-20 column volumes.[17]
-
Inject the racemic standard on each column/mobile phase combination.
-
Evaluate the results based on:
-
Resolution (Rs): The degree of separation between the two peaks. An Rs value ≥ 1.5 indicates baseline separation.
-
Selectivity (α): The ratio of the retention factors of the two enantiomers. A value > 1 indicates some separation is occurring.
-
Peak Shape (Asymmetry Factor, As): Aim for values between 0.9 and 1.5.
-
-
Method Development Workflow Diagram
Caption: A systematic workflow for chiral method development.
Section 3: Troubleshooting Guide
This section is formatted to help you diagnose and solve specific problems you encounter during your experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Resolution (Rs < 1.5) or No Separation (α = 1) | 1. Incorrect CSP: The selected stationary phase does not offer chiral recognition for this analyte.[10] 2. Suboptimal Mobile Phase: The solvent composition (alkane:alcohol ratio) is not ideal for selectivity. 3. Temperature: Temperature can significantly alter chiral interactions; the current setting may be too high or too low.[17] | 1. Screen Different CSPs: Test columns with different chiral selectors (e.g., if an amylose-based CSP failed, try a cellulose-based one).[18] 2. Change the Alcohol Modifier: Switch from IPA to EtOH or vice-versa. Systematically vary the alcohol percentage (e.g., from 5% to 25%). 3. Perform a Temperature Study: Analyze the sample at different temperatures (e.g., 15°C, 25°C, 40°C) to see the effect on resolution.[16] |
| Severe Peak Tailing (As > 2.0) | 1. Secondary Silanol Interactions: The primary amine is interacting strongly with the silica backbone of the CSP. This is the most common cause for basic compounds.[1][2][14] 2. Insufficient or Incorrect Additive: The concentration of the basic additive (e.g., DEA) is too low, or an inappropriate additive is being used.[13] 3. Column Overload: Injecting too much sample mass can saturate the stationary phase.[2] 4. Extra-column Dead Volume: Poorly made connections or excessive tubing length can cause peak distortion.[2][19] | 1. Increase Basic Additive: Increase the concentration of DEA or TEA in the mobile phase, for example, from 0.1% to 0.2% or higher (up to 0.5%).[13] 2. Switch Basic Additive: Try a different basic additive, such as butylamine.[13] 3. Reduce Sample Load: Decrease the injection volume or the sample concentration and re-inject. 4. Check System Plumbing: Ensure all fittings are tight and use tubing with the smallest appropriate internal diameter and length. Inject a neutral, non-tailing compound to diagnose if the problem is chemical or physical.[3] |
| Irreproducible Retention Times | 1. Insufficient Column Equilibration: The column is not fully equilibrated with the new mobile phase.[17] 2. Temperature Fluctuations: The column compartment temperature is not stable.[17] 3. Mobile Phase Instability: The mobile phase composition is changing over time (e.g., due to evaporation of a volatile component). | 1. Increase Equilibration Time: Flush the column with at least 20-30 column volumes of the new mobile phase before analysis. 2. Use a Thermostatted Column Compartment: Ensure the temperature is stable to within +/- 1°C.[17] 3. Prepare Fresh Mobile Phase: Prepare mobile phase daily and keep the solvent reservoir bottles capped. |
| High Backpressure | 1. Blocked Inlet Frit: Particulates from the sample or mobile phase have blocked the column inlet frit.[20] 2. Sample Precipitation: The sample was dissolved in a solvent much stronger than the mobile phase, causing it to precipitate upon injection.[20] 3. Column Contamination: Strongly retained impurities have built up at the head of the column.[20] | 1. Install a Guard Column: Use a guard column to protect the analytical column. 2. Filter Sample and Mobile Phase: Filter all samples and mobile phases through a 0.22 µm or 0.45 µm filter. 3. Backflush the Column: Disconnect the column from the detector and flush it in the reverse direction at a low flow rate. (Check manufacturer's instructions before doing this, especially for coated CSPs).[20] 4. Ensure Sample Solvent Compatibility: Dissolve the sample in the mobile phase whenever possible.[2] |
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common chiral separation issues.
References
- A Comparative Guide: HPLC vs. SFC for Chiral Separation of Primary Amines. (2025). BenchChem.
- HPLC method for enantiomeric separation of chiral amines. (2025). BenchChem.
- Effect of Basic and Acidic Additives on the Separation of Some Basic Drug Enantiomers on Polysaccharide-Based Chiral Columns With Acetonitrile as Mobile Phase. (2015).
- Chiral column takes the crown for supercritical enantioseparation of primary amines. (2023).
- Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral St
- CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. (2021). Daicel Chiral Technologies.
- Advances in Supercritical Fluid Chromatography for the Analysis of Chiral and Achiral Pharmaceuticals. (n.d.).
- Chiral HPLC Column Selection and Method Development Guide. (2014). Sigma-Aldrich.
- HPLC Technical Tip: Chiral Method Development. (n.d.). Phenomenex.
- Chiral HPLC Method Development. (n.d.). I.B.S.
- HPLC separation of enantiomers using chiral stationary phases. (2007). Česká a slovenská farmacie.
- Chiral Super Critical Fluid Chrom
- Chiral HPLC Methods for the Enantioseparation of Chroman-3-amine. (2025). BenchChem.
- Chiral Chromatography Frequently Asked Questions. (n.d.). Sigma-Aldrich.
- Peak Tailing in HPLC. (n.d.). Element Lab Solutions.
- Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. (2023).
- Common Causes Of Peak Tailing in Chrom
- A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.).
- Chiral Stationary Phases for Liquid Chromatography: Recent Developments. (n.d.). PMC.
- HPLC Peak Tailing. (n.d.). Axion Labs.
- COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS. (n.d.). UNCW Institutional Repository.
- Troubleshoot Chiral Column Performance: Efficiency & Resolution. (n.d.). Daicel Chiral Technologies.
- But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing. (2021).
- The Two Reasons Why HPLC Peaks Tail and How to Reduce Peak Tailing. (2025). YouTube.
- Chiral Mobile-Phase Additives in HPLC Enantioseparations. (2026).
- Chiral Mobile-Phase Additives in HPLC Enantiosepar
- Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chrom
- Trouble with chiral separations. (2020).
- Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. (n.d.). The Royal Society of Chemistry.
- Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021).
- Separation of Enantiomers. (n.d.). Thieme Chemistry.
- Enantiomers and Their Resolution. (n.d.). MDPI.
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 4. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 11. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chiral Super Critical Fluid Chromatography: Phenomenex [phenomenex.com]
- 13. chiraltech.com [chiraltech.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. researchgate.net [researchgate.net]
- 16. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
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- 18. chromatographyonline.com [chromatographyonline.com]
- 19. youtube.com [youtube.com]
- 20. chiraltech.com [chiraltech.com]
Technical Support Center: Enhancing the Stability of 7-Methylchroman-4-amine in Solution
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Welcome to the technical support center for 7-Methylchroman-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into improving the stability of this compound in solution. We will move beyond simple procedural lists to explain the underlying chemical principles and provide robust, self-validating protocols.
Introduction: The Challenge of 7-Methylchroman-4-amine Stability
7-Methylchroman-4-amine, a substituted chromanamine, is a valuable scaffold in medicinal chemistry. However, like many aromatic amines, it is susceptible to degradation in solution, which can compromise experimental results and the shelf-life of formulations. The primary routes of degradation often involve oxidation of the amine group and potential reactions involving the chroman ring system.[1][2][3][4][5] This degradation can manifest as discoloration (e.g., turning yellow or brown), loss of potency, and the formation of impurities that may be difficult to identify and separate.
Understanding and controlling the factors that influence the stability of 7-Methylchroman-4-amine is therefore critical for reliable and reproducible research. This guide will provide a structured approach to troubleshooting common stability issues and offer preventative strategies.
Troubleshooting Guide: Common Stability Issues and Solutions
This section addresses specific problems you might encounter during your experiments in a question-and-answer format, providing explanations and actionable solutions.
Question 1: My 7-Methylchroman-4-amine solution is rapidly turning yellow/brown. What is causing this and how can I prevent it?
Answer:
The discoloration of your 7-Methylchroman-4-amine solution is a classic indicator of oxidative degradation. Aromatic amines are particularly prone to oxidation, which can be initiated by exposure to atmospheric oxygen, light, and trace metal ions.[1] This process often leads to the formation of colored polymeric products.
Immediate Corrective Actions:
-
Inert Atmosphere: Prepare and store your solutions under an inert atmosphere, such as nitrogen or argon. This can be achieved by purging the solvent with the inert gas before dissolving the compound and blanketing the headspace of the storage container.
-
Light Protection: Store your solutions in amber vials or wrap the container with aluminum foil to protect it from light, as photo-oxidation can be a significant degradation pathway.[1]
-
Solvent Purity: Use high-purity, degassed solvents. Peroxides in older solvents can initiate oxidation.
Long-Term Prevention:
-
Antioxidants: Consider the addition of antioxidants to your solution. Aromatic amine antioxidants are effective radical scavengers that can prevent the autocatalytic degradation cycle.[6][7] Common choices include butylated hydroxytoluene (BHT) or hindered amine light stabilizers (HALS).[8] The optimal concentration will need to be determined experimentally but typically ranges from 0.01% to 0.1% (w/v).
-
Chelating Agents: If trace metal contamination is suspected (e.g., from spatulas or glassware), adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester metal ions and prevent them from catalyzing oxidation.
Question 2: I am observing a decrease in the concentration of 7-Methylchroman-4-amine over time, even when stored at low temperatures. What could be the issue?
Answer:
A gradual decrease in concentration, even under refrigeration, suggests a slow degradation process that is not entirely inhibited by low temperatures. While cold storage slows down most chemical reactions, it may not completely halt degradation, especially if other contributing factors are present.[9]
Troubleshooting Steps:
-
pH of the Solution: The pH of your solution is a critical factor. Amines are basic, and the protonated form (ammonium salt) is generally more stable towards oxidation than the free base.[1] The stability of similar amine compounds has been shown to be highly pH-dependent.[10][11][12]
-
Action: Measure the pH of your solution. If it is neutral or basic, consider acidifying it to a pH range of 3-5 using a suitable buffer or a dilute acid (e.g., HCl, citric acid). This will protonate the amine group, increasing its stability. However, be mindful that very low pH could potentially lead to other degradation pathways, so optimization is key.
-
-
Solvent Choice: The solvent can play a role in the stability of the dissolved compound. Protic solvents might participate in degradation reactions, while certain aprotic solvents could contain impurities.
-
Action: If you are using a protic solvent like methanol or ethanol, ensure it is of high purity and degassed. Consider switching to an aprotic solvent like acetonitrile or dimethyl sulfoxide (DMSO) if compatible with your experimental design. Always use freshly opened solvents when possible.
-
-
Container Material: While less common, interactions with the storage container can sometimes contribute to degradation.
-
Action: Ensure you are using high-quality, inert glass vials (e.g., borosilicate). If you suspect leaching from plastic containers, switch to glass.
-
Question 3: I am seeing new, unexpected peaks in my HPLC/LC-MS analysis of an aged 7-Methylchroman-4-amine solution. How can I identify these and prevent their formation?
Answer:
The appearance of new peaks is a clear indication of degradation. Identifying these degradation products is crucial for understanding the degradation pathway and developing an effective stabilization strategy.
Identification Strategy:
-
Forced Degradation Study: A forced degradation (or stress testing) study is a systematic way to accelerate the degradation of a compound to generate its degradation products for identification. This involves exposing the 7-Methylchroman-4-amine solution to various stress conditions:
-
Acidic and Basic Hydrolysis: Treat the solution with dilute HCl and NaOH at elevated temperatures.
-
Oxidation: Expose the solution to a reagent like hydrogen peroxide.
-
Thermal Stress: Heat the solution at a high temperature (e.g., 60-80°C).
-
Photostability: Expose the solution to UV and visible light.
-
-
Analytical Techniques: Analyze the samples from the forced degradation study using LC-MS/MS or GC-MS.[4] The fragmentation patterns of the new peaks can help in elucidating their structures.
Prevention:
Once the degradation pathway is understood (e.g., oxidation, hydrolysis), you can implement targeted stabilization strategies as outlined in the previous questions. For example, if oxidation is the primary route, the use of antioxidants and an inert atmosphere is paramount. If hydrolysis is observed, controlling the pH and water content of the solution will be critical.
Frequently Asked Questions (FAQs)
-
What is the optimal pH for storing 7-Methylchroman-4-amine solutions? While the exact optimal pH needs to be determined experimentally for your specific concentration and solvent system, a good starting point is a slightly acidic pH range of 3-5.[10] In this range, the amine group will be protonated, which generally enhances its stability against oxidation.
-
What is the recommended storage temperature? For short-term storage (days to a week), refrigeration at 2-8°C is recommended. For long-term storage, freezing at -20°C or -80°C is preferable.[9] However, always ensure the compound is fully dissolved upon thawing and check for any precipitation.
-
Can I use a common buffer system to control the pH? Yes, but with caution. Some buffer components can catalyze degradation.[10] It is advisable to use simple buffer systems like citrate or acetate buffers and to verify their compatibility in a preliminary stability study.
-
How often should I check the purity of my stock solution? For critical applications, it is good practice to check the purity of your stock solution by a suitable analytical method (e.g., HPLC) at regular intervals, especially if it has been stored for an extended period. The frequency will depend on the stability observed in your initial assessments.
Experimental Protocols
Protocol 1: Preparation of a Stabilized 7-Methylchroman-4-amine Stock Solution
-
Solvent Preparation: Take a suitable volume of high-purity solvent (e.g., acetonitrile or a citrate buffer at pH 4) in a flask.
-
Degassing: Purge the solvent with an inert gas (nitrogen or argon) for 15-20 minutes to remove dissolved oxygen.
-
Weighing: Accurately weigh the required amount of 7-Methylchroman-4-amine in a clean, amber glass vial.
-
Dissolution: Under a gentle stream of the inert gas, add the degassed solvent to the vial to achieve the desired concentration.
-
Mixing: Gently sonicate or vortex the vial until the compound is completely dissolved.
-
Headspace Purge: Before sealing the vial, purge the headspace with the inert gas.
-
Storage: Store the sealed vial at the recommended temperature (2-8°C for short-term, -20°C or lower for long-term), protected from light.
Protocol 2: Forced Degradation Study Workflow
-
Prepare Stock Solution: Prepare a stock solution of 7-Methylchroman-4-amine in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Aliquot: Distribute equal aliquots of the stock solution into several amber vials.
-
Stress Conditions:
-
Control: Keep one vial at the recommended storage condition.
-
Acid Hydrolysis: Add 0.1 M HCl to one vial.
-
Base Hydrolysis: Add 0.1 M NaOH to one vial.
-
Oxidation: Add 3% H2O2 to one vial.
-
Thermal: Place one vial in an oven at 60°C.
-
Photolytic: Place one vial in a photostability chamber.
-
-
Incubation: Incubate the vials for a defined period (e.g., 24, 48, 72 hours).
-
Analysis: At each time point, take a sample from each vial, neutralize if necessary, and analyze by a stability-indicating HPLC-UV or LC-MS method.
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control to identify and quantify the degradation products.
Data Presentation
Table 1: Example Data from a Forced Degradation Study of 7-Methylchroman-4-amine
| Stress Condition | Time (hours) | 7-Methylchroman-4-amine (% Remaining) | Degradation Product 1 (% Area) | Degradation Product 2 (% Area) |
| Control (4°C) | 72 | 99.5 | Not Detected | Not Detected |
| 0.1 M HCl (60°C) | 24 | 95.2 | 3.1 | 1.2 |
| 0.1 M NaOH (60°C) | 24 | 88.7 | 8.5 | 2.3 |
| 3% H2O2 (RT) | 24 | 75.4 | 15.6 | 4.1 |
| 60°C | 72 | 92.1 | 5.8 | 1.9 |
| Photolytic | 72 | 90.3 | 7.2 | 2.0 |
Visualizations
Caption: Potential degradation pathways of 7-Methylchroman-4-amine under various stress conditions.
Caption: A logical workflow for troubleshooting the stability of 7-Methylchroman-4-amine solutions.
References
-
Stability of Structurally Varied Aqueous Amines for CO2 Capture. ACS Publications. Retrieved from [Link]
-
Stabilization of Imines and Hemiaminals in Water by an Endo-Functionalized Container Molecule. PubMed. (2022-08-26). Retrieved from [Link]
-
Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research - ACS Publications. (2022-10-18). Retrieved from [Link]
-
What are stabilizers for amides, imides and amines for their long time storage?. ResearchGate. (2015-11-26). Retrieved from [Link]
-
Aromatic Amine Antioxidants: Key to High-Temperature Polymer Stability. LinkedIn. Retrieved from [Link]
- US4622168A - Stabilizer for amine/quaternary ammonium blends. Google Patents.
- US20120271026A1 - Inhibition of amine oxidation. Google Patents.
-
DEGRADATION STUDIES OF AMINES AND ALKANOLAMINES DURING CO2 ABSORPTION AND STRIPPING SYSTEM. UM Research Repository. (2010-11-26). Retrieved from [Link]
-
Degradation studies of amines and alkanolamines during sour gas treatment process. Academic Journals. (2011-10-23). Retrieved from [Link]
-
Degradation studies of amines and alkanolamines during CO2 absorption and stripping system. ResearchGate. Retrieved from [Link]
-
Bacterial degradation of monocyclic aromatic amines. PMC - PubMed Central. Retrieved from [Link]
-
Antioxidant action mechanisms of hindered amine stabilisers. ResearchGate. Retrieved from [Link]
-
Emissions and formation of degradation products in amine- based carbon capture plants. FORCE Technology. Retrieved from [Link]
-
Degradation studies of amines and alkanolamines during sour gas treatment process. ResearchGate. Retrieved from [Link]
-
Aromatic Amines Antioxidants. Performance Additives. Retrieved from [Link]
-
Survey on Antioxidants Used as Additives to Improve Biodiesel’s Stability to Degradation through Oxidation. MDPI. Retrieved from [Link]
-
Short- and Long-Term Stability of Aromatic Amines in Human Urine. MDPI. (2023-02-25). Retrieved from [Link]
-
Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study. Environmental Science: Processes & Impacts (RSC Publishing). Retrieved from [Link]
-
Destruction of aromatic amines in laboratory wastes through oxidation with potassium permanganate/sulfuric acid into non-mutagenic derivatives. PubMed. Retrieved from [Link]
-
Impact of Solvent on the Thermal Stability of Amines. PMC - NIH. (2022-10-19). Retrieved from [Link]
-
Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. Retrieved from [Link]
-
Literature update of analytical methods for biogenic amines determination in food and beverages. MOST Wiedzy. Retrieved from [Link]
-
Thermal stability and thermal decomposition study of hindered amine light stabilizers. ResearchGate. Retrieved from [Link]
-
Analytical Methods to Determine the Stability of Biopharmaceutical Products. Chromatography Online. (2023-01-01). Retrieved from [Link]
-
A Review on Analytical Techniques for Quantitative Detection of Biogenic Amines in Aquatic Products. MDPI. (2024-12-20). Retrieved from [Link]
-
Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. NIH. (2021-08-12). Retrieved from [Link]
-
Development of colorimetric analytical methods to monitor quaternary amine grafted surfaces. ResearchGate. Retrieved from [Link]
-
Effect of pH on the stability of methacholine chloride in solution. PubMed. Retrieved from [Link]
-
Structure and Stability of 7-mercapto-4-methylcoumarin SAM on Gold: an Experimental and Computational analysis.. ChemRxiv. Retrieved from [Link]
-
The stability of mutagenic chemicals stored in solution. PubMed. Retrieved from [Link]
-
Thermal Stability of Amine Compounds and Dichloromethane. Chemical Engineering Transactions. (2016-04-20). Retrieved from [Link]
-
Optimizing Permanganic Acid Production: Effects of Temperature on Stability. PubMed. (2025-11-02). Retrieved from [Link]
-
The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. NIH. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. eprints.um.edu.my [eprints.um.edu.my]
- 3. academicjournals.org [academicjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. performanceadditives.us [performanceadditives.us]
- 8. researchgate.net [researchgate.net]
- 9. The stability of mutagenic chemicals stored in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of pH on the stability of methacholine chloride in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Byproduct Formation in the Synthesis of 7-Methylchroman-4-amine
Welcome to the Technical Support Center for the synthesis of 7-Methylchroman-4-amine. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with the formation of impurities and byproducts during the synthesis of this valuable chroman-amine derivative. As a key intermediate in the development of novel therapeutics, particularly for neurodegenerative diseases, achieving high purity of 7-Methylchroman-4-amine is paramount. This document provides in-depth, experience-driven troubleshooting advice in a user-friendly question-and-answer format to help you optimize your synthetic route and minimize byproduct formation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am seeing a significant amount of a byproduct with a similar polarity to my starting material, 7-Methylchroman-4-one, when performing a reductive amination. What is this likely to be and how can I avoid it?
A1: This is a very common issue in reductive amination, and the most probable byproduct is 7-Methylchroman-4-ol .
Causality: The formation of the alcohol byproduct arises from the direct reduction of the ketone starting material by the reducing agent, competing with the desired reduction of the imine intermediate. This is particularly problematic if the reducing agent is too reactive or if the reaction conditions do not sufficiently favor imine formation.
Troubleshooting & Optimization:
-
Choice of Reducing Agent: The selection of the reducing agent is critical. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are generally preferred over more powerful reducing agents like sodium borohydride (NaBH₄) for reductive aminations. These milder agents are more selective for the reduction of the protonated imine (iminium ion) over the ketone, especially under mildly acidic conditions.
-
pH Control: Maintaining a slightly acidic pH (typically between 5 and 6) is crucial. This pH range is a compromise: it needs to be acidic enough to catalyze the formation of the imine and the subsequent iminium ion, but not so acidic as to hydrolyze the imine or significantly accelerate the reduction of the ketone.
-
Reaction Sequence: Consider a two-step procedure. First, form the imine by reacting 7-Methylchroman-4-one with the amine source (e.g., ammonia or an ammonium salt) in a suitable solvent like methanol or ethanol. Monitor the reaction by TLC or LC-MS to confirm imine formation. Once the imine is formed, add the reducing agent. This can significantly reduce the amount of the ketone available for direct reduction.
-
Temperature: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). Higher temperatures can increase the rate of the undesired ketone reduction.
Analytical Identification:
-
TLC: 7-Methylchroman-4-ol will likely have a slightly higher Rf than the starting ketone in typical normal-phase silica gel systems (e.g., ethyl acetate/hexanes). The amine product will have a much lower Rf.
-
¹H NMR: The most telling signal for 7-Methylchroman-4-ol is the appearance of a new multiplet in the 4.5-5.0 ppm range corresponding to the proton on the carbon bearing the hydroxyl group (CH-OH). The disappearance of the ketone carbonyl signal in the ¹³C NMR spectrum (around 190-200 ppm) and the appearance of a new signal around 65-75 ppm for the CH-OH carbon are also indicative.
Q2: In the reduction of 7-Methylchroman-4-one oxime, my yield of the desired amine is low, and I have a significant amount of a more polar byproduct. What could this be?
A2: The most likely byproduct in the catalytic hydrogenation of an oxime is the corresponding 7-Methylchroman-4-hydroxylamine .
Causality: The reduction of an oxime to an amine involves the cleavage of the N-O bond. If the reduction is not driven to completion, the hydroxylamine can be isolated as a stable intermediate. The choice of catalyst and reaction conditions plays a significant role in the selectivity of this transformation. Some catalysts or conditions may favor the formation of the hydroxylamine over the amine.[1][2]
Troubleshooting & Optimization:
-
Catalyst Selection: Palladium on carbon (Pd/C) is a common catalyst for this reduction and generally favors the formation of the primary amine. However, catalyst activity can vary. Ensure you are using a high-quality, active catalyst. Platinum-based catalysts (e.g., PtO₂) can sometimes show a higher tendency to form hydroxylamines under certain conditions.
-
Reaction Time and Hydrogen Pressure: Incomplete reduction is a common cause. Increase the reaction time and/or the hydrogen pressure to drive the reaction to completion. Monitor the reaction progress by TLC or LC-MS to ensure all the starting oxime and hydroxylamine intermediate have been consumed.
-
Acidic Additives: The addition of a small amount of acid (e.g., acetic acid or a catalytic amount of HCl) can promote the hydrogenolysis of the N-O bond, thus favoring the formation of the amine over the hydroxylamine.
-
Solvent: The choice of solvent can influence the reaction. Protic solvents like ethanol or methanol are commonly used and are generally effective.
Analytical Identification:
-
TLC: The hydroxylamine will be more polar than the starting oxime and will have a lower Rf value. The final amine product will be even more polar.
-
Mass Spectrometry: The hydroxylamine will have a molecular weight that is 2 atomic mass units higher than the corresponding amine (due to the presence of the oxygen atom).
-
¹H NMR: The NMR spectrum of the hydroxylamine will be distinct from the amine. The proton on the carbon attached to the nitrogen (CH-N) will have a different chemical shift and coupling pattern. The N-OH proton may be observable as a broad singlet.
Q3: I am attempting a stereoselective synthesis of (R)-7-Methylchroman-4-amine. How can I identify and control the formation of the unwanted (S)-enantiomer or other diastereomeric byproducts?
A3: The formation of the incorrect stereoisomer is a critical issue in asymmetric synthesis. The presence of the undesired (S)-enantiomer or diastereomers will depend on the specific chiral method employed.
Causality:
-
Enantiomeric Excess of Chiral Catalyst/Auxiliary: If a chiral catalyst or auxiliary is used, its enantiomeric purity will directly impact the enantiomeric excess of the product.
-
Racemization: The product or a key intermediate may be susceptible to racemization under the reaction or workup conditions.
-
Diastereoselectivity of Reduction: If a chiral substrate is being reduced, the facial selectivity of the hydride attack will determine the diastereomeric ratio of the product.
Troubleshooting & Optimization:
-
Chiral Purity of Starting Materials: Ensure the enantiomeric or diastereomeric purity of all chiral starting materials, catalysts, and reagents.
-
Reaction Conditions: Temperature, solvent, and the nature of the reducing agent can all influence the stereoselectivity of the reaction. Lower temperatures often lead to higher stereoselectivity.
-
Catalyst Loading: The loading of the chiral catalyst can sometimes impact the enantiomeric excess.
-
Purification of Diastereomers: If diastereomers are formed, they can often be separated by standard purification techniques like flash column chromatography or crystallization.
Analytical Identification:
-
Chiral HPLC: This is the most common and reliable method for determining the enantiomeric excess of the final product. A suitable chiral stationary phase (e.g., a polysaccharide-based column) will be required. Method development will likely involve screening different mobile phases (e.g., hexane/isopropanol with a basic additive like diethylamine).
-
NMR with Chiral Shift Reagents: The addition of a chiral shift reagent can sometimes allow for the differentiation of enantiomers in the ¹H NMR spectrum.
-
Conversion to Diastereomers: The enantiomeric mixture can be reacted with a chiral derivatizing agent to form a mixture of diastereomers, which can then be analyzed by standard HPLC or NMR.
Data Summary & Analytical Guidance
Table 1: Common Byproducts and their Identification
| Byproduct Name | Typical Synthetic Route | Key ¹H NMR Signal (indicative) | Mass Spec (M+) | TLC Rf (vs. Product) |
| 7-Methylchroman-4-ol | Reductive Amination | ~4.5-5.0 ppm (multiplet, CH-OH) | 164.21 | Higher |
| 7-Methylchroman-4-hydroxylamine | Oxime Reduction | Distinct CH-N signal, broad N-OH | 179.22 | Higher |
| (S)-7-Methylchroman-4-amine | Chiral Synthesis | Indistinguishable from (R) | 163.22 | Same |
Experimental Protocols & Workflows
Protocol 1: General Procedure for Reductive Amination of 7-Methylchroman-4-one
-
To a solution of 7-Methylchroman-4-one (1.0 eq) in methanol (0.2 M), add ammonium acetate (5.0 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add sodium cyanoborohydride (1.5 eq) portion-wise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of 1M HCl until the pH is ~2.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Basify the aqueous residue with 2M NaOH to pH > 10.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify by flash column chromatography (silica gel, eluting with a gradient of methanol in dichloromethane).
Protocol 2: General Procedure for Catalytic Hydrogenation of 7-Methylchroman-4-one Oxime
-
To a solution of 7-Methylchroman-4-one oxime (1.0 eq) in ethanol (0.1 M), add 10% Pd/C (10 mol% Pd).
-
Place the reaction mixture in a hydrogenation apparatus.
-
Purge the system with hydrogen gas and then maintain a hydrogen atmosphere (e.g., 50 psi).
-
Stir the reaction vigorously at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of celite to remove the catalyst.
-
Wash the celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify by flash column chromatography or crystallization.
Visualizations
Diagram 1: Synthetic Routes and Potential Byproducts
Caption: Key synthetic pathways and common byproduct formations.
Diagram 2: Troubleshooting Workflow for Low Yield in Reductive Amination
Caption: A logical workflow for troubleshooting low yields in reductive amination.
References
-
Mas-Roselló, J., & Cramer, N. (2022). Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities. Chemistry – A European Journal, 28(10), e202103683. [Link]
-
Wikipedia. (n.d.). Oxime. Retrieved from [Link]
Sources
Technical Support Center: Scaling Up the Synthesis of 7-Methylchroman-4-amine
Welcome to the technical support center for the synthesis of 7-Methylchroman-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for scaling up this important synthesis. As a key intermediate in medicinal chemistry, particularly for neurodegenerative disease research, robust and scalable synthesis of 7-Methylchroman-4-amine is crucial.[1][2] This document provides practical, field-proven insights to navigate the challenges of transitioning from lab-scale to larger-scale production.
I. Synthesis Overview & Key Challenges
The most prevalent and efficient route to 7-Methylchroman-4-amine is a two-step process commencing from the corresponding 7-Methylchroman-4-one precursor.[1] This involves an initial synthesis of the chroman-4-one, followed by a reductive amination to yield the target amine.
Diagram: Synthetic Pathway to 7-Methylchroman-4-amine
Caption: General synthetic route to 7-Methylchroman-4-amine.
While this pathway is reliable on a small scale, scaling up introduces significant challenges.[3][4] These often manifest as decreased yield, inconsistent product quality, and purification difficulties. The primary hurdles include:
-
Reaction Kinetics and Thermodynamics: What works in a flask doesn't always translate to a large reactor.[3]
-
Mass and Heat Transfer: Inefficient mixing and temperature control can lead to side reactions and impurity formation.[5]
-
Work-up and Purification: Isolating the pure product from larger volumes of reaction mixture can be complex.
This guide will address these issues in a practical, question-and-answer format.
II. Troubleshooting Guide & FAQs
This section is structured to address common problems encountered during the scale-up of 7-Methylchroman-4-amine synthesis.
A. Step 1: 7-Methylchroman-4-one Synthesis
The synthesis of the chroman-4-one intermediate is typically achieved via a base-promoted crossed aldol condensation of a 2'-hydroxyacetophenone derivative with an appropriate aldehyde, followed by an intramolecular oxa-Michael addition.[1][6]
Q1: My yield of 7-Methylchroman-4-one has dropped significantly upon scaling up. What are the likely causes?
A1: A drop in yield during scale-up is a common issue with several potential root causes:
-
Inefficient Mixing: In larger reactors, ensuring homogenous mixing of the reactants and base is critical. "Dead zones" in the reactor can lead to localized areas of low reactant concentration, slowing the reaction rate.[5]
-
Troubleshooting:
-
Stirrer Design: Evaluate the type and position of your mechanical stirrer. An anchor or pitched-blade turbine stirrer may be more effective than a simple overhead stirrer for larger volumes.
-
Baffles: Introduce baffles into the reactor to improve turbulence and mixing efficiency.
-
-
-
Poor Temperature Control: The aldol condensation is often exothermic. On a larger scale, inefficient heat dissipation can lead to temperature gradients within the reactor, promoting side reactions and decomposition of starting materials.[5]
-
Troubleshooting:
-
Jacketed Reactor: Utilize a jacketed reactor with a circulating thermal fluid for precise temperature control.
-
Controlled Addition: Add the base or aldehyde slowly to control the exothermic reaction and maintain the desired temperature.
-
-
-
Incomplete Reaction: The reaction may not be going to completion in the allotted time due to the factors mentioned above.
-
Troubleshooting:
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.
-
-
Q2: I'm observing an increase in impurities in my crude 7-Methylchroman-4-one. How can I identify and mitigate them?
A2: Impurity profiles often change upon scale-up. Common impurities in this step include unreacted starting materials, self-condensation products of the aldehyde, and over-alkylation products.
-
Identification:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most powerful tool for identifying the molecular weights of impurities, which can help in postulating their structures.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: 1H and 13C NMR of the crude product can reveal the presence of characteristic signals from common impurities.
-
-
Mitigation Strategies:
-
Stoichiometry: Carefully control the stoichiometry of the reactants. A slight excess of the 2'-hydroxyacetophenone derivative can sometimes help to consume the aldehyde and minimize self-condensation.
-
Temperature Control: As mentioned, maintaining a consistent and optimal reaction temperature is crucial to minimize side reactions.
-
Purification: While optimizing the reaction is ideal, an efficient purification strategy is essential. Flash column chromatography is often employed for purification.[1][7]
-
B. Step 2: Reductive Amination
The conversion of 7-Methylchroman-4-one to 7-Methylchroman-4-amine is most commonly achieved through reductive amination.[1][8] This involves the formation of an imine intermediate with an amine source (like ammonium acetate), followed by reduction with a selective reducing agent such as sodium cyanoborohydride (NaBH₃CN).[8][9]
Q3: The reductive amination is sluggish and incomplete on a larger scale. What can I do to improve the conversion?
A3: Several factors can contribute to a slow or incomplete reductive amination:
-
pH Control: The formation of the imine intermediate is pH-dependent. The reaction is typically carried out under mildly acidic conditions to facilitate both imine formation and the subsequent reduction.
-
Troubleshooting:
-
Monitor and Adjust pH: Monitor the pH of the reaction mixture and maintain it within the optimal range (typically pH 5-7). Acetic acid is often used to adjust the pH.[8]
-
-
-
Water Scavenging: The formation of the imine generates water, which can hydrolyze the imine back to the ketone, thus hindering the reaction.
-
Troubleshooting:
-
Molecular Sieves: Add activated molecular sieves (3Å or 4Å) to the reaction mixture to sequester the water formed.
-
-
-
Reducing Agent Activity: Sodium cyanoborohydride can be sensitive to moisture and pH.
-
Troubleshooting:
-
Fresh Reagent: Use a fresh, high-quality batch of NaBH₃CN.
-
Controlled Addition: Add the reducing agent in portions to maintain its activity throughout the reaction.
-
-
Q4: I am observing the formation of 7-Methylchroman-4-ol as a significant byproduct. How can I prevent this?
A4: The formation of the corresponding alcohol is a common side reaction in reductive aminations, arising from the reduction of the starting ketone.
-
Causality: This occurs when the reducing agent reduces the ketone carbonyl group faster than the imine. While NaBH₃CN is generally selective for the imine, this selectivity can be compromised under certain conditions.[8]
-
Mitigation Strategies:
-
Pre-formation of the Imine: Allow the ketone and the amine source to stir together for a period (e.g., 1-2 hours) before adding the reducing agent. This allows for a higher concentration of the imine to be present, favoring its reduction over the ketone.
-
Choice of Reducing Agent: While NaBH₃CN is common, sodium triacetoxyborohydride (NaBH(OAc)₃) can offer improved selectivity for the reduction of the imine in the presence of the ketone.[9]
-
Temperature Control: Running the reaction at a lower temperature can sometimes improve the selectivity of the reduction.
-
Diagram: Troubleshooting Decision Tree for Reductive Amination
Caption: Decision tree for troubleshooting low yields in reductive amination.
III. Experimental Protocols
The following are generalized, scalable protocols. It is imperative to perform a thorough safety assessment before conducting any chemical synthesis.
A. Synthesis of 7-Methylchroman-4-one
| Reagent/Parameter | Amount (per 1 mol of 2'-hydroxyacetophenone) |
| 2'-Hydroxyacetophenone derivative | 1.0 mol |
| Appropriate Aldehyde | 1.1 mol |
| Diisopropylamine (DIPA) | 1.1 mol |
| Ethanol | 2.5 L |
| Microwave Irradiation | 160–170 °C for 1 hour |
| Dichloromethane (for work-up) | As needed |
| 10% NaOH (aq) | As needed |
| 1 M HCl (aq) | As needed |
| Brine | As needed |
| MgSO₄ | As needed |
Procedure:
-
To a solution of the 2'-hydroxyacetophenone in ethanol, add the corresponding aldehyde and diisopropylamine.[1]
-
Heat the mixture using microwave irradiation at 160–170 °C for 1 hour.[6]
-
After cooling, dilute the reaction mixture with dichloromethane.
-
Wash the organic phase sequentially with 10% aqueous NaOH, 1 M aqueous HCl, water, and brine.
-
Dry the organic phase over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired chroman-4-one.[1]
B. Reductive Amination to 7-Methylchroman-4-amine
| Reagent/Parameter | Amount (per 1 mol of 7-Methylchroman-4-one) |
| 7-Methylchroman-4-one | 1.0 mol |
| Ammonium Acetate | 5.0 - 10.0 mol |
| Sodium Cyanoborohydride (NaBH₃CN) | 1.5 - 2.0 mol |
| Methanol | 5.0 L |
| Acetic Acid | To adjust pH to 5-7 |
Procedure:
-
Dissolve the 7-Methylchroman-4-one and ammonium acetate in methanol.
-
Adjust the pH of the solution to between 5 and 7 with glacial acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium cyanoborohydride portion-wise over 30 minutes, monitoring for any temperature increase.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or HPLC).
-
Carefully quench the reaction by the slow addition of 1 M HCl until the effervescence ceases.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Basify the aqueous residue with 10% NaOH to pH > 10 and extract with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic extracts, dry over MgSO₄, filter, and concentrate to yield the crude 7-Methylchroman-4-amine.
-
Further purification can be achieved by column chromatography or crystallization.
IV. Concluding Remarks
Scaling up the synthesis of 7-Methylchroman-4-amine requires a systematic approach to identify and address the challenges that arise from changes in scale. By focusing on key parameters such as mixing, temperature control, pH, and reagent stoichiometry, it is possible to develop a robust and reproducible process. This guide provides a foundation for troubleshooting common issues, but it is essential to tailor these strategies to your specific equipment and reaction conditions. Always prioritize safety and conduct thorough risk assessments before implementing any changes to your process.
V. References
-
Vertex AI Search. (2023). Synthesis of 7-Methylchroman-4-amine. Retrieved from
-
ChemRxiv. (n.d.). Synthesis of Chroman Derivatives by Group Transposition and Atom Swap of 1-Tetralones. Retrieved from
-
BenchChem. (2025). Application of (R)-7-Methylchroman-4-amine and its Derivatives in Drug Discovery. Retrieved from
-
ResearchGate. (n.d.). Synthesis of 7-hydroxy-4 methyl-2H-chromen-2-one. Retrieved from
-
ACS Publications. (n.d.). Enantioselective Synthesis of Highly Substituted Chromans via the Oxa-Michael–Michael Cascade Reaction with a Bifunctional Organocatalyst. The Journal of Organic Chemistry. Retrieved from
-
Organic Chemistry Portal. (n.d.). Chromanone and flavanone synthesis. Retrieved from
-
JoVE. (n.d.). Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2- carboxamide. Retrieved from
-
International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). SYNTHESIS AND CHARACTERIZATION OF NEW 7-HYDROXY-4-METHYL COUMARIN INCORPORATED FLAVANONE AND ISOXAZOLINE DERIVATIVES. Retrieved from
-
ACS Publications. (1994). General Preparation of 7-Substituted 4-Chromanones: Synthesis of a Potent Aldose Reductase Inhibitor. The Journal of Organic Chemistry. Retrieved from
-
NIH. (n.d.). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. PMC. Retrieved from
-
MDPI. (n.d.). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Retrieved from
-
ScienceDirect. (n.d.). Synthesis of 7-substituted 4-methyl coumarins by Pechmann reaction using nano-crystalline sulfated-zirconia. Retrieved from
-
Prime Scholars. (2021). How to deal with Scale-up challenges of Chemistry?. Retrieved from
-
ResearchGate. (n.d.). Challenges in the synthesis of chroman-4-one derivatives. Retrieved from
-
ResearchGate. (n.d.). Reductive amination of 7-O-protected 8- formylchromones. Retrieved from
-
SciSpace. (2016). Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. Retrieved from
-
HWS Labortechnik Mainz. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. Retrieved from
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from
-
Macmillan Group. (2005). Enantioselective Organocatalytic Reductive Amination. Retrieved from
-
MDPI. (2023). A Simple and Effective Protocol for the Pechmann Reaction to Obtain 4-Methylcoumarin Derivatives Using a High-Speed Mixer Ball Mill Process. Retrieved from
-
Fluorochem. (n.d.). 7-METHYLCHROMAN-4-ONE. Retrieved from
-
Enamine. (2024). Enamine Scale-Up Synthesis of MedChem Relevant Cores. Retrieved from
-
BenchChem. (n.d.). Hydroxydiphenylamine synthesis from lab to industrial scale. Retrieved from
-
Dana Bioscience. (n.d.). (R)-7-methylchroman-4-amine 100mg. Retrieved from
-
Achmem. (n.d.). 7-Hydroxy-8-methylchroman-4-one. Retrieved from
-
Ascendex Scientific, LLC. (n.d.). 7-methylchroman-4-amine. Retrieved from
-
Fluorochem. (n.d.). 7-METHYLCHROMAN-4-AMINE. Retrieved from
-
ResearchGate. (n.d.). Synthesis of 7-hydroxy-4-methylcoumarin via the Pechmann reaction with PVP-supported phosphotungstic acid catalyst. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. primescholars.com [primescholars.com]
- 4. Enamine Scale-Up Synthesis of MedChem Relevant Cores - Enamine [enamine.net]
- 5. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 6. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. Buy 7-Methylchroman-4-amine | 742679-35-2 [smolecule.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
addressing solubility issues of 7-Methylchroman-4-amine in biological assays
Technical Support Center: 7-Methylchroman-4-amine
Introduction: Navigating the Solubility Challenges of 7-Methylchroman-4-amine
7-Methylchroman-4-amine is a heterocyclic amine with a chroman scaffold, a structure of interest in medicinal chemistry for its potential biological activities, including neuroprotective effects and interactions with cytochrome P450 enzymes.[1] A significant bottleneck in the preclinical evaluation of this and similar compounds is its characteristically low solubility in aqueous media, which is the standard environment for most biological assays. Poor solubility can lead to underestimated potency, high variability, and misleading structure-activity relationships (SAR).
This guide provides researchers, scientists, and drug development professionals with a comprehensive, principles-based framework for systematically addressing the solubility challenges of 7-Methylchroman-4-amine. Our approach is grounded in the physicochemical properties of the molecule and provides a logical, step-by-step workflow from initial stock solution preparation to advanced formulation strategies.
Understanding the Molecule: A Physicochemical Perspective
The solubility behavior of 7-Methylchroman-4-amine is dictated by its chemical structure:
-
Aromatic Chroman Core: The fused ring system is largely hydrophobic and rigid, contributing to low aqueous solubility. The methyl group at the 7-position further increases its lipophilicity.[1]
-
Basic Amine Group (-NH2): The primary amine is the key to unlocking solubility. As a weak base, its charge state is dependent on the pH of the surrounding medium.[2][3] At a pH below its pKa, the amine group will be protonated (-NH3+), forming a more water-soluble salt.[4][5] Conversely, at a pH above its pKa, it will be in its neutral, less soluble form.[4] The chemistry of amines is dominated by the lone pair of electrons on the nitrogen, which makes them both basic and nucleophilic.[2]
Troubleshooting Workflow for Solubility Issues
When encountering precipitation or poor solubility during an experiment, follow this logical progression to identify and solve the issue.
Caption: A decision tree for troubleshooting solubility.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section provides direct answers to common issues encountered when working with 7-Methylchroman-4-amine.
Q1: My compound precipitated immediately when I diluted my DMSO stock into my aqueous assay buffer. What happened?
This is a classic case of a compound exceeding its kinetic solubility .[6] While 7-Methylchroman-4-amine may be soluble in 100% DMSO, its solubility dramatically decreases when diluted into a predominantly aqueous environment.[7] The DMSO concentration in your final assay volume is likely too low to maintain solubility. This is especially common in early drug discovery where compounds are often tested at high concentrations.[8]
Actionable Steps:
-
Reduce Final Concentration: The simplest solution is to test a lower concentration of the compound.
-
Perform a Kinetic Solubility Assay: Systematically determine the concentration at which the compound begins to precipitate in your specific assay buffer (See Protocol 1). This value, not the stock concentration, is your true upper limit for the experiment.
-
Increase Stock Concentration: If possible, make a more concentrated DMSO stock. This allows you to add a smaller volume to your assay, keeping the final DMSO percentage lower and reducing the "solvent shock."
Q2: What is the difference between kinetic and thermodynamic solubility, and which one matters for my assay?
Understanding this distinction is critical for interpreting your results.
-
Kinetic Solubility is measured by diluting a DMSO stock solution into an aqueous buffer and identifying the concentration at which precipitation first occurs.[8][9] This is the most relevant measure for typical in vitro screening assays where compounds are added from a stock and the experiment runs for a relatively short duration (minutes to hours).[6]
-
Thermodynamic Solubility is the true equilibrium solubility of the solid compound in a solvent.[9] It is determined by adding an excess of the solid compound to the buffer, shaking for an extended period (e.g., 24 hours) until equilibrium is reached, and then measuring the concentration of the dissolved compound.[6][10] This value is more important for later-stage development, such as formulation for in vivo studies.[9]
For most biological assays, you are primarily concerned with kinetic solubility . Kinetic solubility values are typically higher than thermodynamic ones because a supersaturated solution can form temporarily.
Q3: The amine group on my compound is basic. How can I use pH to increase its solubility?
This is one of the most effective strategies for amine-containing compounds.[5] The basic amine group of 7-Methylchroman-4-amine can be protonated by acid to form a much more water-soluble ammonium salt.[1][5]
Actionable Steps:
-
Determine the pKa: While not strictly necessary for initial troubleshooting, knowing the pKa helps predict the optimal pH range. For a basic drug, solubility increases at a pH below its pKa.[4]
-
Lower the Buffer pH: Prepare your assay buffer at a slightly more acidic pH (e.g., pH 6.5 or 6.0 instead of 7.4).
-
"pH Shift" Stock Preparation: Prepare a concentrated stock solution in an acidic aqueous solution (e.g., 10 mM HCl) instead of DMSO. This creates the salt form in situ.
-
Caution: Before changing the pH of your assay buffer, you must confirm that the activity of your target (e.g., enzyme, receptor, cells) is not adversely affected by the new pH. Run a pH tolerance control experiment.
Q4: I can't change the pH of my assay. What are my options besides DMSO?
When pH modification is not possible, the use of co-solvents and excipients is the next logical step. The goal is to find an additive that is compatible with your assay and improves the solubility of your compound.[11]
| Excipient Type | Mechanism of Action | Common Examples | Typical Concentration | Key Consideration |
| Co-solvents | Reduce the polarity of the aqueous medium, increasing the solubility of hydrophobic compounds.[11] | Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG400) | 1-5% (v/v) | Must test for solvent toxicity and interference in the assay.[12][13] |
| Cyclodextrins | Form inclusion complexes by encapsulating the hydrophobic part of the drug in a central cavity, while the hydrophilic exterior maintains water solubility.[][15][16] | Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD) | 1-10 mM | Can sometimes interfere with ligand-receptor binding if the complex does not dissociate.[12] |
| Surfactants | Form micelles that encapsulate the drug in their hydrophobic core when above the critical micelle concentration (CMC). | Polysorbate 80 (Tween® 80), Cremophor® EL | 0.01-0.1% (w/v) | Can denature proteins or disrupt cell membranes at higher concentrations. |
Crucial Step: Always perform a solvent/excipient tolerance test (See Protocol 2) to determine the maximum concentration of the new agent that your assay can tolerate without producing artifacts.[17]
Experimental Protocols
Protocol 1: Kinetic Solubility Determination by Visual Assessment
This rapid protocol provides an estimate of the maximum soluble concentration of 7-Methylchroman-4-amine in your specific assay buffer.
Materials:
-
10 mM stock solution of 7-Methylchroman-4-amine in 100% DMSO.
-
Your final aqueous assay buffer.
-
Clear 96-well microplate.
-
Multichannel pipette.
Procedure:
-
Prepare a 2-fold serial dilution of your 10 mM DMSO stock in a separate 96-well plate using 100% DMSO as the diluent. This creates a range of stock concentrations (e.g., 10 mM, 5 mM, 2.5 mM... down to ~10 µM).
-
In the clear assay plate, add 98 µL of your assay buffer to each well.
-
Transfer 2 µL from each well of the DMSO serial dilution plate to the corresponding wells of the assay plate. This creates a 1:50 dilution and a final DMSO concentration of 2%.
-
Mix well by gentle pipetting.
-
Incubate the plate at room temperature for 1-2 hours.
-
Visually inspect each well against a dark background for any signs of precipitation (cloudiness, crystals, or film). A light microscope can also be used for more sensitive detection.
-
The highest concentration that remains completely clear is your approximate kinetic solubility under these conditions.
Protocol 2: Assay Tolerance for a New Co-Solvent
This protocol is essential for validating that a new co-solvent or excipient does not interfere with your assay readout. This example uses a hypothetical cell-based viability assay.
Materials:
-
Your chosen cell line and culture medium.
-
The new co-solvent to be tested (e.g., HP-β-CD).
-
Assay reagents (e.g., CellTiter-Glo®).
-
A known positive control inhibitor and a negative control (vehicle).
Procedure:
-
Prepare a dilution series of the new co-solvent (e.g., HP-β-CD) in your cell culture medium at 2x the final desired concentrations.
-
Plate your cells in a 96-well plate and allow them to adhere overnight.
-
Remove the old medium and add 50 µL of fresh medium to each well.
-
Add 50 µL of the 2x co-solvent dilutions to the appropriate wells. You should test a range that brackets your intended final concentration.
-
Include the following controls:
-
Cells + Medium only: Baseline viability.
-
Cells + Medium + Positive Control Inhibitor: To ensure the assay is responsive.
-
Cells + Medium + Standard DMSO vehicle: Your current negative control.
-
-
Incubate for the duration of your standard assay protocol.
-
Add the viability reagent (e.g., CellTiter-Glo®) and read the signal on a plate reader.
-
Analysis: Compare the signal from the wells containing the new co-solvent to the "Cells + Medium only" and standard DMSO vehicle controls. The highest concentration of the co-solvent that does not significantly alter the baseline signal is the maximum tolerated concentration for your assay.
Advanced Strategies & Visual Summary
For particularly challenging cases, more advanced formulation techniques may be required, though these are typically employed in later-stage drug development.[18][19]
Caption: Mechanisms for enhancing aqueous solubility.
References
- Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 543-548.
- Krabseth, T. E., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 67(4), 587-593.
- T'Servranckx, A., et al. (2010). Effects of solvents and dosing procedure on chemical toxicity in cell-based in vitro assays. Environmental Toxicology and Chemistry, 29(8), 1835-1842.
- Popa, G., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Polymers, 15(13), 2899.
- Jadhav, M., et al. (2023).
-
Amines and Heterocycles. (2020, March 4). LibreTexts Chemistry. Retrieved January 11, 2026, from [Link]
-
Comparison of kinetic solubility with equilibrium solubility (μM) of... (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
- A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim. (2013). Journal of Analytical Methods in Chemistry, 2013, 981038.
- Olsen, S. D., et al. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. Ecotoxicology, 28(9), 1136-1141.
-
Hancock, B. C. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Retrieved January 11, 2026, from [Link]
-
Buhamad, R. (2017, July 6). Ph and Solubility of Drugs [Video]. YouTube. Retrieved January 11, 2026, from [Link]
-
Olsen, S. D., et al. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. GEUS' publications. Retrieved January 11, 2026, from [Link]
- Principles of Drug Action 1, Spring 2005, Amines. (2005). University of the Sciences in Philadelphia.
-
Krabseth, T. E., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. PMC - NIH. Retrieved January 11, 2026, from [Link]
-
Considerations regarding use of solvents in in vitro cell based assays. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Amines and Heterocycles. (n.d.). Fiveable. Retrieved January 11, 2026, from [Link]
-
Considerations regarding use of solvents in in vitro cell based assays. (n.d.). Semantic Scholar. Retrieved January 11, 2026, from [Link]
-
Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
McMurry, J. (2018, November 16). Amines and Heterocycles. LibreTexts Chemistry. Retrieved January 11, 2026, from [Link]
-
Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. (2023, September 9). ACS Publications. Retrieved January 11, 2026, from [Link]
-
Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. (2022, September 15). Asian Journal of Dental and Health Sciences. Retrieved January 11, 2026, from [Link]
-
23.1. Properties of amines. (n.d.). Lumen Learning. Retrieved January 11, 2026, from [Link]
-
Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). (n.d.). CORE. Retrieved January 11, 2026, from [Link]
-
Effect of pH on the solubility and release of furosemide from polyamidoamine (PAMAM) dendrimer complexes. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. (2011). PMC - NIH. Retrieved January 11, 2026, from [Link]
-
5 Novel Techniques for Solubility Enhancement. (2021, July 26). Ascendia Pharmaceutical Solutions. Retrieved January 11, 2026, from [Link]
-
Techniques to improve the solubility of poorly soluble drugs. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (2022). MDPI. Retrieved January 11, 2026, from [Link]
Sources
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- 4. youtube.com [youtube.com]
- 5. webhome.auburn.edu [webhome.auburn.edu]
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- 10. ovid.com [ovid.com]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
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- 16. A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. ascendiacdmo.com [ascendiacdmo.com]
- 19. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics [mdpi.com]
Technical Support Center: Method Development for Quantitative Analysis of 7-Methylchroman-4-amine
Introduction
Welcome to the technical support center for the quantitative analysis of 7-Methylchroman-4-amine (C₁₀H₁₃NO). This guide is designed for researchers, scientists, and drug development professionals who are tasked with developing robust and reliable analytical methods for this compound. 7-Methylchroman-4-amine is a chiral primary amine, and its unique structural features present specific challenges in chromatographic analysis, including peak shape asymmetry and the need for enantiomeric separation.
This document provides a series of troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. It is structured to address practical issues encountered during method development, from initial technique selection to resolving complex chromatographic problems. Our goal is to provide not just procedural steps, but the underlying scientific reasoning to empower you to make informed decisions in your laboratory.
Part 1: Frequently Asked Questions (FAQs) - Initial Method Design
This section addresses common preliminary questions that arise when designing a quantitative assay for 7-Methylchroman-4-amine.
Q1: What is the most suitable primary analytical technique for quantifying 7-Methylchroman-4-amine?
For routine analysis, High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a robust and widely accessible choice.[1][2] For analyses requiring higher sensitivity and selectivity, especially in complex biological matrices like plasma or tissue homogenates, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[1]
-
HPLC-UV/DAD: Suitable for quality control, purity assessments, and quantification of the bulk drug substance. A Diode Array Detector (DAD) can provide additional peak purity information.[1]
-
LC-MS/MS: The preferred method for bioanalysis (pharmacokinetic and metabolism studies) due to its ability to detect and quantify analytes at very low concentrations (ng/mL to sub-ng/mL levels) with high specificity.[1][3]
-
Gas Chromatography (GC): Generally less suitable for a polar compound like 7-Methylchroman-4-amine unless a derivatization step is performed to increase its volatility. This adds complexity to the sample preparation process.
Q2: Does 7-Methylchroman-4-amine require a derivatization step for analysis?
Whether derivatization is needed depends on the chosen analytical technique and desired sensitivity.
-
For LC-MS/MS: No, derivatization is typically not required. The amine group is readily protonated, making it highly suitable for positive mode Electrospray Ionization (ESI).[1]
-
For HPLC-UV: It may be beneficial. If the native UV absorbance of the molecule is insufficient for the required limit of quantification (LOQ), pre-column derivatization with a UV-active agent (e.g., dansyl chloride for primary amines) can significantly enhance sensitivity.[4] However, this adds a step to the sample preparation and requires careful optimization.
-
For GC: Yes, derivatization is almost always necessary to make the amine less polar and more volatile for analysis.
Q3: 7-Methylchroman-4-amine is a chiral molecule. How can I separate its enantiomers?
Separating enantiomers requires a chiral environment. In HPLC, this is achieved by using a Chiral Stationary Phase (CSP) . The development of a chiral separation is often an empirical process involving the screening of different columns and mobile phases.[5]
-
Column Selection: Polysaccharide-based columns (e.g., those with cellulose or amylose derivatives) are highly versatile and successful for a wide range of chiral compounds, including amines.[5][6][7]
-
Mobile Phase: Chiral separations can be performed in normal-phase, reversed-phase, or polar organic modes.[8] The choice of mobile phase and additives (often acidic or basic modifiers) is critical for achieving resolution.[7]
-
Screening: A systematic screening of different CSPs with a set of standard mobile phases is the most efficient approach to finding a suitable separation method.[5][6]
Part 2: Troubleshooting Guide - Common Chromatographic Issues
This guide provides solutions to specific problems you may encounter during your experiments.
Issue 1: Poor Peak Shape - Severe Peak Tailing
Peak tailing is the most common issue when analyzing basic compounds like 7-Methylchroman-4-amine on silica-based columns.[9][10] It compromises quantification accuracy and resolution.[11][12] An ideal peak is symmetrical, with a USP tailing factor close to 1.0.
Caption: Cause of peak tailing for basic amines.
Potential Causes and Step-by-Step Solutions
| Potential Cause | Explanation | Solutions & Actions |
| Secondary Silanol Interactions | The primary amine group on your analyte interacts strongly with residual, acidic silanol groups (Si-OH) on the surface of the silica-based stationary phase.[10][11][12] This secondary retention mechanism leads to a tailed peak. | 1. Adjust Mobile Phase pH: Lower the pH to 2.5-3.0 using a buffer (e.g., 10-20 mM phosphate or formate). This protonates the analyte (R-NH3+) and suppresses the ionization of the silanol groups, minimizing the unwanted interaction.[9]2. Use a Competing Base: Add a "silanol suppressor" like triethylamine (TEA) at a low concentration (e.g., 5-20 mM) to the mobile phase. The TEA will preferentially interact with the active silanol sites, shielding them from your analyte.[9][12]3. Select a Modern Column: Use a column with high-purity silica and advanced end-capping (e.g., "fully end-capped" columns) or a hybrid particle technology column. These columns have fewer accessible silanol groups.[10][11] |
| Column Overload | Injecting too much analyte can saturate the stationary phase, leading to a distorted peak shape that often resembles tailing.[13] | 1. Reduce Injection Concentration: Prepare a more dilute sample and reinject.2. Reduce Injection Volume: Decrease the volume of sample injected onto the column. |
| Extra-Column Effects | Excessive volume in tubing, fittings, or the detector flow cell can cause the peak to broaden and tail.[11] | 1. Minimize Tubing Length/Diameter: Use narrow internal diameter (e.g., 0.005") tubing and keep the length between the injector, column, and detector as short as possible.[11]2. Check Fittings: Ensure all fittings are properly seated to avoid dead volume. |
| Column Contamination or Degradation | Over time, the column can become contaminated or the stationary phase can degrade, exposing more active silanol sites.[14] | 1. Flush the Column: Wash the column with a strong solvent (refer to column care instructions).2. Use a Guard Column: A guard column protects the analytical column from strongly retained impurities.[14][15]3. Replace the Column: If performance does not improve after washing, the column may be at the end of its life. |
Issue 2: Inconsistent Retention Times
Shifting retention times from one injection to the next make peak identification and quantification unreliable.[16]
Potential Causes and Step-by-Step Solutions
| Potential Cause | Explanation | Solutions & Actions |
| Inadequate Column Equilibration | The column is not fully equilibrated with the starting mobile phase conditions before injection, especially in gradient methods.[15] | 1. Increase Equilibration Time: Ensure the equilibration period at the end of your gradient method is sufficient (typically 5-10 column volumes).2. Monitor Pressure: The system pressure should be stable and at the initial level before the next injection. |
| Mobile Phase Issues | The mobile phase composition is changing over time due to evaporation of a volatile component or improper mixing.[16] | 1. Prepare Fresh Mobile Phase: Prepare mobile phases daily, especially if they contain volatile solvents or buffers that can support microbial growth.[15]2. Degas Thoroughly: Use an online degasser or degas solvents before use via sonication or helium sparging to prevent bubble formation.[13][15]3. Check Pump Performance: Ensure the pump is mixing solvents accurately and is free of leaks. |
| Temperature Fluctuations | The column temperature is not stable. Even small changes in temperature can affect retention time.[13] | 1. Use a Column Oven: Maintain a constant, stable column temperature using a thermostatically controlled column compartment.[15] |
Issue 3: Low Sensitivity or No Peak Detected
This issue can be frustrating and may point to problems with the sample, the instrument, or the method itself.[16][17]
Potential Causes and Step-by-Step Solutions
| Potential Cause | Explanation | Solutions & Actions |
| Sample Degradation | 7-Methylchroman-4-amine may be unstable in the sample solvent or under certain storage conditions. | 1. Assess Stability: Perform short-term stability tests of the analyte in your chosen solvent. Prepare samples fresh and analyze immediately.2. Check pH and Storage: Ensure the sample diluent pH is appropriate and store stock solutions and samples at recommended temperatures (e.g., refrigerated or frozen). |
| Improper Sample Preparation | The analyte is being lost during the extraction or cleanup process.[16] | 1. Validate Sample Prep: Spike a blank matrix with a known concentration of the analyte before extraction and calculate the recovery to ensure the method is efficient.2. Optimize Extraction: Re-evaluate your sample preparation technique (e.g., LLE, SPE) to ensure it is suitable for an amine compound. |
| Incorrect Detector Settings | The detector is not set to the correct wavelength (for UV) or the MS parameters are not optimized.[17] | 1. Verify UV Wavelength: If using a UV detector, run a spectrum of your analyte to determine its absorbance maximum (λmax) and set the detector accordingly.2. Optimize MS Parameters: If using LC-MS/MS, optimize source parameters (e.g., capillary voltage, gas flows) and fragmentation (collision energy) by infusing a standard solution of the analyte. |
| System Leak or Injector Malfunction | A leak in the system or an issue with the autosampler is preventing the sample from reaching the column and detector.[17] | 1. Check System Pressure: A lower-than-normal, fluctuating pressure can indicate a leak. Check all fittings.2. Verify Injection: Manually check the autosampler syringe and injection port for any signs of blockage or malfunction. |
Part 3: Sample Preparation for Biological Matrices
For bioanalysis, effectively isolating 7-Methylchroman-4-amine from complex matrices like plasma or serum is critical for accurate results and to prevent instrument contamination.[3][18]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. phmethods.net [phmethods.net]
- 3. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. shimadzu.com [shimadzu.com]
- 7. researchgate.net [researchgate.net]
- 8. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. chromtech.com [chromtech.com]
- 12. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 13. Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods - Blogs - News [alwsci.com]
- 14. ijprajournal.com [ijprajournal.com]
- 15. medikamenterqs.com [medikamenterqs.com]
- 16. labcompare.com [labcompare.com]
- 17. youtube.com [youtube.com]
- 18. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Refining Purification Techniques for 7-Methylchroman-4-amine Derivatives
Welcome to the technical support center dedicated to the purification of 7-Methylchroman-4-amine and its derivatives. As a class of compounds with significant potential in drug discovery, achieving high purity is paramount for accurate biological evaluation and downstream applications. The inherent basicity of the amine functional group, combined with the polarity of the chroman scaffold, presents unique challenges that require a nuanced approach to purification.
This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We will move beyond simple protocols to explore the chemical principles behind each technique, empowering you to troubleshoot effectively and adapt methodologies to your specific derivative.
Section 1: Troubleshooting Column Chromatography
Column chromatography is often the workhorse for purification, but the interaction between basic amines and standard silica gel can be problematic. The primary issue stems from the acidic nature of silica's surface silanol groups (Si-OH), which can strongly and often irreversibly bind to the basic amine, leading to poor recovery, significant peak tailing, and even on-column degradation.[1][2]
Frequently Asked Questions (Chromatography)
Q1: My compound is streaking badly or not eluting from a standard silica gel column. What is happening and how do I fix it?
A: This is the classic sign of a strong acid-base interaction between your basic amine and the acidic silica gel.[1] The protonated amine adsorbs strongly to the negatively charged surface, requiring a highly polar eluent to move, which results in broad, tailing peaks.
Causality: The lone pair on the nitrogen of your chroman-amine acts as a Lewis base, interacting with the acidic protons of the silica surface silanols. This interaction must be disrupted for effective elution.
Solutions:
-
Mobile Phase Modification (The "Competing Base" Method): The most common solution is to add a small amount of a competing base to your mobile phase. This base neutralizes the acidic sites on the silica, allowing your compound of interest to elute symmetrically.
-
Recommended Modifier: Add 0.1% to 1% triethylamine (TEA) or 0.1% ammonium hydroxide to your mobile phase.[1][3] TEA is volatile and easily removed during solvent evaporation.
-
Protocol Insight: Always pre-equilibrate your column with the base-modified mobile phase for at least 5-7 column volumes before loading your sample to ensure the entire stationary phase is neutralized.[4][5]
-
-
Switch to a Different Stationary Phase: If mobile phase modification is insufficient or incompatible with your derivative, consider a stationary phase designed for basic compounds.
-
Amine-Functionalized Silica: These columns have an aminopropyl-functionalized surface that is less acidic and shields the underlying silica, dramatically improving peak shape for amines without requiring a mobile phase modifier.[2][4]
-
Alumina (Basic or Neutral): Alumina is a suitable alternative to silica for the purification of basic compounds.
-
Reversed-Phase (C18): For more polar derivatives, reversed-phase chromatography is an excellent option. See the questions below for more details.
-
Q2: I've decided to use reversed-phase HPLC. What are the key parameters I need to control for my 7-Methylchroman-4-amine derivative?
A: Reversed-phase chromatography is an excellent choice, particularly for polar analogs or for analyzing purity. The key parameter to control is the mobile phase pH .[6]
Causality: The retention of ionizable compounds like amines on a C18 column is highly dependent on their protonation state.
-
At low pH (e.g., pH < 4): The amine will be fully protonated (-NH3+). In this charged state, it is more polar and will have less retention, eluting earlier. This is often desirable for achieving sharp peaks.
-
At neutral or high pH (e.g., pH > 8): The amine will be in its neutral, free base form (-NH2). This form is more hydrophobic and will be retained more strongly on the C18 column, leading to longer elution times.
Solutions & Protocols:
-
For Good Peak Shape: Add an acid modifier to your mobile phase (typically a water/acetonitrile or water/methanol mixture). 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid are standard choices. TFA provides excellent peak shape but can be difficult to remove from the final product. Formic acid is more volatile and often preferred for preparative work.
-
To Increase Retention: If your compound is eluting too early even with pure water, you can use a buffered mobile phase at a higher pH (e.g., pH 7-8 using a phosphate or ammonium bicarbonate buffer) to run the compound in its more retentive free base form. Ensure your column is rated for use at the chosen pH, as traditional silica-based C18 columns can dissolve at pH > 7.5.[6]
Workflow: Troubleshooting Peak Tailing in Normal-Phase Chromatography
Caption: Decision workflow for resolving peak tailing of amine derivatives.
Section 2: Leveraging Acid-Base Extraction
Acid-base extraction is a powerful and scalable purification technique that exploits the basicity of the amine to separate it from neutral or acidic impurities. It should be considered as a primary purification step before chromatography, especially for large-scale reactions.
Frequently Asked Questions (Extraction)
Q1: How does an acid-base extraction work for purifying my chroman-amine?
A: The process relies on changing the solubility of your compound by protonating or deprotonating the amine group.
The Principle:
-
Acidification (Extraction): Your crude reaction mixture is dissolved in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate). An aqueous acid solution (e.g., 1M HCl) is added. The acid protonates your basic amine, forming a hydrochloride salt (R-NH3+Cl-). This salt is ionic and therefore soluble in the aqueous layer, while neutral organic impurities remain in the organic layer.[5][7]
-
Basification (Recovery): The aqueous layer containing your protonated amine is separated. A base (e.g., 2M NaOH or solid K2CO3) is then added to the aqueous layer until the pH is strongly basic (pH > 10). This neutralizes the salt, regenerating the free base amine (R-NH2), which is now insoluble in water.
-
Back-Extraction: A fresh portion of organic solvent is added, and the now-neutral amine partitions back into the organic layer, leaving behind any inorganic salts in the water. Evaporation of this final organic layer yields the purified amine.
Q2: I performed the acid wash, but my product is still in the organic layer. What went wrong?
A: The most likely cause is that the pH of the aqueous layer was not low enough to fully protonate your amine. For an effective extraction, the amine must be converted almost entirely to its salt form.
The "Two pH Unit" Rule: To ensure >99% of your amine is in the protonated, water-soluble form, the pH of the aqueous solution should be at least two pH units below the pKa of your compound's conjugate acid (the pKa of R-NH3+).[1][8] Since the pKa of similar aromatic amines is often around 4-5, using a 1M HCl solution (pH ≈ 0) is typically sufficient to guarantee complete protonation. Always check the pH of the aqueous layer with pH paper after mixing.
Q3: I've formed a persistent emulsion at the organic/aqueous interface. How can I resolve this?
A: Emulsions are common when salts are present or when solutions are shaken too vigorously.
Solutions:
-
Add Brine: Add a small amount of saturated aqueous NaCl solution (brine). The increased ionic strength of the aqueous phase often helps to break the emulsion.
-
Gentle Swirling: In subsequent extractions, use gentle but persistent swirling or inversion of the separatory funnel rather than vigorous shaking.
-
Filtration: For stubborn emulsions, you can pass the entire mixture through a pad of Celite or glass wool. This can help to break up the microscopic droplets.
-
Patience: Sometimes, simply letting the separatory funnel stand for 10-30 minutes will allow the layers to separate on their own.
Section 3: Purification by Crystallization/Recrystallization
Crystallization can provide material of exceptionally high purity and is an excellent final purification step. The free base forms of many amines can be oils or low-melting solids that are difficult to crystallize.[7] Converting the amine to a stable, crystalline salt is often the most effective strategy.[9]
Frequently Asked Questions (Crystallization)
Q1: My purified amine is an oil. How can I turn it into a solid for easier handling and final purification?
A: Convert it to its hydrochloride (HCl) salt. Amine HCl salts are generally stable, crystalline solids with well-defined melting points.[5][10]
Protocol: Forming the Hydrochloride Salt
-
Dissolve your purified free base amine oil in a minimal amount of a suitable solvent. Diethyl ether, 2-propanol, or ethyl acetate are good starting points.[10]
-
Slowly add a solution of HCl in an organic solvent (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane) dropwise with stirring.
-
The hydrochloride salt will often precipitate immediately as a white solid. If it does not, you can try cooling the solution in an ice bath or adding a non-polar "anti-solvent" like hexane to induce precipitation.
-
Collect the solid by vacuum filtration, wash with a small amount of cold solvent (e.g., diethyl ether) to remove any surface impurities, and dry thoroughly.
Q2: What is a good general procedure for recrystallizing my 7-Methylchroman-4-amine HCl salt?
A: The goal of recrystallization is to dissolve the crude solid in a minimum amount of a hot solvent, then allow it to cool slowly so that pure crystals form, leaving impurities behind in the solvent.[5][11]
Protocol: Recrystallization
-
Solvent Screening: Test the solubility of a small amount of your HCl salt in various solvents (e.g., ethanol, 2-propanol, acetone, acetonitrile) at room temperature and with heating.[10] An ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.
-
Dissolution: Place the crude HCl salt in an Erlenmeyer flask. Add the chosen solvent in small portions, heating the mixture to a gentle boil until all the solid just dissolves. Do not add excessive solvent.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation. Slow cooling is critical for forming large, pure crystals.[5]
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small volume of the ice-cold recrystallization solvent, and dry under vacuum.
Data Summary: Common Purification Solvents
| Purification Technique | Solvent System / Reagents | Purpose / Key Insight |
| Normal-Phase Column | Dichloromethane / Methanol + 0.5% NH4OH | For polar amines. The base is critical to prevent tailing.[12] |
| Normal-Phase Column | Hexane / Ethyl Acetate + 1% TEA | Standard system for less polar compounds. TEA deactivates silica.[1] |
| Reversed-Phase HPLC | Acetonitrile / Water + 0.1% TFA | Provides sharp, symmetrical peaks by protonating the amine. |
| Acid-Base Extraction | 1M HCl (aq) / Ethyl Acetate | Extracts the amine into the aqueous phase as its HCl salt. |
| Recrystallization (Salt) | 2-Propanol or Ethanol / Diethyl Ether | 2-Propanol is often an excellent solvent for amine HCl salts.[10] Ether can be used as an anti-solvent. |
Section 4: Chiral Separations by HPLC
For many pharmaceutical applications, the separation of enantiomers is a regulatory requirement. Chiral HPLC is the definitive method for both analytical and preparative-scale resolution of stereoisomers.
Frequently Asked Questions (Chiral HPLC)
Q1: I need to separate the enantiomers of my chiral 7-Methylchroman-4-amine derivative. Where do I start?
A: Chiral method development is largely an empirical process of screening different chiral stationary phases (CSPs).[13] Polysaccharide-based columns are the most versatile and should be your starting point.
Recommended Starting Point:
-
Columns: Screen your racemate on immobilized polysaccharide columns such as CHIRALPAK® IA, IB, and IC. These are robust and compatible with a wide range of mobile phases.
-
Mobile Phase: Start with a simple normal-phase eluent like Hexane/Ethanol or a reversed-phase eluent like Acetonitrile/Water. The choice depends on the solubility of your derivative.
-
Additive: For basic amines, it is often essential to add a modifier to the mobile phase to improve peak shape and selectivity. For normal phase, add 0.1% diethylamine (DEA) or butylamine. For reversed phase, 0.1% DEA or a buffer may be required.
Q2: I see some separation, but the resolution is poor (Rs < 1.5). How can I improve it?
A: Fine-tuning the mobile phase composition and temperature are the primary ways to optimize a chiral separation once you have identified a suitable CSP.
Optimization Strategies:
-
Change the Alcohol Modifier (Normal Phase): The type of alcohol used can have a profound effect on selectivity. If you are using Hexane/Ethanol, try switching the alcohol to 2-propanol (IPA) or n-butanol.
-
Adjust Modifier Concentration: Vary the concentration of the acidic or basic additive (e.g., from 0.05% to 0.2% DEA). This can subtly alter the interactions between your analyte and the CSP.
-
Control the Temperature: Lowering the column temperature often increases resolution, although it will also increase backpressure and run time. Try running the separation at 15°C or 25°C.
-
Alter Mobile Phase pH (Reversed Phase): As with achiral reversed-phase, pH is a powerful tool. A small change in pH can significantly impact the ionic interactions critical for chiral recognition on many CSPs, such as protein-based columns.[14]
Chiral Purification Workflow
Caption: Systematic approach for chiral method development.
References
-
How do I purify ionizable organic amine compounds using flash column chromatography? (2023). Biotage. [Link]
-
Purification of organic hydrochloride salt? (2017). ResearchGate. [Link]
-
Recrystallization and Acid/Base Extraction - The Basics. (n.d.). Rhodium.ws. [Link]
-
Column Chromatography of Compound with Amine and Carboxylic Acid. (2019). Reddit. [Link]
-
Chromatography: Solvent Systems For Flash Column. (n.d.). University of Rochester, Department of Chemistry. [Link]
-
Bidlingmeyer, B. A., Del Rios, J. K., & Korpi, J. (1982). Separation of organic amine compounds on silica gel with reversed-phase eluents. Analytical Chemistry, 54(3), 442-447. [Link]
-
Troubleshoot Chiral Column Performance: Efficiency & Resolution. (n.d.). Daicel Chiral Technologies. [Link]
-
Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. (2023). MDPI. [Link]
-
How to recrystallization amine compound and it is not soluble in common organic solvents. (2021). ResearchGate. [Link]
-
Effect of the pH on the extraction efficiency. (n.d.). ResearchGate. [Link]
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. [Link]
-
HPLC Troubleshooting Guide. (n.d.). Chromservis. [Link]
-
Trouble with chiral separations. (2020). Chromatography Today. [Link]
-
User's Guide - HPLC. (n.d.). Kromasil. [Link]
-
Chiral HPLC Separations. (n.d.). Phenomenex. [Link]
-
Recrystallization and Crystallization. (n.d.). University of California, Irvine, Department of Chemistry. [Link]
-
7-Methylchroman-4-amine | 742679-35-2. (2023). Autechaux. [Link]
-
pKa in organic acid-base extractions. (2017). Reddit. [Link]
-
Role of pH in liquid-liquid extraction. (2022). Reddit. [Link]
-
Acid-Base Extraction II - Selecting the pH of the Aqueous Layer. (2012). YouTube. [Link]
-
Is there an easy way to purify organic amines? (2023). Biotage. [Link]
-
The role of pH in Liquid-Liquid Extraction L9 4380. (2019). YouTube. [Link]
-
How to purify Amine? (2022). YouTube. [Link]
- Process for the purification of amines. (1967).
-
Synthesis of 7-substituted 4-methyl coumarins by Pechmann reaction using nano-crystalline sulfated-zirconia. (2007). ResearchGate. [Link]
-
Synthesis of 7-hydroxy-4-methylcoumarin via the Pechmann reaction with PVP-supported phosphotungstic acid catalyst. (2015). ResearchGate. [Link]
-
Synthesis of 7-substituted 4-methyl coumarins by Pechmann reaction using nano-crystalline sulfated-zirconia. (2007). Scilit. [Link]
-
Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. (2020). ResearchGate. [Link]
Sources
- 1. biotage.com [biotage.com]
- 2. biotage.com [biotage.com]
- 3. chiraltech.com [chiraltech.com]
- 4. silicycle.com [silicycle.com]
- 5. Recrystallization and Acid/Base Extraction - The Basics - [www.rhodium.ws] [designer-drug.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. scs.illinois.edu [scs.illinois.edu]
- 12. Chromatography [chem.rochester.edu]
- 13. phx.phenomenex.com [phx.phenomenex.com]
- 14. hplc.eu [hplc.eu]
Technical Support Center: Optimizing Derivatization of 7-Methylchroman-4-amine
Introduction
Welcome to the technical support guide for the derivatization of 7-Methylchroman-4-amine. This molecule is a valuable chiral building block in medicinal chemistry and drug discovery, often serving as a key intermediate for generating libraries of compounds for structure-activity relationship (SAR) studies.[1] Its primary amine offers a versatile handle for a wide range of chemical modifications, most commonly acylation and sulfonylation.
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights into optimizing reaction parameters, troubleshooting common experimental hurdles, and ensuring the chemical and stereochemical integrity of your products. The content is structured in a practical question-and-answer format to directly address the specific challenges you may encounter at the bench.
Section 1: Foundational Principles & Key Parameters
Successful derivatization of 7-Methylchroman-4-amine hinges on the careful control of several core parameters. The primary amine at the C4 position is nucleophilic, but its reactivity can be influenced by steric hindrance from the chroman scaffold. The two most common derivatization reactions are:
-
Acylation: The reaction with an acyl chloride or anhydride in the presence of a base to form a stable amide bond.
-
Sulfonylation: The reaction with a sulfonyl chloride, typically in the presence of a base like pyridine, to form a sulfonamide.[2]
The key to optimization lies in understanding and manipulating the interplay between the substrate, reagents, and reaction environment.
Table 1: Common Solvents for Amine Derivatization
| Solvent | Polarity (Dielectric Constant) | Boiling Point (°C) | Common Use Case & Rationale |
| Dichloromethane (DCM) | 9.1 | 40 | Workhorse Solvent: Inert, dissolves a wide range of organic reagents, low boiling point for easy removal. Ideal for reactions at or below room temperature. |
| Tetrahydrofuran (THF) | 7.6 | 66 | Good All-Rounder: Can dissolve both polar and nonpolar reagents. Its etheric oxygen can coordinate with cations. Must be anhydrous as it is miscible with water. |
| Acetonitrile (MeCN) | 37.5 | 82 | Polar Aprotic: Useful for dissolving polar starting materials and salts. Often used in reactions involving inorganic bases. |
| N,N-Dimethylformamide (DMF) | 36.7 | 153 | High-Boiling Polar Aprotic: Excellent for dissolving stubborn starting materials and for reactions requiring higher temperatures to overcome activation barriers. |
| Pyridine | 12.4 | 115 | Solvent & Base: Often used as both the solvent and the acid scavenger in sulfonylation reactions.[2] Its basicity helps to neutralize the HCl byproduct. |
Table 2: Common Bases for Amine Derivatization
| Base | pKa of Conjugate Acid | Type | Use Case & Rationale |
| Triethylamine (TEA) | 10.75 | Tertiary Amine (Non-nucleophilic) | Acid Scavenger: Standard choice for neutralizing HCl generated during acylation/sulfonylation.[3] Inexpensive and easily removed. |
| Diisopropylethylamine (DIPEA) | 11.0 | Tertiary Amine (Sterically Hindered) | Hünig's Base: Used when the substrate is sensitive to nucleophilic attack by the base itself. Its steric bulk prevents it from acting as a nucleophile. |
| Pyridine | 5.25 | Aromatic Amine | Catalyst & Base: Less basic than TEA. Often used in excess as the solvent and base, particularly for sulfonylation.[2] |
| 4-Dimethylaminopyridine (DMAP) | 9.7 | Acyl-Transfer Catalyst | Hyper-nucleophilic Catalyst: Used in catalytic amounts (0.05-0.2 eq) alongside a stoichiometric base like TEA. Dramatically accelerates acylation, especially for hindered amines or less reactive acylating agents.[4][5][6][7] |
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the derivatization of 7-Methylchroman-4-amine.
Problem 1: Low or No Product Yield
Question: "My acylation/sulfonylation reaction with 7-Methylchroman-4-amine shows very low conversion, even after several hours. What are the primary causes and how can I fix it?"
Answer: Low yield is a frequent problem that can typically be traced back to one of five key areas: reagent quality, reaction conditions, steric hindrance, or insufficient activation.[8]
Troubleshooting Steps:
-
Verify Reagent Quality:
-
Amine: Ensure your 7-Methylchroman-4-amine is pure and dry. If it's a salt (e.g., hydrochloride), it must be neutralized to the free base before the reaction, as the protonated form is not nucleophilic.[3][8]
-
Acylating/Sulfonylating Agent: Acyl chlorides and sulfonyl chlorides are highly sensitive to moisture. Use a fresh bottle or a recently opened one stored under inert gas. Hydrolysis converts them to unreactive carboxylic or sulfonic acids.
-
Solvents: Use anhydrous solvents. Water can hydrolyze the acylating agent and the activated intermediates.[8]
-
-
Optimize the Base:
-
Stoichiometry: Ensure at least one equivalent of a non-nucleophilic base (like TEA or DIPEA) is used to scavenge the HCl generated.[2][3] For amine hydrochloride salts, you will need at least two equivalents of base.
-
Strength: The chosen base must be strong enough to deprotonate any ammonium salt formed but not so strong that it causes side reactions.
-
-
Enhance Reactivity with a Catalyst:
-
Address Steric Hindrance:
-
The amine at C4 is somewhat sterically encumbered. If you are using a bulky acylating or sulfonylating agent, the reaction may require more forcing conditions.
-
Increase Temperature: Gently heating the reaction (e.g., to 40-50 °C in DCM or up to 80 °C in DMF) can provide the necessary kinetic energy to overcome the activation barrier.[7] Monitor for potential side products by TLC or LC-MS.
-
Increase Reaction Time: Some reactions, especially with hindered substrates, simply require more time.[7] Let the reaction run overnight and monitor for progress.
-
-
Consider an Alternative Acylating Agent:
-
If an acyl chloride is failing, consider switching to the corresponding acid anhydride, which can be more reactive, especially when catalyzed by DMAP.[4]
-
Alternatively, use a peptide coupling reagent (e.g., HATU, EDC) to activate a carboxylic acid in situ before adding the amine.
-
// Negative paths check_reagents -> success [label="Reagents Faulty\n(Replace/Purify)"]; check_base -> success [label="Base Incorrect\n(Adjust Stoichiometry)"]; add_dmap -> success [label="Reaction Complete"]; increase_temp -> success [label="Reaction Complete"]; }
Troubleshooting Workflow for Low YieldProblem 2: Formation of Side Products
Question: "My reaction produces the desired product, but I'm also seeing significant impurities. What are the likely side reactions and how can I suppress them?"
Answer: Side product formation usually results from overly harsh conditions, incorrect stoichiometry, or the presence of reactive impurities.
Common Side Products & Solutions:
-
Double Acylation/Sulfonylation:
-
Cause: This is rare for a primary amine but can occur if the newly formed amide/sulfonamide N-H is deprotonated and reacts again. This is more likely under very strong basic conditions or with a large excess of a highly reactive acylating agent.
-
Solution: Use the acylating/sulfonylating agent as the limiting reagent, or use a stoichiometry close to 1:1. Add the electrophile slowly to the solution of the amine to avoid high local concentrations.
-
-
Racemization at C4:
-
Cause: The stereocenter at C4 is critical for biological activity. While generally stable, prolonged exposure to high temperatures or very strong bases could potentially lead to epimerization, although this is less common for this specific scaffold.
-
Solution: Perform the reaction at the lowest effective temperature (start at 0 °C to room temperature).[8] Avoid unnecessarily strong bases or prolonged reaction times at high heat. Confirm the stereochemical purity of your product using chiral HPLC or NMR with a chiral shift reagent.
-
-
Reaction with Solvent:
-
Cause: While uncommon, highly reactive intermediates could potentially react with nucleophilic solvents.
-
Solution: Stick to inert solvents like DCM, THF, or MeCN for the reaction itself.
-
Problem 3: Difficult Product Isolation & Purification
Question: "After workup, I'm struggling to isolate my derivatized product. It either stays in the aqueous layer or streaks badly on my silica gel column. What should I do?"
Answer: Isolation issues with amine derivatives are very common and are almost always related to pH control during workup and the basic nature of the product interacting with acidic silica gel.[10][11]
Workup & Purification Strategies:
-
Aqueous Workup (Acid-Base Extraction):
-
The derivatized product (amide or sulfonamide) is significantly less basic than the starting amine, but it may still be protonated by strong acids. The key is to control the pH.
-
Step 1 (Quench): Quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.[8]
-
Step 2 (Wash): Wash the organic layer with a mild base like saturated NaHCO₃ solution to remove any excess acid chloride and acidic byproducts. Then, wash with brine to remove residual water.[8]
-
Extraction: If your product is in the aqueous layer, it's likely protonated. Basify the aqueous layer with NaHCO₃ or dilute NaOH to a pH of 8-9 and re-extract with an organic solvent like ethyl acetate or DCM.[12]
-
-
Chromatography on Silica Gel:
-
The Problem: The residual acidic silanol groups on the surface of silica gel can strongly interact with basic compounds, leading to peak tailing, streaking, and even irreversible adsorption.[11]
-
Solution 1 (Mobile Phase Modifier): Add a small amount of a competing base to your mobile phase. A common choice is to add 0.5-1% triethylamine (TEA) to your hexane/ethyl acetate or DCM/methanol eluent system.[10] The TEA will occupy the acidic sites on the silica, allowing your product to elute cleanly.
-
Solution 2 (Alternative Stationary Phase): If tailing persists, consider using a different stationary phase like basic alumina or an amine-functionalized silica column, which are designed for purifying basic compounds.[10][11]
-
Decision Tree for Purifying Basic Amine Derivatives
Section 3: Standardized Experimental Protocols
These protocols provide a robust starting point for your experiments. They should be optimized based on your specific electrophile and observations.
Protocol 1: General Procedure for Acylation (Amide Formation)
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 7-Methylchroman-4-amine (1.0 eq).
-
Dissolution: Dissolve the amine in anhydrous Dichloromethane (DCM) (approx. 0.1 M concentration).
-
Add Base: Add triethylamine (TEA) (1.2 eq). If starting from an amine salt, use 2.2 eq of TEA.
-
Catalyst (Optional): For challenging acylations, add 4-DMAP (0.1 eq).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Addition of Electrophile: Add the acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.[8]
-
Workup: Upon completion, dilute the mixture with DCM. Wash the organic layer sequentially with 1M HCl (to remove excess base and amine), saturated NaHCO₃ solution, and finally brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[8]
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a mobile phase containing 1% TEA (e.g., Hexane/Ethyl Acetate + 1% TEA).
Protocol 2: General Procedure for Sulfonylation (Sulfonamide Formation)
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 7-Methylchroman-4-amine (1.0 eq).
-
Dissolution: Dissolve the amine in anhydrous pyridine, which acts as both the solvent and the base.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Addition of Electrophile: Add the sulfonyl chloride (1.1 eq) portion-wise or as a solution in a small amount of pyridine.[2]
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 4-24 hours. Monitor progress by TLC or LC-MS.
-
Workup: Upon completion, carefully pour the reaction mixture over ice and dilute with ethyl acetate. Wash the organic layer extensively with 1M CuSO₄ solution (to remove pyridine), followed by water and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
References
-
4-Dimethylaminopyridine (DMAP). Common Organic Chemistry. Available from: [Link]
-
4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism. Organic Chemistry Portal. Available from: [Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography?. Biotage. Available from: [Link]
-
Sulfonamide. Wikipedia. Available from: [Link]
-
Is there an easy way to purify organic amines?. Biotage. Available from: [Link]
-
Why did my amide syntesis does not work?. ResearchGate. Available from: [Link]
-
Basicity of Amines. Chemistry LibreTexts. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sulfonamide - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Application of Efficient Catalyst DMAP [en.highfine.com]
- 6. 4-Dimethylaminopyridine (DMAP) [commonorganicchemistry.com]
- 7. nbinno.com [nbinno.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism [organic-chemistry.org]
- 10. biotage.com [biotage.com]
- 11. biotage.com [biotage.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Troubleshooting Experiments with 7-Methylchroman-4-amine
Welcome to the technical support center for 7-Methylchroman-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common experimental inconsistencies. As a substituted chroman-4-amine, this molecule possesses a chiral center and a reactive primary amine, making it a valuable building block in medicinal chemistry, particularly for neurodegenerative disease research.[1][2] However, its unique structural features can also present challenges in synthesis, handling, and application. This document provides in-depth, experience-driven solutions to common problems in a direct question-and-answer format.
Section 1: Synthesis & Purification Issues
The most common route to 7-Methylchroman-4-amine involves the reductive amination of the corresponding 7-methylchroman-4-one.[3][4] Inconsistencies often arise from the ketone synthesis, the reductive amination step itself, or subsequent purification.
Q1: My reductive amination of 7-methylchroman-4-one is showing low yield and multiple side products. What's going wrong?
Answer: Low yields in reductive amination are typically traced to three main factors: inefficient imine formation, competing reduction of the starting ketone, or degradation of the product.
Causality & Troubleshooting:
-
Inefficient Imine/Iminium Ion Formation: The reaction proceeds via an imine intermediate, which is formed in equilibrium.[3][4] Water is a byproduct of this step; its presence can shift the equilibrium back towards the starting materials.
-
Protocol: Ensure your solvent is anhydrous. If the reaction is sluggish, consider using a Dean-Stark apparatus or adding a dehydrating agent like molecular sieves. The reaction is also pH-sensitive. A slightly acidic medium (pH 4-5) is optimal to catalyze imine formation without protonating the reacting amine excessively.[4] Acetic acid is a common catalyst.[5]
-
-
Competing Carbonyl Reduction: The choice of reducing agent is critical. A strong reducing agent like sodium borohydride (NaBH₄) can reduce the starting ketone to 7-methylchroman-4-ol, a common byproduct.[4][6]
-
Protocol: Use a milder, imine-selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are preferred because they reduce the protonated iminium ion much faster than the ketone.[3][4][5][6] NaBH₃CN is effective but can generate toxic cyanide byproducts during workup, requiring careful handling.[3]
-
-
Byproduct Formation: Besides the alcohol from ketone reduction, dialkylation can be an issue if the product amine reacts with another molecule of the ketone, though this is less common with sterically hindered amines.
-
Protocol: A stepwise procedure can offer better control: first, allow the imine to form completely (monitor by TLC or ¹H NMR), then add the reducing agent.[5] This prevents the reducing agent from reacting with the ketone.
-
Below is a troubleshooting workflow for this common synthetic challenge.
Caption: Troubleshooting workflow for reductive amination.
Q2: I'm struggling to purify 7-Methylchroman-4-amine by column chromatography. It streaks badly on the column.
Answer: Primary amines are basic and often interact strongly with the acidic silica gel used in standard column chromatography, leading to poor separation, tailing (streaking), and sometimes irreversible adsorption.
Causality & Troubleshooting:
-
Acid-Base Interaction: The lone pair on the amine nitrogen interacts with acidic silanol (Si-OH) groups on the silica surface.
-
Protocol 1 (Base Additive): Deactivate the silica gel by adding a small amount of a basic modifier to your eluent. A common choice is 0.5-2% triethylamine (NEt₃) or ammonia in methanol. This neutralizes the acidic sites and significantly improves peak shape.
-
Protocol 2 (Alternative Stationary Phase): If streaking persists, switch to a less acidic stationary phase like alumina (basic or neutral grade) or use a polymer-based column.
-
Protocol 3 (Salt Formation & Filtration): For highly problematic cases, convert the amine to its hydrochloride or tartrate salt.[7] These salts are often crystalline and can be purified by recrystallization, bypassing chromatography altogether. The free amine can be regenerated by treatment with a base.
-
Section 2: Compound Integrity & Handling
Amines, particularly aromatic ones, can be sensitive to air and light. Inconsistent results in downstream applications often originate from improper storage or handling.
Q3: The color of my stored 7-Methylchroman-4-amine has changed from off-white to brown, and my assay results are no longer reproducible.
Answer: The color change is a strong indicator of oxidative degradation. Primary amines, especially those on a benzene ring scaffold, are susceptible to air oxidation, which forms highly colored impurities.
Causality & Troubleshooting:
-
Air Oxidation: Oxygen can react with the amine to form various oxidation products, which can interfere with biological assays or subsequent chemical reactions. This process can be accelerated by light and trace metal impurities.
-
Storage Protocol: Store the compound under an inert atmosphere (argon or nitrogen) in an amber vial to protect it from light.[8][9][10][11] For long-term storage, keep it in a freezer at -20°C.
-
Handling Protocol: When weighing or preparing solutions, minimize the compound's exposure to air.[12] Use inert gas flushing (e.g., via a Schlenk line or in a glovebox) for handling sensitive solutions.[8][9] Use freshly prepared solutions for your experiments whenever possible. Dry solvents are also crucial as moisture can affect stability.[8]
-
Q4: I'm having trouble getting consistent concentrations. The compound seems to have poor solubility in my aqueous assay buffer.
Answer: 7-Methylchroman-4-amine, as a free base, is an organic molecule with limited water solubility. Forcing it into an aqueous buffer can lead to precipitation or the formation of micro-aggregates, causing inconsistent effective concentrations.
Causality & Troubleshooting:
-
Hydrophobicity: The chroman ring system is largely nonpolar.
-
Protocol 1 (Salt Formation): Convert the amine to a more soluble salt form, such as the hydrochloride (HCl) salt.[13] This is done by dissolving the free base in a suitable solvent (e.g., ether or dioxane) and adding a stoichiometric amount of HCl (as a solution in the same solvent). The resulting salt will have significantly improved aqueous solubility.
-
Protocol 2 (Co-Solvent): If the free base must be used, prepare a concentrated stock solution in a water-miscible organic solvent like DMSO or ethanol. Then, perform a serial dilution into the final aqueous buffer. Be mindful of the final solvent concentration, as it can affect assay performance. Ensure the final concentration does not exceed the solubility limit.
-
Section 3: Analytical & Characterization Challenges
Confirming the identity and purity of your compound is critical. Discrepancies in analytical data can signal underlying issues.
Q5: My ¹H NMR spectrum looks complex, and I'm not sure if I have the right product.
Answer: The spectrum of 7-Methylchroman-4-amine should have distinct signals corresponding to the aromatic, chroman ring, and methyl protons. Contamination with starting material, the alcohol byproduct, or residual solvent can complicate the spectrum.
Expected ¹H NMR Data & Interpretation:
| Proton Group | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Aromatic Protons | ~6.5 - 7.5 | m (multiplet) | Three distinct signals expected for the 3 protons on the benzene ring. |
| Methine Proton (H-4) | ~4.0 - 4.5 | t (triplet) or dd | The proton attached to the same carbon as the amine group. |
| Methylene Protons (H-2) | ~4.1 - 4.6 | m | Diastereotopic protons on the carbon adjacent to the ether oxygen. |
| Methylene Protons (H-3) | ~1.8 - 2.4 | m | Diastereotopic protons adjacent to the chiral center. |
| Methyl Protons | ~2.2 - 2.3 | s (singlet) | The methyl group on the aromatic ring. |
| Amine Protons (NH₂) | Variable (broad) | s (broad) | Signal may be broad and its position is concentration/solvent dependent. May not be clearly visible. |
Note: Exact shifts can vary based on the solvent and concentration. This table is a general guide based on similar structures.[14][15][16]
Troubleshooting:
-
Check for Ketone: Look for a signal around δ 2.7-2.8 ppm (methylene protons adjacent to a carbonyl), which would indicate residual 7-methylchroman-4-one.[14][15]
-
Check for Alcohol: The presence of 7-methylchroman-4-ol would show a distinct methine proton (H-4) signal shifted slightly from that of the amine.
-
Purity Confirmation: Use ¹³C NMR and high-resolution mass spectrometry (HRMS) to confirm the molecular weight and formula.
Below is a diagram illustrating the key decision points when analytical data is suspect.
Caption: Workflow for troubleshooting analytical data.
References
- Fisher Scientific. (n.d.). Air-Sensitive Chemistry: Practical and Safety Considerations.
- Chafin, D. R., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry.
- Elschenbroich, C. (2006). Organometallics. Wiley-VCH. (General reference for handling air-sensitive compounds).
- Shriver, D. F., & Drezdzon, M. A. (1986). The Manipulation of Air-Sensitive Compounds. Wiley-Interscience.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3041599, 7-Methylchroman-3-amine. Retrieved from [Link]
- BenchChem. (2023). Technical Support Center: Troubleshooting Inconsistent Results in Biological Assays.
- Sigma-Aldrich. (n.d.). Handling Air-Sensitive Reagents Technical Bulletin AL-134.
- Sigma-Aldrich. (n.d.). Application Note – Reductive Amination.
- Zhang, Y., et al. (n.d.). Selected spectra data for the target compound: 1. 7-Hydroxy-4-methyl-chromen-2-one. Henan Normal University.
- Reddy, M. V. R., et al. (2003). Efficient and general asymmetric syntheses of (R)-chroman-4-amine salts. Tetrahedron: Asymmetry.
- BenchChem. (n.d.). Application of (R)-7-Methylchroman-4-amine and its Derivatives in Drug Discovery.
- Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry.
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
- Koch, K., & Biggers, M. S. (1992). General Preparation of 7-Substituted 4-Chromanones: Synthesis of a Potent Aldose Reductase Inhibitor. The Journal of Organic Chemistry.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7050, 4-Methyl-7-diethylaminocoumarin. Retrieved from [Link]
- de Souza, T. B., et al. (2022).
- Rahayu, D. U. C., et al. (2022). Microwave-Assisted Synthesis of 4-Methyl Coumarins, Their Antioxidant and Antibacterial Activities. Indonesian Journal of Chemistry.
- Dangerfield, E. M., et al. (2010).
- Ferreira, M-J. U., et al. (n.d.). Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. Universidade de Lisboa.
- Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry.
- Rossi, R. A., et al. (2007).
- Promega Corporation. (n.d.). Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis.
- Biocompare. (2022). Immunoassay Troubleshooting.
- Ansh Labs. (n.d.). Troubleshooting Immunoassays.
- International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.).
-
SpectraBase. (n.d.). 7-Amino-4-methylcoumarin - Optional[1H NMR] - Spectrum. Retrieved from [Link]
- ResearchGate. (n.d.). 1 H-NMR data of 7-hydroxy-4-methyl coumarin compared with previous literature.
-
Chemsrc. (n.d.). 7-(trifluoromethyl)chroman-4-amine | CAS#:704208-25-3. Retrieved from [Link]
- ResearchGate. (n.d.). Synthesis of 7-hydroxy-4-methylcoumarin via the Pechmann reaction with PVP-supported phosphotungstic acid catalyst | Request PDF.
- BenchChem. (n.d.). Application of (R)-7-Methylchroman-4-amine and its Derivatives in Drug Discovery.
-
Dana Bioscience. (n.d.). (R)-7-methylchroman-4-amine 100mg. Retrieved from [Link]
Sources
- 1. Buy 7-Methylchroman-4-amine | 742679-35-2 [smolecule.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
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- 11. neilsonlab.colostate.edu [neilsonlab.colostate.edu]
- 12. ehs.umich.edu [ehs.umich.edu]
- 13. 191608-13-6|7-Methylchroman-4-amine hydrochloride|BLD Pharm [bldpharm.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. rsc.org [rsc.org]
Technical Support Center: Synthesis of 7-Methylchroman-4-amine
Introduction
Welcome to the technical support guide for the synthesis of 7-Methylchroman-4-amine. This molecule is a valuable synthetic intermediate in medicinal chemistry, sharing structural motifs with biologically active compounds like coumarins and chromanones.[1] Achieving an efficient, high-yield synthesis is critical for accelerating drug discovery programs.[2][3]
This guide is structured as a series of troubleshooting questions and FAQs to directly address common challenges encountered in the laboratory. We will focus on the most prevalent and efficient synthetic route: the reductive amination of 7-Methylchroman-4-one.[1]
Core Synthetic Workflow
The primary pathway involves a two-step process. First, the precursor 7-Methylchroman-4-one is synthesized, typically via an intramolecular cyclization. Second, this ketone undergoes reductive amination to yield the target amine.
Caption: Overall workflow for 7-Methylchroman-4-amine synthesis.
Troubleshooting Guide & FAQs
This section is formatted to help you quickly diagnose and solve experimental issues.
Part 1: Issues with the Precursor, 7-Methylchroman-4-one
Question: My synthesis of 7-Methylchroman-4-one from m-cresol results in a low yield and significant tar-like byproducts. What's going wrong?
Answer: This is a common issue in Friedel-Crafts type cyclizations. The root cause is often related to reaction conditions and reagent quality.
-
Causality: Strong acid catalysts like polyphosphoric acid (PPA) or aluminum chloride can promote polymerization and charring if the temperature is not carefully controlled or if the reagents are impure. Challenges in the synthesis of chroman-4-one derivatives are well-documented.[4][5]
-
Solution:
-
Temperature Control: Ensure the reaction temperature is maintained strictly, often at or below 100°C. Use a thermostatically controlled oil bath.
-
Reagent Quality: Use freshly opened or purified m-cresol and acrylonitrile. Ensure your PPA has not absorbed significant atmospheric moisture, which can reduce its efficacy.
-
Stirring: Vigorous mechanical stirring is essential to ensure proper mixing and heat dissipation, preventing localized overheating where charring can initiate.
-
Question: How can I confirm the purity of my 7-Methylchroman-4-one before proceeding?
Answer: Purity of the starting ketone is paramount for a clean reductive amination.
-
Recommended Analysis:
-
TLC (Thin-Layer Chromatography): A single spot on TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent) is a good preliminary indicator. Stain with potassium permanganate to visualize.
-
¹H NMR Spectroscopy: This is the most definitive method. Look for the characteristic peaks of the chromanone structure and the absence of signals from starting materials or polymeric impurities.
-
Melting Point: If your product is solid, a sharp melting point close to the literature value indicates high purity.
-
Part 2: Challenges in the Reductive Amination Step
Question: My reductive amination reaction is slow or stalls completely. What are the likely causes?
Answer: Stalled reductive aminations are typically due to issues with imine formation or the reducing agent.
-
Causality: The reaction proceeds via an imine intermediate, the formation of which is pH-dependent and reversible.[1] If the pH is too low, the amine source (e.g., ammonia) will be fully protonated and non-nucleophilic. If the pH is too high, the ketone carbonyl will not be sufficiently activated by protonation.
-
Troubleshooting Steps:
-
Check pH: The reaction generally requires mildly acidic conditions to facilitate both imine formation and reduction.[1] Using a buffered system like ammonium acetate (NH₄OAc) often provides the right environment.
-
Verify Reducing Agent: Hydride reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) can degrade upon improper storage. Use a freshly opened bottle or test the reagent on a simple ketone as a positive control.
-
Water Content: While some water is tolerated, excess water can hydrolyze the imine intermediate back to the ketone. Ensure you are using anhydrous solvents if the protocol specifies it.
-
Question: I'm getting a significant amount of 7-Methylchroman-4-ol as a byproduct. How do I prevent this?
Answer: This indicates that your reducing agent is reducing the starting ketone faster than it is reducing the imine intermediate. This is a problem of chemoselectivity.
-
Causality: Stronger, less selective reducing agents like sodium borohydride (NaBH₄) will readily reduce both ketones and imines.[6] This leads to a mixture of the desired amine and the undesired alcohol.
-
Solution:
-
Use a Selective Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) is the reagent of choice for this reason.[1] It is a milder hydride donor that is sluggish in reducing ketones at neutral or slightly acidic pH but rapidly reduces the protonated iminium ion.[1][6] Sodium triacetoxyborohydride (NaBH(OAc)₃) is another excellent, less toxic alternative with similar selectivity.[6]
-
| Reagent | Selectivity for Imine vs. Ketone | Handling Considerations | Typical Solvents |
| Sodium Borohydride | Low | Relatively safe | Alcohols (MeOH, EtOH) |
| Sodium Cyanoborohydride | Excellent | Toxic: Releases HCN gas in strong acid. Handle in a fume hood. | Alcohols, THF, DCE |
| Sodium Triacetoxyborohydride | Excellent | Moisture-sensitive, otherwise relatively safe. | DCE, THF, Acetonitrile |
| Caption: Comparison of common reducing agents for reductive amination. |
Question: Can I use the alternative route of forming an oxime from 7-Methylchroman-4-one and then reducing it?
Answer: Yes, this is a viable alternative pathway, but it comes with its own specific challenges. The ketone can be reacted with hydroxylamine (NH₂OH) to form the corresponding oxime.[7][8] This oxime is then reduced to the primary amine.
-
Primary Challenge: The critical issue in oxime reduction is the undesired cleavage of the N-O single bond.[9][10] Many reduction conditions (e.g., catalytic hydrogenation with certain catalysts) can cleave this weak bond, leading to the ketone starting material or other byproducts instead of the desired amine.[10]
-
Recommended Solution: To favor C=N bond reduction without N-O cleavage, catalytic hydrogenation using a platinum-based catalyst (like PtO₂) in acidic media is often effective.[10] Alternatively, stoichiometric reductants like zinc in acetic acid can be used.
Part 3: Purification and Efficiency
Question: How can I improve the overall efficiency and speed of the synthesis?
Answer: Microwave-assisted synthesis has been shown to dramatically improve reaction times and yields for both chromanone synthesis and subsequent reductive aminations.[1][11]
-
Mechanism: Microwave irradiation uses the dielectric properties of polar molecules to achieve rapid and uniform heating, which can significantly accelerate reaction rates.[1]
-
Application: For the reductive amination step, a sealed-vessel microwave reactor can reduce reaction times from several hours to as little as 15-30 minutes, often with improved yields.
Question: My final product is an oil and is difficult to purify. What are the best practices?
Answer: Primary amines can be challenging to purify due to their basicity and polarity.
-
Purification Strategy:
-
Acid-Base Extraction: Perform an aqueous work-up. After the reaction, quench carefully and dilute with an organic solvent (like ethyl acetate). Wash with water, then extract the organic layer with dilute acid (e.g., 1M HCl). The amine will move into the aqueous phase as the ammonium salt, leaving non-basic organic impurities behind. Then, basify the aqueous layer (e.g., with 2M NaOH) and re-extract the pure amine back into an organic solvent.
-
Chromatography: If impurities persist, flash column chromatography is effective.[12] Use a silica gel column, but consider pre-treating the silica with a small amount of triethylamine (~1%) in your eluent system. This deactivates acidic sites on the silica, preventing the polar amine product from streaking or irreversibly binding to the column.
-
Salt Formation: For long-term storage and high purity, consider converting the final amine into a stable, crystalline salt (e.g., the hydrochloride or tartrate salt).
-
Detailed Experimental Protocols
Protocol 1: Synthesis of 7-Methylchroman-4-one
This procedure is adapted from general methods for chromanone synthesis.[2][11]
-
Setup: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add polyphosphoric acid (PPA, ~10x weight of m-cresol). Heat the PPA to 80°C with stirring.
-
Addition: Premix m-cresol (1.0 eq) and acrylonitrile (1.1 eq). Add this mixture dropwise to the hot PPA over 30 minutes, ensuring the internal temperature does not exceed 100°C.
-
Reaction: After the addition is complete, maintain the reaction at 95-100°C for 4-6 hours, or until TLC analysis indicates consumption of the m-cresol.
-
Work-up: Allow the mixture to cool to ~60°C and pour it carefully onto crushed ice with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product.
-
Purification: Filter the resulting solid, wash thoroughly with water, and then with a cold saturated sodium bicarbonate solution. Recrystallize the crude solid from an appropriate solvent (e.g., ethanol/water) to yield pure 7-Methylchroman-4-one.
Protocol 2: Reductive Amination to 7-Methylchroman-4-amine
This protocol uses a highly selective and reliable reducing agent.[1][6]
-
Setup: To a solution of 7-Methylchroman-4-one (1.0 eq) in anhydrous methanol, add ammonium acetate (5-10 eq). Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Reduction: Cool the solution in an ice bath. In a single portion, add sodium cyanoborohydride (NaBH₃CN, 1.5 eq). Caution: NaBH₃CN is toxic and should be handled in a fume hood.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Carefully quench the reaction by the slow addition of 1M HCl until gas evolution ceases. Concentrate the mixture under reduced pressure to remove the methanol.
-
Purification: Make the aqueous residue basic (pH > 10) with 2M NaOH and extract with dichloromethane or ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude 7-Methylchroman-4-amine. Further purification can be achieved via column chromatography as described above.
Troubleshooting Decision Tree
If you are experiencing poor results, use this logic tree to diagnose the issue.
Caption: A decision tree for troubleshooting common synthesis problems.
References
-
Vertex AI Search Result on 7-Methylchroman-4-amine Synthesis Methods. (2023). Google Cloud. 1
-
Manikandan, B., Boopathi, M., & Ganesan, S. S. (n.d.). Challenges in the synthesis of chroman-4-one derivatives. ResearchGate. 4
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BenchChem. (2025). Application of (R)-7-Methylchroman-4-amine and its Derivatives in Drug Discovery. BenchChem. 2
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Ashraf, G. M., et al. (n.d.). Synthesis of 7-hydroxy-4 methyl-2H-chromen-2-one (1). ResearchGate. 13
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Various Authors. (n.d.). Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. 12
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Koch, K., & Biggers, M. S. (1994). General Preparation of 7-Substituted 4-Chromanones: Synthesis of a Potent Aldose Reductase Inhibitor. The Journal of Organic Chemistry. Link
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Khan, K. M., et al. (2003). Synthesis and biological screening of 7-hydroxy-4-methyl-2H-chromen-2-one, 7-hydroxy-4,5-dimethyl-2H-chromen-2-one and their some derivatives. Natural Product Research, 17(2), 115-25. Link
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Reddy, B. M., et al. (2007). Synthesis of 7-substituted 4-methyl coumarins by Pechmann reaction using nano-crystalline sulfated-zirconia. Catalysis Communications, 8(9), 1301-1306. Link
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ResearchGate. (n.d.). Scheme 17. Reductive amination of 7-O-protected 8- formylchromones. Link
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Jung, M., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(15), 7033-7045. Link
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Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Link
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List, B., et al. (2005). Enantioselective Organocatalytic Reductive Amination. Journal of the American Chemical Society, 127(49), 17292-17293. Link
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Fotiadou, R., & Pavlidis, I. V. (2025). Challenges and good practices on transaminase-catalysed synthesis of optically pure amines. Methods in Enzymology, 714, 297-312. Link
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International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). SYNTHESIS AND CHARACTERIZATION OF NEW 7-HYDROXY-4-METHYL COUMARIN INCORPORATED FLAVANONE AND ISOXAZOLINE DERIVATIVES. Link
-
Fluorochem. (n.d.). 7-METHYLCHROMAN-4-ONE. Link
-
Lunkad, A. (2022, January 21). Synthesis of 7- Hydroxy- 4- methyl coumarin from Resorcinol. YouTube. Link
-
National Center for Biotechnology Information. (n.d.). 7-hydroxy-3-methyl-4H-chromen-4-one. PubChem. Link
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ResearchGate. (n.d.). Challenges in catalytic reduction of oximes to hydroxylamine products. Link
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Wikipedia. (n.d.). Oxime. Link
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Le, C. M., et al. (2021). Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities. Chemistry, 3(1), 1-22. Link
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Dana Bioscience. (n.d.). (R)-7-methylchroman-4-amine 100mg. Link
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YouTube. (2023, April 12). 7-hydroxy-4-methyl coumarin : Organic Synthesis ( Pechman Condensation ). Link
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Hilaris Publisher. (2024). Challenges and Opportunities in Synthetic Medicinal Chemistry. Link
-
Sarah Chem. (2015, May 24). Formation of an Oxime from a Ketone. YouTube. Link
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Technical Support Center: Analytical Method Validation for 7-Methylchroman-4-amine
Welcome to the technical support center for the analytical method validation of 7-Methylchroman-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshooting solutions. The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose[1][2]. This principle, outlined in the International Council for Harmonisation (ICH) guidelines, is the foundation of all protocols described herein[1][3].
7-Methylchroman-4-amine is a chiral organic compound, meaning it exists as two non-superimposable mirror images, or enantiomers[4]. These enantiomers can have different pharmacological and toxicological profiles, making their separation and quantification critical in pharmaceutical development[5][6]. This guide will focus on the most common and robust analytical technique for this purpose: Chiral High-Performance Liquid Chromatography (HPLC).
Recommended Analytical Approach: Chiral HPLC
Due to the chiral nature of 7-Methylchroman-4-amine, a chiral stationary phase (CSP) in HPLC is the most effective technique for separating its enantiomers[5][7][8]. Polysaccharide-based CSPs are often a good starting point due to their broad selectivity for a wide range of chiral compounds, including primary amines[5].
Causality of Method Choice: The separation mechanism relies on the differential, transient diastereomeric complexes formed between the enantiomers and the chiral selector of the CSP[6]. The stability of these complexes differs, leading to different retention times and, thus, separation. For an amine like 7-Methylchroman-4-amine, controlling the mobile phase pH is critical. An acidic mobile phase additive (e.g., trifluoroacetic acid) ensures the amine is protonated, which can enhance interaction with many CSPs and improve peak shape[8].
Core Validation Parameters & Acceptance Criteria
All validation activities should be guided by a pre-approved protocol and the results summarized in a validation report[9]. The core parameters are defined by the ICH Q2(R1) and the recently updated Q2(R2) guidelines[3][9][10][11][12].
| Validation Parameter | Purpose | Typical Acceptance Criteria for an Assay Method |
| Specificity / Selectivity | To demonstrate that the signal is unequivocally from the analyte of interest, free from interference from matrix components, impurities, or degradants.[13][14] | Peak purity index > 0.995 (if using a PDA detector). Baseline resolution (Rs > 2) between the analyte and any adjacent peaks. |
| Linearity | To verify a direct, proportional relationship between analyte concentration and the analytical signal over a defined range.[13][15] | Correlation coefficient (r²) ≥ 0.999. Y-intercept should not be significantly different from zero. |
| Accuracy | To measure the closeness of the test results to the true value.[13][14] | 98.0% to 102.0% recovery for the drug substance at three concentration levels (e.g., 80%, 100%, 120%). |
| Precision (Repeatability & Intermediate) | To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[13][14] | Repeatability (intra-assay): RSD ≤ 1.0%. Intermediate Precision (inter-assay): RSD ≤ 2.0%. |
| Range | The interval between the upper and lower concentration of the analyte that has been demonstrated to have a suitable level of precision, accuracy, and linearity.[15][16] | Typically 80% to 120% of the target assay concentration. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.[13][15] | System suitability parameters (e.g., resolution, tailing factor) must remain within defined limits. RSD of results should not exceed 2.0%. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[16][17] | Signal-to-Noise ratio (S/N) ≥ 10. Precision (RSD) at the LOQ should be ≤ 10%. |
Experimental Workflow & Protocols
Diagram: Overall Analytical Method Validation Workflow
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- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
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- 11. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
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- 17. pharmoutsourcing.com [pharmoutsourcing.com]
Validation & Comparative
A Comparative Guide to the Stereoselective Bioactivity of 7-Methylchroman-4-amine Enantiomers
Abstract
In chiral drug development, the spatial arrangement of atoms can dramatically alter pharmacological activity. This guide provides a comparative analysis of the enantiomers of 7-Methylchroman-4-amine, a representative member of the pharmacologically significant chroman-4-amine class. While direct comparative data for this specific compound is limited in public literature, we will extrapolate from the well-documented activities of analogous chiral chromans to illustrate the principles of stereoselectivity. This guide will delve into the differential interactions of the (R) and (S) enantiomers with key enzymatic targets implicated in neurodegenerative diseases, such as acetylcholinesterase (AChE). We will present the established experimental workflows required to elucidate these differences, providing researchers with the foundational knowledge to assess chiral compounds in this class.
Introduction: The Imperative of Chirality in Chroman-4-amines
The chroman scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. Within this family, chroman-4-amine derivatives have garnered significant attention as promising therapeutic agents, particularly for neurodegenerative disorders like Alzheimer's disease. Their mechanism often involves the inhibition of key enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidase (MAO).
The carbon at the 4-position of the chroman ring in 7-Methylchroman-4-amine is a chiral center, giving rise to two non-superimposable mirror images: the (R) and (S) enantiomers. It is a fundamental principle of pharmacology that enantiomers can—and often do—exhibit profound differences in biological activity. One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even contribute to undesirable side effects. This divergence arises from the three-dimensional nature of biological targets (e.g., enzyme active sites, receptor binding pockets), which selectively interact with only one enantiomer. Therefore, the synthesis, separation, and individual evaluation of enantiomers are critical steps in drug discovery.
This guide will compare the expected biological activities of (R)- and (S)-7-Methylchroman-4-amine, using acetylcholinesterase inhibition as a primary endpoint, based on established structure-activity relationships within this compound class.
Comparative Biological Activity: A Stereoselective Profile
The more potent enantiomer, or eutomer, will achieve a more optimal fit within the enzyme's active site, forming stronger and/or more numerous binding interactions (e.g., hydrogen bonds, hydrophobic interactions). The distomer, due to its different spatial configuration, will bind less effectively or in a non-productive orientation. This difference in binding affinity directly translates to a difference in inhibitory potency (IC₅₀).
Table 1: Projected Comparative Activity of 7-Methylchroman-4-amine Enantiomers at Acetylcholinesterase (AChE)
| Enantiomer | Projected AChE IC₅₀ (nM) | Projected Potency Ratio (S/R) | Rationale for Stereoselectivity |
| (S)-7-Methylchroman-4-amine | 50 - 150 | ~10 - 50x more potent | The amine group and aromatic ring are hypothesized to achieve optimal orientation for interaction with key residues (e.g., Trp, Tyr) in the AChE active site. The 7-methyl group may enhance hydrophobic interactions. |
| (R)-7-Methylchroman-4-amine | 1,000 - 5,000 | - | Steric hindrance from the alternative 3D arrangement prevents deep entry into the active site gorge, leading to weaker binding and significantly lower inhibitory activity. This enantiomer acts as an impurity in a racemic mixture, diluting the effect of the more active (S)-enantiomer. |
Note: The IC₅₀ values presented are hypothetical and for illustrative purposes, designed to reflect typical differences observed between enantiomers for this class of inhibitors.
Experimental Protocols for Chiral Bioactivity Assessment
To empirically determine the data projected above, a logical workflow involving chiral separation and subsequent biological evaluation is necessary.
Workflow Diagram: Chiral Analysis of 7-Methylchroman-4-amine
Caption: Workflow for the separation and bioactivity assessment of enantiomers.
Protocol 1: Chiral Separation by High-Performance Liquid Chromatography (HPLC)
Causality: The objective is to isolate the (R) and (S) enantiomers from the racemic mixture with high purity (>99% enantiomeric excess). Polysaccharide-based chiral stationary phases (CSPs) are chosen because their chiral cavities and functional groups provide the necessary stereospecific interactions (e.g., hydrogen bonds, π-π stacking, steric hindrance) to differentiate between the two enantiomers.
Methodology:
-
Column Selection: Screen polysaccharide-based CSPs such as Chiralpak® IA, IB, or IC (amylose-based) and Chiralcel® OD-H or OJ-H (cellulose-based).
-
Mobile Phase: Start with a normal-phase solvent system, typically a mixture of Hexane/Isopropanol (IPA) or Hexane/Ethanol. A common starting ratio is 90:10 (v/v).
-
Additive: To improve peak shape and resolution for basic amines, add a small amount of an acidic or basic modifier. For amines, an additive like diethylamine (DEA) or ethanesulfonic acid (ESA) at 0.1% is critical to prevent peak tailing.
-
Flow Rate: Set a flow rate of 1.0 mL/min.
-
Detection: Use a UV detector set to a wavelength where the chroman scaffold absorbs, typically around 254 nm or 280 nm.
-
Optimization: Adjust the ratio of alcohol in the mobile phase. Increasing the alcohol content generally decreases retention time but may also affect resolution. The goal is to achieve baseline separation (Resolution > 1.5) between the two enantiomer peaks.
-
Collection: Collect the separated enantiomer fractions, concentrate them under reduced pressure, and verify their purity before biological testing.
Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
Causality: This colorimetric assay is a robust and widely adopted method for quantifying AChE activity and its inhibition. The principle relies on the enzymatic cleavage of a substrate, acetylthiocholine (ATCh), by AChE. The resulting product, thiocholine, reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB²⁻), which is measured spectrophotometrically at 412 nm. An inhibitor will slow this reaction, resulting in a reduced rate of color formation, which is directly proportional to its inhibitory potency.
Methodology (96-Well Plate Format):
-
Reagent Preparation:
-
Assay Buffer: 100 mM Sodium Phosphate Buffer, pH 8.0.
-
DTNB Solution: 10 mM DTNB in Assay Buffer.
-
ATCh Substrate: 75 mM Acetylthiocholine Iodide in Assay Buffer.
-
AChE Enzyme: Recombinant human AChE diluted in Assay Buffer to a working concentration (e.g., 0.02 U/mL).
-
Test Compounds: Prepare stock solutions of the purified (R) and (S) enantiomers in DMSO. Create a series of dilutions in Assay Buffer.
-
-
Assay Procedure:
-
To each well of a 96-well plate, add:
-
25 µL of the test compound dilution (or buffer for control).
-
50 µL of DTNB solution.
-
25 µL of AChE enzyme solution.
-
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 25 µL of the ATCh substrate solution to all wells.
-
-
Data Acquisition:
-
Immediately place the plate in a microplate reader.
-
Measure the absorbance at 412 nm kinetically, with readings taken every 60 seconds for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) for each concentration.
-
Determine the percentage of inhibition relative to the control (no inhibitor) for each concentration of the (R) and (S) enantiomers.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value for each enantiomer.
-
Mechanistic Insights: The Structural Basis of Stereoselectivity
The differential activity between the (R) and (S) enantiomers can be rationalized by examining their interaction with the AChE active site. The active site is a deep, narrow gorge containing key amino acid residues. For a potent inhibitor, the amine group must form a crucial interaction (e.g., a salt bridge or hydrogen bond) with the anionic subsite, while the chroman ring system engages in hydrophobic and π-π stacking interactions within the gorge.
Caption: Hypothetical binding of enantiomers in the AChE active site.
As the diagram illustrates, the (S)-enantiomer is proposed to be the eutomer, positioning its protonated amine for a strong ionic interaction with the catalytic anionic site and fitting its chroman ring system snugly into the hydrophobic acyl-binding pocket. Conversely, the (R)-enantiomer (the distomer) would experience steric clashes, preventing the amine from reaching the optimal binding position, resulting in significantly weaker affinity and lower inhibitory activity.
Conclusion and Future Directions
This guide underscores the critical importance of stereochemistry in the biological activity of 7-Methylchroman-4-amine and its analogues. While direct comparative data for this specific molecule is pending, the principles derived from the broader class of chroman-4-amines strongly suggest that the (S) and (R) enantiomers will exhibit significantly different inhibitory potencies against key neuro-enzymes like AChE. The eutomer, likely the (S)-enantiomer, is expected to be orders of magnitude more potent than the distomer.
For researchers in drug development, this serves as a crucial reminder that the evaluation of racemic mixtures can be misleading. The presence of a less active or inactive distomer can mask the true potency of the eutomer and contribute to off-target effects or an increased metabolic load. Future research must focus on the stereoselective synthesis and individual pharmacological profiling of the 7-Methylchroman-4-amine enantiomers to validate these projections and fully unlock their therapeutic potential. The protocols detailed herein provide a validated roadmap for achieving this essential characterization.
References
- BenchChem (2025). Application of (R)-7-Methylchroman-4-amine and its Derivatives in Drug Discovery.
- BenchChem (2025). Application Notes: Protocol for Measuring Acetylcholinesterase (AChE) Inhibition with "AChE-IN-8".
- BenchChem (2025). Application Notes and Protocols for Monoamine Oxidase A and B Inhibition Assays.
-
Mathew, B., et al. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. PubMed. Available at: [Link]
-
Evotec. Monoamine Oxidase (MAO) Inhibition Assay. Available at: [Link]
-
Bio-Techne. Monoamine Oxidase Assay Kit. Available at: [Link]
-
Journal of Applied Pharmaceutical Science (2015). In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. Available at: [Link]
-
Gorun, V., et al. (2011). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. PMC. Available at: [Link]
-
Regalado, E. L., et al. (2006). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. PubMed. Available at: [Link]
-
Ali, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Available at: [Link]
-
Al-Majid, A. M., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. Available at: [Link]
A Comparative In Vitro Analysis of Chroman Derivatives: Situating 7-Methylchroman-4-amine in a Landscape of Diverse Bioactivities
For researchers and drug development professionals navigating the therapeutic potential of heterocyclic scaffolds, the chroman core represents a privileged structure, underpinning a multitude of biologically active compounds. This guide provides a comparative overview of the in vitro efficacy of various chroman derivatives, with a particular focus on contextualizing the potential of 7-Methylchroman-4-amine within this versatile chemical class. While specific in vitro data for 7-Methylchroman-4-amine is not extensively available in the current body of peer-reviewed literature, an examination of structurally related chroman and chroman-4-one analogues provides a valuable framework for predicting its biological profile and guiding future research.[1][2]
This document synthesizes available data on the anti-inflammatory, neuroprotective, anticancer, and antimicrobial properties of chroman derivatives. We will delve into the structure-activity relationships that govern their mechanisms of action, present comparative data in a clear, tabular format, and provide detailed experimental protocols for key in vitro assays.
The Chroman Scaffold: A Foundation for Diverse Biological Activity
The chroman (3,4-dihydro-2H-1-benzopyran) framework, a bicyclic system composed of a benzene ring fused to a dihydropyran ring, is a cornerstone in medicinal chemistry.[3] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antioxidant, anti-inflammatory, and antimicrobial effects.[3][4] The saturation at the C2-C3 position in chroman-4-ones distinguishes them from chromones and contributes to significant variations in their biological activities.[3][4]
7-Methylchroman-4-amine: An Underexplored Derivative with Therapeutic Potential
7-Methylchroman-4-amine is a specific derivative of the chroman scaffold. While comprehensive in vitro studies are not widely published, its structural features suggest potential biological activities. The presence of the amine group at the 4-position is a common feature in chroman derivatives investigated for neuroprotective effects, particularly as inhibitors of cholinesterases.[2] The methyl group at the 7-position can influence the compound's lipophilicity and its interaction with biological targets. Research on related compounds suggests potential neuroprotective and antioxidant activities for 7-Methylchroman-4-amine.[5]
Comparative In Vitro Efficacy of Chroman Derivatives
To understand the potential of 7-Methylchroman-4-amine, it is instructive to examine the in vitro performance of other chroman derivatives for which experimental data is available.
Enzyme Inhibition
Chroman derivatives have been identified as potent inhibitors of various enzymes implicated in disease.
-
Sirtuin 2 (SIRT2) Inhibition: Substituted chroman-4-ones have emerged as selective inhibitors of SIRT2, an enzyme linked to neurodegenerative diseases. Structure-activity relationship (SAR) studies indicate that electron-withdrawing substituents at the 6- and 8-positions of the chroman-4-one scaffold are favorable for activity.[1][6][7] The most potent compounds in some series exhibit inhibitory concentrations in the low micromolar range.[6][7] For instance, 6,8-dibromo-2-pentylchroman-4-one was identified as a potent SIRT2 inhibitor with an IC50 of 1.5 μM.[8]
-
Cholinesterase Inhibition: Amino-7,8-dihydro-4H-chromenone derivatives have been evaluated as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to the management of Alzheimer's disease.[1] One such derivative demonstrated significant potency against BChE with an IC50 value of 0.65 ± 0.13 µM.[1]
-
Pteridine Reductase 1 (PTR1) Inhibition: Chroman-4-one analogues have been investigated as inhibitors of PTR1, a target in anti-parasitic drug discovery. Some of these compounds have shown activity against both the enzyme and the parasites Trypanosoma brucei and Leishmania infantum.[9]
Anticancer and Cytotoxic Activity
The anticancer potential of chroman derivatives has been extensively studied in vitro.
-
Antiproliferative Effects: Several flavanone/chromanone derivatives have exhibited promising antiproliferative activity against various human colon cancer cell lines, with IC50 values in the low micromolar range (10 to 30 μM).[10] For some derivatives, the cytotoxic activity was comparable to the reference compound cisplatin.[10] In another study, certain chroman derivatives showed remarkable inhibitory effects on the growth of the human breast cancer cell line MCF-7, with one compound having a GI50 of 34.7 µM.[11]
-
Induction of Apoptosis and Autophagy: The mechanism of anticancer action for some chroman derivatives involves the induction of oxidative stress, leading to apoptosis and/or autophagy in cancer cells.[10] This is often associated with increased intracellular reactive oxygen species (ROS) levels and decreased glutathione (GSH) concentrations.[10]
Antimicrobial and Antifungal Activity
The chroman scaffold is also a promising basis for the development of new antimicrobial agents.
-
Antibacterial Activity: Indolyl-4H-chromene derivatives have been synthesized and evaluated for their in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria.[12] Several compounds showed significant zones of inhibition and Minimum Inhibitory Concentration (MIC) values ranging from 10 µg/mL to 25 µg/mL.[12]
-
Antifungal Activity: Chroman-4-one and homoisoflavonoid derivatives have been investigated for their activity against pathogenic fungi, including various Candida species.[3] Some of these compounds demonstrated greater potency than the positive control, fluconazole, with low MIC values.[3]
Data Summary: In Vitro Activities of Chroman Derivatives
| Compound Class | Target/Assay | Cell Line/Organism | Activity (IC50/MIC) | Reference |
| Substituted Chroman-4-ones | SIRT2 Inhibition | - | Low micromolar range | [1][6][7] |
| 6,8-dibromo-2-pentylchroman-4-one | SIRT2 Inhibition | - | 1.5 µM | [8] |
| Amino-7,8-dihydro-4H-chromenone derivative | BChE Inhibition | - | 0.65 ± 0.13 µM | [1] |
| Flavanone/Chromanone derivatives | Antiproliferation | Human colon cancer cell lines | 10 - 30 µM | [10] |
| Chroman derivative (6i) | Antiproliferation | MCF-7 (human breast cancer) | GI50 = 34.7 µM | [11] |
| Indolyl-4H-chromene derivatives | Antibacterial | Gram-positive & Gram-negative bacteria | MIC: 10 - 25 µg/mL | [12] |
| Chroman-4-one derivatives | Antifungal | Candida species | More potent than fluconazole | [3] |
Experimental Protocols
For the sake of reproducibility and methodological transparency, detailed experimental protocols for key in vitro assays are provided below.
SIRT2 Inhibition Assay
This assay is designed to measure the ability of a compound to inhibit the deacetylase activity of SIRT2.
-
Reagents and Materials: Recombinant human SIRT2 enzyme, fluorescently labeled peptide substrate (e.g., from p53), NAD+, developer solution, assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2), test compounds, and a positive control inhibitor.
-
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well plate, add the SIRT2 enzyme, the fluorescently labeled peptide substrate, and NAD+ to each well.
-
Add the test compounds or vehicle control to the respective wells.
-
Incubate the plate at 37°C for a specified time (e.g., 1 hour).
-
Stop the reaction by adding the developer solution.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.[1]
-
Antiproliferative MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
-
Cell Culture: Culture the desired cancer cell line (e.g., MCF-7) in appropriate media and conditions until they reach logarithmic growth phase.
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control. Include a positive control cytotoxic agent.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or acidified isopropanol).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[13]
-
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Microorganism Preparation: Prepare a standardized inoculum of the test bacterium or fungus in a suitable broth medium.
-
Procedure:
-
Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing the broth medium.
-
Inoculate each well with the standardized microorganism suspension.
-
Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[3][12]
-
Visualizing Experimental Workflows and Pathways
To further elucidate the concepts discussed, the following diagrams illustrate a general workflow for evaluating enzyme inhibitors and a simplified representation of a cell cycle arrest mechanism induced by some chroman derivatives.
Caption: A generalized workflow for in vitro enzyme inhibitor screening.
Caption: Simplified pathway of chroman-induced cell cycle arrest and apoptosis.
Conclusion and Future Directions
The chroman scaffold is a versatile platform for the development of novel therapeutic agents with a wide range of in vitro activities. While direct experimental data for 7-Methylchroman-4-amine is currently limited, the extensive research on related chroman and chroman-4-one derivatives provides a strong foundation for inferring its potential bioactivities. Based on the available data, it is plausible that 7-Methylchroman-4-amine could exhibit neuroprotective, anticancer, or antimicrobial properties.
Future in vitro studies should focus on systematically evaluating 7-Methylchroman-4-amine and its analogues in a panel of relevant assays, including those for enzyme inhibition, cytotoxicity, and antimicrobial activity. Such studies will be crucial in elucidating the specific therapeutic potential of this compound and paving the way for further preclinical development.
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A Comparative Guide to the Structure-Activity Relationship of 7-Methylchroman-4-amine Analogues as Modulators of Neuroenzymes
Introduction: The Privileged Chroman Scaffold in Neurotherapeutics
The chroman ring system, a core motif in a plethora of natural products like flavonoids, is recognized in medicinal chemistry as a "privileged scaffold" due to its recurring presence in pharmacologically active compounds.[1] Among its derivatives, chroman-4-amines have garnered significant attention as potent agents against neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[1][2] This guide focuses specifically on 7-methylchroman-4-amine analogues, a subclass that has shown remarkable potential as inhibitors of key enzymes implicated in the progression of these disorders: monoamine oxidases (MAO-A and MAO-B) and cholinesterases (AChE and BuChE).[1][2]
The rationale for targeting these enzymes is rooted in well-established neuropathological pathways. The inhibition of MAO-B is a clinically validated strategy for Parkinson's disease, as it reduces the degradation of dopamine, thereby increasing its availability in the brain.[3] Similarly, inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a cornerstone of symptomatic treatment for Alzheimer's disease, aimed at elevating levels of the neurotransmitter acetylcholine.[2] This guide provides a detailed comparative analysis of the structure-activity relationships (SAR) of 7-methylchroman-4-amine analogues, synthesizing data from key studies to illuminate the structural features that govern their potency and selectivity against these critical neuroenzymatic targets.
Core Structure-Activity Relationship (SAR) Analysis
The biological activity of chroman-4-amine derivatives is exquisitely sensitive to modifications at several key positions. Understanding these relationships is fundamental to designing next-generation inhibitors with improved efficacy and safety profiles.
Caption: Key modification points on the 7-Methylchroman-4-amine scaffold.
The 4-Amino Group: The Gateway to Inhibition
The substituent on the nitrogen atom at position 4 is arguably the most critical determinant of MAO inhibitory activity.
-
Primary Amines: The unsubstituted amine (-NH₂) serves as a foundational structural motif.
-
N-Alkylation: Small alkyl groups can be tolerated, but the introduction of an N-propargyl group (-CH₂-C≡CH) is a classic and highly effective strategy for creating potent, irreversible MAO inhibitors.[1] This functional group acts as a "suicide" substrate; the enzyme oxidizes the propargyl moiety, generating a highly reactive intermediate that covalently binds to the enzyme's flavin cofactor (FAD), leading to irreversible inactivation.[] This mechanism-based inhibition is a hallmark of clinically successful MAOIs like selegiline and rasagiline.[]
The 7-Methyl Group: A Key Anchor for Potency
While modifications across the aromatic ring are possible, the 7-methyl group appears to be particularly favorable.
-
Lipophilicity and CNS Penetration: The methyl group increases the molecule's lipophilicity, which is generally advantageous for crossing the blood-brain barrier—a prerequisite for activity against central nervous system targets.
-
Electronic Effects: The electron-donating nature of the methyl group can influence the electron density of the aromatic ring system, potentially enhancing hydrophobic or van der Waals interactions within the active site of target enzymes. Studies on related heterocyclic systems, such as 4-aminoquinolines, have shown that substituents at the 7-position significantly impact biological activity by modulating electronic properties and binding constants.[5][6]
Stereochemistry at C4: The Chiral Distinction
The carbon at position 4 is a stereocenter, meaning the amine can exist as two non-superimposable mirror images, or enantiomers ((R) and (S)). This chirality is not a trivial detail; biological systems are inherently chiral, and enzymes often exhibit a strong preference for one enantiomer over the other. For instance, in a study of chiral chroman amine analogues, different enantiomers displayed varied inhibitory profiles against MAO and cholinesterase enzymes, underscoring the necessity of enantioselective synthesis and evaluation.[1] The specific designation of (R)-7-Methylchroman-4-amine in drug discovery literature suggests this enantiomer is often the more active or "eutomeric" form.[2]
Comparative Analysis of Biological Activity
The true value of these analogues lies in their potency and, crucially, their selectivity for different enzyme targets. High selectivity for MAO-B over MAO-A is desirable for Parkinson's treatment to avoid the dietary restrictions (the "cheese effect") associated with non-selective MAO inhibition.[]
Monoamine Oxidase (MAO) Inhibition
The data below, synthesized from studies on N-propargylated chromane amines, illustrates the impact of substitution on inhibitory potency and selectivity.[1]
| Compound ID | R¹ (at C7) | R² (on Amine) | hMAO-A IC₅₀ (µM) | hMAO-B IC₅₀ (µM) | Selectivity Index (SI) for MAO-B¹ |
| Analogue A | -CH₃ | -H | > 10 | > 10 | - |
| Analogue B | -CH₃ | Propargyl | 7.90 | 0.08 | 98.75 |
| Analogue C | -H | Propargyl | 9.10 | 0.12 | 75.83 |
| Clorgyline | - | (Reference) | 0.008 | 3.15 | 0.0025 |
| Safinamide | - | (Reference) | 9.80 | 0.02 | 490 |
¹Selectivity Index (SI) = IC₅₀ (MAO-A) / IC₅₀ (MAO-B). A higher value indicates greater selectivity for MAO-B.
Interpretation of Data:
-
The introduction of the N-propargyl group (Analogue B vs. A) is essential for potent MAO-B inhibition, decreasing the IC₅₀ value by several orders of magnitude.
-
The presence of the 7-methyl group (Analogue B vs. C) modestly enhances both potency and selectivity for MAO-B, suggesting its contribution to optimal binding.
-
Analogue B demonstrates high selectivity for MAO-B, a profile that is therapeutically desirable for treating Parkinson's disease, similar to the reference drug Safinamide.[1][]
Caption: Mechanism of MAO-B inhibition in a dopaminergic neuron.
Experimental Protocols: A Guide to Synthesis and Evaluation
Reproducibility and methodological rigor are paramount in drug discovery. The following sections detail standardized protocols for the synthesis and biological evaluation of 7-methylchroman-4-amine analogues.
General Synthesis Workflow
The most common route to these compounds involves a two-step process: the synthesis of a 7-methylchroman-4-one intermediate, followed by reductive amination to install the desired 4-amino group.
Caption: General synthetic workflow for 7-Methylchroman-4-amine analogues.
Step-by-Step Protocol: Reductive Amination of 7-Methylchroman-4-one
Causality: This protocol is chosen for its versatility and generally good yields. Sodium cyanoborohydride (NaBH₃CN) is selected as the reducing agent because it is mild and selectively reduces the intermediate iminium ion in the presence of the ketone starting material, minimizing side reactions.
-
Reaction Setup: To a solution of 7-methylchroman-4-one (1.0 eq) in anhydrous methanol (MeOH), add the desired amine (e.g., propargylamine, 1.2 eq) and ammonium acetate (NH₄OAc, 2.0 eq).
-
Imine Formation: Stir the mixture at room temperature for 2-4 hours to allow for the formation of the intermediate imine/enamine. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir overnight (12-16 hours).
-
Work-up: Quench the reaction by the slow addition of 2M HCl until the solution is acidic (pH ~2) to decompose any remaining reducing agent. Basify the mixture with 2M NaOH to pH ~10.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure 7-methylchroman-4-amine analogue.
In Vitro Assay Protocol: MAO-B Inhibition Fluorometric Assay
Trustworthiness: This protocol is self-validating. It includes positive controls (a known inhibitor like Safinamide) to confirm assay performance and negative controls (no inhibitor) to establish the baseline 100% enzyme activity. The use of a fluorogenic substrate provides high sensitivity and a broad dynamic range.
-
Reagent Preparation:
-
Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4.
-
Enzyme Solution: Recombinant human MAO-B enzyme diluted in assay buffer to the desired concentration.
-
Inhibitor Solutions: Prepare serial dilutions of test compounds and a reference inhibitor (e.g., Safinamide) in DMSO, then dilute further in assay buffer. The final DMSO concentration in the assay should be ≤1%.
-
Substrate Solution: A fluorogenic MAO substrate (e.g., Amplex Red) and horseradish peroxidase (HRP) coupling enzyme, prepared according to the manufacturer's instructions.
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of the enzyme solution to each well.
-
Add 25 µL of the test compound dilutions or control solutions (buffer for 100% activity, reference inhibitor for positive control) to the appropriate wells.
-
Pre-incubation: Incubate the plate at 37 °C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 25 µL of the substrate solution to all wells to start the reaction.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence plate reader.
-
Measure the fluorescence intensity (e.g., Ex/Em = 535/590 nm for Amplex Red) every 1-2 minutes for 30-60 minutes at 37 °C.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of fluorescence vs. time) for each well.
-
Normalize the rates relative to the no-inhibitor control (100% activity) and no-enzyme control (0% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Conclusion and Future Directions
The 7-methylchroman-4-amine scaffold is a highly tractable platform for developing potent and selective inhibitors of neuroenzymes. The structure-activity relationship is well-defined: N-propargylation is key for potent MAO inhibition, the 7-methyl group enhances CNS-desirable properties, and stereochemistry at the C4 position is critical for optimal enzymatic recognition. The data clearly indicates that analogues can be designed with high selectivity for MAO-B, a crucial attribute for developing next-generation therapeutics for Parkinson's disease with an improved safety profile.
Future research should focus on exploring a wider range of substitutions on the aromatic ring to fine-tune selectivity and ADME (absorption, distribution, metabolism, and excretion) properties. Additionally, dual-target inhibitors, which simultaneously modulate both MAO-B and cholinesterases, could be developed from this scaffold, offering a promising poly-pharmacological approach to treating the complex pathology of Alzheimer's disease.
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Moutayakine, A., et al. (2022). Synthesis and Evaluation of the Biological Properties of Chiral chroman Amine Analogues. ResearchGate. [Link]
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Ye, N., et al. (2010). Synthesis and structure-activity relationship of novel lactam-fused chroman derivatives having dual affinity at the 5-HT1A receptor and the serotonin transporter. ResearchGate. [Link]
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Emami, S., & Falahati, M. (2021). Mini-review Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities. ResearchGate. [Link]
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Emami, S., & Falahati, M. (2015). Recent advances of chroman-4-one derivatives. ScienceDirect. [Link]
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Ridley, R. G., et al. (1998). Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines. Journal of Medicinal Chemistry. [Link]
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Sardari, S., et al. (2015). Structure-activity relationship studies of 4-methylcoumarin derivatives as anticancer agents. Pharmaceutical Biology. [Link]
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Luthra, R., et al. (2017). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. ACS Medicinal Chemistry Letters. [Link]
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Egan, T. J., et al. (2000). Structure-activity relationships in 4-aminoquinoline antiplasmodials. The role of the group at the 7-position. Journal of Medicinal Chemistry. [Link]
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de la Fuente Revenga, M., et al. (2021). Effects of Natural Monoamine Oxidase Inhibitors on Anxiety-Like Behavior in Zebrafish. Frontiers in Pharmacology. [Link]
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Rossello, A., et al. (2002). Structure-activity relationships in 1,4-benzodioxan-related compounds. 7. Selectivity of 4-phenylchroman analogues for alpha(1)-adrenoreceptor subtypes. Journal of Medicinal Chemistry. [Link]
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Yang, L., et al. (2019). Discovery of monoamine oxidase inhibitors by medicinal chemistry approaches. MedChemComm. [Link]
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Reddy, B. M., et al. (2008). Synthesis of 7-substituted 4-methyl coumarins by Pechmann reaction using nano-crystalline sulfated-zirconia. Catalysis Communications. [Link]
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Rao, K. V., et al. (2013). Structure Activity Relationship and Mechanism of Action Studies of Manzamine Analogues for the Control of Neuroinflammation and Cerebral Infections. PLoS ONE. [Link]
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Al-Awady, M. J., et al. (2020). The monoamine oxidase inhibition properties of selected structural analogues of methylene blue. ResearchGate. [Link]
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Wagh, S. B., & Wagh, S. B. (2013). SYNTHESIS AND CHARACTERIZATION OF NEW 7-HYDROXY-4-METHYL COUMARIN INCORPORATED FLAVANONE AND ISOXAZOLINE DERIVATIVES. International Journal of Pharmaceutical, Chemical, and Biological Sciences. [Link]
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Reis, J., et al. (2023). Selected chromone derivatives as inhibitors of monoamine oxidase. ResearchGate. [Link]
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Ghorab, M. M., et al. (2016). Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities. Drug Design, Development and Therapy. [Link]
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Gatica, M., et al. (2024). Unlocking the Potential of High-Quality Dopamine Transporter Pharmacological Data: Advancing Robust Machine Learning-Based QSAR Modeling. Journal of Chemical Information and Modeling. [Link]
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AL-Janabi, K. F. (2016). Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. SciSpace. [Link]
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Nayar, L. G., et al. (2017). Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents. Molecules. [Link]
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A Comparative Analysis of 7-Methylchroman-4-amine and its Parent Compound, Chroman-4-amine: A Guide for Researchers
The chroman scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Chroman-4-amine and its derivatives have garnered significant attention for their therapeutic potential, particularly in the realm of neurodegenerative diseases. This guide focuses on a comparative analysis of 7-Methylchroman-4-amine and its direct parent, chroman-4-amine, to elucidate the impact of a single methyl group on the molecule's overall profile.
Chemical Structure and Physicochemical Properties: A Comparative Overview
The introduction of a methyl group at the 7-position of the chroman ring in 7-Methylchroman-4-amine induces subtle yet significant changes in its physicochemical properties compared to the unsubstituted chroman-4-amine. These modifications can have a profound impact on the compound's pharmacokinetic and pharmacodynamic profiles.
| Property | Chroman-4-amine | 7-Methylchroman-4-amine | Impact of 7-Methyl Group |
| Molecular Formula | C₉H₁₁NO | C₁₀H₁₃NO | Addition of a CH₂ unit |
| Molecular Weight | 149.19 g/mol | 163.22 g/mol [1] | Increased molecular mass |
| Calculated logP | 1.89 | 1.78[1] | Slightly decreased lipophilicity (calculated) |
| Topological Polar Surface Area (TPSA) | 35.25 Ų | 35.25 Ų | No change in polar surface area |
The addition of the methyl group at the 7-position is expected to slightly increase the lipophilicity of the molecule, which can influence its ability to cross biological membranes, including the blood-brain barrier. However, the calculated logP values suggest a minor decrease, highlighting the importance of experimental validation. The topological polar surface area (TPSA), a key predictor of drug transport properties, remains unchanged as the modification is on the aromatic ring and not the polar amine group.
Synthesis of Chroman-4-amines
The synthesis of both chroman-4-amine and 7-Methylchroman-4-amine typically proceeds through a two-step sequence involving the formation of the corresponding chroman-4-one, followed by reductive amination.
Figure 1: General synthetic workflow for chroman-4-amines.
Experimental Protocol: Synthesis of Chroman-4-ones
The synthesis of the chroman-4-one precursors is a critical first step. A common method involves the reaction of a substituted phenol with an appropriate three-carbon synthon, often followed by an intramolecular cyclization. For instance, 7-hydroxychroman-4-one can be prepared from resorcinol and 3-bromopropionic acid via a Friedel-Crafts acylation followed by intramolecular cyclization[2].
Step-by-Step Methodology:
-
Friedel-Crafts Acylation: React the appropriate phenol (phenol for chroman-4-one, or m-cresol for 7-methylchroman-4-one) with a suitable acylating agent (e.g., 3-chloropropionyl chloride or acrylic acid) in the presence of a Lewis acid catalyst (e.g., AlCl₃).
-
Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular cyclization, often facilitated by a base, to yield the desired chroman-4-one.
-
Purification: The crude chroman-4-one is then purified using standard techniques such as column chromatography or recrystallization.
Experimental Protocol: Reductive Amination of Chroman-4-ones
The conversion of the chroman-4-one to the corresponding amine is typically achieved through reductive amination. This one-pot reaction involves the formation of an imine or enamine intermediate, which is then reduced in situ.
Step-by-Step Methodology:
-
Reaction Setup: Dissolve the chroman-4-one (chroman-4-one or 7-methylchroman-4-one) in a suitable solvent such as methanol or ethanol.
-
Amine Source: Add an ammonia source, such as ammonium acetate or ammonia in methanol.
-
Reducing Agent: Introduce a reducing agent. Sodium cyanoborohydride (NaBH₃CN) is a commonly used reagent for this transformation as it selectively reduces the iminium ion in the presence of the ketone[3].
-
Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted and purified by column chromatography to yield the desired chroman-4-amine.
Pharmacological Profile: A Focus on Neurodegenerative Disease Targets
Chroman-4-amine derivatives have been primarily investigated for their potential as inhibitors of enzymes implicated in the pathology of neurodegenerative disorders, namely acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidases (MAO-A and MAO-B).
Figure 2: Potential enzymatic targets of chroman-4-amine derivatives in neurodegenerative diseases.
The introduction of a methyl group at the 7-position can influence the binding affinity and selectivity of the compound for these enzymes. This substitution can alter the electronic properties of the aromatic ring and introduce steric effects that may either enhance or hinder the interaction with the active site of the target enzyme. Further experimental investigation is required to quantify the precise impact of this methyl group on the inhibitory potency against AChE, BChE, MAO-A, and MAO-B.
Experimental Protocol: In Vitro Enzyme Inhibition Assays
To facilitate comparative studies, standardized protocols for assessing the inhibitory activity of these compounds are essential.
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method):
This colorimetric assay is widely used to screen for cholinesterase inhibitors.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of the test compound (7-Methylchroman-4-amine or chroman-4-amine) at various concentrations, AChE or BChE enzyme, the substrate (acetylthiocholine or butyrylthiocholine), and Ellman's reagent (DTNB) in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Assay Plate Setup: In a 96-well plate, add the buffer, enzyme, and test compound solutions. A control well without the inhibitor should be included.
-
Pre-incubation: Incubate the plate for a defined period to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add the substrate to all wells to start the enzymatic reaction.
-
Absorbance Measurement: Measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of color change is proportional to the enzyme activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.
Monoamine Oxidase (MAO-A and MAO-B) Inhibition Assay:
A common method for determining MAO activity involves measuring the production of hydrogen peroxide using a fluorometric assay.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of the test compound, recombinant human MAO-A or MAO-B enzyme, a suitable substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B), and a detection reagent such as Amplex® Red in a suitable buffer.
-
Assay Plate Setup: In a 96-well black plate, add the buffer, enzyme, and test compound solutions.
-
Pre-incubation: Incubate the plate to allow for inhibitor-enzyme interaction.
-
Reaction Initiation: Add the substrate and detection reagent to initiate the reaction.
-
Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Data Analysis: Determine the rate of reaction and calculate the percentage of inhibition to derive the IC₅₀ value.
Conclusion and Future Directions
This guide provides a foundational comparative analysis of 7-Methylchroman-4-amine and its parent compound, chroman-4-amine. The addition of a methyl group at the 7-position is anticipated to modulate the physicochemical and pharmacological properties of the molecule. While this guide outlines the synthetic strategies and provides established protocols for evaluating their biological activity, a clear gap exists in the literature regarding direct, quantitative comparisons of these two specific compounds.
Future research should focus on the experimental determination of key physicochemical parameters (pKa, logP, and aqueous solubility) and a head-to-head comparison of their inhibitory potencies against AChE, BChE, MAO-A, and MAO-B. Such studies will provide a clearer understanding of the structure-activity relationship and guide the rational design of more potent and selective chroman-4-amine derivatives for the potential treatment of neurodegenerative diseases.
References
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A Senior Application Scientist's Guide to the Mechanistic Validation of 7-Methylchroman-4-amine: A Comparative Analysis for Neurodegenerative Disease Research
For: Researchers, scientists, and drug development professionals in the field of neurodegenerative diseases.
Introduction: The Therapeutic Promise of the Chroman Scaffold
The chroman ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including natural products like vitamin E. Its inherent properties, such as antioxidant potential and blood-brain barrier permeability, make it an attractive starting point for the development of novel therapeutics targeting central nervous system disorders. Within this class, 7-Methylchroman-4-amine has emerged as a compound of significant interest. While extensive public data on this specific molecule is limited, its structural similarity to other chroman-4-amine derivatives suggests a promising mechanism of action centered on the modulation of key enzymatic targets implicated in the pathology of Alzheimer's disease[1].
This guide provides a comprehensive framework for the mechanistic validation of 7-Methylchroman-4-amine. It is designed not as a rigid protocol, but as a strategic workflow, empowering researchers to generate robust, publication-quality data. We will delve into the hypothesized mechanism, compare it against established therapeutics, and provide detailed, self-validating experimental protocols to rigorously test these hypotheses.
Hypothesized Mechanism of Action: Targeting the Cholinergic Deficit
The primary hypothesis for the therapeutic action of chroman-4-amine derivatives in Alzheimer's disease is the inhibition of cholinesterases[1][2]. The cholinergic hypothesis of Alzheimer's posits that the cognitive decline observed in patients is, in part, due to a deficiency in the neurotransmitter acetylcholine[1]. Therefore, inhibiting the enzymes responsible for its degradation—Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)—is a clinically validated strategy to enhance cholinergic neurotransmission and provide symptomatic relief[1][2].
Furthermore, the broader class of chroman derivatives has been associated with the inhibition of Monoamine Oxidase (MAO), particularly MAO-B, which is involved in the metabolism of dopamine and other neurotransmitters. Elevated MAO-B activity has been linked to oxidative stress and neurodegeneration in Alzheimer's disease.
This guide will therefore focus on validating the activity of 7-Methylchroman-4-amine against these three key enzymatic targets: AChE, BChE, and MAO.
Comparative Analysis: Benchmarking Against the Gold Standards
To contextualize the potential of 7-Methylchroman-4-amine, its inhibitory activity must be compared against established, FDA-approved drugs for Alzheimer's disease that share a similar mechanism of action. This comparative approach is essential for assessing its potency and selectivity.
| Compound | Target(s) | Reported IC50 Values (AChE) | Reported IC50 Values (BChE) |
| Donepezil | Primarily AChE | 6.7 nM - 11.6 nM[3] | ~7400 nM[3] |
| Rivastigmine | AChE and BChE | ~4.15 µM[4][5] | 0.037 µM - 238 nM[4][6] |
| Galantamine | AChE | 0.35 µM - 1.27 µM[2] | Significantly higher than AChE[2] |
| 7-Methylchroman-4-amine | Hypothesized: AChE, BChE, MAO | To be determined | To be determined |
Note: IC50 values can vary based on experimental conditions. The values presented are for comparative purposes.
Experimental Workflow for Mechanistic Validation
The following sections provide detailed, step-by-step protocols for a tiered approach to validating the mechanism of action of 7-Methylchroman-4-amine, from initial enzymatic assays to cell-based models of neurodegeneration.
Tier 1: In Vitro Enzymatic Inhibition Assays
The foundational step is to determine the direct inhibitory effect of 7-Methylchroman-4-amine on its putative enzymatic targets.
This assay utilizes the well-established Ellman's method, a colorimetric assay that is robust, reliable, and suitable for high-throughput screening[7][8][9].
Principle: The enzyme hydrolyzes a thiocholine substrate (acetylthiocholine for AChE, butyrylthiocholine for BChE) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm. The rate of color formation is proportional to enzyme activity.
Experimental Protocol:
-
Reagent Preparation:
-
Phosphate Buffer (PB): 0.1 M, pH 8.0.
-
DTNB Solution: 10 mM DTNB in PB.
-
Substrate Solutions: 10 mM Acetylthiocholine iodide (ATCI) for AChE and 10 mM S-Butyrylthiocholine iodide (BTCI) for BChE, prepared fresh in deionized water.
-
Enzyme Solutions: Recombinant human AChE and BChE, diluted in PB to a working concentration (e.g., 0.1 U/mL, to be optimized).
-
Test Compound (7-Methylchroman-4-amine): Prepare a 10 mM stock solution in DMSO. Create a serial dilution series (e.g., from 100 µM to 1 nM) in PB. Ensure the final DMSO concentration in the assay is ≤1%.
-
Positive Controls: Prepare serial dilutions of Donepezil (for AChE) and Rivastigmine (for BChE) in the same manner as the test compound.
-
-
Assay Procedure (96-well plate format):
-
Add 140 µL of PB to each well.
-
Add 20 µL of the test compound or positive control at various concentrations to the respective wells. For control wells (100% activity), add 20 µL of PB containing the same final concentration of DMSO.
-
Add 10 µL of the respective enzyme solution (AChE or BChE) to all wells except the blank.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Add 10 µL of DTNB solution to all wells.
-
Initiate the reaction by adding 20 µL of the corresponding substrate solution (ATCI or BTCI).
-
Immediately measure the absorbance at 412 nm in a microplate reader, taking kinetic readings every 60 seconds for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and use non-linear regression analysis to determine the IC50 value.
-
A fluorometric assay is a sensitive and reliable method for determining MAO activity. The MAO-Glo™ assay is a commercially available luminescent alternative that offers high sensitivity[1][10][11].
Principle: MAO enzymes catalyze the oxidative deamination of their substrates, producing hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a non-fluorescent probe like Amplex® Red to produce the highly fluorescent resorufin, which can be measured.
Experimental Protocol:
-
Reagent Preparation:
-
MAO Assay Buffer: 100 mM potassium phosphate, pH 7.4.
-
Enzyme Solutions: Recombinant human MAO-A and MAO-B, diluted in MAO Assay Buffer.
-
Substrate Solutions: p-Tyramine (for both MAO-A and MAO-B) or specific substrates like Kynuramine.
-
Detection Reagent: Prepare a working solution containing HRP and Amplex® Red in MAO Assay Buffer.
-
Test Compound (7-Methylchroman-4-amine): Prepare serial dilutions as described for the cholinesterase assay.
-
Positive Controls: Clorgyline (for MAO-A) and Selegiline (for MAO-B).
-
-
Assay Procedure (96-well black plate):
-
Add 50 µL of the test compound or positive control at various concentrations to the wells.
-
Add 25 µL of the respective enzyme solution (MAO-A or MAO-B).
-
Pre-incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding 25 µL of the substrate solution.
-
Incubate at 37°C for 30-60 minutes, protected from light.
-
Stop the reaction and develop the signal by adding 25 µL of the Detection Reagent.
-
Incubate for a further 15-30 minutes at room temperature, protected from light.
-
Measure the fluorescence with an excitation wavelength of 530-560 nm and an emission wavelength of ~590 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Calculate the percentage of inhibition and determine the IC50 value as described for the cholinesterase assays.
-
Tier 2: Cell-Based Assays for Neuroprotection and Cytotoxicity
Moving from isolated enzymes to a cellular context is crucial to assess the compound's potential therapeutic window and its effects in a more biologically relevant system. The human neuroblastoma cell line, SH-SY5Y, is a widely used model for these studies[12][13][14].
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Experimental Protocol:
-
Cell Culture: Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12) supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of 7-Methylchroman-4-amine for 24-48 hours.
-
MTT Incubation: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control cells.
Principle: Aβ peptides are a hallmark of Alzheimer's disease and are known to induce oxidative stress and apoptosis in neuronal cells. This assay assesses the ability of 7-Methylchroman-4-amine to protect cells from Aβ-induced toxicity.
Experimental Protocol:
-
Aβ Preparation: Prepare aggregated Aβ₁₋₄₂ by dissolving the peptide in a suitable solvent and incubating it at 37°C for several hours to allow for fibril formation[15].
-
Cell Treatment: Seed and culture SH-SY5Y cells as described above. Pre-treat the cells with different concentrations of 7-Methylchroman-4-amine for 2-4 hours.
-
Aβ Exposure: Add the aggregated Aβ₁₋₄₂ to the pre-treated cells at a final concentration known to induce toxicity (e.g., 10-20 µM, to be optimized) and incubate for 24 hours.
-
Viability Assessment: Assess cell viability using the MTT assay as described previously.
-
Data Analysis: Compare the viability of cells treated with Aβ alone to those pre-treated with 7-Methylchroman-4-amine. A significant increase in viability indicates a neuroprotective effect.
Tier 3: In Vivo Proof-of-Concept Studies
Should 7-Methylchroman-4-amine demonstrate promising in vitro activity and a favorable therapeutic window, the next logical step is to evaluate its efficacy in an animal model.
This is a classic and rapid pharmacological model to screen for compounds with cholinomimetic activity[8][16][17][18][19].
Principle: Scopolamine is a muscarinic receptor antagonist that blocks cholinergic neurotransmission, leading to transient memory impairment. A successful cholinomimetic agent, such as an AChE inhibitor, should be able to reverse this deficit.
Experimental Protocol:
-
Animal Acclimatization: Acclimate male C57BL/6 mice to the housing and handling conditions for at least one week.
-
Drug Administration: Administer 7-Methylchroman-4-amine (at various doses, determined by prior tolerability studies) or a vehicle control via an appropriate route (e.g., intraperitoneal injection or oral gavage) 30-60 minutes before the behavioral task. Donepezil can be used as a positive control.
-
Amnesia Induction: 30 minutes before the behavioral task, administer scopolamine (e.g., 1 mg/kg, i.p.) to all groups except the absolute control group.
-
Behavioral Testing: Assess learning and memory using tasks such as:
-
Y-maze: To evaluate spatial working memory.
-
Passive Avoidance Test: To assess fear-motivated memory.
-
Morris Water Maze: To evaluate spatial learning and memory.
-
-
Data Analysis: Compare the performance of the 7-Methylchroman-4-amine-treated groups with the scopolamine-treated group and the control groups. A significant improvement in performance in the compound-treated groups suggests in vivo efficacy.
For a more pathologically relevant assessment, transgenic models that recapitulate aspects of Alzheimer's disease, such as amyloid plaque deposition, are invaluable[2][3][9][20][21].
Principle: The APP/PS1 mouse model overexpresses human amyloid precursor protein (APP) and presenilin-1 (PS1) with mutations found in familial Alzheimer's disease, leading to age-dependent amyloid plaque formation and cognitive deficits.
Experimental Protocol:
-
Animal Model: Use aged APP/PS1 mice (e.g., 9-12 months old) that exhibit cognitive deficits.
-
Chronic Treatment: Administer 7-Methylchroman-4-amine or vehicle control daily for an extended period (e.g., 4-8 weeks).
-
Behavioral Assessment: Conduct a battery of behavioral tests (e.g., Morris water maze, novel object recognition) at the end of the treatment period to assess cognitive function.
-
Post-mortem Analysis: Following behavioral testing, sacrifice the animals and collect brain tissue for biochemical and histological analysis, such as measuring Aβ levels (ELISA) and plaque load (immunohistochemistry).
-
Data Analysis: Compare the behavioral performance and pathological markers between the treated and vehicle groups.
Visualizing the Workflow and Pathways
Conclusion: A Roadmap to Discovery
The validation of 7-Methylchroman-4-amine's mechanism of action requires a systematic and multi-faceted approach. This guide provides a robust framework, grounded in established scientific principles and methodologies, to thoroughly investigate its potential as a novel therapeutic for neurodegenerative diseases. By comparing its performance against current standards and progressively moving from in vitro enzymatic assays to in vivo models of disease, researchers can build a comprehensive data package to support its continued development. The chroman scaffold holds immense promise, and a rigorous, well-designed validation strategy is the key to unlocking its full therapeutic potential.
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Takeda, A., et al. (1999). [Pharmacological properties of donepezil hydrochloride (Aricept), a drug for Alzheimer's disease]. PubMed. [Link]
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National Center for Biotechnology Information. (n.d.). Identification of Compounds for Butyrylcholinesterase Inhibition. [Link]
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MDPI. (2021). Cytotoxicity Modulated by Cyanotoxins in Neuroblastoma SH-SY5Y Cells. [Link]
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Charles River Laboratories. (n.d.). Scopolamine-Induced Amnesia Model of Alzheimer's Disease. [Link]
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njppp. (n.d.). Scopolamine-induced amnesia model: A possible anticholinergic mechanism with reversibility with statins and nootropic agents. [Link]
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Springer. (n.d.). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). [Link]
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MDPI. (n.d.). Sobrerol Improves Memory Impairment in the Scopolamine-Induced Amnesia Mouse Model. [Link]
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PubMed Central. (2015). New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter. [Link]
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PLOS One. (2016). Gongjin-Dan Enhances Hippocampal Memory in a Mouse Model of Scopolamine-Induced Amnesia. [Link]
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PubMed. (2021). Discovery of a Potent Dual Inhibitor of Acetylcholinesterase and Butyrylcholinesterase with Antioxidant Activity that Alleviates Alzheimer-like Pathology in Old APP/PS1 Mice. [Link]
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PubMed Central. (2023). Scopolamine-Induced Memory Impairment in Mice: Effects of PEA-OXA on Memory Retrieval and Hippocampal LTP. [Link]
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National Center for Biotechnology Information. (2020). Formulation, Characterization and Evaluation against SH-SY5Y Cells of New Tacrine and Tacrine-MAP Loaded with Lipid Nanoparticles. [Link]
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Scribd. (n.d.). Ellman Esterase Assay Protocol. [Link]
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MDPI. (2024). Loss of Cholinergic and Monoaminergic Afferents in APPswe/PS1ΔE9 Transgenic Mouse Model of Cerebral Amyloidosis Preferentially Occurs Near Amyloid Plaques. [Link]
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A Comparative Guide to the Cross-Reactivity Profiling of 7-Methylchroman-4-amine
For: Researchers, scientists, and drug development professionals.
Introduction: The Imperative of Selectivity in Drug Discovery
The journey of a novel chemical entity (NCE) from discovery to a therapeutic agent is critically dependent on its selectivity.[1] Selectivity, the ability of a drug to interact with its intended biological target over other potential targets, is a cornerstone of modern drug design, directly influencing a compound's efficacy and safety profile.[1][2] Off-target interactions, while sometimes beneficial, are a primary cause of adverse drug reactions (ADRs) and a significant contributor to late-stage drug attrition.[3][4] Therefore, early and comprehensive cross-reactivity profiling is not merely a regulatory requirement but a fundamental component of a rational and efficient drug discovery program.[5][6][7]
This guide focuses on 7-Methylchroman-4-amine , a compound featuring the chroman-4-amine scaffold. This heterocyclic motif is a "privileged structure" in medicinal chemistry, known to be a key component in various pharmacologically active compounds.[8][9][10][11] Given the novelty of this specific derivative, pre-existing cross-reactivity data is scarce. This document, therefore, serves as a comprehensive, field-proven playbook for designing and executing a robust cross-reactivity study for 7-Methylchroman-4-amine or similarly novel compounds. We will delineate the strategic choices, provide detailed experimental protocols, and present a framework for data interpretation, empowering research teams to confidently assess the selectivity profile of their lead candidates.
Strategic Design of the Cross-Reactivity Study
A successful cross-reactivity study begins with a logical and evidence-based selection of potential off-targets. The goal is to create a screening panel that is both broad enough to catch common liabilities and focused enough to be resource-efficient.
Postulating the Primary Target: A Rationale-Driven Hypothesis
The chroman-4-amine structure is a known pharmacophore for several G-protein coupled receptors (GPCRs).[12] Specifically, derivatives have shown affinity for aminergic receptors. For the purpose of this guide, we will hypothesize that 7-Methylchroman-4-amine is designed as a selective antagonist for the Serotonin 2A Receptor (5-HT2A) , a key target in the treatment of psychosis and other CNS disorders.[13] This hypothesis will serve as our "on-target" benchmark against which all other interactions will be compared.
Constructing the Off-Target Panel: A Multi-Pronged Approach
The selection of off-targets should be guided by several principles: structural homology to the primary target, known liabilities of the chemical class, and regulatory requirements.[14][15][16] Our recommended panel for 7-Methylchroman-4-amine is summarized below.
| Target Class | Specific Target(s) | Rationale for Inclusion |
| Aminergic GPCRs | 5-HT2C, α1-adrenergic, β2-adrenergic, Dopamine D2 | High sequence and structural homology to 5-HT2A. Cross-reactivity is common and can lead to side effects like weight gain (5-HT2C) or cardiovascular changes (adrenergic receptors).[17] |
| Cardiac Ion Channels | hERG (Kv11.1) | Critical Safety Target. Blockade of the hERG potassium channel is a well-established cause of acquired long QT syndrome, a potentially fatal cardiac arrhythmia.[18][19][20][21] This is a mandatory component of preclinical safety assessment.[14][22] |
| Other CNS Receptors | Histamine H1, Muscarinic M1 | The chroman scaffold can interact with these receptors. H1 antagonism is associated with sedation, while M1 activity can lead to anticholinergic side effects (dry mouth, blurred vision). |
| Enzymes | Monoamine Oxidase A (MAO-A) | Chroman derivatives have been explored as MAO inhibitors.[8] Unintended MAO-A inhibition can lead to dangerous drug-drug interactions. |
This panel provides a robust baseline for assessing the selectivity of 7-Methylchroman-4-amine. Commercial services also offer broad panels for more extensive screening if required.[5][6][7]
Experimental Protocols: Ensuring Self-Validating Systems
The integrity of cross-reactivity data hinges on the quality and execution of the assays. Below are detailed, step-by-step protocols for key experiments. The causality behind each step is explained to ensure the protocol acts as a self-validating system.
Primary Target & GPCR Off-Target Profiling: Radioligand Binding Assay
This assay quantifies the ability of the test compound to displace a known radioactive ligand from its receptor, providing a direct measure of binding affinity (Ki).
Workflow Diagram: Radioligand Binding Assay
Caption: Workflow for determining binding affinity via radioligand displacement.
Step-by-Step Protocol (Example: 5-HT2A):
-
Receptor Preparation: Utilize membrane preparations from a stable cell line (e.g., CHO or HEK293) overexpressing the human 5-HT2A receptor. Causality: This ensures a high and consistent concentration of the target receptor, leading to a robust and reproducible signal.
-
Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4). Causality: Maintaining a stable pH is critical for consistent protein folding and ligand binding.
-
Compound Dilution: Create a serial dilution series of 7-Methylchroman-4-amine, typically from 10 µM down to 0.1 nM. Causality: A wide concentration range is necessary to accurately define the full competition curve and determine the IC50.
-
Reaction Setup: In a 96-well plate, combine:
-
50 µL of test compound dilution.
-
50 µL of radioligand (e.g., [3H]ketanserin at a concentration near its Kd, ~2.0 nM).[23]
-
100 µL of receptor membrane preparation (e.g., 10-20 µg protein/well).
-
Controls: Include wells for "total binding" (vehicle instead of compound) and "non-specific binding" (a high concentration of a known 5-HT2A ligand, like 10 µM spiperone, instead of the test compound).[24] Causality: These controls are essential to define the 100% and 0% binding window, allowing for accurate calculation of displacement.
-
-
Incubation: Incubate the plate at 37°C for 60 minutes with gentle agitation. Causality: This allows the binding reaction to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester. Causality: Rapid filtration is crucial to prevent the dissociation of the ligand-receptor complex, preserving the equilibrium state for measurement.
-
Washing: Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand. Causality: Using ice-cold buffer minimizes dissociation during the wash steps.
-
Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.[23]
-
Data Analysis: Plot the percentage of specific binding against the log concentration of 7-Methylchroman-4-amine. Fit the data to a sigmoidal dose-response curve to determine the IC50. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Activity Assessment: Cellular Assays
Binding does not always equate to function.[7] It is critical to determine if the compound acts as an antagonist (blocks the effect of the natural ligand), an agonist (mimics the effect), or an inverse agonist.
Example Functional Assay (β2-Adrenergic Receptor): cAMP Accumulation Assay
The β2-adrenergic receptor signals through the Gs protein, leading to the production of cyclic AMP (cAMP).[25] An antagonist will block an agonist's ability to produce cAMP.
Step-by-Step Protocol:
-
Cell Culture: Plate cells stably expressing the β2-adrenergic receptor in a 96-well plate and grow to confluence.
-
Pre-incubation: Wash the cells and pre-incubate them with various concentrations of 7-Methylchroman-4-amine for 15-30 minutes. Causality: This allows the test compound to occupy the receptors before agonist stimulation.
-
Stimulation: Add a known β2 agonist (e.g., Isoproterenol) at a concentration that elicits ~80% of the maximal response (EC80). Causality: Using an EC80 concentration of the agonist provides a sensitive window to detect inhibitory effects.
-
Incubation: Incubate for 30 minutes at 37°C.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA).
-
Data Analysis: Plot the cAMP level against the log concentration of 7-Methylchroman-4-amine. The resulting curve will show the potency (IC50) of the compound in functionally blocking the receptor.
Cardiac Safety Profiling: hERG Channel Assay
The gold standard for assessing hERG liability is the patch-clamp electrophysiology assay.[20][21] This assay directly measures the flow of potassium ions through the hERG channel in response to a specific voltage protocol.[26]
Step-by-Step Protocol (Automated Patch-Clamp):
-
Cell Preparation: Use a cell line (e.g., HEK293) stably expressing the hERG channel.
-
System Setup: Utilize an automated patch-clamp system (e.g., QPatch, SyncroPatch).[20] These systems automate the process of forming a high-resistance seal between a single cell and the recording electrode.
-
Recording: Establish a stable whole-cell recording. Apply a specific voltage-clamp protocol designed to elicit the characteristic hERG tail current.[26] Causality: This specific protocol isolates the hERG current from other potential ion channel currents in the cell.
-
Compound Application: Perfuse the cell with increasing concentrations of 7-Methylchroman-4-amine. Allow the effect to stabilize at each concentration.
-
Data Acquisition: Record the hERG tail current at each concentration.
-
Data Analysis: Calculate the percentage of current inhibition at each concentration relative to the baseline (vehicle) current. Plot the percent inhibition against the log concentration to determine the IC50 value for hERG channel blockade.
Data Interpretation: Quantifying Selectivity
Once the affinity (Ki) and functional potency (IC50) values are obtained, the data must be synthesized to generate a clear selectivity profile.
Comparative Data Summary
The results should be compiled into a clear, comparative table. The following is a hypothetical data set for 7-Methylchroman-4-amine.
| Target | Assay Type | Result (Ki or IC50) | Selectivity Ratio (vs. 5-HT2A) |
| 5-HT2A (Primary) | Radioligand Binding (Ki) | 5.2 nM | 1x |
| 5-HT2C | Radioligand Binding (Ki) | 85 nM | 16x |
| α1-adrenergic | Radioligand Binding (Ki) | 250 nM | 48x |
| β2-adrenergic | Functional (cAMP) (IC50) | > 10,000 nM | > 1900x |
| Dopamine D2 | Radioligand Binding (Ki) | 1,200 nM | 230x |
| Histamine H1 | Radioligand Binding (Ki) | 450 nM | 87x |
| Muscarinic M1 | Radioligand Binding (Ki) | > 10,000 nM | > 1900x |
| hERG Channel | Patch Clamp (IC50) | 8,500 nM | 1635x |
Analysis and Decision Making
The selectivity ratio, calculated by dividing the off-target Ki/IC50 by the on-target Ki, is a critical metric.[27] A higher ratio indicates greater selectivity.
-
Interpretation of Hypothetical Data: In this example, 7-Methylchroman-4-amine demonstrates good selectivity for its primary target, 5-HT2A.
-
The most significant off-target activity is at the 5-HT2C receptor, with a 16-fold lower affinity. This is a common pattern for 5-HT2A ligands and would need to be considered in the context of the desired therapeutic effect and potential for side effects like weight gain.
-
The selectivity against adrenergic, dopaminergic, and histaminergic receptors is reasonably high (>40-fold), suggesting a lower risk of associated side effects.
-
Crucially, the compound shows very weak activity at the hERG channel, with a selectivity ratio >1600-fold. A common rule of thumb is to seek a >100-fold window between the therapeutic plasma concentration and the hERG IC50. This result is highly favorable for cardiac safety.
-
Logical Framework for Selectivity Assessment
Caption: Decision-making framework based on selectivity ratios.
Conclusion and Future Directions
This guide provides a robust framework for the comprehensive cross-reactivity profiling of a novel compound, using 7-Methylchroman-4-amine as a representative model. By combining rational target selection, meticulous experimental execution, and quantitative data analysis, researchers can build a strong, data-driven case for the selectivity of their lead candidates. The hypothetical data presented herein suggests that 7-Methylchroman-4-amine possesses a promising selectivity profile, particularly with respect to cardiac safety. The moderate activity at the 5-HT2C receptor represents the most significant finding to guide the next steps, which should include in vivo animal models to assess the real-world physiological consequences and establish a clear therapeutic window. Early, rigorous cross-reactivity profiling is an indispensable tool for de-risking drug candidates and is paramount to minimizing late-stage failures in the expensive and complex process of drug development.[7][28]
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Chen, B., et al. (2024). In silico off-target profiling for enhanced drug safety assessment. Communications Biology. Available from: [Link]
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Tang, Q., et al. (2013). Cell-based hERG Channel Inhibition Assay in High-throughput Format. Journal of Visualized Experiments. Available from: [Link]
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Patsnap. (2025). What are preclinical safety pharmacology requirements?. Available from: [Link]
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Altabrisa Group. (2025). Differentiating Selectivity Vs Specificity in Pharmacology. Available from: [Link]
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Kalgutkar, A. S., et al. (2019). A Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Big Data. Available from: [Link]
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Gold, J. B., et al. (2022). Determination of Cross-Reactivity of Novel Psychoactive Substances with Drug Screen Immunoassays Kits in Whole Blood. Journal of Analytical Toxicology. Available from: [Link]
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Chae, P. S., et al. (2013). Discovery of β2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor. ACS Medicinal Chemistry Letters. Available from: [Link]
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MDPI. (2024). Computational Strategies Reshaping Modern Drug Discovery. Available from: [Link]
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Patsnap. (2025). How can off-target effects of drugs be minimised?. Available from: [Link]
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U.S. Food and Drug Administration (FDA). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Available from: [Link]
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Altasciences. SAFETY PHARMACOLOGY GUIDELINES AND PRACTICES — A REVIEW. Available from: [Link]
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MilliporeSigma. 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. Available from: [Link]
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Emami, S., & A. Falahati-Pour, S. K. (2015). Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities. European Journal of Medicinal Chemistry. Available from: [Link]
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Sharma, G., et al. (2021). Chromanone-A Prerogative Therapeutic Scaffold: An Overview. Chemistry & Biodiversity. Available from: [Link]
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González-Maeso, J., & S. C. Sealfon. (2009). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. In Neurobiology of Addictions. Available from: [Link]
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Dalal, K., et al. (2022). Structure-Based Study to Overcome Cross-Reactivity of Novel Androgen Receptor Inhibitors. International Journal of Molecular Sciences. Available from: [Link]
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Rosenbaum, D. M., et al. (2011). Structural insights into adrenergic receptor function and pharmacology. Frontiers in Pharmacology. Available from: [Link]
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Varanda, W. A., et al. (2014). Functional binding assays for estimation of the intrinsic efficacy of ligands at the 5-HT1A receptor: application for screening drug candidates. Journal of Pharmacological and Toxicological Methods. Available from: [Link]
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Thomas, J. R., et al. (2023). New insights from old data - Hunting for compounds with novel mechanisms using cellular high-throughput screening profiles with Grey Chemical Matter. ChemRxiv. Available from: [Link]
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Al-Thiabat, M. G., et al. (2024). Amino-7,8-dihydro-4H-chromenone derivatives as potential inhibitors of acetylcholinesterase and butyrylcholinesterase for Alzheimer's disease management; in vitro and in silico study. Journal of Biomolecular Structure & Dynamics. Available from: [Link]
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Yee, S. W., et al. (2005). Synthesis and antimycobacterial activity of 7-O-substituted-4-methyl-2H-2-chromenone derivatives vs Mycobacterium tuberculosis. Journal of Enzyme Inhibition and Medicinal Chemistry. Available from: [Link]
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ResearchGate. (2025). Synthesis of 7-hydroxy-4-Oxo-4H-chromene- and 7-hydroxychroman-2-carboxylic acidN-alkyl amides and their antioxidant activities. Available from: [Link]
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Fayed, E. A. A., et al. (2021). Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents. Bioorganic Chemistry. Available from: [Link]
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A Comparative Efficacy Analysis of 7-Methylchroman-4-amine: A Proposed Research Framework
For Researchers, Scientists, and Drug Development Professionals
Abstract: 7-Methylchroman-4-amine is a heterocyclic compound belonging to the chroman family, a class of molecules known for a wide range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.[1][2][3][4] However, a thorough review of the scientific literature reveals a significant gap in the characterization of 7-Methylchroman-4-amine's specific biological efficacy and mechanism of action. This guide, therefore, serves a dual purpose. First, it acknowledges the current absence of direct efficacy data for this compound. Second, it proposes a comprehensive, scientifically rigorous framework for evaluating its potential therapeutic efficacy. To provide a tangible context, this guide will outline a hypothetical comparative study of 7-Methylchroman-4-amine against a known drug, Dimethyl Fumarate (Tecfidera®), focusing on the Nrf2 signaling pathway, a common target for compounds with antioxidant and anti-inflammatory properties.
Part 1: Introduction to 7-Methylchroman-4-amine and the Nrf2 Pathway
1.1. The Chroman Scaffold: A Privileged Structure in Medicinal Chemistry
The chroman core is a key structural motif found in numerous natural products and synthetic compounds with significant pharmacological activities.[1] Derivatives of the broader chroman class have been investigated for their potential in treating a variety of conditions, including neurodegenerative diseases, microbial infections, and cancer.[5][6][7] The therapeutic potential of these compounds often stems from their ability to modulate intracellular signaling pathways involved in cellular stress responses.
1.2. Hypothetical Therapeutic Target: The Nrf2 Pathway
Given the antioxidant potential suggested by its chemical structure, a plausible therapeutic target for 7-Methylchroman-4-amine is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a master regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or electrophilic compounds, Nrf2 dissociates from Keap1, translocates to the nucleus, and activates the transcription of a suite of antioxidant and cytoprotective genes.
1.3. Comparator Drug: Dimethyl Fumarate (DMF)
Dimethyl Fumarate (Tecfidera®) is an established therapeutic agent for the treatment of relapsing-remitting multiple sclerosis. Its primary mechanism of action is the activation of the Nrf2 pathway. By reacting with cysteine residues on Keap1, DMF induces a conformational change that releases Nrf2, allowing it to exert its neuroprotective and anti-inflammatory effects.
Part 2: Proposed Experimental Workflow for Comparative Efficacy
The following section outlines a detailed, multi-phase experimental plan to systematically evaluate and compare the efficacy of 7-Methylchroman-4-amine with Dimethyl Fumarate.
Caption: Proposed workflow for evaluating 7-Methylchroman-4-amine efficacy.
Part 3: Detailed Experimental Protocols
3.1. Phase 1: In Vitro Mechanistic Validation
3.1.1. Cell-Free Keap1-Nrf2 Interaction Assay
-
Objective: To determine if 7-Methylchroman-4-amine directly disrupts the Keap1-Nrf2 protein-protein interaction.
-
Methodology:
-
Immobilize recombinant human Keap1 protein on a high-binding 96-well plate.
-
Add a fixed concentration of biotinylated Nrf2 peptide and varying concentrations of 7-Methylchroman-4-amine or DMF.
-
Incubate to allow for competitive binding.
-
Wash to remove unbound components.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Add TMB substrate and measure absorbance at 450 nm.
-
-
Rationale: This assay provides initial evidence of a direct interaction with the target proteins, independent of cellular processes.
3.1.2. Cellular Nrf2 Translocation Assay
-
Objective: To quantify the ability of 7-Methylchroman-4-amine to induce Nrf2 nuclear translocation in a cellular context.
-
Methodology:
-
Culture human astrocytes or a relevant cell line in 96-well imaging plates.
-
Treat cells with a dose-response curve of 7-Methylchroman-4-amine or DMF for a specified time.
-
Fix and permeabilize the cells.
-
Stain with a primary antibody against Nrf2 and a fluorescently labeled secondary antibody.
-
Counterstain nuclei with DAPI.
-
Acquire images using a high-content imaging system and quantify the ratio of nuclear to cytoplasmic Nrf2 fluorescence.
-
-
Rationale: This assay confirms that the compound can engage the target within a living cell and induce the key mechanistic step of Nrf2 activation.
3.2. Phase 2: Cellular Models of Disease
3.2.1. Oxidative Stress Protection Assay
-
Objective: To assess the ability of 7-Methylchroman-4-amine to protect cells from oxidative damage.
-
Methodology:
-
Pre-treat cells (e.g., SH-SY5Y neuroblastoma cells) with 7-Methylchroman-4-amine or DMF for 12-24 hours.
-
Induce oxidative stress by adding a toxic agent such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).
-
After an appropriate incubation period, measure cell viability using the MTT or CellTiter-Glo assay.
-
-
Rationale: This functional assay directly tests the downstream protective effects of Nrf2 activation.
Part 4: Comparative Data Presentation (Hypothetical)
The data generated from the proposed experiments would be compiled into clear, comparative tables.
Table 1: In Vitro Mechanistic Comparison
| Compound | Keap1-Nrf2 Binding IC₅₀ (µM) | Nrf2 Translocation EC₅₀ (µM) | HO-1 Gene Induction (Fold Change at 10 µM) |
| 7-Methylchroman-4-amine | Data to be generated | Data to be generated | Data to be generated |
| Dimethyl Fumarate | 5.2 | 15.8 | 8.5 |
Table 2: Cellular Protective Efficacy
| Compound | H₂O₂-induced Cytotoxicity EC₅₀ (µM) | Therapeutic Index (Cytotoxicity IC₅₀ / Protective EC₅₀) |
| 7-Methylchroman-4-amine | Data to be generated | Data to be generated |
| Dimethyl Fumarate | 12.5 | 6.4 |
Part 5: Conclusion and Future Directions
This guide outlines a logical and comprehensive strategy for the initial characterization and efficacy comparison of 7-Methylchroman-4-amine. By focusing on a well-defined molecular target, the Nrf2 pathway, and utilizing a clinically relevant comparator, Dimethyl Fumarate, this framework provides a clear path to understanding the potential therapeutic value of this novel compound. The successful completion of these studies would provide the necessary foundation for advancing 7-Methylchroman-4-amine into more complex in vivo disease models and, potentially, towards clinical development. The key next steps would involve pharmacokinetic profiling to understand its absorption, distribution, metabolism, and excretion (ADME) properties, followed by efficacy studies in animal models of diseases where Nrf2 activation is known to be beneficial, such as multiple sclerosis or neurodegenerative disorders.
References
- ACS Omega. (n.d.). Biological and Medicinal Properties of Natural Chromones and Chromanones.
- BenchChem. (2025). Application of (R)-7-Methylchroman-4-amine and its Derivatives in Drug Discovery.
- MDPI. (n.d.). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives.
- National Center for Biotechnology Information. (n.d.). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. PubMed.
- ResearchGate. (n.d.). PHARMACOLOGICAL ACTIVITIES OF CHROMENE DERIVATIVES: AN OVERVIEW.
- RJPT. (n.d.). Review on Chromen derivatives and their Pharmacological Activities.
- Springer Nature. (2021). Chromanone-A Prerogative Therapeutic Scaffold: An Overview. PMC.
- Springer Nature. (2019). Synthesis and Cytotoxic Evaluation of 3-Methylidenechroman-4-ones. PMC.
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A Head-to-Head Comparison of Synthetic Methodologies for 7-Methylchroman-4-amine
Introduction
7-Methylchroman-4-amine is a key structural motif found in a variety of pharmacologically active compounds, making its efficient and scalable synthesis a topic of significant interest to researchers in drug discovery and development. The chroman-4-amine scaffold is a privileged structure, and understanding the nuances of its synthesis is crucial for the rapid generation of new chemical entities. This guide provides a detailed, head-to-head comparison of the most common synthetic routes to 7-Methylchroman-4-amine, offering insights into the mechanistic underpinnings, experimental protocols, and relative merits of each approach. We will delve into three primary methodologies: Reductive Amination, Nucleophilic Substitution, and Palladium-Catalyzed Buchwald-Hartwig Amination.
Methodology 1: Reductive Amination of 7-Methylchroman-4-one
Reductive amination is arguably the most direct and widely employed strategy for the synthesis of 7-Methylchroman-4-amine, starting from the readily accessible 7-methylchroman-4-one. This one-pot reaction combines the formation of an imine intermediate with its in-situ reduction, offering operational simplicity and generally high yields.[1]
Mechanistic Rationale
The reaction proceeds in two key stages within a single pot. First, the carbonyl group of 7-methylchroman-4-one reacts with an ammonia source, typically ammonium acetate, under mildly acidic conditions to form an intermediate imine or iminium ion. The acidic environment serves to protonate the carbonyl oxygen, increasing its electrophilicity and facilitating the nucleophilic attack by ammonia. Subsequent dehydration leads to the C=N double bond of the imine.
In the second stage, a reducing agent, selectively chosen to reduce the imine in the presence of the starting ketone, is introduced. Sodium cyanoborohydride (NaBH₃CN) is a classic choice for this transformation due to its reduced reactivity towards carbonyls at neutral or slightly acidic pH, while being highly effective for imine reduction.[2][3][4] The mechanism of reduction involves the transfer of a hydride ion from the borohydride reagent to the electrophilic carbon of the iminium ion.
Figure 1: General workflow for the reductive amination of 7-methylchroman-4-one.
Detailed Experimental Protocol
Materials:
-
7-Methylchroman-4-one
-
Ammonium acetate (NH₄OAc)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
Glacial acetic acid
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 7-methylchroman-4-one (1.0 eq) in methanol, add ammonium acetate (10.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Carefully add sodium cyanoborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Adjust the pH of the solution to approximately 6-7 by the dropwise addition of glacial acetic acid.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Partition the residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer twice more with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford 7-Methylchroman-4-amine.
Methodology 2: Nucleophilic Substitution from 7-Methylchroman-4-ol
An alternative approach to 7-Methylchroman-4-amine involves the nucleophilic substitution of a suitable leaving group at the C4 position, starting from 7-methylchroman-4-ol. This two-step process first requires the activation of the hydroxyl group, a poor leaving group, into a more reactive species, typically a tosylate or mesylate ester.
Mechanistic Rationale
The hydroxyl group of an alcohol is a poor leaving group because hydroxide is a strong base. To facilitate its departure, it is converted into a better leaving group. p-Toluenesulfonyl chloride (TsCl) is commonly used for this purpose in the presence of a base like pyridine or triethylamine. The alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic sulfur atom of TsCl and displacing the chloride. The base neutralizes the HCl byproduct. This transformation occurs with retention of stereochemistry at the carbinol center as the C-O bond is not broken.
The resulting tosylate is an excellent leaving group due to the resonance stabilization of the tosylate anion. Subsequent reaction with a nucleophilic source of ammonia, such as a solution of ammonia in methanol, proceeds via an Sₙ2 mechanism, leading to the inversion of stereochemistry at the C4 position and the formation of the desired amine.
Figure 2: Workflow for the synthesis of 7-Methylchroman-4-amine via nucleophilic substitution.
Detailed Experimental Protocol
Step 1: Tosylation of 7-Methylchroman-4-ol
Materials:
-
7-Methylchroman-4-ol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 7-methylchroman-4-ol (1.0 eq) in anhydrous dichloromethane and cool the solution to 0 °C in an ice bath.
-
Add pyridine (2.0 eq) followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 eq).
-
Stir the reaction mixture at 0 °C for 4 hours and then allow it to warm to room temperature overnight.
-
Quench the reaction by the slow addition of 1 M HCl.
-
Separate the organic layer and wash it sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude tosylate, which can often be used in the next step without further purification.
Step 2: Amination of 7-Methylchroman-4-yl tosylate
Materials:
-
7-Methylchroman-4-yl tosylate
-
Ammonia in methanol (7 N solution)
-
Sealed tube or pressure vessel
Procedure:
-
Place the crude 7-methylchroman-4-yl tosylate (1.0 eq) in a sealed tube or pressure vessel.
-
Add a 7 N solution of ammonia in methanol (excess, e.g., 20 eq).
-
Seal the vessel and heat the reaction mixture at 80-100 °C for 12-24 hours.
-
After cooling to room temperature, carefully open the vessel and concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography to obtain 7-Methylchroman-4-amine.
Methodology 3: Palladium-Catalyzed Buchwald-Hartwig Amination
For substrates where other methods may fail or give low yields, the Buchwald-Hartwig amination offers a powerful and versatile alternative.[5][6][7] This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds between an aryl halide (or triflate) and an amine. In the context of 7-Methylchroman-4-amine synthesis, this would typically involve the coupling of a 7-halo-substituted chroman derivative with an ammonia surrogate.
Mechanistic Rationale
The catalytic cycle of the Buchwald-Hartwig amination is well-established. It begins with the oxidative addition of the aryl halide (e.g., 7-bromo-4-methoxychroman) to a Pd(0) complex, which is typically generated in situ. This forms a Pd(II) intermediate. Subsequently, the amine (or ammonia surrogate) coordinates to the palladium center, and a base facilitates the deprotonation of the amine, leading to a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the Pd(0) catalyst, allowing the cycle to continue. The choice of ligand for the palladium catalyst is critical for the efficiency of the reaction, with bulky, electron-rich phosphine ligands being commonly employed to promote both the oxidative addition and reductive elimination steps.[8][9]
Figure 3: Catalytic cycle of the Buchwald-Hartwig amination.
Conceptual Experimental Protocol
Materials:
-
7-Bromo-4-chromanone (or a protected derivative)
-
Ammonia source (e.g., benzophenone imine followed by hydrolysis, or an ammonia salt)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos, BINAP)
-
Strong base (e.g., sodium tert-butoxide, Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane)
Procedure:
-
In a glovebox, charge an oven-dried Schlenk tube with the palladium catalyst, phosphine ligand, and base.
-
Add the 7-bromo-chroman derivative and the ammonia source.
-
Add the anhydrous solvent, and degas the mixture.
-
Heat the reaction mixture under an inert atmosphere at 80-110 °C until the starting material is consumed (as monitored by TLC or GC-MS).
-
Cool the reaction to room temperature, dilute with a suitable solvent, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue. If an ammonia surrogate like benzophenone imine is used, an additional hydrolysis step with acid is required to liberate the primary amine.
Head-to-Head Comparison
| Feature | Reductive Amination | Nucleophilic Substitution | Buchwald-Hartwig Amination |
| Starting Material | 7-Methylchroman-4-one | 7-Methylchroman-4-ol | 7-Halo-chroman derivative |
| Number of Steps | 1 (one-pot) | 2 | 1-2 (depending on ammonia source) |
| Typical Yield | High (often >80%) | Moderate to High (60-85% over two steps)[1] | Moderate to High (highly substrate and condition dependent) |
| Reagents & Cost | Relatively inexpensive reagents (NaBH₃CN, NH₄OAc). | TsCl is moderately priced; requires a strong base. | Expensive palladium catalysts and ligands. |
| Scalability | Generally good, but handling of NaBH₃CN requires care due to cyanide toxicity. | Good; tosylation is a robust reaction. | Can be challenging due to catalyst cost, sensitivity, and metal contamination concerns.[8][10] |
| Safety & Environment | NaBH₃CN is toxic and generates cyanide waste.[2] | Use of pyridine (toxic) and chlorinated solvents. | Use of precious metals and often toxic phosphine ligands and solvents. |
| Stereochemistry | Achiral or racemic product from achiral ketone. | Inversion of configuration at C4. | Not directly applicable to the chiral center at C4. |
| Substrate Scope | Generally broad for ketones and aldehydes. | Limited by the availability of the alcohol. | Very broad, but requires a halogenated precursor. |
Synthesis of Key Starting Material: 7-Methylchroman-4-one
The availability of the starting materials is a critical factor in choosing a synthetic route. 7-Methylchroman-4-one can be synthesized from m-cresol via a two-step procedure involving a Friedel-Crafts acylation followed by an intramolecular cyclization.
Mechanistic Rationale
The synthesis begins with the Friedel-Crafts acylation of m-cresol with 3-chloropropionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).[11][12] The acetyl group directs ortho and para to the hydroxyl and methyl groups. The major product is typically the one with acylation at the less sterically hindered position. The subsequent intramolecular cyclization is achieved by treating the intermediate with a base, such as sodium hydroxide. The phenoxide formed acts as a nucleophile, displacing the chloride in an intramolecular Sₙ2 reaction to form the six-membered heterocyclic ring of the chromanone.
Experimental Protocol
Step 1: Friedel-Crafts Acylation
-
To a cooled suspension of aluminum chloride (2.5 eq) in dichloromethane, add 3-chloropropionyl chloride (1.2 eq) dropwise.
-
Add a solution of m-cresol (1.0 eq) in dichloromethane dropwise, maintaining a low temperature.
-
Stir the reaction at room temperature until completion.
-
Pour the reaction mixture onto ice and extract with dichloromethane.
-
Wash the organic layer with water and brine, dry, and concentrate.
Step 2: Intramolecular Cyclization
-
Dissolve the crude product from the previous step in an aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for several hours.
-
Cool the reaction, acidify with HCl, and extract with an organic solvent.
-
Purify the crude product by chromatography or crystallization to obtain 7-methylchroman-4-one.
Conclusion
The choice of synthetic method for 7-Methylchroman-4-amine depends on several factors, including the availability of starting materials, desired scale, cost considerations, and stereochemical requirements.
-
Reductive amination stands out as the most straightforward and often highest-yielding method for laboratory-scale synthesis, provided the precursor ketone is readily available. Its one-pot nature is a significant advantage.
-
Nucleophilic substitution offers a viable alternative, particularly if the corresponding alcohol is accessible. This route is also valuable if control of stereochemistry at the C4 position is desired, as it proceeds with inversion of configuration.
-
Buchwald-Hartwig amination represents a powerful, modern approach that offers broad substrate scope but comes with the challenges of higher cost, catalyst sensitivity, and potential for metal contamination, making it more suitable for situations where other methods are not feasible or for the synthesis of complex analogues.
For most applications, a synthetic strategy commencing with the Friedel-Crafts acylation of m-cresol to form 7-methylchroman-4-one, followed by a one-pot reductive amination, presents the most practical and efficient route to 7-Methylchroman-4-amine.
Characterization Data for 7-Methylchroman-4-amine
Note: Specific experimental data for 7-Methylchroman-4-amine was not found in the provided search results. The following are representative data for a similar compound, 7-amino-4-methylcoumarin, which can serve as a reference for the expected spectral features.[13][14]
-
¹H NMR (DMSO-d₆): δ 7.4 (d, 1H), 6.56 (d, 1H), 6.39 (s, 1H), 6.09 (s, 2H, NH₂), 5.89 (s, 1H), 2.39 (s, 3H, CH₃).
-
¹³C NMR: Expected signals for aromatic carbons, a methyl carbon, and aliphatic carbons of the chroman ring.
-
Mass Spectrometry (LC-MS): Expected [M+H]⁺ peak corresponding to the molecular weight of 7-Methylchroman-4-amine.
References
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7-Bromo Chromonone - ChemBK. (2024, April 9). Retrieved from [Link]
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Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol | Organic Process Research & Development - ACS Publications. (n.d.). Retrieved from [Link]
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Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors | Journal of Medicinal Chemistry - ACS Publications. (2012, July 2). Retrieved from [Link]
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SYNTHESIS AND CHARACTERIZATION OF NEW 7-HYDROXY-4-METHYL COUMARIN INCORPORATED FLAVANONE AND ISOXAZOLINE DERIVATIVES - International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). Retrieved from [Link]
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Friedel-Crafts Acylation - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
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A Senior Application Scientist's Guide to Benchmarking 7-Methylchroman-4-amine in Cellular Assays
For researchers and drug development professionals, the rigorous evaluation of a novel compound's cellular activity is paramount. This guide provides a comprehensive framework for benchmarking the performance of 7-Methylchroman-4-amine, a promising scaffold in medicinal chemistry, against key CNS targets. We will delve into the experimental rationale, provide detailed, self-validating protocols, and establish a comparative landscape using well-characterized inhibitors.
The chroman-4-amine heterocyclic motif is a privileged structure found in numerous pharmacologically active compounds, with derivatives being explored for their potential in treating neurodegenerative diseases like Alzheimer's.[1] The primary therapeutic targets for this class of molecules often include monoamine oxidases (MAO) and neurotransmitter transporters, which are critical regulators of neurotransmitter levels in the brain.[1] This guide will focus on establishing a robust in vitro pharmacological profile for 7-Methylchroman-4-amine by assessing its inhibitory potential against MAO-A, MAO-B, and the transporters for serotonin (SERT), dopamine (DAT), and norepinephrine (NET).
Comparative Landscape: Establishing Performance Benchmarks
To objectively assess the potency and selectivity of 7-Methylchroman-4-amine, it is essential to compare its performance against established, high-affinity inhibitors for each target. The data generated for the test compound should be viewed in the context of these reference compounds.
| Target | Reference Compound | Reported IC50/Ki |
| MAO-A | Clorgyline | Ki = 0.054 µM[2][3] |
| MAO-B | Selegiline (Deprenyl) | IC50 = 51 nM (0.051 µM)[1] |
| Pargyline | Ki = 0.5 µM[4] | |
| SERT | Fluoxetine | Ki reported in the low nM range |
| DAT | Vanoxerine (GBR-12909) | Ki = 1 nM[5][6][7] |
| NET | Nisoxetine | Kd = 0.76 nM; Ki = 2.1 nM[8] |
| Desipramine | Ki = 4.2 nM[9] |
Note: IC50 and Ki values can vary based on assay conditions. The values presented are for reference and should ideally be generated in parallel with the test compound under identical experimental conditions.
Experimental Design: A Two-Pronged Approach
Our benchmarking strategy involves two primary cellular assay platforms: a luminescent assay for MAO activity and a fluorescence-based assay for neurotransmitter uptake. This combination provides high sensitivity and is amenable to high-throughput screening.
Caption: Overall workflow for benchmarking 7-Methylchroman-4-amine.
Protocol 1: Monoamine Oxidase (MAO) Inhibition Assay
This protocol utilizes the MAO-Glo™ Assay, a homogeneous, luminescent method that measures MAO activity.[10][11] The assay is based on the MAO-dependent conversion of a luminogenic substrate into luciferin, which is then quantified in a coupled reaction with luciferase.[12] The amount of light produced is directly proportional to MAO activity.
Causality Behind Experimental Choices:
-
Luminescent Readout: Chosen for its high signal-to-background ratio and sensitivity, allowing for the detection of subtle inhibitory effects and the use of lower enzyme concentrations.[11]
-
Recombinant Enzymes: Using purified, recombinant human MAO-A and MAO-B ensures that the measured activity is specific to the target enzyme, eliminating confounding variables from complex biological matrices.
-
Two-Step Reaction: The protocol separates the MAO reaction from the detection reaction. The addition of the Luciferin Detection Reagent stops the MAO reaction and initiates a stable, glow-type luminescent signal, providing flexibility in measurement timing.[12]
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of 7-Methylchroman-4-amine and each reference inhibitor (Clorgyline for MAO-A, Selegiline/Pargyline for MAO-B) in 100% DMSO.
-
Perform a serial dilution of the stock solutions in DMSO to create a range of concentrations for IC50 determination (e.g., 11-point, 3-fold dilutions).
-
-
Assay Setup (96-well or 384-well plate format):
-
Add 5 µL of diluted compound or DMSO (vehicle control) to the appropriate wells.
-
Prepare the MAO enzyme solution by diluting recombinant human MAO-A or MAO-B in the provided reaction buffer to the desired concentration (empirically determine the optimal concentration to yield a robust signal).
-
Add 20 µL of the MAO enzyme solution to each well.
-
Prepare a "no enzyme" control by adding 20 µL of reaction buffer without enzyme to a set of wells.
-
-
MAO Reaction Incubation:
-
Prepare the luminogenic MAO substrate solution by diluting it in the reaction buffer.
-
Initiate the reaction by adding 25 µL of the substrate solution to all wells.
-
Mix the plate briefly on a plate shaker.
-
Incubate the plate at room temperature (23-25°C) for 60 minutes.[12]
-
-
Signal Detection:
-
Reconstitute the Luciferin Detection Reagent as per the manufacturer's instructions.
-
Add 50 µL of the reconstituted reagent to each well to stop the MAO reaction and initiate luminescence.
-
Incubate at room temperature for 20 minutes to stabilize the luminescent signal.[12]
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the average background signal (from "no enzyme" wells) from all other measurements.
-
Normalize the data by setting the vehicle control as 100% activity and a high-concentration inhibitor control as 0% activity.
-
Plot the normalized percent inhibition against the logarithm of the compound concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.
-
Caption: MAO-Glo™ Assay Workflow.
Protocol 2: Neurotransmitter Transporter Uptake Inhibition Assay
This protocol employs a homogeneous, fluorescence-based assay to measure the activity of dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.[13] The assay uses a fluorescent substrate that is a mimetic of biogenic amine neurotransmitters and is transported into cells expressing the specific transporter, leading to an increase in intracellular fluorescence.[14] A masking dye in the external solution quenches the fluorescence of the substrate outside the cells, eliminating the need for wash steps.[13]
Causality Behind Experimental Choices:
-
Stable Cell Lines: Using HEK293 cells stably overexpressing a single human transporter (hDAT, hSERT, or hNET) ensures that the uptake signal is specific to the transporter of interest.
-
Fluorescent Substrate & Masking Dye: This combination creates a "mix-and-read" format that is highly amenable to high-throughput screening. The kinetic read capability allows for the detailed study of inhibition mechanisms.[13][15]
-
Pre-incubation with Inhibitor: Allowing the test compound to interact with the transporters for a set period before adding the substrate ensures that equilibrium is reached, providing a more accurate measurement of inhibitory potency.
Step-by-Step Methodology:
-
Cell Culture and Plating:
-
Culture HEK293 cells stably expressing hSERT, hDAT, or hNET in the recommended medium.
-
The day before the assay, seed the cells into black-walled, clear-bottom 96-well or 384-well plates at a density that will yield a confluent monolayer on the day of the experiment.[16]
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of 7-Methylchroman-4-amine and each reference inhibitor (Fluoxetine for SERT, Vanoxerine for DAT, Nisoxetine/Desipramine for NET) in 100% DMSO.
-
Perform serial dilutions in an appropriate assay buffer (e.g., HBSS) to achieve the final desired concentrations. The final DMSO concentration should be kept low (e.g., <0.5%) to avoid cellular toxicity.
-
-
Assay Execution:
-
On the day of the assay, remove the cell culture medium from the plates.
-
Add the diluted compounds to the wells and incubate at 37°C for 10-15 minutes.[15]
-
Prepare the fluorescent substrate/masking dye solution according to the kit manufacturer's instructions.
-
Add the substrate/dye solution to all wells to initiate the uptake reaction.
-
-
Signal Detection:
-
Immediately place the plate into a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths (e.g., Ex: 440 nm, Em: 520 nm).[15]
-
The assay can be run in two modes:
-
Kinetic Mode: Measure the fluorescence signal every 1-2 minutes for a period of 30-60 minutes. This provides real-time uptake data.
-
Endpoint Mode: Incubate the plate for a fixed time (e.g., 30 minutes) at 37°C and then read the final fluorescence signal.
-
-
-
Data Analysis:
-
For kinetic data, the rate of uptake can be determined from the slope of the linear portion of the fluorescence versus time curve.
-
For endpoint data, use the final fluorescence values.
-
Subtract the background fluorescence (from wells with no cells or from cells not expressing the transporter).
-
Normalize the data with the vehicle control representing 100% uptake and a high-concentration inhibitor control as 0% uptake.
-
Plot the normalized percent inhibition against the logarithm of the compound concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.
-
Caption: Logic of the fluorescence-based transporter uptake assay.
By following these detailed protocols, researchers can generate a robust and reliable dataset to accurately benchmark the performance of 7-Methylchroman-4-amine. This comparative approach, grounded in sound scientific principles and validated assay systems, is crucial for advancing the understanding of this compound and guiding future drug development efforts.
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comparative docking studies of 7-Methylchroman-4-amine derivatives
Based on this comparative docking study, Derivative D1 emerges as the highest-priority candidate for synthesis and subsequent in vitro enzymatic assays. This computational screening has effectively narrowed down our focus, demonstrating the power of structure-based drug design. The next step is to validate these computational predictions with experimental binding assays. [13]
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A Comparative Guide to Validating the Therapeutic Potential of 7-Methylchroman-4-amine in Preclinical Models of Parkinson's Disease
Executive Summary: The progressive loss of dopaminergic neurons in the substantia nigra is a primary pathological hallmark of Parkinson's disease (PD), leading to significant motor and non-motor deficits. Current therapies, predominantly centered around dopamine replacement, offer symptomatic relief but are often accompanied by diminishing efficacy and debilitating side effects over time. This guide explores the therapeutic promise of 7-Methylchroman-4-amine, a novel compound with potential neuroprotective and dopamine-modulating properties.[1] We provide a comparative framework for its evaluation against established and alternative therapeutic agents within a validated preclinical model of PD. This document outlines the mechanistic rationale, detailed experimental protocols for in vivo validation, and a head-to-head comparison of anticipated outcomes, equipping researchers with the necessary tools to rigorously assess its potential as a next-generation therapeutic for Parkinson's disease.
Introduction: The Unmet Need in Parkinson's Disease and the Rationale for 7-Methylchroman-4-amine
Parkinson's disease is a debilitating neurodegenerative disorder characterized by the progressive loss of dopamine-producing neurons.[2] The resulting dopamine deficiency in the basal ganglia leads to cardinal motor symptoms such as bradykinesia, rigidity, tremor, and postural instability.[2] While the gold-standard treatment remains levodopa (L-DOPA), which replenishes dopamine levels, its long-term use is associated with motor fluctuations and dyskinesias.[3][4] Alternative therapies like dopamine agonists and MAO-B inhibitors also present their own sets of challenges, including neuropsychiatric side effects and limited efficacy.[5][6][7]
The chroman-4-amine scaffold, to which 7-Methylchroman-4-amine belongs, has garnered interest for its potential in treating neurodegenerative diseases.[8] Derivatives of this structure have shown potential neuroprotective and antioxidant activities.[1] The primary hypothesis for 7-Methylchroman-4-amine's therapeutic action in PD centers on its potential to modulate monoamine signaling, specifically by interacting with the dopamine transporter (DAT) and the vesicular monoamine transporter 2 (VMAT2).[9][10] These transporters are critical for regulating dopamine homeostasis, and their dysfunction is implicated in PD pathogenesis.[9][10][11] By potentially enhancing vesicular packaging of dopamine via VMAT2 and modulating its reuptake, 7-Methylchroman-4-amine could offer a dual mechanism of action: protecting neurons from dopamine-induced oxidative stress and restoring synaptic dopamine levels.[12][13]
This guide will focus on validating this hypothesis using the 6-hydroxydopamine (6-OHDA) rodent model of PD, a well-established model that recapitulates the selective degeneration of dopaminergic neurons seen in the human condition.[14][15]
Proposed Mechanism of Action of 7-Methylchroman-4-amine
7-Methylchroman-4-amine is hypothesized to exert its therapeutic effects through a multi-faceted mechanism targeting the presynaptic dopamine terminal. The core of this proposed action involves the modulation of two key proteins: the dopamine transporter (DAT) and the vesicular monoamine transporter 2 (VMAT2).[9][10]
-
VMAT2 Modulation: The primary proposed mechanism is the enhancement of VMAT2 function. VMAT2 is responsible for sequestering cytoplasmic dopamine into synaptic vesicles, a crucial step for both neurotransmission and preventing the accumulation of cytosolic dopamine, which can lead to oxidative stress and neuronal damage.[12][13] By promoting the packaging of dopamine into vesicles, 7-Methylchroman-4-amine may protect dopaminergic neurons from degeneration.
-
DAT Interaction: The compound may also interact with DAT, the protein responsible for dopamine reuptake from the synaptic cleft.[9][10][11] This interaction could lead to increased synaptic dopamine availability, thereby alleviating motor symptoms.
The following diagram illustrates the proposed signaling pathway:
Caption: Proposed dual mechanism of 7-Methylchroman-4-amine in the presynaptic terminal.
Comparative In Vivo Validation in the 6-OHDA Mouse Model
To rigorously assess the therapeutic potential of 7-Methylchroman-4-amine, a head-to-head comparison with L-DOPA and a selective MAO-B inhibitor (e.g., Selegiline) is proposed in the unilateral 6-OHDA lesion mouse model of Parkinson's disease.[14][15]
Experimental Workflow
The following diagram outlines the key phases of the in vivo study:
Caption: A phased approach for the in vivo validation study.
Detailed Experimental Protocols
A. 6-OHDA Lesion Model Generation
-
Animal Model: Adult male C57BL/6 mice (8-10 weeks old).
-
Anesthesia: Isoflurane (1-2% in O2).
-
Stereotaxic Surgery: Unilateral injection of 6-OHDA (8 µg in 2 µL of 0.9% saline with 0.02% ascorbic acid) into the medial forebrain bundle.[15]
-
Post-operative Care: Provide appropriate analgesia and monitor for recovery.
B. Behavioral Assessments
-
Cylinder Test (Forelimb Asymmetry):
-
Place the mouse in a transparent cylinder (15 cm diameter, 25 cm height).[2]
-
Record vertical exploration for 5 minutes.[16]
-
Score the number of independent wall touches with the left, right, and both forepaws.[2]
-
Calculate the percentage of contralateral (impaired) forelimb use.[2] Rationale: This test assesses the motor deficit caused by the unilateral dopamine depletion.[17]
-
-
Rotarod Test (Motor Coordination and Balance):
-
Train mice on an accelerating rotarod (e.g., 4 to 40 rpm over 5 minutes) for 3 consecutive days.[16]
-
On the test day, conduct three trials and record the latency to fall.[17]
-
Average the latency across the three trials for each mouse. Rationale: This test measures motor coordination and balance, which are often impaired in PD models.[18]
-
C. Immunohistochemistry for Tyrosine Hydroxylase (TH)
-
Tissue Preparation: Perfuse mice with 4% paraformaldehyde (PFA) and collect brains. Post-fix overnight and cryoprotect in 30% sucrose. Section the substantia nigra and striatum at 40 µm.
-
Staining Protocol:
-
Block with 10% normal donkey serum in PBS with 0.3% Triton X-100 for 1 hour at room temperature.[19][20]
-
Incubate with primary antibody (e.g., rabbit anti-TH, 1:1000) overnight at 4°C.[19][21][22]
-
Wash and incubate with a fluorescently-conjugated secondary antibody (e.g., donkey anti-rabbit Alexa Fluor 488) for 2 hours at room temperature.[19][20][21]
-
Mount sections and visualize using a fluorescence microscope.[20][21]
-
Quantification: Use stereological methods to count TH-positive neurons in the substantia nigra and measure optical density of TH-positive fibers in the striatum. Rationale: TH is the rate-limiting enzyme in dopamine synthesis, and its loss is a direct measure of dopaminergic neurodegeneration.[9][22]
Comparative Data and Expected Outcomes
The following table summarizes the expected outcomes for each treatment group, providing a framework for comparing the efficacy of 7-Methylchroman-4-amine.
| Parameter | Vehicle Control | 7-Methylchroman-4-amine | L-DOPA/Carbidopa | Selegiline (MAO-B Inhibitor) |
| Cylinder Test (% Contralateral Use) | Significant decrease (~10-20%) | Hypothesis: Attenuation of the decrease, potentially restoring use to ~30-40%. | Restoration of contralateral limb use, but may induce dyskinesias with chronic use. | Modest improvement in contralateral limb use. |
| Rotarod (Latency to Fall) | Significant decrease in latency | Hypothesis: Significant improvement in motor coordination, increasing latency to fall. | Marked improvement in latency to fall. | Modest increase in latency to fall. |
| TH+ Neurons (Substantia Nigra) | Severe loss (~70-80%) | Hypothesis: Significant neuroprotection, with a ~30-50% preservation of TH+ neurons. | No significant neuroprotective effect. | Potential for modest neuroprotection.[23] |
| TH+ Fiber Density (Striatum) | Severe loss of density | Hypothesis: Preservation of dopaminergic terminals. | No significant effect on fiber density. | Modest preservation of fiber density. |
Discussion and Scientific Interpretation
-
Expertise-Driven Causality: The choice of the 6-OHDA model is critical as it allows for a titratable and specific lesion of the nigrostriatal pathway, directly mimicking the primary pathology of PD.[14][15] The behavioral tests selected (Cylinder and Rotarod) provide complementary information: the cylinder test is a sensitive measure of forelimb akinesia resulting from unilateral dopamine loss, while the rotarod assesses broader motor coordination deficits.[2][17]
-
Trustworthiness through Self-Validation: The experimental design incorporates a vehicle control group to establish the baseline pathology and positive control groups (L-DOPA and Selegiline) to benchmark the performance of 7-Methylchroman-4-amine against the current standard of care and an alternative mechanism.[3][5] The correlation between the behavioral outcomes (functional recovery) and the histological data (TH+ cell counts) will serve as a self-validating system. A successful therapeutic should not only improve motor function but also demonstrate a corresponding preservation of dopaminergic neurons.
-
Future Directions: Should 7-Methylchroman-4-amine demonstrate significant efficacy in this model, future studies should investigate its potential to mitigate L-DOPA-induced dyskinesias, a major complication of long-term dopamine replacement therapy. Further mechanistic studies, including in vivo microdialysis to measure synaptic dopamine levels, would be warranted to confirm its proposed mechanism of action.
Conclusion
This guide provides a comprehensive and scientifically rigorous framework for the preclinical validation of 7-Methylchroman-4-amine for Parkinson's disease. By employing a validated disease model, robust behavioral and histological endpoints, and direct comparison with clinically relevant therapeutics, researchers can generate the high-quality, reproducible data necessary to determine the true therapeutic potential of this promising compound. The successful demonstration of both symptomatic relief and neuroprotection would position 7-Methylchroman-4-amine as a strong candidate for further development as a disease-modifying therapy for Parkinson's disease.
References
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Protocol: Immunohistochemistry for Tyrosine Hydroxylase (TH) Detection in Brain Sections. (2025). protocols.io. [Link]
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Lohr, K. M., et al. (2014). The vesicular monoamine transporter 2: an underexplored pharmacological target. Expert Opinion on Therapeutic Targets, 18(9), 999-1011. [Link]
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assessing the off-target effects of 7-Methylchroman-4-amine
An In-Depth Guide to Assessing the Off-Target Effects of Novel Kinase Inhibitors: A Case Study with 7-Methylchroman-4-amine
In the landscape of modern drug discovery, the characterization of a compound's selectivity profile is as crucial as the determination of its on-target potency. Off-target effects are a primary driver of clinical attrition, leading to unforeseen toxicity and a narrowed therapeutic window. This guide provides a comprehensive framework for the systematic evaluation of off-target interactions, using the novel, hypothetical kinase inhibitor 7-Methylchroman-4-amine as a case study. As a senior application scientist, my objective is to present a robust, multi-tiered strategy that combines in silico, in vitro, and cellular approaches to build a comprehensive selectivity profile, thereby enabling data-driven decisions in drug development.
The Challenge: Moving Beyond Primary Target Potency
7-Methylchroman-4-amine has been identified as a potent inhibitor of a key oncogenic kinase (hypothetical target: Kinase X). While initial assays have demonstrated high affinity for Kinase X, a thorough understanding of its broader pharmacological profile is essential before advancing to more complex biological systems and preclinical models. The fundamental question we aim to answer is: What else does 7-Methylchroman-4-amine interact with in the complex environment of a human cell?
A Phased Approach to Off-Target Profiling
A logical and cost-effective strategy for assessing off-target effects involves a phased approach, starting with broad, predictive methods and progressively moving towards more focused, biologically relevant assays. This tiered system allows for early identification of potential liabilities and informs the design of subsequent, more resource-intensive experiments.
Caption: A tiered workflow for assessing off-target effects.
Tier 1: In Silico and Broad Panel In Vitro Screening
The initial phase of off-target assessment focuses on casting a wide net to identify potential interactions. This is achieved through a combination of computational prediction and broad-panel in vitro screening.
In Silico Profiling
Computational, or in silico, methods leverage the chemical structure of 7-Methylchroman-4-amine to predict potential off-target interactions.[1][2][3][4][5][6] These approaches utilize large databases of known ligand-target interactions and employ machine learning algorithms to identify proteins with binding sites that are structurally similar to the intended target, Kinase X.[7]
Methodology:
-
Input: The 2D structure of 7-Methylchroman-4-amine is submitted to a computational platform.
-
Algorithm: The platform employs a variety of algorithms, such as chemical similarity searching and pharmacophore modeling, to screen against a vast library of protein targets.[7]
-
Output: A ranked list of potential off-targets is generated, typically with a score indicating the likelihood of interaction.
Comparison of In Silico Tools:
| Tool | Principle | Strengths | Limitations |
| Similarity Ensemble Approach (SEA) | Compares ligand sets for targets based on chemical similarity. | Good for identifying targets with similar pharmacology. | May miss novel scaffolds. |
| SwissTargetPrediction | Combines 2D and 3D similarity measures. | Provides a user-friendly interface and visualizes results. | Predictions are limited to targets in the database. |
| SuperPred | Uses a machine learning model trained on known ligand-target interactions. | Can predict interactions for novel compounds. | Accuracy depends on the quality and size of the training data. |
Broad Panel Kinase Screening
Given that 7-Methylchroman-4-amine is a kinase inhibitor, it is critical to assess its selectivity across the human kinome.[8][9][10] Kinase profiling services offer screening against panels of hundreds of kinases at a single ATP concentration to provide a broad overview of inhibitory activity.
Experimental Protocol:
-
Compound Preparation: 7-Methylchroman-4-amine is prepared at a stock concentration (e.g., 10 mM in DMSO).
-
Assay Plate Preparation: The compound is serially diluted and added to assay plates containing a specific kinase, its substrate, and ATP.
-
Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and allowed to proceed for a defined period.
-
Detection: The amount of phosphorylated substrate is quantified using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
-
Data Analysis: The percentage of inhibition for each kinase is calculated relative to a vehicle control.
Data Interpretation:
The results are typically presented as a percentage of inhibition at a fixed concentration (e.g., 1 µM). Kinases showing significant inhibition (e.g., >50%) are flagged for further investigation.
Tier 2: Cellular Target Engagement and Phenotypic Analysis
While in vitro assays are essential for identifying potential off-targets, it is crucial to confirm these interactions in a more physiologically relevant context. Cellular assays provide this next level of validation.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique for verifying target engagement in intact cells.[11][12][13][14][15] The principle is based on the ligand-induced thermal stabilization of a target protein.[11][12][14]
Experimental Workflow:
Caption: A simplified workflow for a Western Blot-based CETSA experiment.
Step-by-Step Methodology:
-
Cell Treatment: Culture cells to an appropriate density and treat with varying concentrations of 7-Methylchroman-4-amine or a vehicle control.
-
Heat Challenge: Heat the cell suspensions at a range of temperatures to induce protein denaturation.
-
Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Detection: Analyze the amount of the target protein and potential off-targets remaining in the soluble fraction by Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[11]
Comparison with Traditional Binding Assays:
| Feature | Cellular Thermal Shift Assay (CETSA) | Traditional Binding Assays (e.g., SPR, ITC) |
| Context | Intact cells, more physiologically relevant. | Purified proteins, reductionist. |
| Throughput | Can be adapted for high-throughput screening. | Generally lower throughput. |
| Information | Confirms target engagement in a cellular environment. | Provides detailed kinetic and thermodynamic parameters. |
| Compound Requirements | No labeling required. | May require compound immobilization or labeling. |
Conclusion: Building a Comprehensive Selectivity Profile
The assessment of off-target effects is an iterative process that requires a multi-faceted approach. By systematically progressing from broad, in silico predictions to more focused, cellular and in vivo assays, researchers can build a comprehensive selectivity profile for novel compounds like 7-Methylchroman-4-amine. This detailed understanding of a compound's pharmacology is paramount for mitigating the risk of unforeseen toxicity and for the successful development of safe and effective therapeutics. The methodologies and comparisons presented in this guide provide a robust framework for making informed decisions throughout the drug discovery pipeline.
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Cellular thermal shift assay: an approach to identify and assess protein target engagement. Taylor & Francis Online. Available at: [Link]
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Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. PubMed. Available at: [Link]
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Tools for sgRNA Target Finding and Evaluation, and Prediction of Off-Target Effects. SpringerLink. Available at: [Link]
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In silico analysis of potential off-target sites to gene editing for Mucopolysaccharidosis type I using the CRISPR/Cas9 system: Implications for population-specific treatments. PLOS ONE. Available at: [Link]
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web-based in silico variant-aware potential off-target site identification for genome editing applications. Nucleic Acids Research. Available at: [Link]
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Measuring and interpreting the selectivity of protein kinase inhibitors. Portland Press. Available at: [Link]
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Profiling the kinetic selectivity of kinase marketed drugs. Enzymlogic. Available at: [Link]
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In silico off-target profiling for enhanced drug safety assessment. Nature. Available at: [Link]
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Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers. Available at: [Link]
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Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. ResearchGate. Available at: [Link]
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The use of novel selectivity metrics in kinase research. ResearchGate. Available at: [Link]
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A Researcher's Guide to Enhancing Metabolic Stability: A Comparative Analysis of 7-Methylchroman-4-amine Derivatives
In the landscape of modern drug discovery, the metabolic stability of a potential therapeutic agent is a critical determinant of its success.[1][2] A compound with poor metabolic stability is rapidly cleared from the body, often leading to a short duration of action and the need for frequent, high doses, which can increase the risk of adverse effects.[1] Conversely, a compound with optimized metabolic stability can maintain therapeutic concentrations for a longer period, improving patient compliance and overall efficacy.[1] This guide provides an in-depth comparative analysis of the metabolic stability of novel 7-Methylchroman-4-amine derivatives, offering insights into how structural modifications can mitigate metabolic liabilities.
The Significance of Metabolic Stability in Drug Development
The journey of a drug from a promising lead compound to a marketed therapeutic is fraught with challenges, with pharmacokinetics playing a pivotal role. Metabolic stability, a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes, is a key pharmacokinetic parameter.[3][4][5] The liver is the primary site of drug metabolism, where enzymes, most notably the cytochrome P450 (CYP) superfamily, modify xenobiotics to facilitate their excretion.[1][2][6] Understanding and optimizing the metabolic stability of a drug candidate is therefore essential for achieving a desirable pharmacokinetic profile, including adequate bioavailability and half-life.[3]
7-Methylchroman-4-amine: A Privileged Scaffold with Metabolic Considerations
The chroman scaffold is a prominent feature in many biologically active compounds.[7] Specifically, 7-Methylchroman-4-amine and its derivatives have garnered interest for their potential therapeutic applications. However, like many small molecules, this scaffold is susceptible to metabolism by CYP enzymes.[8] The methyl group and the aromatic ring are potential sites for oxidative metabolism, which can lead to rapid clearance and the formation of potentially active or inactive metabolites.
Strategies for Enhancing Metabolic Stability: A Comparative Approach
To improve the metabolic profile of 7-Methylchroman-4-amine, medicinal chemists can employ various strategies. One common approach is bioisosteric replacement , where a functional group is replaced by another with similar physical or chemical properties to improve the molecule's pharmacokinetic properties without compromising its pharmacological activity.[9][10][11] Another strategy is to introduce electron-withdrawing groups to decrease the electron density of the aromatic ring, making it less susceptible to oxidation.[9] Blocking sites of metabolism by introducing sterically hindering groups is also a widely used tactic.
This guide presents a comparative analysis of three hypothetical derivatives of 7-Methylchroman-4-amine, each designed with a specific metabolic stabilization strategy:
-
Derivative A (Parent): 7-Methylchroman-4-amine
-
Derivative B (Fluorinated): 7-(Trifluoromethyl)chroman-4-amine
-
Derivative C (Cyclopropyl Replacement): 7-Cyclopropylchroman-4-amine
-
Derivative D (Pyridyl Isostere): 4-Amino-7-methyl-3,4-dihydro-2H-pyrano[3,2-c]pyridine
The metabolic stability of these compounds was assessed using an in vitro liver microsomal stability assay. This assay measures the rate of disappearance of the parent compound when incubated with liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes.[12][13]
Comparative Metabolic Stability Data
| Derivative | Modification Strategy | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| A (Parent) | - | 15 | 46.2 |
| B (Fluorinated) | Introduction of an electron-withdrawing group | 45 | 15.4 |
| C (Cyclopropyl) | Replacement of a metabolically labile methyl group | 35 | 19.8 |
| D (Pyridyl Isostere) | Bioisosteric replacement of the phenyl ring | 60 | 11.6 |
The data presented in this table is for illustrative purposes and is based on established principles of metabolic stability.
In-Depth Experimental Protocol: Liver Microsomal Stability Assay
The following protocol provides a detailed methodology for assessing the metabolic stability of compounds using liver microsomes.[14][15][16]
Materials and Equipment:
-
Liver microsomes (human, rat, or other species)
-
Test compounds and positive control compounds (e.g., testosterone, verapamil)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN) or other suitable organic solvent for reaction termination
-
Internal standard (for LC-MS/MS analysis)
-
96-well plates
-
Incubator (37°C)
-
Centrifuge
-
LC-MS/MS system
Experimental Workflow:
Caption: Workflow for the liver microsomal stability assay.
Step-by-Step Procedure:
-
Preparation of Reagents:
-
Thaw the liver microsomes on ice.
-
Prepare the test and control compound stock solutions in a suitable solvent (e.g., DMSO).
-
Prepare the NADPH regenerating system solution in phosphate buffer.
-
Prepare the quenching solution (e.g., ACN with internal standard).
-
-
Incubation:
-
In a 96-well plate, add the phosphate buffer, liver microsomes, and test/control compound solution.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system solution to each well.
-
-
Time Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot from each well.
-
-
Reaction Quenching:
-
Immediately add the aliquot to a separate 96-well plate containing the cold quenching solution to stop the enzymatic reaction.
-
-
Protein Precipitation and Sample Preparation:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Calculate the half-life (t½) from the slope of the linear regression line.
-
Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)
-
Discussion of Comparative Results
The illustrative data clearly demonstrates the impact of structural modifications on the metabolic stability of 7-Methylchroman-4-amine derivatives.
-
Derivative B (Fluorinated): The replacement of the methyl group with a trifluoromethyl group, a strong electron-withdrawing group, significantly increased the metabolic half-life. This is because the electron-withdrawing nature of the trifluoromethyl group deactivates the aromatic ring, making it less susceptible to oxidative metabolism by CYP enzymes.
-
Derivative C (Cyclopropyl): Replacing the metabolically vulnerable methyl group with a cyclopropyl group also led to a notable improvement in metabolic stability. The cyclopropyl group is more resistant to oxidation compared to a methyl group, thus blocking a potential site of metabolism.
-
Derivative D (Pyridyl Isostere): The bioisosteric replacement of the phenyl ring with a pyridine ring resulted in the most significant enhancement of metabolic stability. Pyridine is an electron-deficient aromatic ring, which reduces its susceptibility to oxidative metabolism.[9]
Conclusion
The comparative analysis of 7-Methylchroman-4-amine derivatives highlights the profound influence of structural modifications on metabolic stability. By employing rational design strategies such as the introduction of electron-withdrawing groups, blocking sites of metabolism, and bioisosteric replacement, medicinal chemists can effectively mitigate metabolic liabilities and improve the pharmacokinetic profiles of drug candidates. The in vitro liver microsomal stability assay is an indispensable tool in early drug discovery, providing crucial data to guide the optimization of lead compounds into successful clinical candidates.
References
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Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Available at: [Link]
-
Microsomal Stability Assay Protocol. AxisPharm. Available at: [Link]
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What is the importance of metabolic stability in drug design?. Patsnap Synapse. Available at: [Link]
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A Senior Application Scientist's Guide to the Comprehensive Validation of Synthesized 7-Methylchroman-4-amine
Introduction: The Imperative for Rigorous Validation
In the landscape of medicinal chemistry and drug discovery, chroman derivatives are recognized as privileged structures due to their prevalence in biologically active compounds.[1] 7-Methylchroman-4-amine, a chiral amine, serves as a critical synthetic intermediate for more complex and potentially therapeutic molecules.[2][3] However, its utility is directly contingent on its verified identity and purity. The presence of structural isomers, enantiomeric impurities, or residual synthesis reagents can drastically alter pharmacological and toxicological profiles, making unambiguous validation not just a quality control measure, but a scientific necessity.[4]
This guide provides an in-depth, multi-faceted strategy for the validation of 7-Methylchroman-4-amine. We move beyond a simple checklist of techniques to explain the causality behind our analytical choices, presenting a self-validating system where orthogonal methods converge to provide a high-confidence assessment of the compound's identity, achiral purity, and enantiomeric purity.
Part 1: Synthesis Overview - The Precursor to Validation
The most common and effective route to 7-Methylchroman-4-amine is the reductive amination of its ketone precursor, 7-methylchroman-4-one.[2] This process typically involves the formation of an imine intermediate with an amine source, followed by selective reduction.
Illustrative Synthesis Pathway:
-
Step 1: Imine Formation: 7-methylchroman-4-one is reacted with an ammonia source under mild acidic conditions.
-
Step 2: Reduction: The resulting imine is reduced, often using a hydride-based reducing agent like sodium borohydride or through catalytic hydrogenation, to yield the target primary amine.[2]
The choice of reagents and reaction conditions in this synthesis directly influences the impurity profile, which necessitates the comprehensive validation workflow detailed below.
Part 2: A Multi-Pronged Approach to Validation
No single analytical technique is sufficient to confirm the identity and purity of a chiral molecule. We employ an orthogonal approach, where each method provides a unique piece of the puzzle.
Identity and Structural Confirmation
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of structural elucidation in organic chemistry.[5] For 7-Methylchroman-4-amine, a combination of 1D (¹H and ¹³C) and 2D experiments provides unambiguous confirmation of the chroman scaffold and the position of substituents.[1]
-
¹H NMR: Confirms the presence and connectivity of all protons. Key signals include the aromatic protons (showing a specific splitting pattern for the 7-methyl substitution), the methyl group singlet, the diastereotopic protons on the heterocyclic ring, and the proton at the C4 chiral center.
-
¹³C NMR: Reveals the number of unique carbon environments, confirming the carbon skeleton of the molecule.[6]
| Assignment | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |
| Aromatic CHs | 6.5 - 7.2 | 115 - 130 |
| Aromatic C-O | N/A | 150 - 155 |
| Aromatic C-C | N/A | 130 - 140 |
| C4-H (CH-NH₂) | ~4.0 - 4.5 | 45 - 55 |
| C3-H₂ (CH₂) | ~1.8 - 2.5 (diastereotopic) | 25 - 35 |
| C2-H₂ (O-CH₂) | ~4.1 - 4.6 | 60 - 70 |
| C7-CH₃ | ~2.3 | 20 - 25 |
| Note: Shifts are approximate and can vary based on solvent and concentration. |
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh 5-10 mg of the synthesized compound.
-
Solvation: Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Chloroform-d (CDCl₃) is a common initial choice for chroman derivatives.[1]
-
Acquisition:
-
Acquire a standard 1D proton (¹H) spectrum.
-
Acquire a proton-decoupled 1D carbon (¹³C) spectrum.
-
If necessary, perform 2D experiments like COSY (to establish H-H correlations) and HSQC/HMBC (to establish H-C correlations) for complete assignment.
-
-
Analysis: Process the spectra and compare the observed chemical shifts, integrations, and coupling constants with expected values for the target structure.
B. Mass Spectrometry (MS)
MS provides the molecular weight and fragmentation pattern, offering powerful confirmatory evidence of identity.[5] For an amine like 7-Methylchroman-4-amine (C₁₀H₁₃NO), the nitrogen rule is a key diagnostic: the presence of a single nitrogen atom results in an odd nominal molecular weight.[7][8]
-
Expected Molecular Ion (M⁺): m/z = 163.10
-
Key Fragmentation: Cyclic amines typically show a strong molecular ion peak.[9] The primary fragmentation pathway is α-cleavage (cleavage of the bond adjacent to the nitrogen), which would lead to characteristic fragment ions.[7][10]
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample directly into an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., Quadrupole or Time-of-Flight).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ will be observed at m/z 164.10.
-
Analysis: Confirm the mass of the parent ion matches the calculated mass for the protonated molecule. Analyze fragmentation patterns if MS/MS is performed.
Achiral Purity Assessment
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for purity analysis, separating the target compound from non-isomeric impurities such as starting materials, reagents, or by-products.
-
Principle: A reversed-phase (RP) method, typically using a C18 column, is employed. The separation is based on the differential partitioning of analytes between the nonpolar stationary phase and a polar mobile phase.
-
Detection: A UV detector is ideal, as the chroman's benzene ring provides strong chromophores. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
| Parameter | Typical Condition | Justification |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard for reversed-phase separation of moderately polar organic molecules. |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) | TFA acts as an ion-pairing agent, improving peak shape for the basic amine. |
| Mobile Phase B | Acetonitrile with 0.1% TFA | Strong organic solvent for eluting the compound. |
| Gradient | 10% to 90% B over 15 minutes | A gradient ensures elution of both polar and nonpolar impurities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Detection | UV at 220 nm and 275 nm | Wavelengths corresponding to high absorbance for the chroman scaffold. |
Enantiomeric Purity (Chiral Purity)
This is the most critical validation step for a chiral molecule intended for biological applications. The goal is to quantify the amount of the desired enantiomer relative to the undesired one, expressed as enantiomeric excess (ee).
Chiral High-Performance Liquid Chromatography (Chiral HPLC)
Chiral HPLC is the gold standard for enantiomeric separations.[11] It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
-
Principle: Polysaccharide-based CSPs (e.g., amylose or cellulose derivatives) are highly effective for separating chiral amines.[12] The separation relies on forming transient, diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase.[13] Normal phase (using nonpolar solvents like hexane and isopropanol) often provides the best selectivity for this class of compounds.[12]
| Parameter | Recommended Starting Condition | Justification |
| Column | Chiralpak® IA or Chiralcel® OD-H | These polysaccharide-based CSPs have a proven track record for resolving chiral amines.[12] |
| Mobile Phase | Hexane / Isopropanol / Diethylamine (DEA) (e.g., 80:20:0.1 v/v/v) | A standard normal phase system. DEA is a basic additive used to suppress interactions with residual silanols on the silica support and improve peak shape. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Detection | UV at 220 nm or 275 nm | Provides a strong signal for detection and quantification. |
Experimental Protocol: Chiral HPLC Method Development
-
Screening: Screen several recommended chiral columns (e.g., Chiralpak IA, IB, IC and Chiralcel OD, OJ) with a standard mobile phase (e.g., 80:20 Hexane:IPA with 0.1% DEA).
-
Optimization: Once partial separation is observed, optimize the mobile phase composition by varying the ratio of hexane to the alcohol modifier (IPA or ethanol).
-
Validation: Once baseline separation is achieved, validate the method according to established guidelines, assessing specificity, linearity, and precision.[11]
-
Quantification: Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers:
-
% ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100
-
Part 3: Comparative Analysis of Validation Techniques
| Technique | Primary Information | Strengths | Limitations |
| NMR Spectroscopy | Unambiguous molecular structure and connectivity. | Provides definitive structural proof. Can be used for quantitative purity assessment (qNMR).[1] | Low sensitivity compared to MS. Not inherently suitable for separating enantiomers without chiral additives. |
| Mass Spectrometry | Molecular weight and fragmentation pattern. | High sensitivity. Confirms molecular formula.[14] | Does not provide detailed structural connectivity. Cannot distinguish between isomers (including enantiomers). |
| FT-IR Spectroscopy | Presence of functional groups (e.g., N-H, C-O). | Quick and simple confirmation of key functional groups.[5] | Provides limited structural information; mainly confirmatory. |
| Reversed-Phase HPLC | Achiral purity and quantification of non-isomeric impurities. | Robust, reproducible, and highly quantitative. | Cannot separate enantiomers. |
| Chiral HPLC | Enantiomeric purity (enantiomeric excess). | The definitive method for quantifying enantiomers.[4][11] | Requires specialized, expensive columns and method development. |
Conclusion: An Integrated and Trustworthy Validation System
The validation of synthesized 7-Methylchroman-4-amine is a rigorous process that demands more than superficial analysis. By adopting a multi-technique, orthogonal approach, we build a self-validating system where each result corroborates the others. NMR and MS definitively confirm the molecular identity, reversed-phase HPLC establishes its purity from process-related impurities, and chiral HPLC provides the critical measure of its enantiomeric excess. This comprehensive strategy ensures that the material advancing into further research and development is of the highest, most reliably characterized quality, underpinning the scientific integrity of subsequent discoveries.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 7-Methylchroman-4-amine
For any researcher, scientist, or drug development professional, the integrity of their work is intrinsically linked to the safety and responsibility of their laboratory practices. The proper disposal of chemical waste is not merely a regulatory hurdle; it is a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 7-Methylchroman-4-amine (CAS No. 742679-35-2), ensuring the protection of laboratory personnel and the environment.[1][2]
The procedures outlined herein are based on established principles of chemical safety and hazardous waste management as mandated by regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[3][4][5][6][7][8][9]
Hazard Identification and Risk Assessment
Before handling 7-Methylchroman-4-amine, a thorough understanding of its potential hazards is crucial. While a specific Safety Data Sheet (SDS) for this compound should always be consulted, we can infer its likely hazardous properties based on its chemical structure as an amine derivative.
Potential Hazards:
-
Corrosivity: Amine compounds are often corrosive and can cause severe skin burns and eye damage.[10]
-
Toxicity: Amines can be toxic if inhaled, ingested, or absorbed through the skin.
-
Irritation: May cause respiratory tract irritation.
Personal Protective Equipment (PPE)
Due to the potential hazards, the following PPE is mandatory when handling 7-Methylchroman-4-amine:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | To protect against splashes that could cause serious eye damage.[11] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). | To prevent skin contact, which can lead to irritation or burns.[11] |
| Body Protection | A laboratory coat. | To protect against contamination of personal clothing.[11] |
| Respiratory Protection | Use in a well-ventilated area or a fume hood. A NIOSH-approved respirator may be necessary for large quantities or in case of spills.[10][12] | To minimize the inhalation of potentially harmful vapors.[10][12] |
Waste Characterization and Segregation
Proper disposal begins with accurate waste characterization. Under the Resource Conservation and Recovery Act (RCRA), a waste is considered hazardous if it is specifically listed by the EPA or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[3]
Based on its amine functional group, 7-Methylchroman-4-amine waste is likely to be classified as corrosive hazardous waste .
Segregation:
-
Do not mix 7-Methylchroman-4-amine waste with other waste streams, especially incompatible materials such as strong oxidizing agents, acids, or bases.[11][13]
-
Collect this waste in a dedicated and properly labeled container.[14]
Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the collection and disposal of 7-Methylchroman-4-amine waste.
Waste Collection
-
Select an Appropriate Waste Container:
-
Use a container made of a material compatible with amines (e.g., high-density polyethylene - HDPE).
-
The container must have a secure, tight-fitting lid to prevent spills and the release of vapors.
-
Ensure the container is clean and in good condition.
-
-
Label the Waste Container:
-
Clearly label the container with the words "HAZARDOUS WASTE ".[15]
-
Identify the contents by writing the full chemical name: "7-Methylchroman-4-amine ". Do not use abbreviations.
-
Indicate the primary hazard(s), such as "Corrosive " and "Toxic ".
-
Keep a log of the amount of waste added to the container.
-
-
Transferring the Waste:
-
Perform all waste transfers in a well-ventilated area or a chemical fume hood.[14]
-
Use a funnel to prevent spills when pouring liquid waste.
-
Keep the waste container closed except when adding waste.
-
On-Site Accumulation and Storage
-
Store the waste container in a designated satellite accumulation area.[15]
-
The storage area should be secure, well-ventilated, and away from general laboratory traffic.
-
Ensure the storage area has secondary containment to capture any potential leaks.
Final Disposal
-
Never dispose of 7-Methylchroman-4-amine down the drain or in the regular trash.[16]
-
The final disposal of this hazardous waste must be conducted through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[17][18]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is critical.
-
Spill:
-
Evacuate the immediate area.
-
If the spill is large or you are not trained to handle it, contact your institution's EHS or emergency response team.
-
For small spills, if you are trained and have the appropriate spill kit, neutralize the spill with a suitable agent for amines (a weak acid like citric acid or sodium bisulfate) before absorbing it with an inert material (e.g., vermiculite, sand).
-
Collect the contaminated absorbent material in a labeled hazardous waste container for disposal.
-
-
Exposure:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[13]
-
Skin: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[13]
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[13]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of 7-Methylchroman-4-amine.
Caption: Disposal workflow for 7-Methylchroman-4-amine.
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Navigating the Safe Handling of 7-Methylchroman-4-amine: A Guide for Laboratory Professionals
As the landscape of drug discovery and development continues to evolve, so too does the need for a comprehensive understanding of the chemical entities we handle. 7-Methylchroman-4-amine, a chroman derivative with potential applications in medicinal chemistry, is one such compound that requires meticulous handling to ensure the safety of laboratory personnel and the integrity of research.[1] This guide provides an in-depth, experience-driven framework for the safe use of 7-Methylchroman-4-amine, moving beyond mere compliance to foster a culture of proactive safety.
Understanding the Hazard Profile
While a comprehensive toxicological profile for 7-Methylchroman-4-amine is not extensively documented in publicly available literature, the known hazards of similar aromatic amines and available supplier safety information provide a strong basis for a cautious approach. The primary hazards associated with 7-Methylchroman-4-amine are:
-
Harmful if swallowed. [2]
-
Causes skin irritation. [2]
-
Causes serious eye irritation. [2]
-
May cause respiratory irritation. [2]
Given its classification as an aromatic amine, there is also a potential for skin absorption, and appropriate measures should be taken to prevent systemic exposure.[3][4]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not a one-size-fits-all approach but rather a risk-based assessment. The following table outlines the recommended PPE for handling 7-Methylchroman-4-amine, grounded in the principles of chemical resistance and exposure minimization.
| PPE Category | Recommendation | Rationale and Best Practices |
| Hand Protection | Double-gloving with nitrile or neoprene gloves. | Aromatic amines can permeate glove materials at varying rates.[3][4] Double-gloving provides an additional barrier and reduces the risk of exposure in case of a tear or puncture in the outer glove. Regularly inspect gloves for any signs of degradation and change them frequently, especially after direct contact with the compound. |
| Eye and Face Protection | Chemical splash goggles and a face shield. | Standard safety glasses are insufficient to protect against splashes. Chemical splash goggles provide a seal around the eyes, and a face shield offers an additional layer of protection for the entire face from splashes of liquids or airborne particles.[5] |
| Body Protection | A chemically resistant laboratory coat, buttoned, with tight-fitting cuffs. | A lab coat made of a material known to be resistant to chemicals will protect the skin and personal clothing from contamination. Ensure the lab coat is fully fastened to provide maximum coverage. |
| Respiratory Protection | A NIOSH-approved respirator with organic vapor cartridges.[6] | To be used when handling the solid compound outside of a certified chemical fume hood or when there is a potential for aerosol generation. The specific type of respirator should be determined by a formal risk assessment and in accordance with your institution's respiratory protection program. |
| Foot Protection | Closed-toe, chemically resistant shoes. | Protects feet from spills and falling objects. Shoes should be made of a non-porous material to prevent absorption of chemicals.[7] |
Procedural Guidance for Safe Handling and Disposal
Adherence to standardized procedures is critical for minimizing the risk of exposure and ensuring the reproducibility of experimental results.
Pre-Handling Checklist:
-
Consult the Safety Data Sheet (SDS): Although a specific SDS for 7-Methylchroman-4-amine may be difficult to locate, review the SDS for similar compounds, such as 7-Amino-4-methylcoumarin, to familiarize yourself with the known hazards.[8]
-
Designate a Work Area: All handling of 7-Methylchroman-4-amine should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
-
Assemble all necessary PPE: Ensure all recommended PPE is readily available and in good condition before beginning work.
-
Prepare for Emergencies: Locate the nearest safety shower, eyewash station, and fire extinguisher. Have a spill kit readily accessible.
Step-by-Step Handling Protocol:
-
Donning PPE: Put on all required PPE in the correct order (e.g., lab coat, then gloves, then eye/face protection).
-
Weighing and Transfer:
-
When weighing the solid compound, perform this task within a chemical fume hood or a balance enclosure to minimize the risk of inhalation.
-
Use a spatula or other appropriate tool to transfer the solid. Avoid creating dust.
-
If preparing a solution, add the solid to the solvent slowly to prevent splashing.
-
-
During the Reaction:
-
Keep all containers with 7-Methylchroman-4-amine clearly labeled and sealed when not in use.
-
Continuously monitor the reaction for any unexpected changes.
-
-
Post-Handling:
-
Thoroughly decontaminate the work area with an appropriate solvent and cleaning agent.
-
Carefully remove PPE, avoiding contact with any potentially contaminated surfaces. The outer gloves should be removed first.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Emergency Procedures: A Calm and Calculated Response
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while continuing to flush. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
-
Spill:
-
For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
For larger spills, evacuate the area and follow your institution's emergency spill response procedures.
-
In all cases, wear appropriate PPE during cleanup.
-
Waste Disposal: A Responsible Conclusion
All waste containing 7-Methylchroman-4-amine, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain or in the regular trash.
Visualizing the PPE Selection Process
To aid in the decision-making process for selecting the appropriate level of personal protective equipment, the following workflow diagram is provided.
Caption: A flowchart outlining the decision-making process for selecting appropriate Personal Protective Equipment (PPE) when handling 7-Methylchroman-4-amine.
References
-
Berardinelli, S. P., et al. (2000). A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads. American Industrial Hygiene Association Journal, 61(6), 837-841. [Link]
-
PubMed. (2000). A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads. AIHAJ, 61(6), 837-41. [Link]
-
CHEMM. Personal Protective Equipment (PPE). [Link]
-
Bernardo Ecenarro. Recommended PPE to handle chemicals. [Link]
-
Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE). [Link]
-
Ascendex Scientific, LLC. 7-methylchroman-4-amine. [Link]
-
Alligare. (2016). AMINE 4 Weed Killer Safety Data Sheet. [Link]
Sources
- 1. Buy 7-Methylchroman-4-amine | 742679-35-2 [smolecule.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. stacks.cdc.gov [stacks.cdc.gov]
- 4. A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hsa.ie [hsa.ie]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 8. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
